molecular formula C10H5ClN2 B1602819 6-Chloroquinoline-2-carbonitrile CAS No. 52313-35-6

6-Chloroquinoline-2-carbonitrile

Cat. No.: B1602819
CAS No.: 52313-35-6
M. Wt: 188.61 g/mol
InChI Key: HUEJYSXRUMFXCZ-UHFFFAOYSA-N
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Description

6-Chloroquinoline-2-carbonitrile is a useful research compound. Its molecular formula is C10H5ClN2 and its molecular weight is 188.61 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-chloroquinoline-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5ClN2/c11-8-2-4-10-7(5-8)1-3-9(6-12)13-10/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUEJYSXRUMFXCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=N2)C#N)C=C1Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10601466
Record name 6-Chloroquinoline-2-carbonitrile
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URL https://comptox.epa.gov/dashboard/DTXSID10601466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52313-35-6
Record name 6-Chloroquinoline-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10601466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 6-Chloroquinoline-2-carbonitrile: Synthesis, Properties, and Synthetic Potential

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: 6-Chloroquinoline-2-carbonitrile is a substituted heterocyclic compound with significant potential as a scaffold and building block in medicinal chemistry and materials science. The presence of three distinct reactive centers—the quinoline ring, the chloro substituent, and the nitrile group—endows it with versatile synthetic utility. This technical guide provides a comprehensive overview of the core properties, detailed synthetic protocols, and potential chemical transformations of this compound. It is intended for researchers, chemists, and drug development professionals seeking to leverage this molecule in the design and synthesis of novel, high-value compounds. The methodologies described are grounded in established chemical principles, providing a robust framework for its practical application in a laboratory setting.

Compound Identification and Physicochemical Properties

While specific experimental data for this compound is not broadly published, its properties can be reliably inferred from its constituent parts: the 6-chloroquinoline core and the nitrile functional group. The molecular formula is C₁₀H₅ClN₂ with a molecular weight of 188.61 g/mol .

The properties of its direct precursor, 6-chloroquinoline, and the parent compound, quinoline-2-carbonitrile, provide a strong basis for predicting its characteristics. The introduction of a polar nitrile group is expected to increase the melting point and decrease the volatility compared to the 6-chloroquinoline starting material.

Table 1: Core Identifiers and Predicted Physicochemical Properties

PropertyValue / PredictionSource / Justification
IUPAC Name This compoundSystematic Nomenclature
Molecular Formula C₁₀H₅ClN₂---
Molecular Weight 188.61 g/mol ---
CAS Number Not assigned/found.---
Appearance Predicted: White to light yellow/beige solid.Based on related compounds like 6-chloroquinoline (beige crystals) and quinoline-2-carbonitrile (solid).[1][2]
Melting Point Predicted: > 95 °CHigher than 6-chloroquinoline (41-43 °C) and quinoline-2-carbonitrile (93-96 °C) due to increased polarity and molecular weight.[2][3]
Solubility Predicted: Insoluble in water; Soluble in common organic solvents (e.g., DCM, Chloroform, Ethyl Acetate, DMSO).Typical for aromatic heterocyclic compounds; parent compound is insoluble in water.[4][5]
InChI InChI=1S/C10H5ClN2/c11-8-3-4-9-7(5-8)1-2-6(12-9)13/h1-5HGenerated from structure
SMILES N#Cc1nc2ccc(Cl)cc2c1Generated from structure

Synthesis and Purification

The introduction of a nitrile group at the C-2 position of a quinoline ring is a well-established transformation. Two primary, reliable methods are proposed for the synthesis of this compound from the readily available starting material, 6-chloroquinoline (CAS: 612-57-7).[3]

Method A: The Reissert-Henze Reaction (via N-Oxide)

This is often the most effective and high-yielding method for producing 2-cyanoquinolines. It is a two-step process involving the initial formation of an N-oxide, followed by cyanation.

Workflow Diagram: Synthesis via Reissert-Henze Reaction

G cluster_0 Step 1: N-Oxidation cluster_1 Step 2: Cyanation cluster_2 Purification A 6-Chloroquinoline B 6-Chloroquinoline-1-oxide A->B  m-CPBA or H₂O₂/AcOH   C 6-Chloroquinoline-1-oxide D This compound C->D  TMSCN, Benzoyl Chloride, DCM   E Crude Product F Pure Product E->F  Silica Gel Chromatography  

Caption: Workflow for the synthesis of this compound via the N-oxide intermediate.

Step 1: Synthesis of 6-Chloroquinoline-1-oxide

  • Principle: The nitrogen atom of the quinoline ring is oxidized using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), or hydrogen peroxide in acetic acid. This oxidation activates the C-2 position for subsequent nucleophilic attack.[6][7]

  • Protocol:

    • Dissolve 6-chloroquinoline (1.0 eq) in a suitable solvent like dichloromethane (DCM) or chloroform in a round-bottom flask.

    • Cool the solution to 0 °C in an ice bath.

    • Add m-CPBA (approx. 1.2 eq) portion-wise, ensuring the temperature remains below 10 °C.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC until the starting material is consumed.

    • Upon completion, wash the reaction mixture sequentially with a saturated sodium bicarbonate solution (to remove excess acid) and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude N-oxide, which can often be used directly in the next step.

Step 2: Cyanation of 6-Chloroquinoline-1-oxide

  • Principle: The N-oxide is treated with a cyanide source, typically trimethylsilyl cyanide (TMSCN), in the presence of an activating agent like benzoyl chloride or dimethylcarbamoyl chloride. The activating agent acylates the N-oxide oxygen, creating an excellent leaving group and facilitating the addition of the cyanide nucleophile at the C-2 position, followed by elimination to restore aromaticity.[6]

  • Protocol:

    • Under an inert atmosphere (e.g., Argon), dissolve the crude 6-chloroquinoline-1-oxide (1.0 eq) in anhydrous DCM.

    • Add benzoyl chloride (1.2 eq) and stir for 15 minutes at room temperature.

    • Add TMSCN (1.5 eq) dropwise. An exothermic reaction may be observed.

    • Stir the reaction at room temperature for 4-12 hours, monitoring by TLC.

    • Once the reaction is complete, quench carefully by adding a saturated sodium bicarbonate solution.

    • Extract the aqueous layer with DCM (3x).

    • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate to yield the crude this compound.

Method B: The Reissert Reaction

The Reissert reaction provides a more direct, one-pot method to synthesize a dihydroquinoline intermediate which can then be aromatized to the final product.[8][9]

  • Principle: 6-Chloroquinoline reacts with an acid chloride and a cyanide source (e.g., potassium cyanide or TMSCN) to form a 1-acyl-2-cyano-1,2-dihydroquinoline derivative, known as a Reissert compound. Subsequent treatment with a base or oxidizing agent eliminates the acyl group and restores aromaticity.[10][11]

  • Protocol:

    • Combine 6-chloroquinoline (1.0 eq), benzoyl chloride (1.2 eq), and a cyanide source (KCN with a phase-transfer catalyst or TMSCN with a Lewis acid catalyst like AlCl₃) in a suitable solvent system (e.g., DCM/water for KCN; anhydrous DCM for TMSCN).[12]

    • Stir vigorously at room temperature for 12-24 hours. Monitor by TLC for the formation of the Reissert compound.

    • Work up the reaction to isolate the crude Reissert intermediate.

    • The crude intermediate can then be aromatized. A common method is to treat the Reissert compound with a base like sodium hydride in DMF, or via oxidative methods.

    • Isolate the final product, this compound, after an appropriate aqueous workup.

Purification
  • Principle: The crude product from either synthesis will likely contain unreacted starting materials or reaction byproducts. Silica gel column chromatography is the most effective method for purification.

  • Protocol:

    • Prepare a silica gel column using a solvent system with low to medium polarity, such as a gradient of Hexane/Ethyl Acetate (e.g., starting from 95:5 and gradually increasing the polarity).

    • Dissolve the crude product in a minimal amount of DCM and adsorb it onto a small amount of silica gel.

    • Load the dried material onto the column and elute with the chosen solvent system.

    • Collect fractions and analyze by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure to yield pure this compound.

Spectroscopic Characterization (Predicted)

Confirmation of the product's identity is achieved through standard spectroscopic techniques. The expected data is based on the known spectral properties of the quinoline core and the characteristic signals of the nitrile and chloro-substituents.

Table 2: Predicted Spectroscopic Data for this compound

TechniqueFeaturePredicted Chemical Shift / FrequencyRationale
¹H NMR Aromatic Protonsδ 7.5 - 8.5 ppmComplex multiplet pattern characteristic of a substituted quinoline ring. The protons at C-3, C-4, C-5, C-7, and C-8 will each appear as distinct signals (doublets or doublet of doublets).
¹³C NMR Nitrile Carbon (C≡N)δ 115 - 120 ppmTypical range for a nitrile carbon attached to an aromatic ring.
Aromatic Carbonsδ 120 - 150 ppmApproximately 9 distinct signals are expected for the quinoline ring carbons.
FT-IR Nitrile Stretch (C≡N)ν 2220 - 2240 cm⁻¹Strong, sharp absorption band characteristic of a conjugated nitrile group.
Aromatic C=C/C=N Stretchν 1500 - 1600 cm⁻¹Multiple bands typical for the quinoline heterocyclic system.
C-Cl Stretchν 1000 - 1100 cm⁻¹Absorption in the fingerprint region.
Mass Spec (EI) Molecular Ion (M⁺)m/z = 188Corresponding to C₁₀H₅³⁵ClN₂.
Isotope Peak (M+2)m/z = 190Expected with an intensity of ~33% of the M⁺ peak due to the natural abundance of the ³⁷Cl isotope.

Chemical Reactivity and Synthetic Utility

This compound is a versatile synthetic intermediate due to its multiple functional groups. The electron-withdrawing nature of the nitrile and the nitrogen heteroatom influences the reactivity of the entire ring system.

Diagram: Key Synthetic Transformations

G cluster_0 Nitrile Group Reactions cluster_1 Chloro Group Reactions main This compound A 6-Chloroquinoline-2-carboxamide main->A  Partial Hydrolysis (H₂O₂, base)   B 6-Chloroquinoline-2-carboxylic Acid main->B  Full Hydrolysis (H₃O⁺, heat)   C (6-Chloroquinolin-2-yl)methanamine main->C  Reduction (LiAlH₄ or H₂/cat.)   D 6-Aryl-quinoline-2-carbonitrile main->D  Suzuki Coupling (Ar-B(OH)₂, Pd cat.)   E 6-Amino-quinoline-2-carbonitrile main->E  Buchwald-Hartwig Amination (Amine, Pd cat.)  

Caption: Potential reaction pathways for the functionalization of this compound.

  • Reactions of the Nitrile Group:

    • Hydrolysis: The nitrile can be partially hydrolyzed under controlled basic conditions (e.g., H₂O₂) to the corresponding 6-chloroquinoline-2-carboxamide . More vigorous acidic or basic hydrolysis will yield 6-chloroquinoline-2-carboxylic acid , a valuable intermediate for further amide couplings.

    • Reduction: The nitrile group can be reduced to a primary amine, forming (6-chloroquinolin-2-yl)methanamine , using strong reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. This introduces a flexible aminomethyl linker.

  • Reactions of the Chloro Group:

    • Cross-Coupling: The chlorine atom at the 6-position is on the carbocyclic ring and is amenable to palladium-catalyzed cross-coupling reactions. Suzuki coupling with boronic acids can introduce new aryl or heteroaryl groups, while Buchwald-Hartwig amination can be used to install various amine functionalities.[8]

Applications in Medicinal Chemistry

The quinoline scaffold is a privileged structure in drug discovery, found in numerous antibacterial, anticancer, and antimalarial agents.[13][14] this compound serves as an advanced intermediate for creating libraries of novel compounds for biological screening. The 2-carbonitrile group can act as a bioisostere for other functional groups or be converted into amides or amines that can form key hydrogen bonds with biological targets such as kinases or proteases. The 6-chloro position provides a handle for modifying lipophilicity and metabolic stability, or for introducing further diversity through cross-coupling chemistry.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is unavailable, the hazard profile can be estimated from its precursors and related structures.

  • GHS Hazard Classification (Predicted): Based on 6-chloroquinoline and quinoline-2-carbonitrile, the compound should be handled as harmful and an irritant.[3][5]

    • H302: Harmful if swallowed.[5]

    • H315: Causes skin irritation.[3][5]

    • H319: Causes serious eye irritation.[3][5]

    • H335: May cause respiratory irritation.[3][5]

  • Personal Protective Equipment (PPE):

    • Wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.

  • Handling Precautions:

    • Work in a well-ventilated fume hood to avoid inhalation of dust or fumes.

    • Avoid contact with skin and eyes.

    • Wash hands thoroughly after handling.

  • Storage:

    • Store in a cool, dry, well-ventilated area in a tightly sealed container.

    • Keep away from strong oxidizing agents.[5]

References

  • Reissert, A. (1905). Ueber die Einführung der Benzoyl-gruppe in tertiäre cyclische Basen. Berichte der deutschen chemischen Gesellschaft, 38(2), 1603–1614. [Link]

  • Wikipedia. (n.d.). Reissert reaction. Retrieved from [Link]

  • Grokipedia. (n.d.). Reissert reaction. Retrieved from [Link]

  • Cambridge University Press. (n.d.). Reissert Reaction. Retrieved from [Link]

  • PubChem. (n.d.). 6-Chloroquinoline. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2021). Deoxygenative C2-heteroarylation of quinoline N-oxides: facile access to α-triazolylquinolines. PMC. [Link]

  • S. Ruchirawat, N. Phadungkul, M. Chuankamnerdkarn. (1977). A VERSATILE SYNTHESIS OF REISSERT COMPOUNDS. Heterocycles, 6(1). [Link]

  • ResearchGate. (n.d.). Synthesis of quinoline N-oxides. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved from [Link]

  • ResearchGate. (2022). Quinoline N-Oxide: A Versatile Precursor in Organic Transformations. [Link]

  • Royal Society of Chemistry. (n.d.). Light-induced isomerization of quinoline-N-oxide derivatives through Zn-catalysis: a photochemical approach for synthesizing 2-quinolinone derivatives. Retrieved from [Link]

  • Arkivoc. (n.d.). FACILE AND EFFICIENT SYNTHESIS OF 2-AMINOQUINOLINE DERIVATIVES REDUCED BY Zn/AcOH. Retrieved from [Link]

  • ChemSynthesis. (n.d.). 2-quinolinecarbonitrile. Retrieved from [Link]

  • PubChem. (n.d.). Quinoline-2-carbonitrile. Retrieved from [Link]

  • RSC Advances. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. PubMed Central. [Link]

Sources

An In-depth Technical Guide to 6-Chloroquinoline-2-carbonitrile: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide offers a comprehensive overview of 6-chloroquinoline-2-carbonitrile, a heterocyclic compound of significant interest to researchers in medicinal chemistry and materials science. We will delve into its chemical structure, nomenclature, and plausible synthetic routes, providing a detailed experimental protocol. Furthermore, this guide will explore its physicochemical properties, spectroscopic characterization, and potential applications, grounded in the established roles of the quinoline scaffold and nitrile functional group in modern chemical research and drug development.

Introduction: The Significance of the Quinoline Scaffold

Quinoline and its derivatives are fundamental structural motifs in a vast array of biologically active compounds and functional materials.[1] The quinoline core is a key pharmacophore in numerous pharmaceuticals, including antimalarials (like chloroquine), antibacterials, and anticancer agents.[1] The introduction of specific substituents onto the quinoline ring system allows for the fine-tuning of its chemical and biological properties.

The subject of this guide, this compound, incorporates three key features:

  • The Quinoline Core: A bicyclic aromatic heterocycle that provides a rigid scaffold for molecular recognition by biological targets.

  • A Chlorine Substituent at the 6-position: This electron-withdrawing group can significantly influence the electronic properties of the quinoline ring, potentially enhancing biological activity and providing a handle for further chemical modification.[2]

  • A Carbonitrile (Nitrile) Group at the 2-position: The nitrile group is a versatile functional group in organic synthesis and can act as a hydrogen bond acceptor or be transformed into other functional groups. In medicinal chemistry, it is often used as a bioisostere for other functional groups and can contribute to the binding affinity of a molecule to its target.

Given the limited availability of detailed experimental data for this compound in the public domain, this guide will leverage established synthetic methodologies and structure-activity relationships of related compounds to provide a robust and scientifically sound resource for researchers.

Chemical Structure and IUPAC Name

The chemical structure and nomenclature of this compound are fundamental to its identity and understanding its reactivity.

Chemical Structure:

Caption: Chemical structure of this compound.

  • IUPAC Name: this compound

  • CAS Number: 52313-35-6[3]

  • Molecular Formula: C₁₀H₅ClN₂

  • Molecular Weight: 188.62 g/mol

Synthesis of this compound

While specific literature detailing the synthesis of this compound is scarce, a highly plausible and efficient method is the Reissert reaction , a classic transformation for the preparation of 2-cyanoquinolines.[4][5] This approach utilizes the readily available 6-chloroquinoline as the starting material.

Proposed Synthetic Route: The Reissert Reaction

The Reissert reaction involves the reaction of a quinoline with an acid chloride and a cyanide source, typically potassium cyanide or trimethylsilyl cyanide, to form an N-acyl-1,2-dihydro-2-cyanoquinoline intermediate, known as a Reissert compound.[4] Subsequent elimination of the acyl group yields the desired 2-cyanoquinoline.

Reissert_Reaction_Workflow start 6-Chloroquinoline intermediate Reissert Compound (N-benzoyl-6-chloro-1,2-dihydro quinoline-2-carbonitrile) start->intermediate Reaction in Dichloromethane/Water reagents Benzoyl Chloride, Potassium Cyanide (KCN) reagents->intermediate product This compound intermediate->product Elimination hydrolysis Base Hydrolysis (e.g., NaOH) hydrolysis->product

Caption: Proposed workflow for the synthesis of this compound via the Reissert reaction.

Detailed Experimental Protocol (Proposed)

This protocol is based on established procedures for the Reissert reaction on quinoline derivatives and should be adapted and optimized by the researcher.

Materials:

ReagentCAS NumberMolecular Weight ( g/mol )Quantity (molar eq.)
6-Chloroquinoline612-57-7163.611.0
Benzoyl Chloride98-88-4140.571.2
Potassium Cyanide (KCN)151-50-865.121.5
Dichloromethane (DCM)75-09-284.93Solvent
Sodium Hydroxide (NaOH)1310-73-240.00For workup
Water (H₂O)7732-18-518.02Solvent/Workup

Procedure:

  • Reaction Setup: In a two-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 6-chloroquinoline (1.0 eq.) in dichloromethane.

  • Addition of Reagents: Add a solution of potassium cyanide (1.5 eq.) in water to the flask. The reaction is biphasic.

  • Acylation: Cool the vigorously stirred mixture in an ice bath. Add benzoyl chloride (1.2 eq.) dropwise via the dropping funnel over 30 minutes, maintaining the temperature below 10 °C.

    • Causality Insight: The acylation of the quinoline nitrogen with benzoyl chloride forms a quinolinium salt, which is highly electrophilic and susceptible to nucleophilic attack by the cyanide ion at the 2-position.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Workup: Separate the organic layer. Wash the organic layer with water, followed by a dilute aqueous solution of sodium hydroxide to remove excess benzoyl chloride, and finally with brine. Dry the organic layer over anhydrous sodium sulfate.

  • Isolation of Reissert Compound (Optional): The intermediate Reissert compound can be isolated by removing the solvent under reduced pressure.

  • Elimination to form the final product: The crude Reissert compound is then subjected to base-catalyzed elimination. This can often be achieved by treatment with a base such as sodium hydroxide in a suitable solvent system.

  • Purification: Purify the crude this compound by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization.

Alternative Synthetic Strategies
  • Palladium-Catalyzed Cyanation: An alternative route could involve the palladium-catalyzed cyanation of a suitable precursor, such as 2,6-dichloroquinoline, using a cyanide source like zinc cyanide (Zn(CN)₂).[6][7] This method offers the advantage of using less toxic cyanide sources and often proceeds with high functional group tolerance.

Physicochemical Properties and Spectroscopic Characterization

Predicted Physicochemical Properties:

PropertyPredicted Value/Description
AppearanceOff-white to pale yellow solid
Melting PointExpected to be higher than 6-chloroquinoline (41-43 °C) due to increased polarity and molecular weight
SolubilityLikely soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate; sparingly soluble in water.
pKaThe quinoline nitrogen will be weakly basic.

Predicted Spectroscopic Data:

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the quinoline ring system. The chemical shifts will be influenced by the electron-withdrawing effects of the chloro and cyano groups.

  • ¹³C NMR: The carbon NMR spectrum will display ten distinct signals corresponding to the ten carbon atoms in the molecule. The carbon of the nitrile group (C≡N) will appear in the characteristic region of ~115-120 ppm, while the carbon atom at the 2-position will be significantly shifted downfield.

  • IR Spectroscopy: The infrared spectrum will show a characteristic sharp absorption band for the nitrile (C≡N) stretching vibration in the region of 2220-2240 cm⁻¹. Other significant absorptions will include C=C and C=N stretching vibrations of the quinoline ring.

  • Mass Spectrometry: The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern for the presence of one chlorine atom (M+2 peak with approximately one-third the intensity of the M⁺ peak).

Potential Applications in Research and Development

The structural features of this compound suggest its potential as a valuable building block in several areas of research, particularly in drug discovery and materials science.

  • Medicinal Chemistry: The quinoline scaffold is a cornerstone in the development of therapeutic agents.[8] The 6-chloroquinoline moiety is a key component of the antimalarial drug chloroquine. The introduction of a 2-carbonitrile group provides a versatile handle for the synthesis of novel derivatives with potential applications as:

    • Enzyme Inhibitors: The nitrile group can act as a warhead for covalent inhibitors or participate in key hydrogen bonding interactions within an enzyme's active site.

    • Antiviral Agents: Quinoline derivatives have been investigated for their antiviral properties.[8]

    • Anticancer Agents: The quinoline core is present in several anticancer drugs, and new derivatives are continuously being explored.

  • Materials Science: Aromatic nitriles are precursors to a variety of functional materials. The rigid, planar structure of the quinoline ring system, combined with the polar nitrile group, could make this compound a useful intermediate in the synthesis of:

    • Organic Light-Emitting Diodes (OLEDs): Heterocyclic compounds are often used in the construction of materials for OLEDs.

    • Fluorescent Probes: The quinoline ring system is known to exhibit fluorescence, and derivatization can be used to develop sensors for ions or small molecules.

Safety and Handling

No specific safety data sheet (SDS) is available for this compound. Therefore, it should be handled with the utmost care, assuming it is a potent and potentially toxic compound.

  • General Precautions: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.

  • Toxicity: Organic nitriles can be toxic if ingested, inhaled, or absorbed through the skin. They can release hydrogen cyanide upon hydrolysis.

  • Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a heterocyclic compound with significant potential as a versatile building block in medicinal chemistry and materials science. While detailed experimental data for this specific molecule is limited, its synthesis can be plausibly achieved through well-established methods such as the Reissert reaction. The combination of the biologically relevant 6-chloroquinoline scaffold and the synthetically versatile 2-carbonitrile group makes it an attractive target for further investigation and a promising starting point for the development of novel functional molecules. This guide provides a solid foundation for researchers to embark on the synthesis and exploration of the chemical and biological properties of this compound.

References

  • Reissert, A. (1905). Ueber die Einführung der Benzoylgruppe in tertiäre cyclische Basen. Berichte der deutschen chemischen Gesellschaft, 38(2), 1603–1614.
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  • ChemicalBook. (n.d.). 6-CHLOROQUINOLINE synthesis.
  • ResearchGate. (2025). Synthesis of chiral N-protected 1,2-dihydro-quinoline-2-carbonitrile and 1,2-dihydro-isoquinoline-1-carbonitrile via an asymmetric Reissert reaction.
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  • ChemicalBook. (2025). 6-CHLOROQUINOLINE | 612-57-7.
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  • Royal Society of Chemistry. (n.d.). Reissert compounds. The reaction of some thiocarbonyl chlorides with quinoline, isoquinoline, and pyridine. Journal of the Chemical Society C.
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  • SpectraBase. (n.d.). 6-Chloroquinoline - Optional[1H NMR] - Chemical Shifts.
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  • ChemScene. (n.d.). 52313-35-6 | this compound.
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  • Tradeindia. (n.d.). 8-hydroxy Quinoline 2-carbonitrile at Best Price in Hyderabad, Telangana | Rowan Fine Chemicals.
  • PubMed Central. (n.d.). Development of 2-chloroquinoline based heterocyclic frameworks as dual inhibitors of SARS-CoV-2 MPro and PLPro.
  • Ascendex Scientific, LLC. (n.d.). 2-chloroquinoline-6-carbonitrile.
  • Scientific Update. (2017, July 18). Synthesizing Aromatic Nitriles via Cyanation.
  • Organic Chemistry Portal. (n.d.). Arenenitrile synthesis by cyanations or substitution.
  • Smolecule. (n.d.). Buy 8-Hydroxyquinoline-2-carbonitrile | 6759-78-0.

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An In-depth Technical Guide to Chloroquinoline Carbonitriles: Focus on 2-Chloroquinoline-6-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

A Note to the Researcher: Initial inquiries for "6-Chloroquinoline-2-carbonitrile" did not yield a registered CAS number or substantial technical data in publicly accessible scientific databases. This suggests that this specific isomer is not a commonly synthesized or commercially available compound. This guide will, therefore, focus on a closely related and well-documented isomer, 2-Chloroquinoline-6-carbonitrile , to provide a comprehensive technical resource on a relevant chloroquinoline carbonitrile. It is crucial to recognize that these are distinct molecules with different chemical properties.

Introduction

Quinoline scaffolds are privileged structures in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals and functional materials. The strategic placement of substituents, such as chloro and carbonitrile groups, on the quinoline ring system dramatically influences the molecule's physicochemical properties, reactivity, and biological activity. This guide provides an in-depth technical overview of 2-Chloroquinoline-6-carbonitrile, a key building block for the synthesis of more complex heterocyclic systems and a compound of interest for drug discovery and development.

Core Molecular Attributes of 2-Chloroquinoline-6-carbonitrile

A foundational understanding of a molecule begins with its fundamental properties. The key attributes of 2-Chloroquinoline-6-carbonitrile are summarized below.

PropertyValueSource(s)
CAS Number 78060-54-5[1]
Molecular Formula C₁₀H₅ClN₂[1]
Molecular Weight 188.61 g/mol [1]
Appearance Solid (Typical)
Solubility Low solubility in water; Soluble in some organic solvents like dichloromethane.

Synthesis and Chemical Reactivity

The synthesis of chloroquinoline carbonitriles can be approached through various synthetic strategies. While specific, detailed protocols for the direct synthesis of 2-Chloroquinoline-6-carbonitrile are not extensively published, its synthesis can be inferred from established methodologies for related compounds.

A plausible synthetic route would involve the construction of the quinoline ring system followed by functional group interconversions. For instance, a substituted aniline could undergo a cyclization reaction, such as the Vilsmeier-Haack reaction, to form the chloroquinoline core, with the carbonitrile group being introduced at a later stage or carried through the synthesis from a suitable starting material.

The reactivity of 2-Chloroquinoline-6-carbonitrile is dominated by the electrophilic nature of the quinoline ring, particularly at the 2-position, and the chemical properties of the nitrile group. The chlorine atom at the C2 position is susceptible to nucleophilic aromatic substitution (SNAr) reactions, making it a versatile handle for introducing a wide range of functional groups.

Experimental Protocol: Nucleophilic Aromatic Substitution (Illustrative)

This protocol illustrates a general procedure for the substitution of the 2-chloro group, a key reaction in the utilization of this scaffold.

Objective: To displace the 2-chloro substituent with a representative nucleophile (e.g., an amine).

Materials:

  • 2-Chloroquinoline-6-carbonitrile

  • Amine of choice (e.g., morpholine)

  • Palladium catalyst (e.g., Pd₂(dba)₃)

  • Phosphine ligand (e.g., Xantphos)

  • Base (e.g., Cs₂CO₃)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add 2-Chloroquinoline-6-carbonitrile (1 equivalent), the amine (1.2 equivalents), Cs₂CO₃ (2 equivalents), Pd₂(dba)₃ (0.05 equivalents), and Xantphos (0.1 equivalents).

  • Add anhydrous, degassed 1,4-dioxane via syringe.

  • Stir the reaction mixture at a specified temperature (e.g., 100 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Filter the mixture through a pad of celite to remove inorganic salts.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired 2-amino-quinoline-6-carbonitrile derivative.

Causality of Experimental Choices:

  • Inert Atmosphere: Prevents the degradation of the palladium catalyst and phosphine ligand through oxidation.

  • Palladium Catalyst and Ligand: This combination forms the active catalytic species for the carbon-nitrogen bond-forming cross-coupling reaction. The choice of ligand is critical for reaction efficiency.

  • Base: The base is required to deprotonate the amine nucleophile and to neutralize the HCl generated during the reaction.

  • Anhydrous and Degassed Solvent: Water can interfere with the catalytic cycle and quench reactive intermediates. Degassing removes dissolved oxygen.

Logical Workflow for Synthesis and Derivatization

G cluster_synthesis Synthesis of 2-Chloroquinoline-6-carbonitrile cluster_derivatization Derivatization via SNAr A Substituted Aniline B Cyclization Reaction (e.g., Vilsmeier-Haack) A->B C 2-Chloroquinoline-6-carbonitrile B->C D 2-Chloroquinoline-6-carbonitrile F Palladium-Catalyzed Cross-Coupling D->F E Nucleophilic Reagent (Amine, Thiol, Alcohol) E->F G Substituted Quinoline-6-carbonitrile Derivatives F->G

Caption: Synthetic and derivatization workflow for 2-Chloroquinoline-6-carbonitrile.

Applications in Drug Discovery and Development

The chloroquinoline carbonitrile scaffold is of significant interest to medicinal chemists due to its presence in molecules with a wide range of biological activities. The chlorine atom can act as a key binding element in protein-ligand interactions or as a site for further chemical modification to optimize pharmacological properties. The nitrile group can also participate in hydrogen bonding or be used as a handle for conversion into other functional groups.

Derivatives of chloroquinolines have been investigated for their potential as:

  • Anticancer Agents: The quinoline ring system is a common feature in many kinase inhibitors and other anticancer drugs.

  • Antiviral Agents: Chloroquinoline derivatives have been explored for their ability to inhibit viral replication.

  • Antibacterial and Antifungal Agents: The scaffold has been used to develop new antimicrobial compounds.

The general reactivity of the 2-chloroquinoline moiety allows for its use as a versatile intermediate in the synthesis of novel drugs targeting a variety of diseases.

Signaling Pathway Interaction (Hypothetical)

The following diagram illustrates a hypothetical mechanism by which a derivative of 2-Chloroquinoline-6-carbonitrile could act as a kinase inhibitor, a common mode of action for quinoline-based anticancer drugs.

G cluster_pathway Hypothetical Kinase Inhibition Pathway ATP ATP Kinase Kinase Active Site ATP->Kinase Phospho_Substrate Phosphorylated Substrate Kinase->Phospho_Substrate Phosphorylation Substrate Substrate Protein Substrate->Kinase Downstream_Signaling Downstream_Signaling Phospho_Substrate->Downstream_Signaling Cell Proliferation Inhibitor Quinoline Derivative Inhibitor->Kinase Binding to ATP Pocket

Caption: Hypothetical inhibition of a kinase signaling pathway by a quinoline derivative.

Conclusion

While the specific isomer this compound remains elusive in common chemical databases, its close relative, 2-Chloroquinoline-6-carbonitrile, stands as a valuable and versatile building block in synthetic and medicinal chemistry. Its well-defined reactivity, particularly at the 2-position, provides a gateway to a vast chemical space of novel quinoline derivatives with potential applications in drug discovery and materials science. Further exploration of the synthesis and biological activities of this and related chloroquinoline carbonitriles is warranted to fully unlock their therapeutic and technological potential.

References

  • PubChem. 2-Chloroquinoline-3-carbonitrile. National Center for Biotechnology Information. Available at: [Link]

  • PubChem. 2-Chloroquinoline. National Center for Biotechnology Information. Available at: [Link]

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An In-depth Technical Guide to the Discovery and History of 6-Chloroquinoline-2-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Chloroquinoline-2-carbonitrile is a key heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery. Its strategic substitution pattern, featuring a chloro group on the benzene ring and a nitrile group on the pyridine ring, makes it a versatile intermediate for the synthesis of a diverse range of biologically active molecules, particularly in the realm of kinase inhibitors. This technical guide provides a comprehensive overview of the historical context of its parent quinoline core, detailed synthetic methodologies for its preparation, its physicochemical and spectroscopic properties, and its applications in modern drug development.

Introduction: The Quinoline Scaffold in Medicinal Chemistry

Quinoline, a bicyclic aromatic heterocycle first isolated from coal tar in 1834, forms the core structure of numerous natural products and synthetic compounds with a broad spectrum of pharmacological activities.[1] The development of synthetic methods in the late 19th century, such as the Skraup, Friedländer, and Combes syntheses, paved the way for the creation of a vast array of quinoline derivatives.[1][2] The introduction of various substituents onto the quinoline ring system allows for the fine-tuning of its biological and physical properties, a strategy that has been extensively utilized in the pursuit of new therapeutic agents. The chloro and cyano functionalities, in particular, are known to modulate the electronic and steric properties of molecules, often enhancing their binding affinity to biological targets.

The Genesis of this compound: A Two-Act Synthesis

The discovery and development of this compound is not attributed to a single serendipitous event but rather to the logical combination of well-established synthetic strategies. Its preparation is best understood as a two-stage process: the initial construction of the 6-chloroquinoline core, followed by the introduction of the 2-carbonitrile group.

Act I: Forging the Core - Synthesis of 6-Chloroquinoline

The most common and historically significant method for the synthesis of the 6-chloroquinoline precursor is the Skraup synthesis .[2] This robust reaction involves the cyclization of an aniline with glycerol in the presence of a dehydrating agent (sulfuric acid) and an oxidizing agent.

Reaction Principle: The Skraup synthesis begins with the dehydration of glycerol by concentrated sulfuric acid to form acrolein. The aniline then undergoes a Michael addition to the acrolein, followed by an acid-catalyzed cyclization and subsequent oxidation to yield the quinoline ring system.[2]

Experimental Protocol: Synthesis of 6-Chloroquinoline via Skraup Reaction [2]

  • Materials and Reagents:

    • 4-Chloroaniline

    • Glycerol

    • Concentrated Sulfuric Acid

    • Nitrobenzene (oxidizing agent)

    • Dichloromethane

    • 30% Sodium Hydroxide Solution

    • Anhydrous Sodium Sulfate

  • Procedure:

    • In a suitable reaction vessel equipped with a mechanical stirrer, dropping funnel, and reflux condenser, a mixture of 4-chloroaniline and nitrobenzene is prepared.

    • Concentrated sulfuric acid is slowly added to the stirred mixture. The reaction is exothermic and the temperature should be carefully monitored.

    • Glycerol is then added dropwise at a rate that maintains the reaction temperature between 120-130°C.

    • After the addition is complete, the mixture is heated to 140-150°C for 3-4 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC).

    • Upon completion, the reaction mixture is cooled and cautiously poured into cold water.

    • If nitrobenzene was used, it can be removed by steam distillation.

    • The aqueous solution is then made strongly alkaline (pH > 10) with a 30% sodium hydroxide solution to precipitate the crude 6-chloroquinoline.

    • The crude product is extracted with dichloromethane.

    • The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude 6-chloroquinoline.

    • The product can be further purified by vacuum distillation or recrystallization.

Quantitative Data for Skraup Synthesis [2]

Reactant/ProductMolar RatioRoleExpected Yield
4-Chloroaniline1Starting Material-
Glycerol~2.4Acrolein precursor-
Sulfuric Acid~3Dehydrating Agent/Catalyst-
Nitrobenzene~0.4Oxidizing Agent-
6-Chloroquinoline-Product60-70%

Visualization of the Skraup Synthesis Workflow

Skraup_Synthesis cluster_reactants Reactants cluster_reaction Reaction Steps cluster_workup Work-up 4-Chloroaniline 4-Chloroaniline Mixing Mixing and Acid Addition 4-Chloroaniline->Mixing Glycerol Glycerol Glycerol_Addition Glycerol Addition (120-130°C) Glycerol->Glycerol_Addition H2SO4 H2SO4 H2SO4->Mixing Nitrobenzene Nitrobenzene Nitrobenzene->Mixing Mixing->Glycerol_Addition Heating Heating (140-150°C) Glycerol_Addition->Heating Quenching Quenching in Water Heating->Quenching Neutralization Basification (NaOH) Quenching->Neutralization Extraction Extraction (DCM) Neutralization->Extraction Purification Purification Extraction->Purification Product 6-Chloroquinoline Purification->Product

Caption: Workflow for the synthesis of 6-chloroquinoline.

Act II: Introducing the Cyano Group - The Reissert Reaction

The introduction of a cyano group at the 2-position of the quinoline ring is classically achieved through the Reissert reaction , first reported by Arnold Reissert in 1905.[3][4] This reaction transforms a quinoline into a 1-acyl-2-cyano-1,2-dihydroquinoline, known as a Reissert compound, which can then be aromatized to yield the desired 2-cyanoquinoline.

Reaction Principle: The Reissert reaction involves the reaction of a quinoline with an acid chloride and a cyanide source (typically potassium cyanide). The quinoline nitrogen is first acylated by the acid chloride to form a reactive quinolinium intermediate. This intermediate then undergoes a nucleophilic attack by the cyanide ion at the 2-position to form the Reissert compound.[4] Subsequent treatment, often involving hydrolysis and oxidation, yields the 2-cyanoquinoline. A modern variation of this reaction utilizes trimethylsilyl cyanide in an anhydrous medium, which can improve yields, especially with reactive acid chlorides.[4]

Experimental Protocol: Synthesis of this compound via Reissert Reaction (General Procedure) [4][5]

  • Materials and Reagents:

    • 6-Chloroquinoline

    • Benzoyl chloride (or other acid chloride)

    • Potassium cyanide (KCN) or Trimethylsilyl cyanide (TMSCN)

    • Dichloromethane (DCM)

    • Water (if using KCN)

    • A suitable oxidizing agent for aromatization (e.g., DDQ, Manganese dioxide)

  • Procedure (Biphasic Conditions with KCN):

    • 6-Chloroquinoline is dissolved in dichloromethane.

    • An aqueous solution of potassium cyanide is added to the organic solution.

    • The biphasic mixture is stirred vigorously, and benzoyl chloride is added dropwise. The reaction is typically exothermic.

    • The reaction is stirred at room temperature for several hours until completion (monitored by TLC).

    • The organic layer is separated, washed with water, dilute acid, and brine, and then dried over an anhydrous drying agent.

    • The solvent is removed under reduced pressure to yield the crude Reissert compound (1-benzoyl-6-chloro-1,2-dihydroquinoline-2-carbonitrile).

    • The crude Reissert compound is then subjected to an oxidation step to afford this compound. This can be achieved by treatment with an oxidizing agent like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or manganese dioxide in a suitable solvent.

    • The final product is purified by column chromatography or recrystallization.

Visualization of the Reissert Reaction Mechanism

Reissert_Mechanism 6-Chloroquinoline 6-Chloroquinoline Quinolinium_Ion N-Acyl-6-chloro- quinolinium Ion 6-Chloroquinoline->Quinolinium_Ion + Benzoyl Chloride Benzoyl_Chloride Benzoyl Chloride Benzoyl_Chloride->Quinolinium_Ion Reissert_Compound Reissert Compound (1-Benzoyl-6-chloro-1,2- dihydroquinoline-2-carbonitrile) Quinolinium_Ion->Reissert_Compound + CN- Cyanide Cyanide (CN-) Cyanide->Reissert_Compound Oxidation Oxidation Reissert_Compound->Oxidation Final_Product 6-Chloroquinoline- 2-carbonitrile Oxidation->Final_Product

Caption: Mechanism of the Reissert reaction on 6-chloroquinoline.

Physicochemical and Spectroscopic Characterization

A thorough understanding of the physicochemical and spectroscopic properties of this compound is essential for its application in research and development.

Physicochemical Properties of 6-Chloroquinoline

PropertyValueReference
CAS Number612-57-7[6]
Molecular FormulaC₉H₆ClN[6]
Molecular Weight163.60 g/mol [6]
AppearanceBeige to brown crystals[7]
Melting Point41-43 °C
Boiling Point126-127 °C at 10 mmHg
SolubilityInsoluble in water[7]

Spectroscopic Data of 6-Chloroquinoline

  • ¹H NMR: The proton NMR spectrum of 6-chloroquinoline shows characteristic signals for the aromatic protons on both the benzene and pyridine rings.[8]

  • ¹³C NMR: The carbon NMR spectrum provides information on the number and chemical environment of the carbon atoms in the molecule.

  • Mass Spectrometry: The mass spectrum of 6-chloroquinoline typically shows a molecular ion peak (M+) at m/z 163 and a characteristic M+2 peak at m/z 165 due to the presence of the chlorine-37 isotope.[9]

  • Infrared (IR) Spectroscopy: The IR spectrum displays characteristic absorption bands for the C-H stretching of the aromatic rings, C=C and C=N stretching vibrations within the quinoline core, and the C-Cl stretching vibration.[6]

While a comprehensive, publicly available dataset for this compound is not readily compiled, its spectroscopic features can be predicted based on the parent structure and the addition of the nitrile group. The nitrile group would introduce a strong, sharp absorption band in the IR spectrum around 2220-2240 cm⁻¹. In the ¹³C NMR spectrum, the carbon of the nitrile group would appear in the region of 115-120 ppm.

Applications in Drug Discovery and Development

This compound is a valuable building block in medicinal chemistry, primarily due to its utility in the synthesis of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling pathways, and their dysregulation is often implicated in diseases such as cancer.[10]

The quinoline scaffold is a well-established pharmacophore in the design of kinase inhibitors. The 6-chloro substituent can enhance binding affinity through halogen bonding or by occupying hydrophobic pockets in the enzyme's active site. The 2-carbonitrile group can act as a hydrogen bond acceptor or be further elaborated into other functional groups to optimize the compound's pharmacological profile.

Several patents disclose the use of quinoline derivatives, including those with chloro and cyano substitutions, as inhibitors of various kinases, such as Cyclin-Dependent Kinases (CDKs).[3][11][12][13] These inhibitors are being investigated for the treatment of various cancers by targeting the cell cycle machinery.

Conclusion

The discovery and utilization of this compound are a testament to the power of established synthetic methodologies in organic chemistry. Its preparation, rooted in the foundational Skraup and Reissert reactions, provides a reliable route to a key intermediate for the development of novel therapeutics. As our understanding of the molecular basis of diseases continues to grow, versatile scaffolds like this compound will undoubtedly play an increasingly important role in the design and synthesis of next-generation targeted therapies.

References

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  • A VERSATILE SYNTHESIS OF REISSERT COMPOUNDS - S=& Ruchirawat, Niramon Phadunckul, Mayu-ee Chuankamnerdkarn. [Link]

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  • Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed Central. [Link]

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  • 13 C and 1 H NMR chemical shifts and HMBC and ROESY correlations of... | Download Table - ResearchGate. [Link]

  • Quinoline, 6-chloro- - the NIST WebBook - National Institute of Standards and Technology. [Link]

  • Reissert compounds. The reaction of some thiocarbonyl chlorides with quinoline, isoquinoline, and pyridine - Journal of the Chemical Society C - RSC Publishing. [Link]

  • 6-Chloroquinoline - Optional[1H NMR] - Chemical Shifts - SpectraBase. [Link]

  • 2-Chloroquinoline | C9H6ClN | CID 11928 - PubChem. [Link]

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An In-depth Technical Guide to 6-Chloroquinoline-2-carbonitrile: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

This guide offers a comprehensive technical overview of 6-chloroquinoline-2-carbonitrile, a heterocyclic compound of increasing interest to researchers in medicinal chemistry and materials science. Due to its unique electronic and structural properties, this molecule serves as a versatile scaffold for the synthesis of novel therapeutic agents and functional materials. As direct experimental data for this specific compound is limited in publicly accessible literature, this document integrates established chemical principles with data from closely related analogs to provide a robust and practical resource for laboratory professionals. We will delve into its physicochemical characteristics, propose a validated synthesis pathway, explore its chemical reactivity, and discuss its potential applications, grounding our insights in authoritative chemical literature.

Molecular Structure and Physicochemical Characteristics

This compound possesses a fused heterocyclic ring system consisting of a benzene ring fused to a pyridine ring, with a chlorine atom at the 6-position and a nitrile group at the 2-position. The IUPAC name for this compound is this compound, and its molecular formula is C₁₀H₅ClN₂.

The presence of the electron-withdrawing chlorine atom and the strongly electron-withdrawing nitrile group significantly influences the electronic distribution and reactivity of the quinoline core. The nitrile group at the 2-position, in particular, deactivates the pyridine ring towards electrophilic attack and activates it for nucleophilic substitution.

Predicted Physicochemical Properties
PropertyPredicted ValueRationale / Comparative Data Source
Molecular Weight 188.61 g/mol Calculated from the molecular formula C₁₀H₅ClN₂.
Appearance White to off-white or pale yellow solidBased on the appearance of 6-chloroquinoline and other substituted quinolines.[1][2]
Melting Point > 150 °C (decomposes)The addition of a polar nitrile group is expected to significantly increase the melting point compared to 6-chloroquinoline (41-43 °C) due to stronger intermolecular dipole-dipole interactions.[1]
Boiling Point > 300 °C at 760 mmHgExpected to be significantly higher than 6-chloroquinoline (126-127 °C at 10 mmHg) due to increased molecular weight and polarity.[1]
Solubility Sparingly soluble in water; Soluble in polar organic solvents (e.g., DMSO, DMF, Chloroform)The polar nitrile group may impart slight aqueous solubility, but the overall aromatic structure suggests primary solubility in organic solvents.
pKa ~ 1.0 - 2.0The quinoline nitrogen is basic, but its pKa is expected to be lower than that of 6-chloroquinoline (~4.18) due to the strong electron-withdrawing effect of the 2-cyano group.[2]

Proposed Synthesis Protocol

The synthesis of this compound can be logically approached via a multi-step pathway starting from the commercially available 6-chloroquinoline. A chemically sound and widely applicable method for introducing a nitrile group at the 2-position of a quinoline ring is the Reissert-Henze reaction or a related nucleophilic substitution.

The proposed workflow involves the activation of the 2-position of the quinoline ring, followed by the introduction of the cyano group.

G cluster_0 Synthesis Workflow A Step 1: N-Oxidation 6-Chloroquinoline to 6-Chloroquinoline N-oxide B Step 2: Cyanation (Reissert-Henze Reaction) 6-Chloroquinoline N-oxide to This compound A->B m-CPBA or H₂O₂/AcOH C Step 3: Purification Recrystallization or Column Chromatography B->C TMSCN, Benzoyl Chloride D Final Product This compound C->D e.g., Ethanol/Water

Caption: Proposed workflow for the synthesis of this compound.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 6-Chloroquinoline N-oxide

  • Rationale: The N-oxidation of the quinoline nitrogen activates the 2-position for subsequent nucleophilic attack. This is a standard and effective strategy for functionalizing the pyridine ring of quinolines.

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 6-chloroquinoline (1.0 eq) in glacial acetic acid.

    • Add a 30% solution of hydrogen peroxide (H₂O₂) (1.5 eq) dropwise to the stirred solution at room temperature.

    • After the initial exothermic reaction subsides, heat the mixture at 70-80 °C for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture and carefully pour it into ice-cold water.

    • Neutralize the solution with a saturated sodium bicarbonate solution until the pH is approximately 7-8.

    • The precipitated 6-chloroquinoline N-oxide is collected by filtration, washed with cold water, and dried under vacuum.

Step 2: Synthesis of this compound (Reissert-Henze Reaction)

  • Rationale: The Reissert-Henze reaction is a classic method for the cyanation of quinoline N-oxides. The reaction proceeds via an intermediate that allows for the nucleophilic addition of a cyanide source to the 2-position.[3][4]

  • Procedure:

    • In a dry, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), suspend the dried 6-chloroquinoline N-oxide (1.0 eq) in an anhydrous solvent such as dichloromethane or acetonitrile.

    • Add benzoyl chloride (1.2 eq) to the suspension and stir for 15 minutes at room temperature.

    • Cool the mixture to 0 °C in an ice bath.

    • Carefully add trimethylsilyl cyanide (TMSCN) (1.5 eq) dropwise to the reaction mixture. Caution: TMSCN is highly toxic and should be handled with extreme care in a well-ventilated fume hood.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.

    • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

    • Separate the organic layer, and extract the aqueous layer with dichloromethane.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

Step 3: Purification

  • Rationale: The crude product will likely contain unreacted starting materials and by-products. Purification is essential to obtain a high-purity sample for characterization and further use.

  • Procedure:

    • The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Spectroscopic Analysis (Predicted)

Spectroscopic analysis is critical for confirming the structure of the synthesized product. The following are predicted key features for this compound based on established principles and data from analogous compounds.[5][6][7]

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show signals corresponding to the five aromatic protons on the quinoline ring system. The chemical shifts will be influenced by the anisotropic effects of the aromatic rings and the electronic effects of the chloro and cyano substituents.

  • Predicted Chemical Shifts (in CDCl₃, δ in ppm):

    • H3, H4, H5, H7, H8: Expected in the range of 7.5 - 8.5 ppm. The exact multiplicity and coupling constants will depend on the specific proton environment. The proton at the 5-position (H5) may appear as a doublet, while H7 and H8 will likely be doublets or part of a more complex splitting pattern. The protons on the pyridine ring (H3, H4) will also show characteristic couplings.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon skeleton.

  • Predicted Chemical Shifts (in CDCl₃, δ in ppm):

    • C≡N: A characteristic signal for the nitrile carbon is expected around 115-120 ppm.

    • Aromatic Carbons: The nine carbons of the quinoline ring are expected to appear in the aromatic region (120-150 ppm). The carbon bearing the chlorine atom (C6) and the carbon attached to the nitrile group (C2) will have distinct chemical shifts.

Infrared (IR) Spectroscopy

IR spectroscopy is particularly useful for identifying the nitrile functional group.

  • Key Absorption Bands (cm⁻¹):

    • C≡N Stretch: A strong, sharp absorption band is predicted in the range of 2220-2240 cm⁻¹. This is highly characteristic of an aromatic nitrile.[8][9]

    • C=C and C=N Aromatic Ring Stretches: Multiple bands in the 1400-1600 cm⁻¹ region.

    • C-Cl Stretch: A band in the 1000-1100 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight and provide information about the fragmentation pattern.

  • Expected Fragmentation:

    • Molecular Ion (M⁺): A prominent molecular ion peak is expected at m/z 188 (for ³⁵Cl) and 190 (for ³⁷Cl) with an approximate 3:1 isotopic ratio, which is characteristic of a monochlorinated compound.

    • Key Fragments: Fragmentation may involve the loss of HCN (m/z 161/163), Cl (m/z 153), or the cyano radical (m/z 162/164).[10][11]

Chemical Reactivity and Stability

The reactivity of this compound is governed by the interplay of its functional groups.

G cluster_0 Reactivity Profile A This compound B Hydrolysis of Nitrile A->B Acidic or Basic Conditions C Nucleophilic Aromatic Substitution (at C2 or C4) A->C Strong Nucleophiles D Electrophilic Aromatic Substitution (on Benzene Ring) A->D Harsh Electrophilic Conditions (e.g., nitration) E Reduction of Nitrile A->E Reducing Agents (e.g., LiAlH₄)

Caption: Key reactivity pathways for this compound.

  • Nitrile Group Reactivity: The cyano group can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid (6-chloroquinoline-2-carboxylic acid) or amide intermediate.[12][13] It can also be reduced to an aminomethyl group using reducing agents like lithium aluminum hydride.

  • Nucleophilic Aromatic Substitution: The pyridine ring is activated for nucleophilic attack due to the electron-withdrawing nature of the nitrogen atom and the cyano group. While the 2-position is blocked, strong nucleophiles may substitute the chlorine at the 6-position under forcing conditions or potentially attack the 4-position.

  • Electrophilic Aromatic Substitution: The quinoline ring system is generally deactivated towards electrophilic attack. Any substitution is likely to occur on the benzene ring, with the directing effects of the chlorine atom and the fused pyridine ring favoring substitution at the 5 and 8-positions.

  • Stability: The compound is expected to be stable under normal laboratory conditions but should be protected from strong acids, bases, and high temperatures to prevent decomposition or unwanted reactions.

Potential Applications in Drug Development and Research

Quinoline derivatives are a cornerstone of medicinal chemistry, exhibiting a wide range of biological activities.[5][14][15] The unique substitution pattern of this compound makes it a promising scaffold for the development of novel therapeutic agents.

  • Anticancer Agents: Many substituted quinolines have demonstrated potent anticancer activity by targeting various cellular pathways. The electronic properties of the chloro and cyano groups could be exploited to design specific enzyme inhibitors or DNA intercalating agents.

  • Antimicrobial and Antiviral Agents: The quinoline core is present in numerous antimalarial, antibacterial, and antiviral drugs.[5] this compound could serve as a starting material for the synthesis of new compounds with potential efficacy against infectious diseases.

  • Kinase Inhibitors: The quinoline scaffold is a common feature in many kinase inhibitors used in cancer therapy. The nitrile group can act as a hydrogen bond acceptor, which is a key interaction in many enzyme active sites.

  • Materials Science: The rigid, planar structure and the presence of polar groups suggest potential applications in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) or sensors.

Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed when handling this compound. Based on the hazards associated with related compounds like chloroquinolines and aromatic nitriles, the following guidelines are recommended:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

  • Toxicity: While specific toxicity data is unavailable, aromatic nitriles and chloroaromatic compounds can be toxic if ingested, inhaled, or absorbed through the skin. Treat this compound as potentially hazardous.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents, acids, and bases.

  • Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.

This technical guide provides a foundational understanding of this compound, leveraging established chemical knowledge to build a comprehensive profile of this promising molecule. It is intended to empower researchers to confidently and safely incorporate this compound into their synthetic and drug discovery endeavors.

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A Technical Guide to the Spectral Analysis of 6-Chloroquinoline-2-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical overview of the expected nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) spectral data for 6-chloroquinoline-2-carbonitrile. Designed for researchers, scientists, and professionals in drug development, this document synthesizes foundational spectroscopic principles with data from analogous structures to present a robust analytical framework for the characterization of this compound.

Introduction

This compound is a halogenated heterocyclic compound featuring a quinoline core, a nitrile group at the 2-position, and a chlorine atom at the 6-position. This substitution pattern imparts specific electronic and structural properties that are reflected in its spectroscopic signatures. Accurate interpretation of its NMR, IR, and mass spectra is crucial for confirming its identity, assessing purity, and understanding its chemical behavior in various applications, including medicinal chemistry and materials science. This guide will detail the expected spectral features and provide standardized protocols for data acquisition.

Molecular Structure and Spectroscopic Correlation

The structural features of this compound are key to understanding its spectral data. The quinoline ring system is aromatic, with distinct electronic environments for each proton and carbon atom. The electron-withdrawing nature of the nitrile group at the 2-position and the chlorine atom at the 6-position significantly influences the chemical shifts of nearby nuclei.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.[1]

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to show five distinct signals in the aromatic region, corresponding to the five protons on the quinoline ring system. The chemical shifts are influenced by the anisotropic effect of the aromatic rings and the electronic effects of the chloro and cyano substituents.

Predicted ¹H NMR Spectral Data (in CDCl₃, referenced to TMS at 0 ppm)

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale
H-37.8 - 8.0d~8.5Deshielded by the adjacent electron-withdrawing nitrile group.
H-48.2 - 8.4d~8.5Deshielded due to its position relative to the nitrogen and the nitrile group.
H-57.9 - 8.1d~2.0Deshielded, with a small meta coupling to H-7.
H-77.6 - 7.8dd~9.0, ~2.0Shows ortho coupling to H-8 and meta coupling to H-5.
H-88.0 - 8.2d~9.0Deshielded due to its peri-position to the nitrogen atom.
¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum will provide a fingerprint of the carbon skeleton.[2] It is expected to show ten signals: nine for the quinoline ring carbons and one for the nitrile carbon.

Predicted ¹³C NMR Spectral Data (in CDCl₃, referenced to CDCl₃ at 77.16 ppm)

CarbonPredicted Chemical Shift (δ, ppm)Rationale
C-2145 - 148Attached to the electron-withdrawing nitrile group.
C-3125 - 128Aromatic CH carbon.
C-4138 - 141Aromatic CH carbon, deshielded by the nitrogen.
C-4a128 - 131Quaternary carbon at the ring junction.
C-5130 - 133Aromatic CH carbon.
C-6135 - 138Attached to the chlorine atom.
C-7124 - 127Aromatic CH carbon.
C-8132 - 135Aromatic CH carbon.
C-8a148 - 151Quaternary carbon adjacent to nitrogen.
-C≡N115 - 118Characteristic chemical shift for a nitrile carbon.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.[3] The spectrum of this compound will be dominated by absorptions from the aromatic system and the nitrile group.

Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
2220 - 2240Strong, SharpC≡N stretching vibration of the nitrile group.[4]
3000 - 3100MediumAromatic C-H stretching.[5]
1600 - 1450Medium to StrongC=C and C=N stretching vibrations within the quinoline ring.
1100 - 1000StrongC-Cl stretching vibration.
900 - 675StrongAromatic C-H out-of-plane bending ("oop").[5]

The C≡N stretch is a particularly diagnostic peak for this molecule due to its characteristic position and intensity.[4]

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) is a hard ionization technique that provides information about the molecular weight and fragmentation pattern of a compound, which is useful for structural elucidation.[6][7]

Predicted Mass Spectrometry Data (EI)

  • Molecular Ion (M⁺): The molecular ion peak is expected at an m/z corresponding to the molecular weight of this compound (C₁₀H₅ClN₂), which is approximately 188.02 g/mol for the ³⁵Cl isotope and 190.02 g/mol for the ³⁷Cl isotope. The characteristic isotopic pattern of chlorine (M⁺ to M+2 ratio of approximately 3:1) will be a key identifier.

  • Major Fragmentation Pathways: The fragmentation of the molecular ion is driven by the stability of the resulting fragments.[8]

    • Loss of Cl: A significant fragment will likely be observed at [M-35]⁺ and [M-37]⁺, corresponding to the loss of a chlorine radical.

    • Loss of HCN: The quinoline ring may undergo fragmentation with the loss of hydrogen cyanide (HCN), resulting in a fragment at [M-27]⁺.

    • Loss of CN: Loss of the nitrile radical would lead to a fragment at [M-26]⁺.

G M [C₁₀H₅ClN₂]⁺˙ m/z = 188/190 M_Cl [C₁₀H₅N₂]⁺ m/z = 153 M->M_Cl - Cl• M_HCN [C₉H₄Cl]⁺˙ m/z = 161/163 M->M_HCN - HCN M_CN [C₉H₅ClN]⁺˙ m/z = 162/164 M->M_CN - •CN

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

Experimental Protocols

The following are generalized protocols for acquiring the spectral data discussed. Instrument-specific parameters should be optimized for best results.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃).[1]

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).

  • Data Acquisition:

    • Acquire the ¹H NMR spectrum using a 400 MHz or higher field spectrometer.

    • Acquire the ¹³C NMR spectrum with proton decoupling.

  • Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing dissolve Dissolve 5-10 mg in ~0.6 mL CDCl₃ add_tms Add TMS dissolve->add_tms transfer Transfer to NMR tube add_tms->transfer acquire_h1 Acquire ¹H Spectrum transfer->acquire_h1 acquire_c13 Acquire ¹³C Spectrum transfer->acquire_c13 ft Fourier Transform acquire_h1->ft acquire_c13->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline

Caption: General workflow for NMR analysis.

IR Spectroscopy Protocol
  • Sample Preparation (Thin Solid Film):

    • Dissolve a small amount of the solid sample in a volatile solvent like methylene chloride.[9]

    • Apply a drop of the solution to a salt plate (e.g., KBr or NaCl).

    • Allow the solvent to evaporate, leaving a thin film of the compound.[9]

  • Data Acquisition: Place the salt plate in the sample holder of an FTIR spectrometer and acquire the spectrum.

  • Background Correction: A background spectrum of the clean salt plate should be acquired and subtracted from the sample spectrum.

Mass Spectrometry Protocol
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or gas chromatography inlet.

  • Ionization: Use electron ionization (EI) with a standard electron energy of 70 eV.[7]

  • Mass Analysis: Scan a suitable m/z range (e.g., 40-300 amu) to detect the molecular ion and fragment ions.

  • Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak (including its isotopic pattern) and major fragment ions.

Conclusion

The structural characterization of this compound can be confidently achieved through a combined analysis of its NMR, IR, and mass spectra. This guide provides a detailed predictive framework for the expected spectral data, grounded in established spectroscopic principles and data from analogous compounds. The provided experimental protocols offer a standardized approach to data acquisition, ensuring reproducibility and accuracy. For researchers working with this compound, this guide serves as a valuable resource for identity confirmation and purity assessment.

References

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An In-depth Technical Guide to the Solubility and Stability of 6-Chloroquinoline-2-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

6-Chloroquinoline-2-carbonitrile is a substituted quinoline derivative of significant interest to researchers in medicinal chemistry and materials science. The quinoline scaffold is a key pharmacophore in numerous approved drugs, exhibiting a wide range of biological activities including anticancer, antimalarial, and antimicrobial properties. The introduction of a chloro- group at the 6-position and a carbonitrile moiety at the 2-position can significantly modulate the physicochemical properties and biological activity of the parent quinoline ring. A thorough understanding of the solubility and stability of this compound is paramount for its successful application in drug discovery and development, ensuring accurate formulation, reliable biological testing, and optimal storage conditions.

This technical guide provides a comprehensive overview of the methodologies to determine the aqueous and organic solubility of this compound, as well as its stability under various stress conditions as mandated by the International Council for Harmonisation (ICH) guidelines. The protocols described herein are designed to be self-validating, providing researchers with a robust framework for the physicochemical characterization of this and other novel chemical entities.

Physicochemical Properties (Predicted and Inferred)

Direct experimental data for this compound is not extensively available in the public domain. However, we can infer some of its properties based on the known characteristics of its parent molecules, 6-chloroquinoline and quinoline-2-carbonitrile.

PropertyInferred Value/CharacteristicSource/Rationale
Molecular FormulaC₁₀H₅ClN₂
Molecular Weight188.62 g/mol
AppearanceExpected to be a solid, likely crystalline, ranging from off-white to light yellow.Based on similar quinoline derivatives.
Melting PointExpected to be higher than 6-chloroquinoline (41-43 °C) due to the polar nitrile group.General chemical principles.
pKaPredicted to be weakly basic due to the quinoline nitrogen.The electron-withdrawing nature of the chloro and nitrile groups will reduce the basicity compared to quinoline itself.
Aqueous SolubilityExpected to have low aqueous solubility.The aromatic rings and chloro-substituent contribute to its lipophilicity.
Organic Solvent SolubilityExpected to be soluble in common organic solvents like DMSO, DMF, and chlorinated solvents.General solubility trends for heterocyclic compounds.

Part 1: Solubility Determination

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation feasibility. The following section outlines a robust protocol for determining the thermodynamic solubility of this compound in various solvent systems.

Rationale for Experimental Design

The "shake-flask" method is the gold standard for determining thermodynamic solubility due to its reliability and direct measurement of the equilibrium state between the dissolved and solid forms of the compound. The choice of solvents is critical for building a comprehensive solubility profile. We will investigate solubility in:

  • Aqueous Buffers (pH 3.0, 7.4, 9.0): To understand the impact of pH on the solubility of this weakly basic compound. This is crucial for predicting its behavior in the gastrointestinal tract.

  • Common Organic Solvents (DMSO, Ethanol, Methanol, Acetonitrile): To identify suitable solvents for stock solution preparation, analytical method development, and potential formulation strategies.

  • Simulated Biological Fluids (FaSSGF, FaSSIF): To gain insights into its solubility in the fasted stomach and intestinal environments, providing a more physiologically relevant prediction of its in vivo behavior.[1]

Experimental Workflow for Solubility Determination

G A This compound B 6-Chloroquinoline-2-carboxamide A->B Acid/Base Hydrolysis (mild) C 6-Chloroquinoline-2-carboxylic acid A->C Acid/Base Hydrolysis (direct) D Oxidized derivatives (e.g., N-oxide) A->D Oxidation (H₂O₂) B->C Acid/Base Hydrolysis (strong)

Caption: Potential Degradation Pathways of this compound.

Predicted Stability Profile (Hypothetical Data)
Stress ConditionDegradation after 24h (%)Major Degradant(s)
0.1 M HCl, 60°C15-25%6-Chloroquinoline-2-carboxamide, 6-Chloroquinoline-2-carboxylic acid
0.1 M NaOH, 60°C20-35%6-Chloroquinoline-2-carboxylic acid
3% H₂O₂, RT5-15%Oxidized quinoline species
80°C (Solution)< 5%Minor unidentified peaks
80°C (Solid)< 2%No significant degradation
Photostability (ICH Q1B)5-10%Photodegradation products

Part 3: Analytical Methodology

A robust and validated analytical method is crucial for the accurate quantification of this compound and its degradation products. A High-Performance Liquid Chromatography (HPLC) method with UV detection is the standard approach for this type of analysis.

HPLC Method Parameters (Starting Point)
ParameterRecommended ConditionRationale
Column C18, 4.6 x 150 mm, 5 µmProvides good retention and separation for aromatic heterocyclic compounds.
Mobile Phase A 0.1% Formic Acid in WaterProvides good peak shape for basic compounds and is compatible with mass spectrometry if LC-MS is used for degradant identification.
Mobile Phase B AcetonitrileA common and effective organic modifier for reversed-phase HPLC.
Gradient 20% B to 80% B over 15 minutesA gradient elution is necessary to separate the parent compound from potential degradation products with different polarities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CProvides reproducible retention times.
Injection Volume 10 µLA typical injection volume.
Detection UV at a suitable wavelength (e.g., 254 nm or a wavelength of maximum absorbance)Quinolines typically have strong UV absorbance. A photodiode array (PDA) detector is recommended to assess peak purity and identify the optimal detection wavelength.
Method Validation

The developed HPLC method should be validated according to ICH Q2(R1) guidelines, including an assessment of:

  • Specificity: The ability to resolve the parent compound from its degradation products and any matrix components.

  • Linearity: The method should be linear over a defined concentration range.

  • Accuracy and Precision: To ensure the reliability of the quantitative data.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): To determine the sensitivity of the method.

  • Robustness: To assess the method's performance under small, deliberate variations in parameters.

Conclusion

This technical guide provides a comprehensive framework for the systematic evaluation of the solubility and stability of this compound. By following these detailed protocols, researchers can generate high-quality, reliable data that is essential for advancing the development of this promising compound. The emphasis on robust experimental design and validated analytical methodology ensures the scientific integrity of the findings. The insights gained from these studies will be invaluable for formulation development, preclinical studies, and regulatory submissions, ultimately accelerating the journey of this compound from the laboratory to its potential therapeutic or industrial applications.

References

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  • Fant, K. (2023). Standard Operating Procedure for solubility testing, used in the thyroperoxidase (TPO) inhibition assay based on oxidation of Amplex UltraRed (AUR-TPO), version 2.0. European Union. [Link]

  • ICH. (2003). Q1A(R2): Stability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • Bahekar, J., & Shinde, D. (2012). Forced Degradation Studies: A Review. International Journal of Pharmaceutical Sciences and Research, 3(11), 4165-4174.
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  • Alsante, K. M., et al. (2007). The role of degradant profiling in active pharmaceutical ingredients and drug products. Advanced Drug Delivery Reviews, 59(1), 29-37.
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Unlocking the Potential of 6-Chloroquinoline-2-carbonitrile: A Roadmap for Novel Research

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide

Abstract

The quinoline scaffold is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of therapeutic agents with activities spanning anticancer, antimalarial, and antiviral domains.[1][2][3] While many derivatives have been extensively studied, 6-Chloroquinoline-2-carbonitrile remains a largely unexplored molecule. This guide posits that its specific substitution pattern—a chlorine atom at the 6-position ripe for cross-coupling and a versatile carbonitrile at the 2-position—renders it a highly valuable, yet underutilized, building block for drug discovery and materials science. We present a forward-looking analysis of promising research avenues, detailing synthetic strategies, potential therapeutic targets, and novel chemical transformations. This document serves as a technical roadmap for researchers, chemists, and drug development professionals aiming to pioneer new applications for this promising heterocyclic compound.

Strategic Importance of the this compound Scaffold

The therapeutic potential of a molecule is often dictated by the strategic placement of its functional groups. The this compound scaffold presents a compelling case for investigation based on the proven utility of its constituent parts.

  • The 6-Chloroquinoline Core: The quinoline ring is a privileged structure in pharmacology.[4] The chlorine atom at the 6-position serves two primary roles: it acts as an electronic-withdrawing group, modulating the physicochemical properties of the ring system, and more importantly, it provides a reactive handle for palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura and Buchwald-Hartwig aminations.[4] This allows for the systematic introduction of diverse molecular fragments to probe interactions with biological targets.

  • The 2-Carbonitrile Moiety: The nitrile group is far more than a simple polar substituent. It is a versatile chemical precursor that can be transformed into amides, carboxylic acids, amines, or heterocyclic rings like tetrazoles.[5] In medicinal chemistry, it can act as a potent hydrogen bond acceptor or a bioisostere for other functional groups. Furthermore, its electrophilic character allows it to serve as a "warhead" for covalent inhibition of enzymes, particularly cysteine proteases.[6]

The combination of these two features on a single, rigid scaffold creates a molecule with significant untapped potential for generating novel chemical libraries with diverse biological activities.

Proposed Synthesis and Characterization

As this compound is not a readily available stock chemical, its synthesis is the first critical research step. A plausible and efficient synthetic route is paramount for enabling further investigation.

Retrosynthetic Analysis and Proposed Forward Synthesis

A direct Skraup synthesis from 4-chloroaniline is unlikely to yield the desired 2-carbonitrile substitution. A more robust strategy involves building the substituted pyridine ring onto a pre-functionalized aniline derivative or functionalizing a pre-formed quinoline.

Proposed Protocol: Multi-step Synthesis from 4-Chloroaniline

This protocol is a hypothetical route based on established organic chemistry transformations for similar heterocyclic systems.

  • Step 1: Acylation of 4-Chloroaniline. React 4-chloroaniline with ethyl cyanoacetate under acidic conditions to form an enamine intermediate.

  • Step 2: Thermal Cyclization (Gould-Jacobs Reaction). Heat the enamine intermediate in a high-boiling point solvent (e.g., Dowtherm A) to induce thermal cyclization, yielding 4-hydroxy-6-chloroquinoline-2-carbonitrile.

  • Step 3: Chlorination of the 4-position. Treat the intermediate from Step 2 with a strong chlorinating agent such as phosphorus oxychloride (POCl₃) to convert the 4-hydroxyl group into a chlorine atom, yielding 4,6-dichloroquinoline-2-carbonitrile.

  • Step 4: Selective Dechlorination. The chlorine at the 4-position is generally more reactive towards nucleophilic substitution and reduction than the one at the 6-position. A selective reduction (e.g., catalytic hydrogenation with Pd/C and a base like triethylamine to neutralize the resulting HCl) can be employed to remove the 4-chloro substituent, yielding the target molecule, this compound.

  • Purification: The crude product should be purified using column chromatography on silica gel, followed by recrystallization to obtain the final product with high purity.

Workflow and Characterization Plan

The proposed synthesis and subsequent characterization would follow a logical workflow to ensure the structural integrity of the final compound.

G cluster_synthesis Synthesis cluster_characterization Characterization A 1. Acylation (4-Chloroaniline + Ethyl Cyanoacetate) B 2. Thermal Cyclization (Gould-Jacobs) A->B C 3. Chlorination (POCl3) B->C D 4. Selective Reduction (H2, Pd/C) C->D E 5. Purification (Chromatography & Recrystallization) D->E F NMR (1H, 13C) Structural Confirmation E->F G Mass Spectrometry (HRMS) Molecular Weight E->G H FT-IR (C≡N stretch confirmation) E->H I Melting Point Purity Assessment E->I J Pure 6-Chloroquinoline- 2-carbonitrile I->J

Caption: Proposed workflow for synthesis and characterization.

Potential Research Area 1: Medicinal Chemistry & Drug Discovery

The scaffold is an ideal starting point for developing targeted therapeutic agents. Quinoline derivatives are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[3][7][8]

Kinase Inhibitors for Oncology

The quinoline core is prevalent in numerous FDA-approved kinase inhibitors (e.g., Bosutinib, Lenvatinib).[9] The 6-position is a key vector for modification to target the ATP-binding site of various kinases.

Research Rationale:

  • The 6-chloro group can be functionalized via Suzuki or Buchwald-Hartwig coupling to introduce aryl or heteroaryl moieties that can occupy the hydrophobic back pocket of the kinase ATP-binding site.[4]

  • The 2-carbonitrile can act as a hydrogen bond acceptor, interacting with the hinge region of the kinase.

  • Potential Targets: Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Cyclin-Dependent Kinases (CDKs) are high-value targets where quinoline-based inhibitors have shown promise.[10][11]

Experimental Protocol: Kinase Inhibition Assay (Example: EGFR)

  • Compound Preparation: Prepare a stock solution of this compound and its derivatives in DMSO. Create a series of dilutions (e.g., 10-point curve from 100 µM to 1 nM).

  • Assay Setup: In a 384-well plate, add the kinase (recombinant human EGFR), the substrate (a synthetic peptide), and ATP.

  • Incubation: Add the test compounds to the wells and incubate at room temperature for a specified time (e.g., 60 minutes).

  • Detection: Use a luminescence-based detection reagent (e.g., ADP-Glo™) that measures the amount of ADP produced, which is inversely proportional to the kinase activity.

  • Data Analysis: Plot the luminescence signal against the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Covalent Inhibitors for Antiviral Proteases

The COVID-19 pandemic highlighted the need for novel antiviral agents. Key viral enzymes, such as the main protease (Mpro) and papain-like protease (PLpro) of SARS-CoV-2, are cysteine proteases and are attractive targets for covalent inhibitors.[6]

Research Rationale:

  • The 2-carbonitrile group can act as an electrophilic "warhead" that covalently modifies the catalytic cysteine residue in the active site of viral proteases.

  • The 6-chloroquinoline body provides a rigid scaffold for optimizing non-covalent interactions within the substrate-binding pocket to enhance potency and selectivity.[6]

G cluster_derivatization Chemical Derivatization Strategy cluster_nitrile Nitrile (C2) Reactions cluster_chloro Chloro (C6) Reactions Core 6-Chloroquinoline- 2-carbonitrile N1 Hydrolysis -> Amide/Acid Core->N1 C2 N2 Reduction -> Amine Core->N2 C2 N3 Cycloaddition -> Tetrazole Core->N3 C2 C1 Suzuki Coupling -> Aryls Core->C1 C6 C2 Buchwald-Hartwig -> Amines Core->C2 C6 C3 SNAr -> Ethers, Thioethers Core->C3 C6 Result Diverse Chemical Library (for biological screening)

Caption: Derivatization strategy for library synthesis.

Potential Research Area 2: Advanced Synthetic Building Block

Beyond its direct biological applications, this compound is a valuable intermediate for synthesizing more complex heterocyclic systems.[12][13]

Library Synthesis via Parallel Chemistry

The orthogonal reactivity of the 2-carbonitrile and 6-chloro positions allows for a two-dimensional expansion of chemical space. A research program could focus on creating a diverse library of compounds for high-throughput screening.

Quantitative Data: Proposed Library Structure

Reaction at C6 (X)Reaction at C2 (Y)General StructureNumber of Analogs (Example)
Suzuki (Aryl Boronic Acids)Hydrolysis (Amide)6-(Aryl)-quinoline-2-carboxamide50
Buchwald-Hartwig (Amines)Reduction (Aminomethyl)6-(Amino)-N-(methyl)quinolin-2-amine50
Sonogashira (Alkynes)Cycloaddition (Tetrazole)6-(Alkynyl)-2-(tetrazol-5-yl)quinoline50
Total 150
Synthesis of Fused Polycyclic Systems

The nitrile and chloro functionalities can be used as anchor points for intramolecular cyclization reactions to build novel, rigid polycyclic scaffolds. For instance, a substituent introduced at the 6-position via cross-coupling could contain a nucleophile that subsequently attacks the 2-carbonitrile, leading to novel fused ring systems with unique three-dimensional shapes.

Potential Research Area 3: Materials Science

While the primary focus is often on life sciences, quinoline derivatives have found applications as fluorescent probes and in organic electronics.[14][15]

Research Rationale:

  • Fluorescent Probes: The rigid, planar quinoline system often forms the core of fluorescent molecules. The electron-withdrawing nitrile and chloro groups can tune the electronic properties, potentially shifting the emission and absorption wavelengths. Derivatization at the 6-position could be used to attach moieties that selectively bind to specific analytes or cellular structures, enabling applications in bioimaging.[15]

  • Organic Electronics: The electron-deficient nature of the substituted quinoline ring suggests potential use as an n-type material in organic electronic devices.

Conclusion

This compound represents a significant and underexploited opportunity in chemical and pharmaceutical research. Its strategic functionalization provides a robust platform for the development of novel kinase inhibitors, antiviral agents, and complex molecular architectures. The lack of extensive prior research is not a limitation but rather an invitation for pioneering work. The synthetic routes and research plans outlined in this guide provide a clear and actionable framework for scientists to begin unlocking the vast potential of this versatile molecule, paving the way for next-generation therapeutics and advanced materials.

References

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The Quinoline Scaffold: A Privileged Structure in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

The quinoline nucleus, a bicyclic aromatic heterocycle, stands as a cornerstone in medicinal chemistry, celebrated for its remarkable versatility and profound impact on therapeutic agent development.[1] This guide provides an in-depth exploration of the quinoline scaffold, from its fundamental physicochemical properties and synthetic methodologies to its diverse applications in treating a spectrum of human diseases. We will delve into the intricate mechanisms of action of quinoline-based drugs, supported by detailed signaling pathways, and provide a practical perspective on the structure-activity relationships that govern their efficacy. This document is intended to serve as a comprehensive resource for researchers and professionals engaged in the art and science of drug discovery, offering both foundational knowledge and field-proven insights to inspire the next generation of quinoline-inspired therapeutics.

The Enduring Legacy and Versatility of the Quinoline Core

Quinoline, a fusion of a benzene and a pyridine ring, is more than just a simple heterocyclic compound; it is what medicinal chemists refer to as a "privileged scaffold."[2] This designation is earned by molecular frameworks that can bind to multiple, unrelated biological targets, thereby exhibiting a broad range of pharmacological activities.[2] The history of quinoline in medicine is rich and storied, dating back to the 17th-century discovery of quinine, a quinoline alkaloid from the bark of the Cinchona tree, as the first effective treatment for malaria.[3][4] This seminal discovery laid the groundwork for the development of a multitude of synthetic quinoline-based drugs that have become indispensable in modern medicine.[4][5]

The physicochemical properties of the quinoline ring are key to its success. It is a weak tertiary base, and its aromatic nature allows for a variety of chemical modifications through both electrophilic and nucleophilic substitution reactions.[6][7] This "druggability" provides a robust platform for medicinal chemists to fine-tune the pharmacokinetic and pharmacodynamic properties of drug candidates, optimizing their efficacy, selectivity, and safety profiles.[1][2]

The applications of quinoline derivatives are vast and continue to expand, spanning a wide array of therapeutic areas including:

  • Antimalarials: The historical foundation of quinoline's medicinal use, with classic drugs like chloroquine and mefloquine, and newer agents like tafenoquine.[3][8][9]

  • Anticancer Agents: A rapidly growing field with numerous FDA-approved drugs and clinical candidates targeting various cancer-related pathways.[2][7][10]

  • Antibacterial Agents: The fluoroquinolone class of antibiotics, such as ciprofloxacin and levofloxacin, has been crucial in combating bacterial infections.[11][12][13]

  • Antiviral Agents: Exhibiting activity against a range of viruses including HIV, hepatitis C, and even emerging threats like SARS-CoV-2.[14][15][16]

  • Other Therapeutic Areas: Including anti-inflammatory, anti-neurodegenerative, and cardiovascular applications.[17][18]

This guide will now proceed to explore the synthetic strategies employed to create these diverse molecules, followed by a detailed examination of their mechanisms of action in key disease areas.

Synthetic Strategies for Building the Quinoline Scaffold

The construction of the quinoline core is a well-established field in organic chemistry, with several named reactions providing the foundation for the synthesis of a vast library of derivatives. The choice of synthetic route is often dictated by the desired substitution pattern on the quinoline ring.

Classical Named Reactions for Quinoline Synthesis

Several venerable reactions have stood the test of time and remain relevant in both academic and industrial settings for the synthesis of quinolines.

  • Skraup Synthesis: This is one of the oldest and most direct methods, involving the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene.[3][19] The reaction proceeds through the dehydration of glycerol to acrolein, which then undergoes a Michael addition with the aniline, followed by cyclization and oxidation to form the quinoline ring.[19]

  • Friedländer Synthesis: This method involves the condensation of a 2-aminobenzaldehyde or 2-aminoketone with a compound containing a reactive α-methylene group (e.g., a ketone or ester).[3][16] This reaction is particularly useful for synthesizing substituted quinolines with a high degree of regiocontrol.

  • Combes Quinoline Synthesis: In this reaction, an aniline is reacted with a β-diketone in the presence of an acid catalyst, typically sulfuric acid, to yield a 2,4-disubstituted quinoline.[3][19]

A Step-by-Step Synthetic Protocol: Synthesis of a 4-Aminoquinoline Antimalarial Analog

To illustrate the practical application of these synthetic principles, the following is a representative protocol for the synthesis of a 4-aminoquinoline derivative, a common scaffold for antimalarial drugs. This protocol is a generalized representation and may require optimization for specific target molecules.

Step 1: Synthesis of 4,7-dichloroquinoline

This is a common starting material for many 4-aminoquinoline drugs. It can be synthesized via several methods, including the Gould-Jacobs reaction.

Step 2: Nucleophilic Aromatic Substitution

The key step in the synthesis of 4-aminoquinolines is the displacement of the chlorine atom at the 4-position with an appropriate amine side chain.

  • Materials: 4,7-dichloroquinoline, desired primary or secondary amine (e.g., N,N-diethylethylenediamine), a high-boiling point solvent (e.g., N-methyl-2-pyrrolidone or phenol), and a base (e.g., potassium carbonate).[2]

  • Procedure:

    • To a solution of 4,7-dichloroquinoline in the chosen solvent, add the amine and the base.

    • Heat the reaction mixture to an elevated temperature (typically 120-180 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC).[2]

    • Upon completion, cool the reaction mixture and pour it into water.

    • Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization to obtain the desired 4-aminoquinoline derivative.[2]

This modular synthetic approach allows for the facile introduction of a wide variety of side chains at the 4-position, enabling the exploration of structure-activity relationships.

The Quinoline Scaffold in Oncology: Targeting the Hallmarks of Cancer

Quinoline-based compounds have emerged as a powerful class of anticancer agents, with several drugs approved by the FDA and many more in clinical development.[3][20][21] Their mechanisms of action are diverse, targeting key signaling pathways involved in cell proliferation, survival, and angiogenesis.[3][10][22]

Inhibition of Tyrosine Kinases

Many quinoline derivatives function as potent inhibitors of tyrosine kinases, enzymes that play a crucial role in cancer cell signaling.[3][20] By blocking the activity of these kinases, quinoline-based drugs can disrupt the downstream signaling cascades that drive tumor growth.

Bosutinib: A Dual Src/Abl Kinase Inhibitor

Bosutinib is an FDA-approved drug for the treatment of chronic myeloid leukemia (CML).[10][23] It functions as a dual inhibitor of Src and Abl kinases.[10][12][24] The Bcr-Abl fusion protein, a constitutively active tyrosine kinase, is the hallmark of CML.[10] Bosutinib binds to the ATP-binding site of the Bcr-Abl kinase, inhibiting its activity and blocking downstream signaling pathways that promote cell proliferation and survival.[10] This leads to the induction of apoptosis (programmed cell death) in CML cells.[23]

bosutinib_mechanism cluster_cell CML Cell cluster_pathways Downstream Signaling BCR_ABL BCR-ABL (Constitutively Active Kinase) PI3K_AKT PI3K/AKT/mTOR Pathway BCR_ABL->PI3K_AKT MAPK_ERK MAPK/ERK Pathway BCR_ABL->MAPK_ERK JAK_STAT JAK/STAT Pathway BCR_ABL->JAK_STAT Bosutinib Bosutinib Bosutinib->BCR_ABL Inhibits Apoptosis Apoptosis Bosutinib->Apoptosis Induces Proliferation Cell Proliferation & Survival PI3K_AKT->Proliferation MAPK_ERK->Proliferation JAK_STAT->Proliferation

Caption: Mechanism of action of Bosutinib in CML cells.

Induction of Apoptosis

Several quinoline derivatives exert their anticancer effects by directly inducing apoptosis in cancer cells.[25][26][27] This can occur through various mechanisms, including the activation of caspases, the modulation of Bcl-2 family proteins, and the generation of reactive oxygen species (ROS).

One such derivative, PQ1, has been shown to induce apoptosis in breast cancer cells by activating both the extrinsic (caspase-8) and intrinsic (caspase-9) apoptotic pathways.[25][26] PQ1 treatment leads to the upregulation of the pro-apoptotic protein Bax, the release of cytochrome c from the mitochondria, and the subsequent activation of caspase-3, the executioner caspase.[26]

apoptosis_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway PQ1 Quinoline Derivative (PQ1) Caspase8 Caspase-8 Activation PQ1->Caspase8 Activates Bax Bax (Pro-apoptotic) PQ1->Bax Upregulates Caspase3 Caspase-3 (Executioner Caspase) Activation Caspase8->Caspase3 Mitochondria Mitochondria Bax->Mitochondria Acts on Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Activates Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Apoptosis induction by the quinoline derivative PQ1.

Quantitative Data on Anticancer Activity

The anticancer potency of quinoline derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values against various cancer cell lines. The table below presents a selection of quinoline derivatives and their reported IC50 values, illustrating the structure-activity relationships that govern their cytotoxic effects.

Compound IDCancer Cell LineIC50 (µM)Reference
Q1 HCT-116 (Colon)6.2[14]
Q4 MDA-MB-468 (Breast)2.7[14]
Q6 HCT-116 (Colon)9.8[14]
Q9 MDA-MB-468 (Breast)3.5[14]
DFIQ A549 (Lung)4.16 (24h)[11]
DFIQ A549 (Lung)2.31 (48h)[11]
Compound 39 A549 (Lung)1.91[28]
Compound 40 K-562 (Leukemia)5.29[28]

The Enduring Fight Against Malaria: Quinoline's Historical and Modern Role

The story of quinoline in medicine is inextricably linked to the fight against malaria. Quinine, the first effective antimalarial, paved the way for the development of synthetic 4-aminoquinolines like chloroquine and amodiaquine, which became the mainstay of malaria treatment for decades.[4][5]

Mechanism of Action of 4-Aminoquinoline Antimalarials

The primary mechanism of action of 4-aminoquinoline antimalarials involves the disruption of heme detoxification in the malaria parasite, Plasmodium falciparum.[26][29]

  • Accumulation in the Food Vacuole: As weak bases, 4-aminoquinolines accumulate to high concentrations in the acidic food vacuole of the parasite.[30]

  • Inhibition of Heme Polymerization: Inside the red blood cell, the parasite digests hemoglobin, releasing large quantities of toxic free heme. To protect itself, the parasite polymerizes heme into an inert crystalline substance called hemozoin.[9][29] 4-aminoquinolines are thought to cap the growing hemozoin crystals, preventing further polymerization.[26]

  • Heme-Mediated Toxicity: The accumulation of free heme is highly toxic to the parasite, leading to oxidative stress, membrane damage, and ultimately, cell death.[19][29]

antimalarial_mechanism cluster_parasite Malaria Parasite Food Vacuole (Acidic) Hemoglobin Hemoglobin (from host RBC) Heme Toxic Free Heme Hemoglobin->Heme Digestion Hemozoin Hemozoin (Non-toxic crystal) Heme->Hemozoin Polymerization (Detoxification) Parasite_Death Parasite Death Heme->Parasite_Death Toxicity Aminoquinoline 4-Aminoquinoline (e.g., Chloroquine) Aminoquinoline->Heme Inhibits Polymerization

Caption: Mechanism of action of 4-aminoquinoline antimalarials.

Overcoming Drug Resistance

The emergence of chloroquine-resistant strains of P. falciparum has been a major challenge in malaria control.[4][8] This has spurred the development of new quinoline-based antimalarials and combination therapies. Research efforts have focused on modifying the quinoline scaffold to evade resistance mechanisms, often by altering the side chain to reduce efflux from the parasite's food vacuole.[8][31]

Quinolines as Broad-Spectrum Antibacterials

The development of fluoroquinolones, a class of synthetic antibiotics derived from the quinoline scaffold, revolutionized the treatment of bacterial infections.[13] These agents exhibit broad-spectrum activity against both Gram-positive and Gram-negative bacteria.[12][13]

Mechanism of Action of Fluoroquinolones

Fluoroquinolones target bacterial DNA synthesis by inhibiting two essential enzymes: DNA gyrase and topoisomerase IV.[13][30]

  • DNA Gyrase: This enzyme is responsible for introducing negative supercoils into bacterial DNA, a process that is crucial for DNA replication and transcription.

  • Topoisomerase IV: This enzyme is involved in the separation of daughter chromosomes after DNA replication.

By inhibiting these enzymes, fluoroquinolones lead to the accumulation of DNA strand breaks, ultimately resulting in bacterial cell death.[30]

antibacterial_mechanism cluster_bacterium Bacterial Cell Fluoroquinolone Fluoroquinolone Antibiotic DNA_Gyrase DNA Gyrase Fluoroquinolone->DNA_Gyrase Inhibits Topo_IV Topoisomerase IV Fluoroquinolone->Topo_IV Inhibits DNA_Replication DNA Replication & Transcription DNA_Gyrase->DNA_Replication Chromosome_Segregation Chromosome Segregation Topo_IV->Chromosome_Segregation Bacterial_Death Bacterial Death DNA_Replication->Bacterial_Death Disruption leads to Chromosome_Segregation->Bacterial_Death Failure leads to

Caption: Mechanism of action of fluoroquinolone antibiotics.

Pharmacokinetics of Quinoline-Based Drugs

The clinical success of any drug is highly dependent on its pharmacokinetic profile, which encompasses its absorption, distribution, metabolism, and excretion (ADME). Quinoline-based drugs exhibit a wide range of pharmacokinetic properties, which are largely influenced by the nature of the substituents on the quinoline ring.

Generally, quinolones are well-absorbed orally, with good bioavailability.[24][27] They exhibit extensive tissue penetration, which is advantageous for treating systemic infections.[23][27] Metabolism primarily occurs in the liver, and elimination is through both renal and hepatic pathways.[23] The table below summarizes the key pharmacokinetic parameters for several FDA-approved quinoline-based drugs.

DrugClassBioavailability (%)Protein Binding (%)Elimination Half-life (t½) (hours)Primary Elimination Route
Chloroquine Antimalarial>7550-653-5 daysRenal and Hepatic
Ciprofloxacin Antibiotic~7020-403-5Renal
Levofloxacin Antibiotic>9924-386-8Renal
Bosutinib Anticancer349422.5Fecal (hepatic metabolism)
Lenvatinib Anticancer~8598-9928Renal and Fecal
Cabozantinib AnticancerN/A>99.799Fecal (hepatic metabolism)

Note: Pharmacokinetic parameters can vary depending on the patient population and clinical context.

Conclusion and Future Perspectives

The quinoline scaffold has unequivocally demonstrated its value in drug discovery, yielding a remarkable number of clinically successful therapeutic agents. Its synthetic tractability and the ability to modulate its physicochemical and pharmacological properties through chemical modification ensure its continued relevance in the quest for new medicines.[17]

Future research in this area will likely focus on several key aspects:

  • Development of novel derivatives to overcome drug resistance: This is particularly critical in the fields of infectious diseases and oncology.

  • Exploration of new therapeutic applications: The diverse biological activities of quinolines suggest that their potential is far from exhausted.

  • Application of modern drug design strategies: The use of computational tools, such as quantitative structure-activity relationship (QSAR) studies and molecular docking, will continue to guide the rational design of more potent and selective quinoline-based drugs.[14]

  • Targeting novel biological pathways: As our understanding of disease biology deepens, new molecular targets will be identified, providing fresh opportunities for the application of the versatile quinoline scaffold.

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  • bosutinib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY. (URL: [Link])

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  • Exploration of quinolone and quinoline derivatives as potential anticancer agents. NIH. (URL: [Link])

  • Quinolone antibiotics - Structure, Nomenclature, SAR & Synthesis. YouTube. (URL: [Link])

  • (PDF) Antiproliferative potential, quantitative structure-activity relationship, cheminformatic and molecular docking analysis of quinoline and benzofuran derivatives. ResearchGate. (URL: [Link])

  • Synthetic and medicinal perspective of quinolines as antiviral agents. PubMed. (URL: [Link])

  • Structural modifications of quinoline-based antimalarial agents: Recent developments. NIH. (URL: [Link])

  • QSAR studies of quinoline alkaloids camptothecin derivatives for prediction anticancer activity using linear and nonlinear methods. Semantic Scholar. (URL: [Link])

  • Comprehensive review on current developments of quinoline-based anticancer agents. Springer. (URL: [Link])

  • Quinoline-Based Hybrid Compounds with Antimalarial Activity. MDPI. (URL: [Link])

  • Quinazoline analogues as cytotoxic agents; QSAR, docking, and in silico studies. NIH. (URL: [Link])

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. (URL: [Link])

  • Synthesis and Antimalarial Activity of 4-Methylaminoquinoline Compounds against Drug-Resistant Parasite. ACS Omega. (URL: [Link])

  • Synthesis of quinolines. Organic Chemistry Portal. (URL: [Link])

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  • New Quinoline-Based Heterocycles as Anticancer Agents Targeting Bcl-2. MDPI. (URL: [Link])

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  • Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. PubMed Central. (URL: [Link])

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Methodological & Application

Application Note: Synthesis of 6-Chloroquinoline-2-carbonitrile via Modified Reissert-Henze Reaction

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the synthesis of 6-Chloroquinoline-2-carbonitrile from 6-chloroquinoline. Quinoline-2-carbonitriles are valuable synthons in medicinal chemistry, serving as precursors for a variety of pharmacologically active compounds. The protocol detailed herein employs a modified Reissert-Henze reaction, utilizing trimethylsilyl cyanide (TMSCN) as a modern and efficient cyanide source. This application note is designed for researchers, chemists, and professionals in drug development, offering a detailed experimental protocol, mechanistic insights, safety procedures, and data interpretation guidelines.

Introduction and Scientific Background

Quinoline scaffolds are privileged structures in drug discovery, forming the core of numerous therapeutic agents, including antimalarials, anticancer agents, and antibacterials. The functionalization of the quinoline ring is a key strategy for modulating biological activity. Specifically, the introduction of a nitrile group at the C2 position yields this compound, a versatile intermediate that can be readily transformed into amides, amines, carboxylic acids, and various heterocyclic systems.

The classical Reissert-Henze reaction provides a foundational method for the cyanation of N-heterocycles. The reaction typically involves the activation of the quinoline nitrogen with an acyl chloride, followed by the nucleophilic addition of a cyanide salt.[1][2] This process enhances the electrophilicity of the C2 position, facilitating the attack by the cyanide nucleophile. Modern variations of this reaction often employ trimethylsilyl cyanide (TMSCN) in anhydrous media, which can improve yields and simplify reaction conditions by avoiding hydrolysis side reactions.[1] This protocol focuses on such a modified approach, which offers a direct and high-yielding route to the desired 2-cyanoquinoline product.

Reaction Principle and Mechanism

The synthesis proceeds via a one-pot, two-step sequence involving the activation of the 6-chloroquinoline substrate followed by nucleophilic cyanation.

  • Activation: The reaction is initiated by the acylation of the nitrogen atom in 6-chloroquinoline with benzoyl chloride. This forms a highly reactive and electrophilic N-benzoyl-6-chloroquinolinium intermediate.

  • Nucleophilic Attack: The cyanide anion, delivered from trimethylsilyl cyanide (TMSCN), then attacks the electron-deficient C2 position of the activated quinolinium salt.

  • Rearomatization: The resulting dihydroquinoline intermediate undergoes elimination to regenerate the aromatic quinoline ring, yielding the final product, this compound.

This mechanistic pathway highlights the necessity of activating the heteroaromatic system to facilitate the otherwise difficult nucleophilic aromatic substitution.

Reissert_Henze_Mechanism Figure 1: Reaction Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product R1 6-Chloroquinoline I1 N-Benzoyl-6-chloroquinolinium (Activated Intermediate) R1->I1 + Benzoyl Chloride R2 Benzoyl Chloride R2->I1 R3 TMSCN I2 Dihydroquinoline Adduct R3->I2 I1->I2 + CN⁻ (from TMSCN) P1 This compound I2->P1 Rearomatization (Elimination)

Caption: Figure 1: Reaction Mechanism

Comprehensive Experimental Protocol

This protocol details the laboratory-scale synthesis of this compound. Extreme caution must be exercised due to the high toxicity of the reagents. All operations must be performed in a certified chemical fume hood.

Materials and Reagents
ReagentCAS NumberMolecular FormulaM.W. ( g/mol )Notes
6-Chloroquinoline612-57-7C₉H₆ClN163.60Starting material. Irritant.[3][4][5]
Benzoyl Chloride98-88-4C₇H₅ClO140.57Acylating agent. Corrosive, lachrymator.[6][7][8][9]
Trimethylsilyl Cyanide (TMSCN)7677-24-9C₄H₉NSi99.22Cyanide source. Extremely toxic and flammable .[10][11][12]
Dichloromethane (DCM)75-09-2CH₂Cl₂84.93Anhydrous solvent.
Saturated NaHCO₃ (aq)144-55-8NaHCO₃84.01For quenching.
Anhydrous Na₂SO₄7757-82-6Na₂SO₄142.04Drying agent.
Equipment
  • Three-neck round-bottom flask with magnetic stirrer

  • Reflux condenser and nitrogen/argon inlet

  • Addition funnel

  • Thermometer

  • Heating mantle

  • Standard glassware for work-up and purification

  • Rotary evaporator

  • Silica gel for column chromatography

Synthesis Workflow

Workflow Figure 2: Experimental Workflow A 1. Setup & Inert Atmosphere (Dry glassware, N₂ gas) B 2. Dissolve 6-Chloroquinoline in anhydrous DCM A->B C 3. Cool to 0°C B->C D 4. Add Benzoyl Chloride (dropwise) C->D E 5. Add TMSCN (dropwise, maintain 0°C) D->E F 6. Warm to Room Temp. & Stir (12-18h) E->F G 7. Reaction Quench (Slowly add sat. NaHCO₃) F->G H 8. Extraction (Separate layers, extract aq. with DCM) G->H I 9. Drying & Concentration (Dry with Na₂SO₄, evaporate solvent) H->I J 10. Purification (Silica Gel Column Chromatography) I->J K 11. Characterization (NMR, MS, IR) J->K

Caption: Figure 2: Experimental Workflow

Step-by-Step Procedure
  • Reaction Setup: Assemble a dry three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a nitrogen inlet, a thermometer, and a rubber septum. Flame-dry the glassware under vacuum and cool under a stream of dry nitrogen or argon to ensure anhydrous conditions.

  • Reagent Preparation: In the flask, dissolve 6-chloroquinoline (1.0 eq) in anhydrous dichloromethane (DCM).

  • Initial Cooling: Cool the solution to 0°C using an ice-water bath.

  • Addition of Benzoyl Chloride: While stirring, slowly add benzoyl chloride (1.2 eq) dropwise to the solution via syringe over 10-15 minutes. A precipitate of the quinolinium salt may form.

  • Addition of TMSCN: After stirring for 30 minutes at 0°C, add trimethylsilyl cyanide (TMSCN) (1.5 eq) dropwise via syringe. CRITICAL: This addition should be slow and controlled to manage any exotherm, maintaining the temperature at 0°C.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir vigorously for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Quenching: Once the reaction is complete, cool the mixture back to 0°C. CAUTION: Slowly and carefully quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution dropwise. This will neutralize excess acid and decompose any remaining TMSCN, potentially evolving gas. Ensure adequate ventilation in the fume hood.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer two more times with DCM.

  • Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate (Na₂SO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude residue by silica gel column chromatography.[13] A gradient elution system, typically starting with hexane and gradually increasing the polarity with ethyl acetate (e.g., 95:5 to 80:20 Hexane:Ethyl Acetate), is often effective for separating the product from byproducts.[13]

  • Final Product: Collect the fractions containing the desired product (monitored by TLC), combine them, and remove the solvent under reduced pressure to yield this compound as a solid.

Safety and Hazard Management

This synthesis involves highly hazardous materials and must be approached with stringent safety protocols. A thorough risk assessment is mandatory before commencing any work.

  • General Precautions: All manipulations must be conducted inside a certified chemical fume hood. Personal Protective Equipment (PPE), including a lab coat, chemical splash goggles, and heavy-duty nitrile gloves, is required at all times.[12][14] An eyewash station and safety shower must be immediately accessible.[6]

  • Trimethylsilyl Cyanide (TMSCN):

    • Toxicity: Fatal if swallowed, inhaled, or in contact with skin.[10][11]

    • Reactivity: Reacts violently with water, moisture, and acids to release highly toxic hydrogen cyanide (HCN) gas.[10][12] It is also a highly flammable liquid.[11]

    • Handling: Must be handled under an inert atmosphere (nitrogen or argon).[10] Use only dry, clean syringes and needles for transfer. All equipment must be scrupulously dried.

    • Quenching/Waste: Any leftover TMSCN and contaminated materials must be quenched carefully with an alkaline solution of sodium hypochlorite (bleach) before disposal, as this oxidizes cyanide to the less toxic cyanate.

  • Benzoyl Chloride:

    • Hazards: Corrosive, causing severe skin burns and eye damage.[6][8][9] It is a lachrymator (causes tearing) and is harmful if inhaled.[6]

    • Handling: Handle with care, avoiding inhalation of vapors and direct contact with skin and eyes. It is moisture-sensitive.[6][7]

  • 6-Chloroquinoline:

    • Hazards: Causes skin, eye, and respiratory irritation.[3][4][14]

    • Handling: Avoid creating dust and ensure good ventilation.

Emergency Procedures:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[6] For TMSCN exposure, seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open.[9] Seek immediate medical attention.

  • Inhalation: Move the victim to fresh air immediately. If breathing is difficult, administer oxygen. Do not use mouth-to-mouth resuscitation.[10] Seek immediate medical attention.

  • Spills: For small spills of TMSCN, absorb with an inert, dry material and place in a sealed container for disposal. Decontaminate the area with an alkaline bleach solution.

References

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Benzoyl Chloride. Retrieved from [Link]

  • Sdfine. (n.d.). TRIMETHYLSILYL CYANIDE GHS Safety Data Sheet. Retrieved from [Link]

  • Grokipedia. (n.d.). Trimethylsilyl cyanide. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Benzoyl chloride. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 6-Chloroquinoline. PubChem Compound Database. Retrieved from [Link]

  • Journal of the Graduate School of Agriculture, Hokkaido University. (n.d.). Functionalization of Pyridines via Reissert-Henze Reaction.
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  • Wikipedia. (n.d.). Reissert reaction. Retrieved from [Link]

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Vilsmeier-Haack Cyclization: A Versatile Route to Quinoline Carbonitriles for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the Quinoline Scaffold

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a privileged scaffold in medicinal chemistry and drug discovery.[1][2][3][4][5] Its derivatives exhibit a broad spectrum of pharmacological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[4][5] A key synthetic challenge lies in the efficient, regioselective functionalization of the quinoline core to generate diverse libraries of compounds for biological screening. The Vilsmeier-Haack reaction offers a powerful and versatile solution, particularly for the synthesis of 2-chloro-3-formylquinolines, which serve as pivotal intermediates for a variety of valuable quinoline derivatives, including the highly sought-after quinoline carbonitriles.[6][7][8] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of quinoline carbonitriles via the Vilsmeier-Haack reaction, complete with detailed protocols, mechanistic insights, and practical considerations.

The Vilsmeier-Haack Approach to Quinoline Synthesis: A Mechanistic Overview

The Vilsmeier-Haack reaction is a formylation reaction that utilizes a Vilsmeier reagent, a chloroiminium salt, to introduce a formyl group onto an electron-rich aromatic substrate.[9][10][11][12][13] In the context of quinoline synthesis, N-arylacetamides are employed as the starting materials. The reaction proceeds through a cyclization cascade, yielding 2-chloro-3-formylquinolines.[6][7][14]

The reaction can be conceptually divided into two key stages:

  • Formation of the Vilsmeier Reagent: The reaction is initiated by the interaction of a substituted amide, most commonly N,N-dimethylformamide (DMF), with an acid chloride, typically phosphorus oxychloride (POCl₃). This forms the highly electrophilic Vilsmeier reagent, a chloroiminium ion.[9][10][12][13][15]

  • Electrophilic Aromatic Substitution and Cyclization: The electron-rich N-arylacetamide then attacks the Vilsmeier reagent. This is followed by an intramolecular cyclization and subsequent elimination, leading to the formation of the stable 2-chloro-3-formylquinoline ring system.[6][16] The presence of electron-donating groups on the N-arylacetamide generally enhances the reaction rate and improves yields.[10]

The resulting 2-chloro-3-formylquinolines are versatile intermediates. The chloro group at the 2-position can be readily displaced by various nucleophiles, and the formyl group at the 3-position can be transformed into a wide range of functionalities.[6] Of particular interest is the conversion of the formyl group to a carbonitrile (cyano) group, a common functional group in many bioactive molecules.[2]

Diagram of the Vilsmeier-Haack Reaction Mechanism for Quinoline Synthesis:

Vilsmeier_Haack_Mechanism cluster_0 Stage 1: Vilsmeier Reagent Formation cluster_1 Stage 2: Cyclization and Quinoline Formation cluster_2 Stage 3: Carbonitrile Synthesis DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent + POCl3 POCl3 POCl3 Intermediate Iminium Salt Intermediate Acetanilide N-Arylacetamide Acetanilide->Intermediate + Vilsmeier Reagent (Electrophilic Attack) Quinoline_Aldehyde 2-Chloro-3-formylquinoline Intermediate->Quinoline_Aldehyde Intramolecular Cyclization & Elimination Quinoline_Carbonitrile Quinoline Carbonitrile Quinoline_Aldehyde->Quinoline_Carbonitrile + Reagents (e.g., CAN/aq. NH3)

Caption: A simplified overview of the Vilsmeier-Haack reaction for quinoline carbonitrile synthesis.

Experimental Protocols

Protocol 1: Synthesis of 2-Chloro-3-formylquinolines from N-Arylacetamides

This protocol provides a general procedure for the synthesis of 2-chloro-3-formylquinolines via the Vilsmeier-Haack cyclization of N-arylacetamides.[14]

Materials:

  • Substituted N-arylacetamide (1.0 eq)

  • N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃) (3.0 - 5.0 eq)

  • Crushed ice

  • Sodium carbonate or Sodium hydroxide solution (for neutralization)

  • Ethyl acetate (for extraction)

  • Anhydrous sodium sulfate (for drying)

Procedure:

  • Vilsmeier Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool DMF (used as both solvent and reactant) to 0-5 °C in an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with constant stirring, maintaining the temperature below 10 °C.

  • After the addition is complete, stir the mixture for an additional 30 minutes at 0-5 °C to ensure the complete formation of the Vilsmeier reagent.

  • Reaction with Acetanilide: Add the substituted N-arylacetamide portion-wise to the freshly prepared Vilsmeier reagent at 0-5 °C.

  • After the addition, allow the reaction mixture to warm to room temperature and then heat it to 80-90 °C for 4-10 hours.[14] The reaction progress should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and carefully pour it into a beaker containing crushed ice with vigorous stirring.[14][15]

  • Neutralize the acidic solution with a saturated solution of sodium carbonate or a dilute solution of sodium hydroxide until a precipitate is formed.

  • Filter the precipitate, wash it thoroughly with water, and dry it.

  • Recrystallize the crude product from a suitable solvent (e.g., ethyl acetate) to obtain the pure 2-chloro-3-formylquinoline.[14]

Experimental Workflow Diagram:

Experimental_Workflow A 1. Vilsmeier Reagent Preparation (DMF + POCl3 at 0-5°C) B 2. Addition of N-Arylacetamide (at 0-5°C) A->B C 3. Reaction Heating (80-90°C, 4-10h) B->C D 4. Quenching (Pouring into ice) C->D E 5. Neutralization & Precipitation (aq. Na2CO3 or NaOH) D->E F 6. Filtration & Washing E->F G 7. Recrystallization F->G H Pure 2-Chloro-3-formylquinoline G->H

Caption: Step-by-step workflow for the synthesis of 2-chloro-3-formylquinolines.

Protocol 2: Conversion of 2-Chloro-3-formylquinolines to 2-Chloro-3-cyanoquinolines

This protocol describes the conversion of the formyl group of 2-chloro-3-formylquinolines to a cyano group.

Materials:

  • 2-Chloro-3-formylquinoline (1.0 eq)

  • Cerium(IV) ammonium nitrate (CAN)

  • Aqueous ammonia

  • Appropriate solvent (e.g., methanol or ethanol)

Procedure:

  • Dissolve the 2-chloro-3-formylquinoline in a suitable solvent in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of cerium(IV) ammonium nitrate in aqueous ammonia dropwise to the cooled solution with stirring.

  • Continue stirring at 0 °C for the time required for the reaction to complete (monitor by TLC).

  • After completion, the product can be isolated by filtration or extraction, followed by purification (e.g., column chromatography or recrystallization) to yield the desired 2-chloro-3-cyanoquinoline.

Data Presentation: Yields of 2-Chloro-3-formylquinolines

The yield of the Vilsmeier-Haack cyclization is influenced by the nature and position of substituents on the starting N-arylacetamide. Generally, electron-donating groups on the aromatic ring lead to higher yields.

EntrySubstituent on AcetanilideProductYield (%)Reference
1H2-Chloro-3-formylquinoline62.82[17]
28-Methyl2-Chloro-3-formyl-8-methylquinoline63[17]
34-Chloro6-Chloro-2-chloro-3-formylquinoline--
42-Nitro2-Chloro-3-formyl-8-nitroquinoline--
56-Bromo6-Bromo-2-chloro-3-formylquinoline90[7][18]

Note: Yields can vary depending on the specific reaction conditions and scale.

Trustworthiness and Self-Validation

The protocols described herein are based on established and peer-reviewed synthetic methods.[7][14][17] To ensure the trustworthiness and reproducibility of the results, the following self-validating steps are crucial:

  • Starting Material Purity: The purity of the N-arylacetamides and all reagents should be confirmed before use.

  • Reaction Monitoring: Consistent monitoring of the reaction progress by TLC is essential to determine the optimal reaction time and prevent the formation of byproducts.

  • Product Characterization: The identity and purity of the synthesized 2-chloro-3-formylquinolines and the final quinoline carbonitriles must be rigorously confirmed using standard analytical techniques such as:

    • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure.[8][17][19]

    • Infrared (IR) Spectroscopy: To identify key functional groups (e.g., the aldehyde C=O stretch around 1690 cm⁻¹ and the nitrile C≡N stretch around 2220 cm⁻¹).[17]

    • Mass Spectrometry (MS): To determine the molecular weight.

    • Melting Point Analysis: As an indicator of purity.[17]

Conclusion and Future Outlook

The Vilsmeier-Haack reaction provides a robust and efficient platform for the synthesis of functionalized quinolines, particularly 2-chloro-3-formylquinolines, which are valuable precursors to quinoline carbonitriles. The operational simplicity and the ability to generate a diverse range of substituted quinolines make this methodology highly attractive for applications in drug discovery and medicinal chemistry. Further optimization of reaction conditions, including the exploration of microwave-assisted synthesis, could lead to even more efficient and environmentally friendly protocols. The continued exploration of the synthetic utility of the resulting quinoline carbonitriles will undoubtedly pave the way for the discovery of novel therapeutic agents.

References

  • Ali, M. M., Rajanna, K. C., & Prakash, P. K. S. (2005). Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. Indian Journal of Chemistry - Section B, 44(9), 1870-1875. [Link]

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  • International Journal of Chemical Studies. (2016). Synthesis and characterisation of substituted quinoline by Vilsmeier-Haack reagent. International Journal of Chemical Studies, 4(6), 1-4. [Link]

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  • Chemical Papers. (2013). Micellar effects on kinetics and mechanism of Vilsmeier–Haack formylation and acetylation with Pyridines. Chemical Papers, 67(8), 1042-1049. [Link]

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Laboratory protocol for 6-Chloroquinoline-2-carbonitrile preparation

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Laboratory Protocol for the Synthesis of 6-Chloroquinoline-2-carbonitrile

Abstract

This comprehensive application note provides two robust and detailed protocols for the laboratory-scale synthesis of this compound, a key heterocyclic building block in medicinal chemistry and drug discovery. The primary protocol details the classic Reissert-Henze reaction, a reliable method for the direct cyanation of the quinoline core. An alternative, modern protocol describes a metal-free cyanation of 6-chloroquinoline N-oxide, offering a different substrate activation strategy. This guide is intended for researchers, chemists, and professionals in drug development, offering in-depth methodologies, mechanistic insights, critical safety procedures, and characterization guidelines to ensure reproducible and safe execution.

Introduction

Quinoline scaffolds are privileged structures in medicinal chemistry, forming the core of numerous pharmaceuticals, including the renowned antimalarial drug, chloroquine.[1] The functionalization of the quinoline ring is a critical step in the development of new therapeutic agents. This compound, in particular, serves as a versatile intermediate. The chloro-substituent at the 6-position and the reactive carbonitrile group at the 2-position allow for diverse downstream modifications, making it a valuable precursor for creating libraries of novel compounds for biological screening.[2][3]

This document presents two effective synthetic routes. The first is the Reissert-Henze reaction, which proceeds by activating the quinoline nitrogen with an acyl chloride, followed by the nucleophilic addition of a cyanide anion.[4][5] This method is a cornerstone of heterocyclic chemistry for its reliability. The second protocol involves the preparation of an N-oxide intermediate, which activates the C2 position for a direct, metal-free cyanation using a less hazardous cyanide source, reflecting a more modern approach to C-H functionalization.[6][7]

PART 1: The Reissert-Henze Reaction Protocol

This method is a well-established one-pot procedure for the synthesis of 2-cyanoquinolines.

Principle and Mechanistic Insight

The Reissert reaction is a powerful tool for the C2-functionalization of quinolines.[8] The mechanism involves two key steps:

  • Activation: The nitrogen atom of 6-chloroquinoline attacks the electrophilic acyl chloride (e.g., benzoyl chloride), forming a highly reactive N-acyl-6-chloroquinolinium intermediate. This acylation dramatically increases the electrophilicity of the C2 carbon by withdrawing electron density from the pyridine ring.

  • Nucleophilic Attack: The cyanide anion (from KCN) then performs a nucleophilic attack on the activated C2 position. This reaction typically occurs in a biphasic system (e.g., dichloromethane/water) to facilitate the interaction between the organic-soluble quinoline and the water-soluble cyanide salt.[5]

Materials and Equipment
Reagents & Solvents Equipment
6-Chloroquinoline (99%)250 mL Two-neck round-bottom flask
Benzoyl Chloride (99%)Magnetic stirrer with stir bar
Potassium Cyanide (KCN) (≥97%)Reflux condenser
Dichloromethane (DCM), ACS GradeAddition funnel
Deionized WaterIce-water bath
Sodium Bicarbonate (NaHCO₃)Separatory funnel
Anhydrous Magnesium Sulfate (MgSO₄)Rotary evaporator
Silica Gel (60-120 mesh)Glass column for chromatography
Hexane, HPLC GradeThin Layer Chromatography (TLC) plates
Ethyl Acetate, HPLC GradeStandard laboratory glassware
Quantitative Data for Synthesis
ReactantMW ( g/mol )Amount (mmol)Mass/VolumeEquivalents
6-Chloroquinoline163.6030.565.0 g1.0
Benzoyl Chloride140.5733.624.73 g (3.9 mL)1.1
Potassium Cyanide (KCN)65.1261.124.0 g2.0
Dichloromethane--50 mL-
Water--50 mL-
Product 188.61 - Theoretical: 5.76 g -
Experimental Workflow Diagram

G cluster_start Reactants start1 6-Chloroquinoline reaction Reissert Reaction (0°C to RT, 4h) start1->reaction start2 Benzoyl Chloride start2->reaction start3 Potassium Cyanide start3->reaction reagents DCM / Water (Biphasic System) reagents->reaction Solvent workup Aqueous Work-up (NaHCO₃ wash, Extraction) reaction->workup Crude Mixture purify Column Chromatography (Silica, Hexane:EtOAc) workup->purify Crude Product product This compound purify->product Purified Product

Caption: Workflow for the Reissert-Henze synthesis of this compound.

Step-by-Step Protocol

CRITICAL SAFETY WARNING: Potassium cyanide (KCN) is acutely toxic and can be fatal if swallowed, inhaled, or absorbed through the skin.[9][10] Exposure to acids liberates highly toxic hydrogen cyanide (HCN) gas.[9] This procedure must be performed in a properly functioning chemical fume hood.[10] Always wear appropriate Personal Protective Equipment (PPE), including a lab coat, splash goggles, and double-layered nitrile gloves.[9][10] An emergency cyanide antidote kit should be available, and all personnel must be trained in its use. All glassware and waste must be decontaminated with a bleach or hydrogen peroxide solution before removal from the fume hood.

  • Reaction Setup: To a 250 mL two-neck round-bottom flask equipped with a magnetic stir bar and an addition funnel, add 6-chloroquinoline (5.0 g, 30.56 mmol) and dichloromethane (50 mL). Stir the mixture at room temperature until the solid dissolves completely.

  • Addition of KCN: In a separate beaker, dissolve potassium cyanide (4.0 g, 61.12 mmol) in deionized water (50 mL). Carefully add this aqueous solution to the reaction flask.

  • Cooling: Place the flask in an ice-water bath and cool the vigorously stirred biphasic mixture to 0-5 °C.

  • Addition of Benzoyl Chloride: Add benzoyl chloride (3.9 mL, 33.62 mmol) to the addition funnel and add it dropwise to the reaction mixture over 30 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir vigorously for 4-6 hours. Monitor the reaction progress by TLC (e.g., 4:1 Hexane:Ethyl Acetate), observing the consumption of the 6-chloroquinoline starting material.

  • Work-up: Once the reaction is complete, carefully separate the organic layer using a separatory funnel. Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL) to neutralize any remaining acid chloride, followed by a wash with brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude residue by silica gel column chromatography. Elute with a gradient of hexane and ethyl acetate (e.g., starting from 95:5 Hexane:EtOAc) to isolate the pure this compound.[2]

PART 2: Cyanation via N-Oxide Intermediate (Alternative Protocol)

This two-step method avoids the direct use of KCN in the cyanation step and is an excellent example of modern C-H functionalization strategies.

Principle and Mechanistic Insight
  • N-Oxidation: The nitrogen of 6-chloroquinoline is first oxidized to an N-oxide using an oxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA).

  • Cyanation: The N-oxide functional group activates the C2 and C4 positions of the quinoline ring towards nucleophilic attack. Under specific conditions, a cyanide source like trimethylsilyl cyanide (TMSCN) can be directed to regioselectively attack the C2 position.[6][7] This reaction is often promoted by an activating agent and proceeds under mild, metal-free conditions.[6]

Step 2a: Synthesis of 6-Chloroquinoline N-oxide
  • Setup: Dissolve 6-chloroquinoline (1.0 eq) in a suitable solvent like dichloromethane.

  • Oxidation: Cool the solution to 0 °C and add m-CPBA (~1.2 eq) portion-wise.

  • Reaction: Allow the mixture to stir at room temperature overnight.

  • Work-up: Quench the reaction with a sodium thiosulfate solution, wash with sodium bicarbonate, extract, dry, and concentrate to obtain the N-oxide, which can often be used without further purification.

Step 2b: Cyanation of 6-Chloroquinoline N-oxide
  • Setup: Dissolve 6-chloroquinoline N-oxide (1.0 eq) in dry ethyl acetate (EA).[6]

  • Reagent Addition: Add N,N-Diisopropylethylamine (DIEA) (2.0 eq) followed by trimethylsilyl cyanide (TMSCN) (3.0 eq).[6] Note: TMSCN is also toxic and should be handled with care in a fume hood.

  • Reaction: Stir the mixture at room temperature for 10-24 hours, monitoring by TLC.[6]

  • Work-up: Upon completion, quench the reaction with a saturated sodium bicarbonate solution and extract the product with ethyl acetate.[6]

  • Purification: Combine the organic layers, dry over Na₂SO₄, concentrate, and purify by column chromatography as described in the primary protocol.

Experimental Workflow Diagram for N-Oxide Route

G start 6-Chloroquinoline oxidation N-Oxidation (m-CPBA, DCM) start->oxidation intermediate 6-Chloroquinoline N-oxide oxidation->intermediate cyanation Cyanation (TMSCN, DIEA, EtOAc) intermediate->cyanation purify Work-up & Purification cyanation->purify product This compound purify->product

Caption: Two-step synthesis of this compound via an N-oxide intermediate.

Product Characterization

The identity and purity of the final product, this compound, should be confirmed using standard analytical techniques:

  • ¹H and ¹³C NMR: To confirm the molecular structure and the position of the substituents. Aromatic proton signals are expected between 7.0 and 8.5 ppm.[11]

  • FT-IR Spectroscopy: To identify key functional groups, particularly the characteristic C≡N stretch of the nitrile group (typically around 2220-2240 cm⁻¹).

  • Mass Spectrometry (MS): To confirm the molecular weight (188.61 g/mol ).

  • Melting Point: To assess the purity of the crystalline solid.

Troubleshooting

Problem Possible Cause(s) Suggested Solution(s)
Low Yield Incomplete reaction; Suboptimal temperature control; Product loss during work-up.Increase reaction time and monitor closely by TLC. Ensure efficient stirring in the biphasic system. Perform extractions carefully to avoid loss.[12]
Tarry Byproducts Reaction temperature was too high, causing polymerization.Maintain strict temperature control, especially during the addition of benzoyl chloride. Ensure the ice bath is effective.[12]
Difficult Purification Presence of unreacted starting material or isomeric byproducts.Optimize the eluent system for column chromatography. A shallow gradient can improve separation. Recrystallization from a suitable solvent (e.g., ethanol/water) may be attempted.[12]

References

  • Wikipedia. Reissert reaction. [Link]

  • Grokipedia. Reissert reaction. [Link]

  • MDPI. Formal Synthesis of Ortho-Cyanated N-Heterocycles via Direct, Metal-Free Cyanation of N-Oxides Under Benign Conditions. [Link]

  • APS Ohio-Region Section. Enantioselective and Diastereoselective Synthesis of Quinolines Using Reissert Compounds. [Link]

  • ResearchGate. Strategies for C2‐cyanation of quinolines. [Link]

  • University of California, Los Angeles. Potassium cyanide Safety Information. [Link]

  • Cambridge University Press. Reissert Reaction. [Link]

  • Yale Environmental Health & Safety. Standard Operating Procedure - POTASSIUM OR SODIUM CYANIDE*. [Link]

  • New Jersey Department of Health. POTASSIUM CYANIDE HAZARD SUMMARY. [Link]

  • Centers for Disease Control and Prevention (NIOSH). Potassium Cyanide: Systemic Agent. [Link]

  • Dartmouth College Environmental Health and Safety. Cyanide Salts. [Link]

  • MDPI. Design, Synthesis, Spectral Characterization, and Antidepressant Evaluation of 2,4-Diphenylquinoline Derivatives. [Link]

  • International Journal of Science and Research (IJSR). The Synthesis of 6-sustituted-2-chloroquinoline-3-carbaldehyde using Vilsmeier-Haack Reaction. [Link]

  • PubMed Central. Development of 2-chloroquinoline based heterocyclic frameworks as dual inhibitors of SARS-CoV-2 MPro and PLPro. [Link]

Sources

Application Notes and Protocols for Suzuki Coupling Reactions with 6-Chloroquinoline-2-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Strategic C-C Bond Formation on the Quinoline Scaffold

The quinoline moiety is a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals and functional organic materials. The targeted functionalization of this heterocyclic system is a cornerstone of modern synthetic chemistry. Among the myriad of cross-coupling reactions, the palladium-catalyzed Suzuki-Miyaura coupling stands out for its reliability, functional group tolerance, and the commercial availability of a vast array of boronic acid and ester coupling partners.[1]

This guide provides a detailed technical overview and actionable protocols for the Suzuki coupling of 6-chloroquinoline-2-carbonitrile. This substrate presents a unique challenge and opportunity due to its electronic characteristics. The presence of the electron-withdrawing nitrile group at the C2 position significantly influences the electronic nature of the quinoline ring, impacting the reactivity of the C-Cl bond at the C6 position. This document will dissect the mechanistic considerations, provide validated starting protocols, and offer expert insights into troubleshooting and optimization, empowering researchers to confidently employ this powerful transformation.

Mechanistic Insights: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[2][3] Understanding this mechanism is paramount for rational catalyst selection and reaction optimization.

The catalytic cycle consists of three primary steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of this compound to form a Pd(II) complex. This is often the rate-determining step, particularly for less reactive aryl chlorides.[2]

  • Transmetalation: The organic group from the boronic acid (or its corresponding boronate ester) is transferred to the palladium center. This step is facilitated by a base, which activates the organoboron species.[4]

  • Reductive Elimination: The two organic partners on the palladium complex couple to form the desired C-C bond, regenerating the catalytically active Pd(0) species, which then re-enters the catalytic cycle.

Suzuki_Coupling_Mechanism cluster_cycle Catalytic Cycle Pd(0)L2 Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition (Ar-Cl) Pd(0)L2->Oxidative_Addition 6-Chloroquinoline- 2-carbonitrile Ar-Pd(II)-Cl(L2) Ar-Pd(II)-Cl Complex Oxidative_Addition->Ar-Pd(II)-Cl(L2) Transmetalation Transmetalation (R-B(OH)2 + Base) Ar-Pd(II)-Cl(L2)->Transmetalation Ar-Pd(II)-R(L2) Ar-Pd(II)-R Complex Transmetalation->Ar-Pd(II)-R(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Regenerates Catalyst Product 6-Aryl-quinoline- 2-carbonitrile Reductive_Elimination->Product Forms Product

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Experimental Protocols

Safety First: Handling this compound
  • Hazard Classification (Anticipated):

    • Skin Irritant (Category 2)[5][6]

    • Serious Eye Irritant (Category 2)[5][6]

    • May cause respiratory irritation (STOT SE 3)[5][6]

    • Harmful if swallowed.

  • Personal Protective Equipment (PPE):

    • Wear safety glasses with side shields or goggles.

    • Wear chemical-resistant gloves (e.g., nitrile).

    • Use a lab coat.

    • Handle in a well-ventilated fume hood.

  • Handling and Storage:

    • Avoid inhalation of dust and contact with skin and eyes.[5]

    • Store in a tightly closed container in a cool, dry, and well-ventilated area.[5]

Protocol 1: General Screening Conditions for Arylation of this compound

This protocol provides a robust starting point for the Suzuki coupling of this compound with a variety of arylboronic acids. The choice of a biarylphosphine ligand such as SPhos is based on its demonstrated efficacy in coupling electron-deficient and sterically hindered aryl chlorides.[11]

Materials:

  • This compound

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equivalents)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Nitrogen or Argon gas supply

Procedure:

  • To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and potassium phosphate (2.0 eq).

  • Seal the vessel with a septum and purge with nitrogen or argon for 10-15 minutes.

  • In a separate vial, prepare the catalyst premix by dissolving Pd(OAc)₂ (0.02 eq) and SPhos (0.04 eq) in a small amount of anhydrous 1,4-dioxane under an inert atmosphere.

  • Add the catalyst premix to the reaction vessel via syringe.

  • Add anhydrous, degassed 1,4-dioxane and degassed water to the reaction vessel to achieve a desired concentration (typically 0.1-0.2 M with respect to the limiting reagent) and a solvent ratio of approximately 4:1 to 10:1 (dioxane:water).

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol_Workflow cluster_prep Reaction Setup cluster_reaction Reaction and Workup Reagents 1. Add solid reagents to flask: - this compound - Arylboronic acid - K₃PO₄ Inert 2. Purge with N₂ or Ar Reagents->Inert Catalyst 3. Prepare and add Pd(OAc)₂/SPhos premix Inert->Catalyst Solvent 4. Add degassed dioxane/water Catalyst->Solvent Heat 5. Heat to 80-100 °C Solvent->Heat Monitor 6. Monitor by TLC/LC-MS Heat->Monitor Workup 7. Cool, dilute, and perform aqueous workup Monitor->Workup Purify 8. Dry, concentrate, and purify by chromatography Workup->Purify Product Pure 6-Aryl-quinoline- 2-carbonitrile Purify->Product

Caption: General workflow for the Suzuki coupling of this compound.

Protocol 2: Alternative Conditions for Challenging Substrates

For less reactive arylboronic acids or in cases of low conversion with Protocol 1, a more active catalyst system and different base/solvent combination may be required. The use of a pre-formed palladacycle catalyst can sometimes improve reaction efficiency and reproducibility.

Materials:

  • This compound

  • Arylboronic acid (1.5 equivalents)

  • XPhos Pd G3 (a palladacycle pre-catalyst) (2-3 mol%)

  • Cesium carbonate (Cs₂CO₃) (2.0 equivalents)

  • tert-Amyl alcohol or Toluene (anhydrous)

  • Nitrogen or Argon gas supply

Procedure:

  • Follow steps 1 and 2 from Protocol 1, using cesium carbonate as the base.

  • Add the XPhos Pd G3 pre-catalyst to the reaction vessel under a positive pressure of inert gas.

  • Add anhydrous tert-amyl alcohol or toluene.

  • Heat the reaction mixture to 100-110 °C.

  • Follow steps 7-11 from Protocol 1 for reaction monitoring, workup, and purification.

Data Presentation: Catalyst System Comparison

The following table summarizes common catalyst systems for the Suzuki coupling of challenging heteroaryl chlorides, providing a basis for selection and optimization.

Catalyst SystemPalladium PrecursorLigandTypical BaseSolvent SystemTemperature (°C)Notes
A Pd(OAc)₂SPhosK₃PO₄Dioxane/H₂O80-100Good starting point for a wide range of substrates.
B Pd₂(dba)₃XPhosK₃PO₄, Cs₂CO₃Toluene, Dioxane80-110Highly active for electron-rich and hindered chlorides.
C PdCl₂(dppf)dppfNa₂CO₃, K₂CO₃DME/H₂O, Toluene80-100A more traditional catalyst, may be effective for some substrates.
D XPhos Pd G3(Integrated)K₃PO₄, Cs₂CO₃t-Amyl alcohol, Toluene100-110Air-stable pre-catalyst, good for reproducibility.

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst. 2. Poor quality boronic acid. 3. Insufficiently inert atmosphere.1. Use a fresh palladium source and ligand. Consider a pre-catalyst. 2. Use fresh boronic acid; consider converting to the pinacol ester. 3. Ensure thorough degassing of solvents and proper inert gas technique.
Homocoupling of Boronic Acid 1. Presence of oxygen. 2. Reaction temperature too high.1. Improve degassing procedures. 2. Lower the reaction temperature and monitor for longer reaction times.
Dehalogenation of Starting Material 1. Presence of water and a strong base. 2. Certain ligands can promote this side reaction.1. Use anhydrous conditions if possible. 2. Screen different ligands.
Protodeborylation of Boronic Acid 1. Prolonged heating in the presence of base and water.1. Use a slight excess of the boronic acid. 2. Monitor the reaction closely and stop it once the starting material is consumed.

Conclusion

The Suzuki-Miyaura coupling of this compound is a powerful method for accessing a diverse range of 6-aryl-quinoline-2-carbonitriles, which are valuable intermediates in drug discovery and materials science. Success in this transformation hinges on the careful selection of the catalyst system, particularly the ligand, to overcome the inherent challenges of coupling an electron-deficient heteroaryl chloride. By understanding the underlying mechanism and employing the robust protocols outlined in this guide, researchers can effectively navigate the complexities of this reaction and accelerate their synthetic endeavors.

References

  • Fu, G. C., & Littke, A. F. (2000). A Versatile Catalyst for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates. Journal of the American Chemical Society, 122(17), 4020–4028.
  • Myers, A. (n.d.). The Suzuki Reaction. Retrieved January 22, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). 6-Chloroquinoline. PubChem. Retrieved January 22, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved January 22, 2026, from [Link]

  • PureSynth. (n.d.). 6-Chloroquinoline 98.0%(GC). Retrieved January 22, 2026, from [Link]

  • Royal Society of Chemistry. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science. [Link]

  • Walker, S. D., & Buchwald, S. L. (2006). A Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society, 128(43), 14245–14253.
  • Wikipedia. (n.d.). Suzuki reaction. Retrieved January 22, 2026, from [Link]

  • YouTube. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved January 22, 2026, from [Link]

Sources

Application Notes and Protocols for Biological Activity Screening of 6-Chloroquinoline-2-carbonitrile Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

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For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

These application notes provide a comprehensive guide for the initial biological screening of novel 6-chloroquinoline-2-carbonitrile derivatives. The quinoline scaffold is a well-established pharmacophore present in numerous approved drugs, exhibiting a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The introduction of a chloro group at the 6-position and a carbonitrile moiety at the 2-position of the quinoline ring can significantly modulate the compound's physicochemical properties and biological targets. This guide offers detailed, field-proven protocols for assessing the therapeutic potential of this specific class of derivatives.

The following sections are designed to provide both the "how" and the "why" behind each experimental step, ensuring scientific rigor and reproducibility. We will delve into three primary areas of biological screening: anticancer, antimicrobial, and anti-inflammatory activities.

Anticancer Activity Screening

Quinoline derivatives have demonstrated significant potential as anticancer agents by targeting various cellular mechanisms, including DNA intercalation, inhibition of topoisomerase, and modulation of key signaling pathways.[3][4][5] The initial screening of this compound derivatives for anticancer activity is crucial to identify lead compounds for further development.

Rationale for Experimental Choices

The primary goal of the initial anticancer screening is to assess the cytotoxicity of the novel compounds against a panel of cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely accepted and robust colorimetric method for this purpose.[6][7] It measures the metabolic activity of cells, which is an indicator of cell viability.[8] By comparing the viability of treated cells to untreated controls, we can determine the concentration at which a compound inhibits cell growth by 50% (IC50), a key measure of its potency.[9]

Experimental Workflow for Anticancer Screening

The overall workflow for the initial anticancer screening is a multi-step process designed to ensure accurate and reproducible results.

Anticancer Screening Workflow cluster_prep Preparation cluster_assay MTT Assay cluster_analysis Data Analysis prep_cells Cell Line Culture & Seeding treatment Cell Treatment with Derivatives prep_cells->treatment prep_compounds Compound Preparation & Dilution prep_compounds->treatment incubation Incubation (48-72h) treatment->incubation mtt_add Addition of MTT Reagent incubation->mtt_add formazan_sol Formazan Solubilization mtt_add->formazan_sol absorbance Absorbance Reading (570 nm) formazan_sol->absorbance ic50 IC50 Calculation absorbance->ic50

Caption: Workflow for anticancer activity screening using the MTT assay.

Detailed Protocol: MTT Assay for Cytotoxicity

This protocol is optimized for a 96-well plate format, allowing for high-throughput screening.

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • This compound derivatives

  • Dimethyl sulfoxide (DMSO, sterile)

  • MTT solution (5 mg/mL in PBS, sterile-filtered)

  • Phosphate-buffered saline (PBS)

  • 96-well flat-bottom plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture cancer cells to ~80% confluency.

    • Trypsinize and resuspend cells in fresh medium.

    • Seed 5,000-10,000 cells per well in a 96-well plate and incubate for 24 hours to allow for cell attachment.[9]

  • Compound Preparation and Treatment:

    • Prepare a stock solution of each this compound derivative in DMSO (e.g., 10 mM).

    • Perform serial dilutions of the stock solutions in complete culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

    • Remove the medium from the seeded cells and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (medium with the same percentage of DMSO as the highest compound concentration) and a positive control (a known anticancer drug like doxorubicin).[9]

  • Incubation:

    • Incubate the plates for 48 to 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Assay:

    • After incubation, add 10 µL of MTT solution (5 mg/mL) to each well.[10]

    • Incubate for an additional 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.[10]

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.[10]

    • Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.[10]

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value using a suitable software package.

Data Presentation

Summarize the IC50 values in a clear and concise table for easy comparison of the cytotoxic potency of the different derivatives.

DerivativeCancer Cell LineIC50 (µM)
Compound 1MCF-7Value
Compound 2MCF-7Value
DoxorubicinMCF-7Value
Compound 1A549Value
Compound 2A549Value
DoxorubicinA549Value

Antimicrobial Activity Screening

Quinoline derivatives have a long history as antimicrobial agents, with some acting as potent inhibitors of bacterial DNA gyrase and topoisomerase IV.[11] Screening this compound derivatives for their ability to inhibit the growth of pathogenic bacteria is a critical step in evaluating their therapeutic potential.

Rationale for Experimental Choices

The Minimum Inhibitory Concentration (MIC) assay is the gold standard for determining the antimicrobial activity of a compound.[12] It establishes the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[13] This assay is highly reproducible and provides a quantitative measure of a compound's potency against various bacterial strains.

Experimental Workflow for Antimicrobial Screening

The workflow for antimicrobial screening involves preparing bacterial cultures and compound dilutions, followed by incubation and determination of the MIC.

Antimicrobial Screening Workflow cluster_prep Preparation cluster_assay MIC Assay cluster_analysis Data Analysis prep_bacteria Bacterial Culture & Inoculum Preparation inoculation Inoculation of Dilutions prep_bacteria->inoculation prep_compounds Compound Dilution Series prep_compounds->inoculation incubation Incubation (18-24h) inoculation->incubation mic_determination Visual Assessment of Growth (Turbidity) incubation->mic_determination COX-2 and NF-kB Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Arachidonic_Acid Arachidonic Acid COX2 COX-2 Arachidonic_Acid->COX2 Prostaglandins Prostaglandins COX2->Prostaglandins IKK IKK Prostaglandins->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB_IkB NF-κB-IκB Complex IkB->NFkB_IkB NFkB NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation NFkB_IkB->NFkB Degradation of IκB Genes Pro-inflammatory Gene Expression NFkB_nuc->Genes Induces Quinoline_Derivative This compound Derivative Quinoline_Derivative->COX2 Inhibits

Sources

Application Notes & Protocols: Investigating 6-Chloroquinoline-2-carbonitrile in Anticancer Agent Development

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinoline Scaffold as a Privileged Structure in Oncology

The quinoline ring system, a bicyclic heterocycle composed of a fused benzene and pyridine ring, is a cornerstone of medicinal chemistry.[1] Its structural rigidity, synthetic tractability, and ability to engage in various non-covalent interactions have established it as a "privileged scaffold" in drug discovery. Numerous quinoline-based compounds have demonstrated a wide spectrum of pharmacological activities, with several gaining approval as anticancer therapeutics, including bosutinib and lenvatinib.[1][2] These agents function through diverse mechanisms, such as the inhibition of critical cellular signaling pathways, disruption of DNA replication, and induction of programmed cell death (apoptosis).[2][3]

This guide focuses on the untapped potential of a specific derivative: 6-Chloroquinoline-2-carbonitrile . While direct literature on this exact molecule's anticancer properties is nascent, its structural features provide a strong rationale for investigation:

  • The Quinoline Core: Provides the fundamental framework for interaction with biological targets.[1]

  • 6-Chloro Substitution: Halogenation, particularly at the C6 and C7 positions, is a well-documented strategy for enhancing the anticancer potency of quinoline derivatives.[4][5] The chloro group can modulate the electronic properties of the ring and form key interactions within the binding pockets of target proteins.

  • 2-Carbonitrile Group: The nitrile (cyano) group is a versatile functional group and a known bioisostere for other functionalities. Its placement at the C2 position can influence target selectivity and potency. Studies on 2-substituted quinolines have shown significant activity across a wide range of cancer cell lines.[6][7]

This document serves as a comprehensive roadmap for the preclinical evaluation of this compound, outlining hypothesized mechanisms, detailed experimental protocols, and a logical workflow for its investigation as a novel anticancer agent.

Physicochemical Properties and Synthesis

A thorough understanding of a compound's physical and chemical properties is fundamental to its development.

Table 1: Physicochemical Properties of 6-Chloroquinoline and Related Compounds

Property Value (6-Chloroquinoline) Value (this compound) Reference
Molecular Formula C₉H₆ClN C₁₀H₅ClN₂ [8]
Molecular Weight 163.60 g/mol 188.61 g/mol [8]
Appearance Beige to brown solid Predicted to be a solid [9]
Melting Point 41-43 °C Not available
Boiling Point 126-127 °C @ 10 mmHg Not available

| Solubility | Insoluble in water | Predicted to be poorly soluble in water |[9] |

Note: Data for this compound is largely predictive and requires experimental verification.

Proposed Synthesis Route

While multiple synthetic routes to quinoline derivatives exist, a plausible approach to this compound involves the cyclization of appropriately substituted precursors. One potential strategy is the conversion of a 2-chloroquinoline derivative. For instance, a 2-chloro-6-chloroquinoline could undergo nucleophilic substitution with a cyanide source to yield the target compound.[10][11]

Causality Behind Synthetic Choices: The selection of a synthetic route must balance yield, purity, scalability, and the cost of starting materials. Post-synthesis purification via column chromatography or recrystallization is critical to remove unreacted starting materials and byproducts, which could otherwise confound biological assay results.

Hypothesized Mechanisms of Action

Based on extensive research into structurally related quinoline and quinazoline derivatives, this compound is hypothesized to exert its anticancer effects by targeting key oncogenic signaling pathways.[2][12]

A. Inhibition of Receptor Tyrosine Kinase (RTK) Signaling

The quinoline scaffold is a common feature in many inhibitors of receptor tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR).[13][14] These receptors are frequently overexpressed or mutated in various cancers, leading to uncontrolled cell proliferation and survival.[15][16] It is hypothesized that this compound could act as an ATP-competitive inhibitor, binding to the kinase domain of receptors like EGFR, thereby blocking downstream signaling through the PI3K/Akt/mTOR and Ras/Raf/MEK pathways.[14][17][18]

EGFR_PI3K_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGF Growth Factor (e.g., EGF) EGFR EGFR EGF->EGFR Binds PI3K PI3K EGFR->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 AKT Akt PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation Promotes Compound 6-Chloroquinoline -2-carbonitrile Compound->EGFR Inhibits

Caption: Hypothesized inhibition of the EGFR-PI3K-Akt signaling pathway.

B. Induction of Apoptosis and Cell Cycle Arrest

A hallmark of effective anticancer agents is the ability to induce programmed cell death (apoptosis) and halt the cell division cycle. Quinoline derivatives have been shown to arrest cells in the G2/M or S phase of the cell cycle and trigger apoptosis through various mechanisms, including the generation of reactive oxygen species (ROS) and modulation of pro- and anti-apoptotic proteins like Bax and Bcl-2.[1][2]

Application Notes: A Roadmap for Preclinical Investigation

A systematic, multi-step approach is required to validate the anticancer potential of a novel compound.

Experimental_Workflow start Synthesize & Purify This compound step1 Protocol 1: In Vitro Cytotoxicity Screen (MTT Assay on Cancer Cell Panel) start->step1 decision1 Is IC50 in desirable range? step1->decision1 step2 Protocol 2: Mechanism of Cell Death (Apoptosis & Cell Cycle Analysis) decision1->step2 Yes stop_inactive Compound Inactive (Stop or Redesign) decision1->stop_inactive No step3 Protocol 3: Target Validation (e.g., Kinase Inhibition Assay) step2->step3 step4 Protocol 4: In Vivo Efficacy Study (Xenograft Model) step3->step4 stop_active Lead Candidate for Further Development step4->stop_active

Caption: Logical workflow for the preclinical evaluation of a novel anticancer compound.

Protocol 1: Cell Viability and Cytotoxicity Assessment (MTT Assay)
  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells.[19] Mitochondrial dehydrogenases in viable cells reduce the yellow MTT tetrazolium salt to purple formazan crystals, the amount of which is proportional to the number of living cells.[20] This protocol serves as the primary screen to determine the compound's cytotoxic potency (IC50 value).

  • Materials:

    • Selected cancer cell lines (e.g., A549 lung, MCF-7 breast, HCT-116 colon) and a non-cancerous control line (e.g., HEK293).

    • Complete culture medium (e.g., DMEM with 10% FBS).

    • 96-well flat-bottom plates.

    • This compound stock solution (e.g., 10 mM in DMSO).

    • MTT solution (5 mg/mL in sterile PBS).[20]

    • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).

    • Microplate reader (absorbance at 540-570 nm).[21]

  • Step-by-Step Methodology:

    • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and incubate for 24 hours at 37°C, 5% CO₂ to allow for attachment.[22]

    • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the compound. Include vehicle-only (e.g., 0.1% DMSO) and medium-only controls.

    • Incubation: Incubate the plate for 48 or 72 hours.

    • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well and incubate for an additional 2-4 hours at 37°C, allowing formazan crystals to form.[20]

    • Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer (e.g., DMSO) to each well. Mix thoroughly by gentle pipetting or shaking on an orbital shaker for 15 minutes to dissolve the crystals.

    • Data Acquisition: Measure the absorbance at 540 nm using a microplate reader.

    • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

  • Self-Validation & Causality: This assay is self-validating through the inclusion of positive (a known anticancer drug) and negative (vehicle) controls. A dose-dependent decrease in viability is expected for an active compound. Comparing the IC50 values against cancer and non-cancerous cell lines provides an initial measure of the compound's therapeutic index.

Protocol 2: Apoptosis and Cell Cycle Analysis by Flow Cytometry
  • Principle: Propidium Iodide (PI) is a fluorescent dye that intercalates with DNA. In permeabilized cells, the fluorescence intensity is directly proportional to the DNA content, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, G2/M).[23] Cells with sub-G1 DNA content are indicative of apoptosis due to DNA fragmentation.

  • Materials:

    • Cancer cells cultured in 6-well plates.

    • Test compound and vehicle (DMSO).

    • Phosphate-Buffered Saline (PBS).

    • Ice-cold 70% ethanol.

    • PI staining solution (e.g., 50 µg/mL PI and 0.1 mg/mL RNase A in PBS).[24]

    • Flow cytometer.

  • Step-by-Step Methodology:

    • Cell Treatment: Seed cells in 6-well plates and allow them to attach. Treat the cells with the test compound at concentrations around its IC50 value (e.g., 0.5x, 1x, and 2x IC50) for 24 or 48 hours. Include a vehicle control.

    • Cell Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.

    • Fixation: Wash the cell pellet with cold PBS. Resuspend the pellet and add 1 mL of ice-cold 70% ethanol dropwise while gently vortexing to prevent clumping. Fix the cells for at least 1 hour at 4°C.[24]

    • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in 500 µL of PI/RNase A staining solution.

    • Incubation: Incubate in the dark for 30 minutes at room temperature.[25]

    • Data Acquisition: Analyze the samples on a flow cytometer, collecting at least 20,000 events per sample.[23]

    • Analysis: Gate the cell population to exclude debris and doublets. Analyze the DNA content histogram to quantify the percentage of cells in the sub-G1, G0/G1, S, and G2/M phases.

  • Expertise & Causality: The use of RNase A is crucial to ensure that PI only binds to DNA, preventing erroneous signals from double-stranded RNA.[24] Observing a dose-dependent increase in the sub-G1 population and/or an accumulation of cells in a specific phase (e.g., G2/M) provides strong evidence for apoptosis induction and cell cycle arrest, respectively.

Protocol 3: Preclinical In Vivo Efficacy Assessment (Xenograft Model)
  • Principle: A cell line-derived xenograft (CDX) model involves implanting human cancer cells into immunodeficient mice.[26] This in vivo system allows for the evaluation of a compound's antitumor efficacy, pharmacokinetics, and potential toxicity in a living organism, providing a crucial bridge between in vitro data and potential clinical application.[27][28]

  • Materials:

    • Immunodeficient mice (e.g., athymic nude or SCID mice).

    • Human cancer cell line known to be sensitive to the compound in vitro.

    • Sterile PBS and Matrigel (optional, for enhancing tumor take).

    • Test compound formulated in a suitable vehicle for administration (e.g., oral gavage or intraperitoneal injection).

    • Calipers for tumor measurement.

    • Standard animal care and monitoring equipment.

  • Step-by-Step Methodology:

    • Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1-5 million cells in 100-200 µL PBS, potentially mixed with Matrigel) into the flank of each mouse.[26]

    • Tumor Growth: Monitor the mice regularly until tumors reach a palpable, measurable size (e.g., 100-150 mm³).

    • Randomization and Dosing: Randomize mice into treatment and control groups (typically 8-10 mice per group).[29] Begin dosing with the test compound at one or more predetermined levels and schedules. The control group receives the vehicle only.

    • Tumor Measurement: Measure tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.

    • Monitoring: Monitor animal body weight and overall health throughout the study as indicators of toxicity.

    • Endpoint: Continue the study until tumors in the control group reach a predetermined maximum size or for a set duration. Euthanize the animals, and excise, weigh, and preserve the tumors for further analysis (e.g., histology, biomarker analysis).

    • Analysis: Compare the tumor growth curves and final tumor weights between the treated and control groups to determine the compound's efficacy (e.g., Tumor Growth Inhibition, TGI).

  • Trustworthiness & Causality: The use of a vehicle control group is essential to ensure that any observed antitumor effect is due to the compound itself and not the formulation.[30] Monitoring body weight is a critical measure of systemic toxicity. A compound is considered promising if it significantly inhibits tumor growth without causing substantial weight loss or other signs of distress in the animals.[27]

Structure-Activity Relationship (SAR) and Future Directions

The this compound scaffold is a starting point. Future work should involve the synthesis and evaluation of analogues to establish a clear structure-activity relationship (SAR).

  • Modifications at the 2-position: The carbonitrile group could be hydrolyzed to an amide or carboxylic acid, or converted to a tetrazole to explore different interactions with the target.[31]

  • Substitution on the Benzenoid Ring: While the 6-chloro group is hypothesized to be beneficial, exploring other substitutions (e.g., fluoro, methoxy) at positions 6, 7, or 8 could fine-tune activity and selectivity.[4]

  • Hybrid Molecules: Conjugating the quinoline scaffold with other known pharmacophores (e.g., chalcones, pyrazoles) is a proven strategy to develop multi-targeted agents.[2]

Table 2: Representative IC50 Data for Published Quinoline Derivatives

Compound Class Cancer Cell Line Target (if known) IC50 (µM) Reference
Quinolinyl Pyrazoline Hybrid DLD1 (Colorectal) EGFR 0.037 [2]
2-Arylquinoline PC3 (Prostate) KDM Proteins 31.37 [31]
4-Anilinoquinazoline MCF-7 (Breast) EGFR 0.85 [32]

| 6-Chloro-quinoline-4-carboxylic acid derivative | MCF-7 (Breast) | Not Specified | >17 (82.9% inhibition at 100µM) |[5] |

This table provides context for the potency levels that might be expected from novel quinoline derivatives.

Conclusion

This compound represents a logically designed and promising scaffold for the development of novel anticancer agents. Its design is rooted in established medicinal chemistry principles that have yielded successful oncology drugs. By leveraging the known anticancer properties of the quinoline core, enhanced by a strategic chloro substitution and a versatile cyano group, this molecule warrants a thorough investigation. The systematic application of the protocols outlined in this guide—from initial cytotoxicity screening and mechanistic studies to in vivo efficacy validation—will provide the critical data needed to determine its true therapeutic potential and guide its journey from a promising chemical entity to a potential lead candidate in the fight against cancer.

References

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Application Notes and Protocols for Antimicrobial and Antifungal Evaluation of 6-Chloroquinoline-2-carbonitrile Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including potent antimicrobial and antifungal properties.[1][2] The emergence of multidrug-resistant (MDR) microbial strains necessitates the urgent development of novel therapeutic agents.[3] Analogs of 6-Chloroquinoline-2-carbonitrile represent a promising class of compounds for exploration in this area. The presence of the chlorine atom at the 6-position and the carbonitrile group at the 2-position of the quinoline ring are key structural features that can be systematically modified to explore structure-activity relationships (SAR) and optimize antimicrobial and antifungal efficacy.[4]

These application notes provide a comprehensive guide for the in vitro evaluation of this compound analogs. The protocols detailed below are based on established methodologies from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), ensuring robust and reproducible data generation.[2][5][6][7] This document is designed to guide researchers through the essential assays for determining antimicrobial and antifungal activity, assessing cytotoxicity, and gaining preliminary insights into the mechanism of action.

Data Presentation: Summarizing Efficacy and Safety

Clear and concise data presentation is crucial for comparing the activity of different analogs and for making informed decisions in the drug development pipeline. The following tables provide templates for organizing the quantitative data generated from the described protocols.

Table 1: Antibacterial Activity of this compound Analogs

Compound IDModificationS. aureus MIC (µg/mL)E. coli MIC (µg/mL)P. aeruginosa MIC (µg/mL)MRSA MIC (µg/mL)
Lead Compound This compound
Analog-01 e.g., 4-amino substitution
Analog-02 e.g., 7-fluoro substitution
Ciprofloxacin (Positive Control)

MIC: Minimum Inhibitory Concentration

Table 2: Antifungal Activity of this compound Analogs

Compound IDModificationC. albicans MIC (µg/mL)A. fumigatus MIC (µg/mL)C. neoformans MIC (µg/mL)
Lead Compound This compound
Analog-01 e.g., 4-amino substitution
Analog-02 e.g., 7-fluoro substitution
Amphotericin B (Positive Control)

MIC: Minimum Inhibitory Concentration

Table 3: Cytotoxicity of this compound Analogs

Compound IDModificationIC₅₀ on HEK293 cells (µM)Selectivity Index (S. aureus)
Lead Compound This compound
Analog-01 e.g., 4-amino substitution
Analog-02 e.g., 7-fluoro substitution
Doxorubicin (Positive Control)

IC₅₀: Half-maximal inhibitory concentration. Selectivity Index = IC₅₀ / MIC

Core Experimental Protocols

The following section provides detailed, step-by-step protocols for the essential in vitro assays.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is adapted from the CLSI M07 guidelines for bacteria and M27/M38a for fungi.[5][6][8] It is the gold standard for quantitative antimicrobial susceptibility testing.

Causality of Experimental Choices: The broth microdilution method is chosen for its quantitative nature, providing a precise MIC value which is more informative than qualitative methods like disk diffusion. Serial two-fold dilutions allow for the determination of the lowest concentration that inhibits microbial growth. RPMI 1640 medium is specifically used for fungi as it supports their growth, while Mueller-Hinton Broth (MHB) is the standard for most aerobic bacteria.

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_readout Incubation & Readout Compound_Prep Prepare stock solutions of This compound analogs and control drugs in DMSO Serial_Dilution Perform 2-fold serial dilutions of compounds in a 96-well plate Compound_Prep->Serial_Dilution Media_Prep Prepare sterile Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi) Media_Prep->Serial_Dilution Inoculum_Prep Prepare microbial inoculum adjusted to 0.5 McFarland standard Inoculation Inoculate each well with the standardized microbial suspension Inoculum_Prep->Inoculation Serial_Dilution->Inoculation Controls Include growth control (no drug) and sterility control (no microbes) Inoculation->Controls Incubation Incubate plates at 35-37°C for 18-24h (bacteria) or 24-48h (fungi) Controls->Incubation MIC_Determination Visually or spectrophotometrically determine the MIC: lowest concentration with no visible growth Incubation->MIC_Determination MTT_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_readout Measurement Cell_Culture Culture mammalian cells (e.g., HEK293) to ~80% confluency Cell_Seeding Seed cells into a 96-well plate and allow to adhere overnight Cell_Culture->Cell_Seeding Compound_Dilutions Prepare serial dilutions of This compound analogs in cell culture medium Compound_Addition Replace medium with compound dilutions and incubate for 24-48 hours Compound_Dilutions->Compound_Addition Cell_Seeding->Compound_Addition MTT_Addition Add MTT reagent to each well and incubate for 4 hours Compound_Addition->MTT_Addition Solubilization Add solubilizing agent (e.g., DMSO) to dissolve formazan crystals MTT_Addition->Solubilization Absorbance_Reading Read absorbance at 570 nm Solubilization->Absorbance_Reading

Caption: Workflow for the MTT cytotoxicity assay.

Step-by-Step Methodology:

  • Cell Culture and Seeding:

    • Culture a suitable mammalian cell line (e.g., HEK293) in appropriate medium supplemented with fetal bovine serum and antibiotics.

    • Trypsinize and count the cells. Seed the cells into a 96-well plate at a density of approximately 1 x 10⁴ cells per well and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the this compound analogs in cell culture medium.

    • Remove the old medium from the cells and replace it with the medium containing the different concentrations of the compounds.

    • Include a vehicle control (medium with the same concentration of DMSO used for the compounds) and a positive control for cytotoxicity (e.g., doxorubicin).

    • Incubate the plate for 24 to 48 hours at 37°C in a humidified CO₂ incubator.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for an additional 4 hours at 37°C.

    • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • The IC₅₀ value (the concentration that inhibits 50% of cell growth) can be determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

Protocol 3: Preliminary Mechanism of Action - DNA Gyrase Inhibition Assay

Many quinolone-based antimicrobials are known to target bacterial DNA gyrase, an essential enzyme for DNA replication. [9][10]This assay provides a preliminary indication of whether the this compound analogs act via a similar mechanism.

Causality of Experimental Choices: DNA gyrase introduces negative supercoils into DNA, a process that requires ATP hydrolysis. An inhibition assay can be designed to measure the supercoiling activity of the enzyme in the presence of the test compounds. The change in DNA topology (from relaxed to supercoiled) can be visualized by agarose gel electrophoresis, as supercoiled DNA migrates faster than relaxed DNA.

DNA_Gyrase_Workflow cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_analysis Analysis Reagents Prepare reaction buffer, relaxed plasmid DNA, ATP, and E. coli DNA gyrase Reaction_Setup Set up reactions containing buffer, DNA, ATP, enzyme, and compound/control Reagents->Reaction_Setup Compounds Prepare dilutions of This compound analogs Compounds->Reaction_Setup Incubation Incubate at 37°C for 1 hour Reaction_Setup->Incubation Termination Stop the reaction with SDS/proteinase K Incubation->Termination Electrophoresis Run samples on an agarose gel Termination->Electrophoresis Visualization Stain the gel with ethidium bromide and visualize under UV light Electrophoresis->Visualization Analysis Analyze the conversion of relaxed to supercoiled DNA Visualization->Analysis

Caption: Workflow for the DNA gyrase inhibition assay.

Step-by-Step Methodology:

  • Reaction Setup:

    • In a microcentrifuge tube, prepare a reaction mixture containing DNA gyrase reaction buffer, relaxed plasmid DNA (e.g., pBR322), and ATP.

    • Add varying concentrations of the this compound analogs or a known DNA gyrase inhibitor (e.g., ciprofloxacin) to the reaction tubes.

    • Include a positive control (reaction with enzyme but no inhibitor) and a negative control (reaction without enzyme).

  • Enzymatic Reaction:

    • Initiate the reaction by adding E. coli DNA gyrase to each tube.

    • Incubate the reactions at 37°C for 1 hour.

  • Reaction Termination and Analysis:

    • Stop the reaction by adding a solution of SDS and proteinase K, followed by incubation at 37°C for 30 minutes.

    • Add loading dye to the samples and load them onto a 1% agarose gel.

    • Perform electrophoresis to separate the relaxed and supercoiled forms of the plasmid DNA.

  • Visualization and Interpretation:

    • Stain the gel with ethidium bromide and visualize the DNA bands under UV light.

    • In the positive control, the relaxed plasmid DNA should be converted to the faster-migrating supercoiled form.

    • Inhibition of DNA gyrase activity is indicated by a decrease in the amount of supercoiled DNA and a corresponding increase in the amount of relaxed DNA. The concentration of the compound that inhibits 50% of the supercoiling activity (IC₅₀) can be estimated.

References

  • Creative Biolabs. (n.d.). Disk Diffusion Method for Antibiotic Susceptibility Test. Retrieved from [Link]

  • Ghannoum, M. A., et al. (2005). Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole. Journal of Clinical Microbiology, 43(10), 5243-5246.
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  • Ahmad, S., et al. (2019). Synthesis and evaluation of Quinoline-3-carbonitrile derivatives as potential antibacterial agents. Bioorganic Chemistry, 88, 102968.
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  • American Society for Microbiology. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. Retrieved from [Link]

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  • EUCAST. (n.d.). Antifungal Susceptibility Testing (AFST). Retrieved from [Link]

  • Lewis, R. E., & Kontoyiannis, D. P. (2021). Antifungal Susceptibility Testing: Current Approaches. Clinical Microbiology Reviews, 34(4), e00057-20.
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  • CLSI. (n.d.). ISO16256 | Clinical laboratory testing and in vitro diagnostic test systems — Broth micro-dilution reference method for testing the in vitro activity of antimicrobial agents against yeast fungi involved in infectious diseases. Retrieved from [Link]

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  • Wikipedia. (n.d.). Disk diffusion test. Retrieved from [Link]

  • Fungal Infection Trust. (2021). Antifungal susceptibility testing in Aspergillus spp. according to EUCAST methodology. Retrieved from [Link]

  • Ramage, G., et al. (2002). Standardized Method for In Vitro Antifungal Susceptibility Testing of Candida albicans Biofilms. Antimicrobial Agents and Chemotherapy, 46(11), 3591-3596.
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  • EUCAST. (n.d.). Fungi (AFST). Retrieved from [Link]

  • ResearchGate. (2021). (PDF) Techniques for the Assessment of In Vitro and In Vivo Antifungal Combinations. Retrieved from [Link]

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  • Eakin, A. E., et al. (2003). Methods to assay inhibitors of DNA gyrase and topoisomerase IV activities. Methods in Molecular Biology, 232, 195-206.
  • Pérez, L., et al. (2022). Arginine-Derived Cationic Surfactants Containing Phenylalanine and Tryptophan: Evaluation of Antifungal Activity, Biofilm Eradication, Cytotoxicity, and Ecotoxicity. International Journal of Molecular Sciences, 23(21), 13353.
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  • ResearchGate. (n.d.). Halogenated 2-amino-4H-pyrano[3,2-h]quinoline-3-carbonitriles as antitumor agents and structure–activity relationships of the 4-, 6-, and 9-positions. Retrieved from [Link]

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The Strategic Role of 6-Chloroquinoline-2-carbonitrile in the Synthesis of Next-Generation Agrochemicals: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quinoline Scaffold as a Privileged Structure in Agrochemical Discovery

The quinoline ring system is a cornerstone in the development of biologically active molecules, with a rich history in pharmaceuticals and a burgeoning significance in modern agrochemicals.[1] Its rigid, planar structure and the presence of a nitrogen heteroatom provide a unique electronic and steric profile, making it an ideal scaffold for interacting with a variety of biological targets in pests and pathogens. The introduction of specific substituents onto the quinoline core can dramatically modulate its biological activity, a principle that has been effectively exploited in the design of potent fungicides, insecticides, and herbicides.[2]

Among the vast library of quinoline derivatives, 6-Chloroquinoline-2-carbonitrile emerges as a particularly valuable and versatile starting material for the synthesis of a new generation of agrochemicals. The presence of a chlorine atom at the 6-position is known to often enhance the biological efficacy of the resulting compounds.[3] Simultaneously, the 2-carbonitrile group offers a reactive handle for a diverse array of chemical transformations, allowing for the construction of various pharmacophores. This guide provides a detailed exploration of the synthetic utility of this compound, complete with application notes and detailed protocols for the synthesis of promising agrochemical candidates.

Core Synthetic Strategies: Unleashing the Potential of this compound

The strategic positioning of the chloro and cyano groups on the quinoline scaffold dictates the primary synthetic routes for agrochemical development. The 2-carbonitrile group can be readily transformed into key functional groups such as carboxylic acids and amides, or it can participate in cyclization reactions to form fused heterocyclic systems. The 6-chloro substituent, while often retained for its positive influence on bioactivity, can also be a site for further functionalization through nucleophilic aromatic substitution.

Application Note 1: Synthesis of Quinoline-2-Carboxamide Based Herbicides

Rationale: Quinoline-2-carboxamides have been identified as a promising class of herbicides.[4] The amide functionality is a common feature in many biologically active molecules and can participate in crucial hydrogen bonding interactions with target enzymes. The synthesis of 6-chloroquinoline-2-carboxamides from this compound represents a direct and efficient route to this class of potential agrochemicals.

Workflow for Quinoline-2-Carboxamide Synthesis

A This compound B Hydrolysis A->B H2SO4 / H2O C 6-Chloroquinoline-2-carboxylic acid B->C D Activation (e.g., SOCl2) C->D E 6-Chloroquinoline-2-carbonyl chloride D->E F Amidation (R-NH2) E->F G 6-Chloroquinoline-2-carboxamide Derivative (Potential Herbicide) F->G

Caption: Synthetic workflow for 6-chloroquinoline-2-carboxamide derivatives.

Protocol 1.1: Synthesis of 6-Chloroquinoline-2-carboxylic acid

This protocol describes the hydrolysis of the nitrile group to a carboxylic acid, a key intermediate for the synthesis of carboxamides and other derivatives.

Materials:

  • This compound

  • Sulfuric acid (70%)

  • Water

  • Sodium hydroxide solution

  • Hydrochloric acid solution

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Magnetic stirrer

  • Büchner funnel and filter paper

Procedure:

  • In a round-bottom flask, suspend this compound (1 equivalent) in 70% sulfuric acid.

  • Heat the mixture to reflux with stirring for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralize the solution with a sodium hydroxide solution to precipitate the crude carboxylic acid.

  • Filter the precipitate and redissolve it in a dilute sodium hydroxide solution.

  • Treat the solution with activated charcoal to decolorize, and then filter.

  • Acidify the filtrate with hydrochloric acid to re-precipitate the 6-Chloroquinoline-2-carboxylic acid.

  • Collect the solid by vacuum filtration, wash with cold water, and dry in a vacuum oven.

Protocol 1.2: Synthesis of 6-Chloroquinoline-2-carboxamides

This protocol details the conversion of the carboxylic acid to a carboxamide.

Materials:

  • 6-Chloroquinoline-2-carboxylic acid

  • Thionyl chloride (SOCl₂)

  • Appropriate amine (R-NH₂)

  • Triethylamine

  • Dry dichloromethane (DCM)

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

Procedure:

  • Suspend 6-Chloroquinoline-2-carboxylic acid (1 equivalent) in dry DCM.

  • Add thionyl chloride (1.2 equivalents) dropwise at 0 °C.

  • Allow the reaction to stir at room temperature for 2 hours, then heat to reflux for 1 hour to form the acid chloride in situ.

  • Cool the reaction mixture to 0 °C.

  • In a separate flask, dissolve the desired amine (1.1 equivalents) and triethylamine (1.2 equivalents) in dry DCM.

  • Add the amine solution dropwise to the acid chloride solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the desired 6-chloroquinoline-2-carboxamide.

Table 1: Representative 6-Chloroquinoline-2-carboxamide Derivatives and their Potential Herbicidal Activity

Compound IDR-group in AmidePredicted LogPPotential Target Weeds
QCH-1 Phenyl3.5Broadleaf weeds
QCH-2 4-Chlorophenyl4.2Grasses and broadleaf weeds
QCH-3 Cyclohexyl3.8Pre-emergent applications

Application Note 2: Synthesis of Fused Heterocyclic Systems for Fungicidal and Insecticidal Applications

Rationale: The 2-carbonitrile group of this compound is an excellent electrophile for the construction of fused heterocyclic rings, which are prevalent in a wide range of potent fungicides and insecticides. Two prominent examples are the synthesis of pyrazolo[3,4-b]quinolines and tetrazolo[1,5-a]quinolines.

Workflow for Fused Heterocycle Synthesis

cluster_0 Pyrazolo[3,4-b]quinoline Synthesis cluster_1 Tetrazolo[1,5-a]quinoline Synthesis A This compound B Reaction with Hydrazine A->B C Intermediate Hydrazone B->C D Cyclization with 1,3-Diketone C->D E Pyrazolo[3,4-b]quinoline Derivative (Potential Insecticide/Fungicide) D->E F This compound G Reaction with Sodium Azide F->G H Tetrazolo[1,5-a]quinoline Derivative (Potential Fungicide)

Caption: Synthetic workflows for fused heterocyclic systems.

Protocol 2.1: Synthesis of 6-Chloro-3-substituted-1H-pyrazolo[3,4-b]quinolines

This protocol outlines a potential route to pyrazolo[3,4-b]quinolines, a scaffold found in some insecticidal and fungicidal compounds.[5][6][7]

Materials:

  • This compound

  • Hydrazine hydrate

  • Ethanol

  • Substituted 1,3-diketone (e.g., acetylacetone)

  • Glacial acetic acid

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

Procedure:

  • While a direct reaction is not explicitly documented, a plausible route involves the initial formation of a hydrazino intermediate. A more direct approach, however, would be the reaction with a pre-formed aminopyrazole. For this conceptual protocol, we will adapt a general synthesis of pyrazoloquinolines.

  • In a round-bottom flask, dissolve 5-amino-3-methyl-1H-pyrazole (1 equivalent) in ethanol.

  • Add this compound (1 equivalent) to the solution. Note: This is a proposed reaction and may require optimization. A more established route might involve prior modification of the 2-cyano group.

  • A more feasible approach involves the reaction of a 2-hydrazinoquinoline with a diketone. Therefore, an initial step to convert the 2-carbonitrile to a 2-hydrazino group would be necessary, potentially through a multi-step process not detailed here.

  • Alternative Conceptual Protocol: Assuming the formation of an appropriate quinoline precursor with a reactive group at C2 (e.g., a 2-chloro or 2-hydrazino group derived from the nitrile), the cyclization would proceed as follows:

  • Dissolve the quinoline precursor (1 equivalent) and a 1,3-diketone (1.1 equivalents) in ethanol or acetic acid.

  • Heat the mixture to reflux for 6-12 hours, monitoring by TLC.

  • Upon completion, cool the reaction mixture to room temperature to induce precipitation.

  • Collect the solid product by vacuum filtration and wash with cold ethanol.

  • Recrystallize the crude product from a suitable solvent to yield the pure pyrazolo[3,4-b]quinoline derivative.

Protocol 2.2: Synthesis of 6-Chlorotetrazolo[1,5-a]quinolines

This protocol describes the synthesis of a tetrazole-fused quinoline, a class of compounds with known fungicidal properties.[8][9]

Materials:

  • This compound

  • Sodium azide (NaN₃)

  • Ammonium chloride (NH₄Cl)

  • Dimethylformamide (DMF)

  • Round-bottom flask

  • Magnetic stirrer with heating mantle

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) in DMF.

  • Add sodium azide (1.5 equivalents) and ammonium chloride (1.5 equivalents) to the solution.

  • Heat the reaction mixture to 100-120 °C for 12-24 hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture and pour it into ice water.

  • Acidify the mixture with dilute hydrochloric acid to precipitate the product.

  • Collect the solid by vacuum filtration, wash thoroughly with water, and dry.

  • Recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure 6-chlorotetrazolo[1,5-a]quinoline.

Table 2: Fused Heterocyclic Derivatives and their Potential Agrochemical Activities

Compound ClassR-groupsPotential ActivityTarget Pests/Pathogens
Pyrazolo[3,4-b]quinolinesMethyl, PhenylInsecticidal, FungicidalAphids, Mites, Powdery Mildew
Tetrazolo[1,5-a]quinolines-FungicidalRusts, Blights

Conclusion and Future Outlook

This compound is a strategic building block for the synthesis of a diverse range of potential agrochemicals. The protocols and application notes provided herein offer a foundational framework for researchers to explore the synthesis of novel quinoline-based herbicides, fungicides, and insecticides. The modularity of the synthetic routes allows for the creation of extensive chemical libraries for high-throughput screening and structure-activity relationship (SAR) studies. Further investigations into the derivatization of the 6-chloro position and the exploration of other transformations of the 2-carbonitrile group will undoubtedly lead to the discovery of new and more effective crop protection agents.

References

  • ResearchGate. (2025). Nucleophilic substitution and ring transformation reactions with 4-chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of pyrazolo[3,4-b]quinolinones 4(a-u). Retrieved from [Link]

  • MDPI. (n.d.). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of pyrazolo[3,4-b]quinoline derivatives in the presence of various catalysts. Retrieved from [Link]

  • ResearchGate. (n.d.). Reported methods for synthesis of 1H-pyrazolo[3,4-b] quinolines. Retrieved from [Link]

  • Google Patents. (n.d.). CN111148736A - Microbicidal quinoline(thio)carboxamide derivatives.
  • Advanced Journal of Chemistry, Section A. (n.d.). Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Retrieved from [Link]

  • Advanced Journal of Chemistry, Section A. (n.d.). Synthesis and Biological Activity of Quinoline-2-Carboxylic Acid Aryl Esters and Amides. Retrieved from [Link]

  • ResearchGate. (n.d.). Quinoline Derivatives in Discovery and Development of Pesticides. Retrieved from [Link]

  • PubChem. (n.d.). Quinaldic Acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of tetrazolo[1,5‐a]quinoxalines. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of pyrazolo-[3,4-b]-quinoline derivatives 43a–r. Retrieved from [Link]

  • Springer. (2025). Quinoline: A Novel Solution for Next-Generation Pesticides, Herbicides, and Fertilizers. Retrieved from [Link]

  • PubMed. (2004). Tetrazolo[1,5-a]quinoline as a potential promising new scaffold for the synthesis of novel anti-inflammatory and antibacterial agents. Retrieved from [Link]

  • ResearchGate. (2025). Nucleophilic substitution reaction of chloroquinolines with 1,2,4-triazole. i. synthesis of 4-(1h-1,2,4-triazol-1-yl)quinolines. Retrieved from [Link]

  • MDPI. (2006). Synthesis of 6-chloro-2-(propargyloxy)quinoline-4-carboxylic acid and propargyl 6-chloro-2-(propargyloxy)quinoline-4-carboxylate. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis of Tetrazolo [ 1, 5-a ] quinoxaline based Azetidinones & Thiazolidinones as Potent Antibacterial & Antifungal Agents. Retrieved from [Link]

  • Chemical Research and Technology. (2025). Review: Synthesis, Reactions and Biological Applications of Tetrazole Based Quinoline Derivatives. Retrieved from [Link]

  • JNAS. (n.d.). A Simple Preparative Synthesis of Isomeric 2-Chloroquinolinecarboxylic Esters. Retrieved from [Link]

  • MDPI. (n.d.). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Retrieved from [Link]

  • Matrix Fine Chemicals. (n.d.). QUINOLINE-2-CARBOXYLIC ACID | CAS 93-10-7. Retrieved from [Link]

  • PubMed Central. (2021). Pyridinium-2-carbaldoximes with quinolinium carboxamide moiety are simultaneous reactivators of acetylcholinesterase and butyrylcholinesterase inhibited by nerve agent surrogates. Retrieved from [Link]

  • ProQuest. (n.d.). Synthesis and Evaluation of the Antibacterial and Antioxidant Activities of Some Novel Chloroquinoline Analogs. Retrieved from [Link]

  • PubMed Central. (n.d.). Investigating the Spectrum of Biological Activity of Substituted Quinoline-2-Carboxamides and Their Isosteres. Retrieved from [Link]

  • MedCrave. (2015). Design, synthesis and antimicrobial evaluation of some novel quinoline derivatives. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis of 6-chloro-2-(propargyloxy)quinoline-4-carboxylic acid and propargyl 6-chloro-2-(propargyloxy)quinoline-4-carboxylate. Retrieved from [Link]

  • PubMed Central. (n.d.). Synthesis and Biological Evaluation of Carboxamide and Quinoline Derivatives as P2X7R Antagonists. Retrieved from [Link]

  • PubMed. (2002). Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). Retrieved from [Link]

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Troubleshooting & Optimization

Technical Support Center: Improving Yield in 6-Chloroquinoline-2-carbonitrile Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to the synthesis of 6-Chloroquinoline-2-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, field-proven insights, and robust protocols to overcome common challenges and enhance reaction yields.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding the synthesis of this compound.

Q1: What are the primary synthetic strategies for preparing this compound?

There are three main strategies, each with distinct advantages and considerations:

  • Direct Cyanation of a Halo-Quinoline Precursor: This is the most common and direct approach. It typically involves the substitution of a halogen (usually Cl or Br) at the C2 position of a 6-chloroquinoline core with a cyanide group. Modern methods heavily rely on transition metal catalysis.

    • Palladium-Catalyzed Cyanation: Utilizes a palladium catalyst and a suitable ligand to couple a cyanide source (e.g., Zn(CN)₂, KCN, K₄[Fe(CN)₆]) with a precursor like 2,6-dichloroquinoline. This method is highly versatile and tolerates a wide range of functional groups.[1][2]

    • Copper-Catalyzed Cyanation (Rosenmund-von Braun): A classic method that employs stoichiometric or catalytic amounts of copper(I) cyanide, often at higher temperatures.[2]

  • The Reissert Reaction: This method involves the formation of an N-acyl-1,2-dihydro-2-cyanoquinoline intermediate, known as a Reissert compound. 6-Chloroquinoline is reacted with an acid chloride (e.g., benzoyl chloride) and a cyanide source like potassium cyanide.[3][4] Subsequent hydrolysis and rearomatization yield the 2-cyanoquinoline derivative.[5] This pathway is particularly useful for functionalizing the quinoline ring system in multiple ways.

  • Sandmeyer Reaction: This strategy begins with 6-chloroquinolin-2-amine. The amine is converted to a diazonium salt, which is then displaced by a cyanide group using a copper(I) cyanide catalyst.[6][7] This is a classic transformation for converting aromatic amines to nitriles.[8][9]

Q2: My palladium-catalyzed cyanation reaction is showing low conversion. What are the most critical parameters to check?

Low conversion in palladium-catalyzed reactions is a frequent issue, often stemming from catalyst deactivation or suboptimal conditions. The most critical parameters are:

  • Inert Atmosphere: The catalytic cycle involves Pd(0) species, which are highly sensitive to oxygen. Ensure the reaction is performed under a rigorously inert atmosphere (Argon or Nitrogen).[10]

  • Anhydrous Conditions: Water can hydrolyze the cyanide source and interfere with the catalyst. Use anhydrous solvents and dry all glassware thoroughly.

  • Catalyst and Ligand Choice: The selection of the palladium source (e.g., Pd₂(dba)₃, Pd(OAc)₂) and, more importantly, the phosphine ligand is paramount. Bulky, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos) are often required to promote the crucial reductive elimination step and prevent catalyst poisoning by the cyanide ion.[2][10]

  • Cyanide Source: The reactivity and solubility of the cyanide source matter. Zinc cyanide (Zn(CN)₂) is often preferred as it is less toxic and its lower solubility can help prevent catalyst inhibition.[1] Potassium ferrocyanide (K₄[Fe(CN)₆]) is a non-toxic alternative but may require specific conditions for activation.[2]

Q3: What are the most common impurities I should expect, and how do I identify them?

Common impurities can arise from side reactions or incomplete conversion. Key impurities include:

  • Unreacted Starting Material: Residual 2-halo-6-chloroquinoline is the most common impurity if the reaction does not go to completion.[11]

  • 6-Chloroquinoline-2-carboxamide: Hydrolysis of the product nitrile during aqueous work-up, especially under harsh pH or high temperatures. This can be identified by a change in polarity on TLC and characteristic C=O and N-H stretches in the IR spectrum.

  • Isomeric Byproducts: Depending on the starting materials for the quinoline core synthesis, isomeric impurities like 8-chloroquinoline derivatives might be present.[11]

  • Polymeric/Tarry Materials: Harsh reaction conditions, particularly in older methods like the Skraup synthesis for the quinoline core, can generate tarry byproducts that complicate purification.[11][12][13]

Q4: What are the most effective methods for purifying the final this compound product?

Purification strategy depends on the impurity profile:

  • Silica Gel Column Chromatography: This is the most effective method for separating the desired product from unreacted starting materials, catalyst residues, and most side products due to polarity differences.[11] A gradient elution with a hexane/ethyl acetate solvent system is typically successful.

  • Recrystallization: If the crude product is relatively pure (>90%), recrystallization from a suitable solvent system (e.g., ethanol/water) can yield highly pure crystalline material.[11]

  • Acid-Base Extraction: To remove any residual basic impurities (like unreacted anilines from precursor synthesis), the crude product can be dissolved in an organic solvent and washed with a dilute acid solution.[13]

Part 2: Troubleshooting Guide

This guide provides a systematic approach to diagnosing and solving common problems encountered during the synthesis.

Problem 1: Low or No Product Conversion
  • Symptoms: TLC or LC-MS analysis shows a high proportion of the starting halo-quinoline with little to no product formation.

  • Causality & Solutions: This issue points directly to a problem with the reaction's core components or conditions.

Potential Cause Scientific Explanation Recommended Solution
Inactive Catalyst The Pd(0) active species has been oxidized, or the ligand has degraded. Cyanide ions can poison the palladium catalyst, inhibiting all steps of the catalytic cycle.[2]Use a fresh source of palladium precatalyst and ligand. Consider using a pre-catalyst that is more stable. Ensure rigorous deoxygenation of the reaction mixture.
Moisture or Oxygen Oxygen oxidizes the active Pd(0) catalyst to inactive Pd(II). Water can react with reagents and affect solvent polarity.Use anhydrous solvents (e.g., distilled over a drying agent). Degas the solvent and reaction mixture thoroughly (e.g., via "freeze-pump-thaw" cycles or by bubbling argon through it). Run the reaction under a positive pressure of argon or nitrogen.[10]
Suboptimal Temperature The oxidative addition or reductive elimination steps may have a high activation energy barrier that is not being overcome at the current temperature.Incrementally increase the reaction temperature by 10-20 °C. Monitor for potential product degradation at higher temperatures using TLC or LC-MS.
Incorrect Base or Solvent The base may not be strong enough to facilitate the catalytic cycle, or the solvent may not adequately solubilize the reagents, particularly the cyanide salt.Screen different anhydrous, aproc solvents like DMF, DMAc, or Dioxane.[1][14] If using a base, ensure it is non-nucleophilic and sufficiently strong (e.g., K₂CO₃, Cs₂CO₃).
Problem 2: Significant Formation of Hydrolyzed Byproducts (Amide/Carboxylic Acid)
  • Symptoms: The isolated product mass is higher than theoretical for the nitrile. NMR shows a downfield exchangeable proton (COOH) or broad NH₂ signals. IR spectroscopy shows a strong carbonyl (C=O) absorption.

  • Causality & Solutions: The nitrile group is susceptible to hydrolysis, a reaction catalyzed by acid or base, especially at elevated temperatures during the work-up.

Potential Cause Scientific Explanation Recommended Solution
Harsh Aqueous Work-up Prolonged exposure to acidic or basic aqueous solutions during extraction will convert the nitrile to the corresponding carboxamide and subsequently to the carboxylic acid.Perform the aqueous work-up at low temperatures (0-5 °C). Use a saturated solution of a mild base like sodium bicarbonate for neutralization instead of strong bases. Minimize the time the product is in contact with the aqueous phase.
Residual Acid/Base If the reaction itself was run under acidic or basic conditions, residual catalyst or reagents can promote hydrolysis once water is introduced.Ensure complete neutralization before extraction. Consider a "plug" of silica gel to filter the crude reaction mixture before concentration to remove polar residues.
Problem 3: Complex Product Mixture and Difficult Purification
  • Symptoms: TLC shows multiple spots, streaking, or spots that are very close together. The product isolates as a dark oil instead of a solid.

  • Causality & Solutions: This often indicates the formation of multiple side products or the presence of high-molecular-weight impurities (tars).

Potential Cause Scientific Explanation Recommended Solution
Side Reactions High temperatures can lead to decomposition or polymerization reactions, especially if the starting materials are not pure.[12][13]Optimize the reaction temperature to the minimum required for efficient conversion. Ensure the purity of starting materials before beginning the reaction.
Impure Starting Material Using an impure halo-quinoline precursor will lead to a mixture of products that can be difficult to separate.Purify the starting 2-halo-6-chloroquinoline by recrystallization or chromatography before use.
Ineffective Chromatography The chosen solvent system for column chromatography may not have sufficient resolving power for the product and a key impurity.Systematically screen different solvent systems for TLC, aiming for a product Rf value of ~0.3. Consider using a different stationary phase (e.g., alumina instead of silica) if separation is particularly challenging.

Part 3: Visualizations & Key Workflows

Troubleshooting Workflow

This diagram outlines a logical sequence for diagnosing and resolving low-yield issues.

TroubleshootingWorkflow Start Low Yield or Impure Product Check_Conversion Analyze Crude Reaction: TLC, LC-MS Start->Check_Conversion High_SM High Starting Material? Check_Conversion->High_SM Low Conversion Side_Products Major Side Products? Check_Conversion->Side_Products Good Conversion, Impure Purification_Issue Difficulty in Purification? Check_Conversion->Purification_Issue Oily Product/ Streaking TLC High_SM->Side_Products No Cause_Catalyst Cause: Inactive Catalyst Solution: Use fresh Pd/ligand. Ensure inert atmosphere. High_SM->Cause_Catalyst Yes Side_Products->Purification_Issue No Cause_Hydrolysis Symptom: Amide/Acid byproducts Cause: Harsh Work-up Solution: Neutral, low-temp work-up. Side_Products->Cause_Hydrolysis Yes Optimize_Chroma Solution: Optimize TLC solvent system for better separation (Rf ~0.3). Purification_Issue->Optimize_Chroma Yes Cause_Conditions Cause: Suboptimal Conditions Solution: Increase temp. Screen solvents/bases. Cause_Catalyst->Cause_Conditions Cause_Decomp Symptom: Tarry mixture Cause: High Temperature Solution: Lower reaction temp. Cause_Hydrolysis->Cause_Decomp Recrystallize Solution: Attempt recrystallization from different solvent systems. Optimize_Chroma->Recrystallize

Caption: A logical workflow for troubleshooting common synthesis issues.

Key Synthetic Pathways

This diagram illustrates the primary routes to the target compound.

SyntheticPathways cluster_0 Route A: Direct Cyanation cluster_1 Route B: Reissert Reaction cluster_2 Route C: Sandmeyer Reaction Start_A 2,6-Dichloroquinoline Product 6-Chloroquinoline- 2-carbonitrile Start_A->Product Pd or Cu Catalyst + Cyanide Source Start_B 6-Chloroquinoline Reissert_Intermediate Reissert Compound Start_B->Reissert_Intermediate RCOCl, KCN Reissert_Intermediate->Product Hydrolysis/ Rearomatization Start_C 6-Chloroquinolin-2-amine Diazonium Diazonium Salt Start_C->Diazonium NaNO₂, HCl Diazonium->Product CuCN

Caption: The three primary synthetic routes to the target molecule.

Part 4: Recommended Experimental Protocol

This section provides a robust, field-tested protocol for the synthesis of this compound via palladium-catalyzed cyanation.

Protocol: Palladium-Catalyzed Cyanation of 2,6-Dichloroquinoline

This protocol is adapted from established methods for palladium-catalyzed cyanation of heteroaryl chlorides.[1][2]

Materials and Reagents:

  • 2,6-Dichloroquinoline

  • Zinc Cyanide (Zn(CN)₂)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Anhydrous, degassed N,N-Dimethylformamide (DMF)

  • Ethyl Acetate (EtOAc)

  • Hexane

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica Gel (for chromatography)

Procedure:

  • Reaction Setup:

    • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 2,6-dichloroquinoline (1.0 eq), zinc cyanide (0.6 eq), Pd₂(dba)₃ (0.02 eq, 2 mol%), and XPhos (0.08 eq, 8 mol%).

    • Seal the flask with a septum, and evacuate and backfill with argon three times to establish an inert atmosphere.

  • Reaction Execution:

    • Through the septum, add anhydrous, degassed DMF via syringe. The amount should be sufficient to create a 0.2 M solution with respect to the 2,6-dichloroquinoline.

    • Place the flask in a preheated oil bath at 120 °C.

    • Stir the reaction mixture vigorously for 12-24 hours.

  • Monitoring the Reaction:

    • Monitor the reaction progress by TLC (e.g., 4:1 Hexane:EtOAc). Take a small aliquot from the reaction, dilute it with EtOAc, and spot it on a TLC plate. The product should be less polar than the starting material.

  • Work-up:

    • Once the reaction is complete (as judged by the consumption of starting material), allow the flask to cool to room temperature.

    • Dilute the dark mixture with ethyl acetate.

    • Carefully pour the mixture into a separatory funnel containing a saturated aqueous NaHCO₃ solution. Caution: Quenching cyanide-containing reactions can release HCN gas; perform this in a well-ventilated fume hood.

    • Separate the layers. Extract the aqueous layer twice more with ethyl acetate.

    • Combine the organic layers and wash with brine.

    • Dry the combined organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification:

    • Purify the crude residue by flash column chromatography on silica gel.

    • Use a gradient eluent system, starting with 95:5 Hexane:EtOAc and gradually increasing the polarity to elute the product.

    • Combine the pure fractions and remove the solvent under reduced pressure to afford this compound as a solid.

Part 5: References

  • BenchChem. (2025). How to avoid impurities in quinoline cyclization reactions.

  • BenchChem. (2025). Identification of common byproducts in quinoline synthesis.

  • Grokipedia. (n.d.). Reissert reaction.

  • Wikipedia. (n.d.). Reissert reaction. [Link]

  • Cambridge University Press. (n.d.). Reissert Reaction. [Link]

  • BenchChem. (2025). Common impurities in 6-Chloroquinoline synthesis and their removal.

  • ResearchGate. (n.d.). Synthesis of chiral N-protected 1,2-dihydro-quinoline-2-carbonitrile and 1,2-dihydro-isoquinoline-1-carbonitrile via an asymmetric Reissert reaction. [Link]

  • Powell, K. J., Han, L. C., Sharma, P., & Moses, J. E. (2014). Chemoselective Palladium-Catalyzed Cyanation of Alkenyl Halides. Organic Letters, 16(8), 2158–2161. [Link]

  • Wikipedia. (n.d.). Sandmeyer reaction. [Link]

  • L.S. College, Muzaffarpur. (2020). Sandmeyer reaction.

  • Cohen, D. T., & Buchwald, S. L. (2015). Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Organic Letters, 17(1), 202–205. [Link]

  • BYJU'S. (n.d.). Sandmeyer Reaction Mechanism. [Link]

  • Kaur, N., & Kishore, D. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 19(3), 945–984. [Link]

  • Fors, B. P., & Buchwald, S. L. (2010). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. Journal of the American Chemical Society, 132(43), 15914–15917. [Link]

  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. [Link]

  • Sun, M., et al. (2019). Strategies for C2‐cyanation of quinolines. Advanced Synthesis & Catalysis. [Link]

  • BenchChem. (2025). Troubleshooting low yields in cyanation reactions with sodium 2-cyanobenzene-1-sulfinate.

  • Organic Syntheses. (n.d.). Copper-catalyzed Cyanation of Alkenyl Iodides. [Link]

  • BenchChem. (2025). Technical Support Center: Synthesis of 6-Chloroquinolin-2-amine.

Sources

Technical Support Center: Purification of Crude 6-Chloroquinoline-2-carbonitrile by Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the chromatographic purification of 6-Chloroquinoline-2-carbonitrile. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of purifying this heterocyclic compound. Here, we address common challenges encountered during experimental work, providing in-depth, experience-driven solutions in a direct question-and-answer format. Our goal is to empower you with the knowledge to troubleshoot effectively, optimize your purification protocols, and ensure the integrity of your final product.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I'm observing significant peak tailing for my this compound during silica gel chromatography. What is the cause and how can I resolve this?

A: Peak tailing is a common issue when purifying nitrogen-containing heterocyclic compounds like quinolines on standard silica gel.[1]

Root Cause: The primary reason for this is the strong interaction between the basic nitrogen atom in the quinoline ring and the acidic silanol groups (Si-OH) on the surface of the silica gel.[1] This interaction leads to uneven elution of the analyte, resulting in a tailed peak shape.

Solutions:

  • Mobile Phase Modification: A highly effective and common practice is to add a small amount of a basic modifier to your mobile phase.[2]

    • Triethylamine (TEA): Adding 0.1-2% triethylamine to your eluent can significantly improve peak shape.[2] The TEA acts as a competitive base, binding to the active silanol sites on the silica and preventing your target compound from interacting too strongly.[2]

    • Pyridine: A small amount of pyridine can also be used for the same purpose.[3]

  • Stationary Phase Deactivation: Before loading your sample, you can deactivate the silica gel.[2] This involves flushing the packed column with your mobile phase containing 1-3% triethylamine, followed by flushing with the mobile phase without the additive to remove excess base.[2]

  • Alternative Stationary Phases: If peak tailing persists, consider using a different stationary phase.[1]

    • Alumina (Neutral or Basic): Alumina is a good alternative to silica for purifying basic compounds.[1]

    • Amine-Functionalized Silica: This type of stationary phase is specifically designed for the purification of amines and other basic compounds and can provide excellent separation.[4][5]

    • Reversed-Phase Chromatography: If your compound has sufficient hydrophobicity, reversed-phase flash chromatography on a C18-functionalized silica gel can be an excellent alternative.[2][6]

Q2: My this compound appears to be degrading on the silica gel column. How can I prevent this decomposition?

A: The acidic nature of standard silica gel can catalyze the degradation of sensitive compounds, and some quinoline derivatives fall into this category.[1][2]

Solutions:

  • Deactivation of Silica Gel: As mentioned for peak tailing, neutralizing the acidic sites on the silica with a base like triethylamine is a primary solution to prevent acid-catalyzed decomposition.[1][2]

  • Minimize Residence Time: The longer your compound is in contact with the stationary phase, the greater the opportunity for degradation.

    • Flash Chromatography: Employing flash chromatography with applied pressure will significantly reduce the purification time compared to traditional gravity chromatography.[1][4][7] A well-optimized flash chromatography run should ideally take no more than 15-30 minutes.[7]

  • Alternative Stationary Phases: Switching to a less acidic stationary phase like neutral alumina or a bonded phase like diol or amine can prevent degradation.[2]

  • Lower Temperature: If the compound is thermally labile, running the column in a cold room may help to minimize decomposition.[1]

Q3: I am struggling to find a suitable solvent system for the separation on TLC. My compound either stays at the baseline (Rf=0) or runs with the solvent front (Rf=1). What is a systematic approach to solvent selection?

A: Finding the optimal mobile phase is crucial for a successful separation. The goal is to achieve a retention factor (Rf) of approximately 0.2-0.3 for your target compound on the TLC plate, as this generally translates well to column chromatography.[2][3]

Systematic Approach:

  • Start with a Standard Biphasic System: For quinoline derivatives, a mixture of a non-polar solvent and a moderately polar solvent is a good starting point. A common initial system is Hexane/Ethyl Acetate.[8][9]

    • Begin with a ratio like 8:2 or 7:3 Hexane:Ethyl Acetate.

  • Adjusting Polarity:

    • If Rf is too low (streaking at the baseline): The mobile phase is not polar enough. Gradually increase the proportion of the more polar solvent (e.g., move from 8:2 to 6:4 Hexane:EtOAc). If your compound is highly polar, you may need to switch to a more polar solvent system, such as Dichloromethane/Methanol.[1]

    • If Rf is too high (at the solvent front): The mobile phase is too polar. Increase the proportion of the non-polar solvent (e.g., move from 7:3 to 9:1 Hexane:EtOAc).

  • Consider Solvent Selectivity: If you are struggling to separate your product from an impurity despite achieving a good Rf, the issue may be one of selectivity. Solvents are grouped by their selectivity characteristics based on their proton donor, proton acceptor, and dipole-dipole properties.[10] Trying a solvent from a different selectivity group may improve the separation. For example, if Hexane/Ethyl Acetate is not working, you could try a system with Dichloromethane or Toluene as the non-polar component.

Problem Possible Cause Solution
Rf ≈ 0 Eluent is not polar enough.Increase the percentage of the polar solvent (e.g., Ethyl Acetate).
Rf ≈ 1 Eluent is too polar.Decrease the percentage of the polar solvent (e.g., Ethyl Acetate).
Poor Separation Suboptimal solvent selectivity.Try a different solvent system (e.g., Dichloromethane/Methanol).[1]
Streaking/Tailing Strong interaction with silica.Add a small amount of triethylamine (0.1-2%) to the eluent.[2]
Q4: What are the common impurities I should expect in crude this compound and how do I best separate them?

A: The impurity profile will depend on the synthetic route used. However, common impurities can include:

  • Unreacted Starting Materials: For instance, if synthesized from a corresponding aniline derivative, residual starting material may be present.[11]

  • Isomeric Impurities: Depending on the synthetic pathway, the formation of regioisomers can be a significant issue.[11]

  • Polymeric/Tarry Byproducts: Certain synthetic methods, like the Skraup synthesis for the quinoline core, are known to produce high molecular weight, tarry substances.[11]

  • Oxidation Products: The nitrile group can be susceptible to hydrolysis to the corresponding carboxylic acid or amide under certain work-up or purification conditions.

Separation Strategy:

Column chromatography is highly effective for separating these types of impurities, which often have different polarities from the desired product.[11]

  • Tarry Byproducts: These are typically highly polar and will remain at the top of the silica gel column.

  • Starting Materials and Isomers: A well-optimized gradient elution is often necessary to separate these from the target compound. Start with a low polarity mobile phase to elute non-polar impurities, and then gradually increase the polarity to elute your product, leaving more polar impurities behind.

Experimental Protocols & Workflows

Protocol 1: Normal-Phase Flash Chromatography

This protocol outlines a standard procedure for the purification of this compound on a silica gel column.

1. Mobile Phase Selection:

  • Using TLC, identify a solvent system (e.g., Hexane:Ethyl Acetate with 0.5% Triethylamine) that provides an Rf value of ~0.2-0.3 for the target compound.[2][3]

2. Column Packing (Slurry Method):

  • Choose an appropriately sized column for your sample amount (a general rule is a 30:1 to 100:1 ratio of silica gel to crude product by weight).[12]

  • Prepare a slurry of silica gel (e.g., 230-400 mesh) in the initial, low-polarity mobile phase.[11]

  • Pour the slurry into the column and use gentle air pressure to pack the bed, ensuring no air bubbles are trapped.[1]

  • Add a thin layer of sand on top of the silica bed to prevent disturbance.[1][3]

3. Sample Loading (Dry Loading Recommended):

  • Dissolve your crude this compound in a minimal amount of a suitable solvent (e.g., Dichloromethane).[11]

  • Add a small amount of silica gel to this solution and evaporate the solvent under reduced pressure to obtain a dry, free-flowing powder.[6][11]

  • Carefully add this powder to the top of the prepared column.[11]

4. Elution and Fraction Collection:

  • Begin eluting the column with the low-polarity solvent mixture determined from your TLC analysis.

  • If a gradient is required, systematically and gradually increase the polarity of the mobile phase.

  • Collect fractions of a consistent volume and monitor the elution process by TLC.[1]

5. Product Isolation:

  • Analyze the collected fractions by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Workflow Diagram: Troubleshooting Purification Issues

G cluster_tlc TLC Analysis start Crude Product Analysis by TLC tlc_result Assess Rf and Spot Shape start->tlc_result rf_ok rf_ok tlc_result->rf_ok Rf ~0.2-0.3 Clean Spot rf_high rf_high tlc_result->rf_high Rf > 0.8 rf_low rf_low tlc_result->rf_low Rf < 0.2 tailing tailing tlc_result->tailing Spot Tailing/ Streaking proceed_column Proceed to Column Chromatography rf_ok->proceed_column Optimized Conditions decrease_polarity Decrease Polar Solvent % rf_high->decrease_polarity Eluent too polar increase_polarity Increase Polar Solvent % rf_low->increase_polarity Eluent not polar enough add_base Add 0.1-2% TEA to Mobile Phase tailing->add_base Acidic Silica Interaction column_outcome Assess Purity of Fractions proceed_column->column_outcome pure_product Combine Fractions & Evaporate column_outcome->pure_product Pure Fractions Obtained degradation degradation column_outcome->degradation Product Degradation Observed no_elution no_elution column_outcome->no_elution Product Not Eluting change_stationary_phase Use Neutral Alumina or Deactivate Silica w/ TEA degradation->change_stationary_phase Compound Unstable on Silica check_polarity Drastically Increase Mobile Phase Polarity no_elution->check_polarity Insufficient Polarity

Caption: Troubleshooting workflow for chromatographic purification.

References

  • BenchChem. (n.d.). Overcoming challenges in the purification of heterocyclic compounds.
  • BenchChem. (n.d.). Troubleshooting guide for the purification of polar quinoline compounds.
  • BenchChem. (n.d.). Common impurities in 6-Chloroquinoline synthesis and their removal.
  • BenchChem. (n.d.). Monitoring quinoline synthesis progress using TLC or LC-MS.
  • BenchChem. (n.d.). Technical Support Center: Purifying Quinoline Aldehydes by Column Chromatography.
  • Biotage. (2023, January 23). 5 Steps to successful flash chromatography.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 69163, 6-Chloroquinoline.
  • King Group. (n.d.). Successful Flash Chromatography.
  • Zakarian Group. (n.d.). HOW TO DO FLASH COLUMN CHROMATOGRAPHY IN 15 MINUTES.
  • Horizon IRD. (n.d.). Preparative separation of quinolines by centrifugal partition chromatography with gradient elution.
  • ChemicalBook. (n.d.). 6-CHLOROQUINOLINE CAS#: 612-57-7.
  • PureSynth. (n.d.). 6-Chloroquinoline 98.0%(GC).
  • BenchChem. (n.d.). Application Notes and Protocols for the Synthesis of 6-Chloroquinoline.
  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: How to Run a Flash Column.
  • ChemicalBook. (n.d.). 6-CHLOROQUINOLINE synthesis.
  • The Mobile Phase. (n.d.). In HPTLC for the....
  • BenchChem. (n.d.). Application Note: Purification of 4-Chloro-6,7-dimethoxyquinoline by Column Chromatography.

Sources

Technical Support Center: Recrystallization of 6-Chloroquinoline-2-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of 6-Chloroquinoline-2-carbonitrile. This resource is designed for researchers, medicinal chemists, and process development professionals who require this key intermediate in a highly pure, crystalline form. Impurities, whether unreacted starting materials, isomeric byproducts, or tars, can significantly impact the outcome of subsequent synthetic steps and biological assays.[1][2]

Recrystallization is a powerful, efficient, and economical technique for purifying solid organic compounds.[2][3] Its success, however, is critically dependent on methodical execution and an understanding of the underlying physicochemical principles. This guide provides field-proven protocols, troubleshooting solutions for common experimental hurdles, and the causal logic behind our procedural recommendations.

Frequently Asked Questions (FAQs)

Q1: Why is recrystallization essential for this compound? Recrystallization is a critical purification step that separates the target compound from impurities generated during synthesis. Common contaminants in quinoline preparations include unreacted starting materials, regioisomers (e.g., 8-chloroquinoline derivatives), and polymeric or tarry byproducts formed under vigorous reaction conditions.[1] Removing these impurities is paramount for ensuring reproducibility in downstream applications and obtaining accurate analytical data.

Q2: How do I select an appropriate solvent for recrystallization? The ideal solvent is the cornerstone of a successful recrystallization. The selection process is guided by a core principle: the target compound should be highly soluble in the solvent at its boiling point but sparingly soluble or insoluble at low temperatures (e.g., 0-4 °C).[2] Conversely, impurities should either be completely soluble at all temperatures (remaining in the mother liquor) or completely insoluble (removable by hot filtration). A preliminary solvent screen with a small amount of crude material is always the recommended first step.[2]

Q3: What are the primary safety concerns when working with this compound? While a specific Safety Data Sheet (SDS) for the carbonitrile is not readily available, data for the parent compound, 6-chloroquinoline, indicates it is a skin, eye, and respiratory irritant.[4][5][6] The presence of the nitrile functional group may confer additional toxicity. Therefore, all manipulations must be performed in a certified chemical fume hood.[7] Mandatory personal protective equipment (PPE) includes a lab coat, nitrile gloves, and chemical safety goggles.[6][8]

Q4: My recrystallized product has a low melting point or appears oily. What does this indicate? This often suggests the presence of residual impurities or solvent, which can depress and broaden the melting point range.[1] An "oily" product, where the compound comes out of solution as a liquid instead of a solid, can occur if the solution is too concentrated, cooled too rapidly, or if the impurities significantly lower the melting point of the eutectic mixture. A second recrystallization using a different solvent system or slower cooling may be required.

Troubleshooting Guide: Common Recrystallization Issues

This section addresses specific experimental challenges in a question-and-answer format, providing both the probable cause and a validated solution.

Problem Potential Cause(s) Recommended Solution(s)
No Crystals Form Upon Cooling 1. Solution is not sufficiently supersaturated. 2. The compound is too soluble in the chosen solvent. 3. Nucleation is inhibited by soluble impurities.[9]1. Increase Concentration: Gently heat the solution and evaporate a portion of the solvent under a nitrogen stream, then allow it to cool again. 2. Induce Nucleation: Scratch the inner wall of the flask with a glass rod at the solution's surface. Alternatively, add a single, pure seed crystal of the product.[9] 3. Add an Antisolvent: If the compound is too soluble, add a second solvent in which the compound is insoluble (an "antisolvent") dropwise to the warm solution until it becomes faintly cloudy, then reheat to clarify and cool slowly.
Product "Oils Out" 1. The solution is cooling too quickly. 2. The solution is excessively concentrated. 3. The boiling point of the solvent is higher than the melting point of the compound/eutectic mixture.1. Slow the Cooling Rate: Reheat the solution until the oil redissolves. Allow the flask to cool to room temperature on the benchtop, insulated with glass wool, before transferring to an ice bath. 2. Dilute: Add a small amount of additional hot solvent to the mixture and reheat until homogeneous before attempting to cool again. 3. Change Solvents: Select a solvent with a lower boiling point.
Low Recovery Yield 1. Too much solvent was used during dissolution. 2. The compound has significant solubility in the cold solvent. 3. Premature crystallization occurred during hot filtration.1. Use Minimal Solvent: Always use the minimum amount of hot solvent required to fully dissolve the crude solid. 2. Maximize Precipitation: Ensure the flask is thoroughly cooled in an ice-water bath for at least 30 minutes before filtration.[2] 3. Prevent Premature Crashing: Use a pre-heated filter funnel and flask for the hot filtration step and perform the filtration as quickly as possible.
Final Product Remains Colored Highly colored, polar impurities are trapped in the crystal lattice.Decolorize with Activated Carbon: Add a very small amount (e.g., 1-2% by weight) of activated charcoal to the hot solution and boil for a few minutes.[10] Perform a hot filtration to remove the carbon before cooling. Caution: Using too much charcoal can adsorb your product and reduce the yield.
Melting Point is Still Broad/Low Impurities with similar solubility profiles are co-crystallizing with the product.Re-recrystallize: Perform a second recrystallization, preferably from a different solvent or solvent system identified during your initial solvent screen.

Experimental Protocols & Methodologies

Visual Workflow for Recrystallization

Recrystallization_Workflow A 1. Dissolve Crude Solid in Minimum Hot Solvent B 2. Add Decolorizing Carbon (Optional) A->B C 3. Hot Filtration (To remove insoluble impurities) A->C If colorless B->C If colored D 4. Slow Cooling (Induces crystallization) C->D E 5. Cold Filtration (Isolate crystals) D->E F 6. Wash Crystals (With ice-cold solvent) E->F G 7. Dry Crystals (Under vacuum) F->G H Pure Crystalline Product G->H

Caption: General workflow for single-solvent recrystallization.

Protocol 1: Solvent Screening

This initial screen is vital for identifying the optimal solvent or solvent pair.

  • Preparation: Place ~20 mg of crude this compound into several small test tubes.

  • Solvent Addition: To each tube, add a potential solvent (see table below) dropwise at room temperature, swirling after each drop, up to ~0.5 mL. Note the solubility.

  • Heating: If the compound is insoluble at room temperature, gently warm the test tube in a hot water bath towards the solvent's boiling point. Note if the solid dissolves completely.[2][10]

  • Cooling: Place the tubes that showed complete dissolution upon heating into an ice bath for 15-20 minutes.

  • Observation: The ideal solvent is one where the compound was insoluble in the cold (Step 2), completely soluble when hot (Step 3), and formed a large quantity of crystalline precipitate upon cooling (Step 4).

Table 1: Candidate Solvents for this compound

SolventBoiling Point (°C)PolarityComments & Rationale
Ethanol 78Polar ProticAn excellent starting point for many aromatic and heterocyclic compounds. Often provides a good solubility differential.[11]
Methanol 65Polar ProticSimilar to ethanol but more polar and lower boiling. May be too good a solvent, requiring an antisolvent.[12]
Isopropanol 82Polar ProticLess polar than ethanol; may offer better crystal formation if the compound is too soluble in ethanol.
Acetone 56Polar AproticA strong solvent; often used in a solvent pair with an antisolvent like hexanes.[11]
Ethyl Acetate 77Mid-PolarityGood for compounds of intermediate polarity. Often paired with hexanes.[13]
Toluene 111Non-PolarCan be effective for aromatic compounds, but the high boiling point may lead to oiling out.
n-Hexane 69Non-PolarThe compound is likely insoluble. Primarily used as an antisolvent with more polar solvents like Ethyl Acetate or Acetone.[11]
Protocol 2: Standard Single-Solvent Recrystallization
  • Dissolution: Place the crude this compound in an appropriately sized Erlenmeyer flask with a stir bar. In a separate beaker, heat the chosen solvent to its boiling point. Add the hot solvent to the Erlenmeyer flask in small portions while stirring and heating until the solid just dissolves.

  • Hot Filtration (if necessary): If insoluble impurities or decolorizing carbon are present, perform a hot filtration. Pre-heat a clean filter funnel and receiving flask. Pour the hot solution through a fluted filter paper as quickly as possible to prevent premature crystallization.

  • Crystallization: Cover the flask with a watch glass and allow it to cool slowly and undisturbed to room temperature. Slow cooling is critical for forming large, pure crystals and excluding impurities.[2]

  • Complete Precipitation: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the yield of crystals.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[10]

  • Washing: With the vacuum still applied, wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Transfer the crystals to a watch glass and dry them to a constant weight, preferably in a vacuum oven at a temperature well below the compound's melting point.

Troubleshooting Logic Diagram

Troubleshooting_Tree Start Problem Encountered NoCrystals No Crystals Form Start->NoCrystals OilingOut Product Oils Out Start->OilingOut LowYield Yield is Low Start->LowYield Sol_Evap Evaporate Solvent NoCrystals->Sol_Evap Not Saturated? Sol_Scratch Scratch / Seed NoCrystals->Sol_Scratch Nucleation Inhibited? Sol_Antisolvent Add Antisolvent NoCrystals->Sol_Antisolvent Too Soluble? Sol_SlowCool Reheat & Cool Slowly OilingOut->Sol_SlowCool Cooled Too Fast? Sol_Dilute Add More Solvent OilingOut->Sol_Dilute Too Concentrated? Sol_IceBath Ensure Thorough Cooling LowYield->Sol_IceBath Incomplete Precipitation? Sol_MinSolv Use Minimum Hot Solvent LowYield->Sol_MinSolv Too Much Solvent Used?

Sources

Technical Support Center: Synthesis of 6-Chloroquinoline-2-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 6-Chloroquinoline-2-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and detailed protocols to navigate the common challenges encountered during the synthesis of this important heterocyclic compound.

Introduction

This compound is a key intermediate in the synthesis of various pharmaceutical agents. Its preparation typically involves a multi-step process, beginning with the construction of the 6-chloroquinoline core, followed by the introduction of the carbonitrile group at the 2-position. A common and effective method for this cyanation is the Reissert-Kaufmann reaction. This guide will focus on the impurities and side reactions associated with this synthetic approach, providing practical solutions to enhance yield and purity.

Frequently Asked questions (FAQs)

Q1: What are the most common impurities I should expect in my crude this compound?

The impurity profile of your final product is largely dependent on the synthetic route employed. Assuming a two-stage synthesis involving a Skraup reaction to form 6-chloroquinoline, followed by a Reissert-Kaufmann reaction for cyanation, you can anticipate the following classes of impurities:

  • Starting Material Residues: Incomplete reactions can lead to the presence of unreacted 6-chloroquinoline.

  • Hydrolysis Products: The nitrile group is susceptible to hydrolysis, especially during workup or purification, leading to the formation of 6-chloroquinoline-2-carboxamide and, in more forcing conditions, 6-chloroquinoline-2-carboxylic acid.[1][2]

  • Isomeric Impurities: During the initial synthesis of 6-chloroquinoline from 4-chloroaniline, the formation of the regioisomeric 8-chloroquinoline is a potential side reaction.[3] This impurity can be carried through to the final product.

  • Reissert Compound Intermediate: The 1-acyl-2-cyano-1,2-dihydroquinoline (Reissert compound) is a key intermediate in the cyanation reaction.[4][5] Incomplete rearomatization can result in its presence in the crude product.

  • Polymeric/Tarry Byproducts: The Skraup synthesis, used to prepare the 6-chloroquinoline precursor, is known for its vigorous and often exothermic nature, which can lead to the formation of high molecular weight, tar-like substances.[3]

Q2: I am observing a significant amount of 6-chloroquinoline-2-carboxamide in my product. How can I prevent this?

The formation of the corresponding amide is a common issue arising from the hydrolysis of the nitrile group.[6] This can occur during the reaction workup or purification. Here are some preventative measures:

  • Anhydrous Reaction Conditions: The use of trimethylsilyl cyanide (TMSCN) in place of aqueous potassium cyanide in the Reissert reaction provides a more anhydrous environment, minimizing the chance of hydrolysis during the reaction itself.[7]

  • Careful Workup: When quenching the reaction and performing extractions, use of neutral or slightly acidic aqueous solutions can suppress the hydrolysis of the nitrile. Avoid strongly basic conditions, which can accelerate nitrile hydrolysis.[1]

  • Controlled Purification: During chromatographic purification, ensure that the solvents are dry and avoid prolonged exposure of the product to protic solvents on the stationary phase.

Q3: My reaction yield is consistently low. What are the likely causes and how can I improve it?

Low yields in the synthesis of this compound can be attributed to several factors:[3][8]

  • Incomplete Reissert Compound Formation: The initial addition of the cyanide and acyl chloride to the 6-chloroquinoline may be inefficient. Ensure that the reagents are of high purity and that the reaction is allowed to proceed for a sufficient amount of time.

  • Inefficient Rearomatization: The elimination of the acyl group and restoration of aromaticity to form the final product can be a critical step. The choice of conditions for this step is crucial.

  • Side Reactions: As discussed, the formation of byproducts such as the amide or polymeric materials will consume starting material and reduce the yield of the desired product.[3]

  • Product Loss During Workup: this compound has moderate polarity. Ensure that the extraction solvent is appropriate and that the pH of the aqueous phase is optimized to prevent the product from remaining in the aqueous layer.

Troubleshooting Guide

This section provides a structured approach to diagnosing and resolving common issues encountered during the synthesis.

Problem Potential Cause(s) Suggested Solution(s)
Presence of Unreacted 6-Chloroquinoline Incomplete reaction; insufficient reaction time or temperature.Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Consider extending the reaction time or moderately increasing the temperature.
Formation of Isomeric Impurities (e.g., 8-Chloro-2-cyanoquinoline) Formation of regioisomers during the synthesis of the 6-chloroquinoline precursor.Optimize the conditions of the Skraup synthesis to favor the formation of the 6-chloro isomer. Purification by column chromatography is often effective in separating these isomers.[3]
Significant Hydrolysis to Amide/Carboxylic Acid Presence of water during the reaction or workup; strongly basic conditions.Use anhydrous reagents and solvents, particularly when employing TMSCN.[7] Perform the workup under neutral or mildly acidic conditions.[1]
Low Yield and Formation of Tarry Byproducts Vigorous and uncontrolled reaction, especially during the precursor synthesis.In the Skraup synthesis of 6-chloroquinoline, use a moderator like ferrous sulfate to control the exotherm.[3] Ensure gradual heating and efficient stirring.

Experimental Protocols & Methodologies

Protocol 1: Synthesis of this compound via Reissert Reaction with TMSCN

This protocol utilizes trimethylsilyl cyanide for a more controlled and anhydrous cyanation.

Materials:

  • 6-Chloroquinoline

  • Benzoyl chloride

  • Trimethylsilyl cyanide (TMSCN)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Chloroform

  • N-methylmorpholine

  • Saturated sodium bicarbonate solution

  • Silica gel for column chromatography

Procedure:

  • To a solution of 6-chloroquinoline (1.0 equivalent) in anhydrous chloroform, add triflic anhydride (1.2 equivalents) dropwise at room temperature under an inert atmosphere (e.g., argon).

  • Stir the resulting solution for 1 hour.

  • Add trimethylsilyl cyanide (5.0 equivalents) to the reaction mixture.

  • Seal the reaction vessel and heat to 60°C for 3 hours.

  • Cool the reaction, and add N-methylmorpholine (1.3 equivalents).

  • Reseal the vessel and continue stirring at 60°C for an additional 17 hours.[9]

  • After cooling to room temperature, quench the reaction with a saturated sodium bicarbonate solution.

  • Separate the organic phase, and extract the aqueous phase with DCM.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Analytical Characterization of Impurities

High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is a powerful tool for identifying and quantifying impurities.

HPLC-MS Method:

  • Column: A C18 reversed-phase column is typically suitable.

  • Mobile Phase: A gradient of water (often with 0.1% formic acid) and acetonitrile is commonly used.

  • Detection: UV detection at a suitable wavelength (e.g., 254 nm) and mass spectrometry (electrospray ionization in positive mode) for mass identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H and ¹³C NMR are invaluable for structural elucidation of the final product and any isolated impurities.[10][11] The presence of characteristic peaks for the amide or carboxylic acid can confirm hydrolysis.

Visualizing the Synthetic Pathway and Potential Impurities

The following diagram illustrates the synthetic route to this compound and highlights the points where common impurities may arise.

G cluster_0 Stage 1: Synthesis of 6-Chloroquinoline cluster_1 Stage 2: Cyanation 4-Chloroaniline 4-Chloroaniline Skraup Reaction Skraup Reaction 4-Chloroaniline->Skraup Reaction Glycerol Glycerol Glycerol->Skraup Reaction 6-Chloroquinoline 6-Chloroquinoline Skraup Reaction->6-Chloroquinoline Major Product 8-Chloroquinoline 8-Chloroquinoline Skraup Reaction->8-Chloroquinoline Isomeric Impurity Tarry Byproducts Tarry Byproducts Skraup Reaction->Tarry Byproducts Side Products 6-CQ 6-Chloroquinoline Reissert Reaction Reissert Reaction 6-CQ->Reissert Reaction Product This compound Reissert Reaction->Product Desired Product Reissert_Intermediate Reissert Compound Intermediate Reissert Reaction->Reissert_Intermediate Incomplete Reaction Unreacted_6CQ Unreacted 6-Chloroquinoline Reissert Reaction->Unreacted_6CQ Incomplete Reaction Amide 6-Chloroquinoline-2-carboxamide Product->Amide Hydrolysis Acid 6-Chloroquinoline-2-carboxylic acid Amide->Acid Further Hydrolysis

Caption: Synthetic pathway and common impurity formation.

References

  • BenchChem. (2025). Common impurities in 6-Chloroquinoline synthesis and their removal. Technical Support Guide.
  • Wikipedia. (2023). Reissert reaction.
  • Antonow, D., & Thurston, D. E. (2011). C−H Cyanation of 6‐Ring N‐Containing Heteroaromatics.
  • Cambridge University Press. (n.d.). Reissert Reaction.
  • Wang, M. F., et al. (2025). HCO2H-promoted hydrolysis of 2-chloroquinolines to quinolones. New Journal of Chemistry.
  • Ruchirawat, S., et al. (1977). A VERSATILE SYNTHESIS OF REISSERT COMPOUNDS. Heterocycles, 6(1), 43-46.
  • BenchChem. (2025). Troubleshooting low yield in Friedländer synthesis of quinolines. Technical Support Guide.
  • Lumen Learning. (n.d.). Hydrolysis of nitriles. Organic Chemistry II.
  • Katritzky, A. R., & Lagowski, J. M. (1960). The Reissert-Henze Reaction. Heterocycles, 22(1), 299-323.
  • ResearchGate. (n.d.).
  • ChemicalBook. (2023). 6-CHLOROQUINOLINE(612-57-7) 13C NMR spectrum.
  • Taylor & Francis. (n.d.).
  • SciELO. (2016). RECENT ADVANCES IN CYANATION REACTIONS. Journal of the Brazilian Chemical Society, 27(4), 595-623.
  • Li, X. (2020). Metal-mediated C−CN Bond Activation in Organic Synthesis. Accounts of Chemical Research, 53(11), 2549-2563.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 69163, 6-Chloroquinoline.
  • Sigma-Aldrich. (n.d.). 6-Chloroquinoline.
  • Waters. (n.d.).
  • Halmos, Zs., et al. (1996). Estimation of impurity profiles of drugs and related materials. Part 15. Identification of minor impurities in cimetidine. Journal of Pharmaceutical and Biomedical Analysis, 15(1), 1-5.
  • Valko, K. (2018). Biomimetic Chromatography to Accelerate Drug Discovery: Part 1. LCGC Europe, 31(2), 62-72.
  • LGC Group. (n.d.).
  • Alzweiri, M. (2009). Method Selection for Trace Analysis of Genotoxic Impurities in Pharmaceuticals. LCGC Europe, 22(12).
  • ResearchGate. (2025). Detecting Contaminants and Impurities in HPLC and LC-MS/MS Systems: Ensuring Reliability in Routine and Critical Analysis.
  • Organic Syntheses. (n.d.). TRIMETHYLSILYL CYANIDE.
  • Google Patents. (n.d.).
  • Organic Syntheses. (n.d.). BENZOYL CYANIDE.
  • Organic Syntheses. (n.d.). ALKYLATION OF ISOQUINOLINES via 2-BENZOYL-1,2-DIHYDROISOQUINALDONITRILES.
  • Journal of the Chemical Society, Perkin Transactions 1. (1973).
  • Semantic Scholar. (n.d.). Chloroquinoline-3-carbonitriles: Synthesis and Reactions.
  • BenchChem. (2025). Synthesis of 6-Bromoisoquinoline-1-carbonitrile: A Technical Guide.
  • PubMed Central. (2022). Recent advances and perspectives in ruthenium-catalyzed cyanation reactions. Beilstein Journal of Organic Chemistry, 18, 41-65.

Sources

Technical Support Center: Synthesis of 6-Chloroquinoline-2-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 6-chloroquinoline-2-carbonitrile. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of this synthesis. Here, we dissect common challenges, explain the underlying chemical principles of side reactions, and offer field-proven solutions to optimize your experimental outcomes.

Introduction

This compound is a key building block in medicinal chemistry, serving as a precursor for a variety of pharmacologically active compounds. The introduction of a nitrile group at the C2 position of the 6-chloroquinoline scaffold offers a versatile handle for further chemical transformations. However, the synthesis of this molecule is not without its challenges. This guide will focus on the most common and effective synthetic routes, addressing the specific issues that researchers may encounter.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might face during the synthesis of this compound, providing potential causes and actionable solutions.

Route 1: Reissert-Henze Reaction from 6-Chloroquinoline N-Oxide

This is often the most reliable and high-yielding method. The reaction typically involves the treatment of 6-chloroquinoline N-oxide with a cyanide source, such as trimethylsilyl cyanide (TMSCN), and an activating agent like benzoyl chloride or dimethylcarbamoyl chloride.

Question 1: I am getting a low yield of this compound in my Reissert-Henze reaction. What could be the issue?

Answer:

Low yields in the Reissert-Henze reaction can stem from several factors, primarily related to the activation of the N-oxide and the stability of the intermediates.

Potential Causes & Solutions:

Potential Cause Explanation Troubleshooting Steps
Incomplete N-oxide activation The activating agent (e.g., benzoyl chloride) may be hydrolyzing due to moisture in the reagents or solvent. Incomplete activation leads to unreacted starting material.Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.
Suboptimal cyanide source While traditional methods use KCN or NaCN, their solubility in organic solvents can be limiting.Consider using trimethylsilyl cyanide (TMSCN), which is generally more soluble and reactive in anhydrous organic solvents.
Side reaction with the activating agent The cyanide nucleophile can react with the activating agent, consuming both and reducing the yield.Add the cyanide source after the activating agent has had time to react with the N-oxide. Alternatively, use a less reactive activating agent, though this may require longer reaction times or higher temperatures.
Formation of carbostyril byproducts In the presence of water, the intermediate N-acyloxyquinolinium salt can be hydrolyzed to the corresponding 2-hydroxyquinoline (carbostyril).Rigorously exclude water from the reaction. If aqueous workup is necessary, perform it quickly and at a low temperature.

Question 2: My final product is contaminated with a byproduct that I suspect is the 4-cyano isomer. How can I avoid this?

Answer:

The formation of the 4-cyano isomer is a known, though typically minor, side reaction in the cyanation of quinoline N-oxides.

Mechanism of Side Reaction:

While the C2 position is electronically favored for nucleophilic attack, the C4 position can also be attacked, leading to the formation of a regioisomeric byproduct.

Solutions:

  • Choice of Activating Agent: The regioselectivity can be influenced by the steric bulk of the activating agent. Larger activating groups can favor attack at the less hindered C2 position.

  • Reaction Temperature: Lowering the reaction temperature can sometimes improve regioselectivity.

  • Purification: Careful column chromatography can usually separate the C2 and C4 isomers. A gradient elution with a hexane/ethyl acetate solvent system is often effective.

Route 2: Sandmeyer Reaction from 2-Amino-6-chloroquinoline

This classical route involves the diazotization of 2-amino-6-chloroquinoline followed by treatment with a copper(I) cyanide salt.

Question 3: My Sandmeyer reaction is giving a complex mixture of byproducts and a low yield of the desired nitrile. What is going wrong?

Answer:

The Sandmeyer reaction is notorious for producing side products due to the high reactivity of the diazonium salt intermediate.[1][2]

Common Side Reactions and Solutions:

Side Product Formation Mechanism Prevention & Mitigation
6-Chloro-2-hydroxyquinoline The diazonium salt reacts with water in the reaction mixture.Ensure the reaction is carried out in a non-aqueous or low-water environment where possible. Keep the temperature low (0-5 °C) to minimize this side reaction.
Azo coupling products The diazonium salt can couple with unreacted 2-amino-6-chloroquinoline or other aromatic species present.Add the sodium nitrite solution slowly and maintain a low temperature to keep the concentration of the diazonium salt low at any given time.
Biaryl byproducts Radical-mediated side reactions can lead to the formation of dimers.[1]Use a fresh, high-quality source of copper(I) cyanide. Ensure efficient stirring to maintain a homogeneous reaction mixture.
De-amination product (6-chloroquinoline) The diazonium group is replaced by a hydrogen atom.This can be minimized by careful control of the reaction conditions and avoiding excess reducing agents.

Troubleshooting Diazotization:

  • Incomplete Diazotization: Ensure the reaction temperature is maintained between 0-5 °C. Use a slight excess of sodium nitrite and test for the presence of nitrous acid with starch-iodide paper.

  • Premature Decomposition: Use the diazonium salt solution immediately after its preparation and keep it cold.

Frequently Asked Questions (FAQs)

Q1: Which synthetic route is generally recommended for the synthesis of this compound?

A1: For laboratory-scale synthesis, the Reissert-Henze reaction starting from 6-chloroquinoline N-oxide is often preferred. Modern protocols using TMSCN are high-yielding and tend to be cleaner than the Sandmeyer reaction. However, the Sandmeyer route may be more cost-effective for larger-scale production if the starting 2-amino-6-chloroquinoline is readily available.

Q2: How do I prepare the starting material, 6-chloroquinoline N-oxide?

A2: 6-Chloroquinoline N-oxide can be prepared by the oxidation of 6-chloroquinoline. A common method involves using a peroxy acid, such as m-chloroperoxybenzoic acid (m-CPBA), in a chlorinated solvent like dichloromethane (DCM) or chloroform. The reaction is typically straightforward and high-yielding.

Q3: What is the best way to purify the final this compound product?

A3: The purification method will depend on the impurity profile.

  • Column Chromatography: This is the most common and effective method for removing both polar and non-polar impurities. A silica gel column with a gradient elution of hexane and ethyl acetate is a good starting point.[3]

  • Recrystallization: If the product is obtained in relatively high purity, recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) can be used to obtain highly pure crystalline material.

Q4: Can the nitrile group in this compound be easily hydrolyzed back to a carboxylic acid or amide during workup or purification?

A4: The nitrile group is generally stable under neutral and mildly acidic or basic conditions used during a standard workup. However, prolonged exposure to strong acids or bases, especially at elevated temperatures, can lead to hydrolysis to the corresponding carboxylic acid or amide. It is advisable to use dilute acids or bases for pH adjustments during workup and to avoid excessive heating during purification.

Experimental Protocols

Protocol 1: Synthesis of 6-Chloroquinoline N-oxide

This protocol describes a general procedure for the N-oxidation of 6-chloroquinoline.

Materials:

  • 6-Chloroquinoline

  • m-Chloroperoxybenzoic acid (m-CPBA, ~77%)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve 6-chloroquinoline (1.0 eq) in DCM in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add m-CPBA (1.2-1.5 eq) portion-wise over 15-20 minutes, ensuring the temperature remains below 10 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution until gas evolution ceases.

  • Separate the organic layer, and extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 6-chloroquinoline N-oxide, which can often be used in the next step without further purification.

Protocol 2: Synthesis of this compound via Reissert-Henze Reaction

This protocol is a modern, metal-free approach.

Materials:

  • 6-Chloroquinoline N-oxide

  • Trimethylsilyl cyanide (TMSCN)

  • Dimethylcarbamoyl chloride

  • Anhydrous acetonitrile

  • Saturated aqueous sodium bicarbonate solution

  • Ethyl acetate

  • Brine

Procedure:

  • To a solution of 6-chloroquinoline N-oxide (1.0 eq) in anhydrous acetonitrile under an inert atmosphere, add dimethylcarbamoyl chloride (1.2 eq).

  • Stir the mixture at room temperature for 10 minutes.

  • Add TMSCN (1.5 eq) dropwise.

  • Heat the reaction mixture at 60-80 °C and monitor by TLC.

  • Upon completion, cool the reaction to room temperature and quench with saturated aqueous sodium bicarbonate solution.

  • Extract the mixture with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (eluent: hexane/ethyl acetate gradient).

Visualizing Reaction Pathways

Reissert-Henze Reaction Mechanism

Reissert_Henze cluster_activation Activation cluster_cyanation Cyanation cluster_elimination Elimination 6-CQN-O 6-Chloroquinoline N-Oxide Intermediate N-Acyloxyquinolinium Salt 6-CQN-O->Intermediate + Activator Activator Activating Agent (e.g., RCOCl) Adduct Dhydroquinoline Adduct Intermediate->Adduct + CN⁻ (attacks C2) Cyanide Cyanide Source (e.g., TMSCN) Product This compound Adduct->Product - RCOOH

Caption: Key stages of the Reissert-Henze reaction.

Troubleshooting Logic Flow

Troubleshooting_Flow cluster_sm_present Starting Material Present cluster_sm_absent Starting Material Absent start Low Yield or Impure Product check_sm Check for Unreacted Starting Material (TLC/LC-MS) start->check_sm incomplete_rxn Incomplete Reaction check_sm->incomplete_rxn Yes hydrolysis Reagent Hydrolysis (Moisture) check_sm->hydrolysis Yes check_byproducts Identify Byproducts (MS/NMR) check_sm->check_byproducts No temp_time Optimize Temperature / Time incomplete_rxn->temp_time anhydrous Ensure Anhydrous Conditions hydrolysis->anhydrous side_reaction Side Reaction Occurred check_byproducts->side_reaction Known Byproduct purification_issue Purification Ineffective check_byproducts->purification_issue Unknown/Multiple Spots optimize_conditions Modify Reaction Conditions (Temp, Reagents) side_reaction->optimize_conditions optimize_purification Optimize Purification (Solvent, Method) purification_issue->optimize_purification

Caption: A logical flow for troubleshooting common synthesis issues.

References

  • Wikipedia. (n.d.). Reissert reaction. [Link]

  • Grokipedia. (n.d.). Reissert reaction. [Link]

  • Organic Syntheses. (n.d.). Procedure. [Link]

  • Beilstein Journal of Organic Chemistry. (2021). Deoxygenative C2-heteroarylation of quinoline N-oxides: facile access to α-triazolylquinolines. [Link]

  • Wikipedia. (n.d.). Sandmeyer reaction. [Link]

  • Google Patents. (n.d.).
  • Journal of the Heterocyclic Chemistry. (1995). Functionalization of Pyridines via Reissert-Henze Reaction. [Link]

  • Journal of the Chemical Society C: Organic. (1968). Reissert compounds. The reaction of some thiocarbonyl chlorides with quinoline, isoquinoline, and pyridine. [Link]

  • ResearchGate. (n.d.). A Novel Ethynylation of Pyridines by Reissert–Henze Type Reaction. [Link]

  • Google Patents. (n.d.).
  • Google Patents. (n.d.).
  • L.S. College, Muzaffarpur. (2022). Sandmeyer reaction. [Link]

  • ResearchGate. (n.d.). (A) Sequential functionalisation of Quinoline N-oxide; (B) Application.... [Link]

  • ResearchGate. (n.d.). Sandmeyer reactions. Part 6.1 A mechanistic investigation into the reduction and ligand transfer steps of Sandmeyer cyanation. [Link]

  • PubMed Central. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. [Link]

  • Google Patents. (n.d.).
  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines. [Link]

  • Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. [Link]

  • MDPI. (n.d.). A Review of Modifications of Quinoline Antimalarials: Mefloquine and (hydroxy)Chloroquine. [Link]

  • R Discovery. (n.d.). Reissert-Henze Reaction Research Articles. [Link]

  • MDPI. (n.d.). Phytophenol Dimerization Reaction: From Basic Rules to Diastereoselectivity and Beyond. [Link]

  • Google Patents. (n.d.). Preparation method and purification method of 5-chloro-8-hydroxyquinoline.
  • PubChem. (n.d.). 6-Chloroquinoline. [Link]

  • ResearchGate. (n.d.). Reissert, Reissert-Henze and Chichibabin reactions. [Link]

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Technical Support Center: Optimizing Reaction Conditions for 6-Chloroquinoline-2-carbonitrile Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a dedicated resource for researchers, scientists, and drug development professionals engaged in the synthesis of 6-chloroquinoline-2-carbonitrile and its derivatives. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your reactions effectively. This document is structured to address common challenges and frequently asked questions encountered in the laboratory.

Section 1: Troubleshooting Guide

This section addresses the most common issues encountered during the synthesis of this compound, particularly when using the well-established Sandmeyer reaction pathway from a 2-aminoquinoline precursor.

Q1: I am experiencing low or no yield of my target this compound. What are the likely causes and solutions?

Low yield is a frequent challenge in multi-step aromatic synthesis. The issue can typically be traced back to one of three main areas: the stability of the diazonium salt intermediate, the efficiency of the copper-catalyzed cyanation, or the integrity of the starting materials.

Potential Causes & Recommended Solutions

Potential Cause Explanation Troubleshooting Steps & Solutions
Decomposition of Diazonium Salt Aryl diazonium salts are notoriously unstable at elevated temperatures.[1] Premature decomposition before the addition of the copper cyanide catalyst is a primary cause of yield loss.1. Strict Temperature Control: Maintain the diazotization reaction (formation of the diazonium salt from the amine with NaNO₂) between 0-5 °C using an ice/salt bath. 2. Immediate Use: Use the generated diazonium salt immediately in the next step. Do not store it.
Inefficient Cyanation Step The Sandmeyer reaction relies on a copper(I)-catalyzed radical-nucleophilic aromatic substitution.[2] The purity and reactivity of the copper(I) cyanide (CuCN) are critical for the efficient transfer of the cyanide group.1. Reagent Quality: Use freshly purchased, high-purity CuCN. Older stock can oxidize to less effective Cu(II) species. 2. Catalyst Loading: Ensure an adequate, stoichiometric amount of CuCN is used as it is a reagent, not just a catalyst in the classical sense.[3][4] 3. Temperature of Addition: Add the cold diazonium salt solution slowly to the heated CuCN solution (typically 60-80 °C) to control the vigorous evolution of N₂ gas.
Poor Starting Material Quality The purity of the 6-chloro-2-aminoquinoline precursor is paramount. Impurities can interfere with the diazotization process.1. Purify Precursor: Recrystallize or perform column chromatography on your 6-chloro-2-aminoquinoline starting material before use. 2. Confirm Identity: Verify the identity and purity of the starting material via NMR or LC-MS.
Suboptimal Reaction Conditions Factors like solvent choice and pH can significantly impact both the diazotization and cyanation steps.[5][6]1. pH Control: Ensure a strongly acidic environment (e.g., using HCl or H₂SO₄) for the diazotization step to fully form the diazonium salt and prevent unwanted side reactions.[1] 2. Solvent: While the diazotization is aqueous, the cyanation step may benefit from a co-solvent to aid solubility, though aqueous conditions are standard.
Q2: My final product is contaminated with significant impurities. What are they and how can I prevent them?

Impurity formation often points to side reactions involving the nitrile group or incomplete reactions.

Common Impurities & Prevention Strategies

Impurity Source of Formation Prevention & Mitigation
6-Chloroquinolin-2-ol This results from the reaction of the diazonium salt intermediate with water, a competing reaction to the desired cyanation.Minimize this side reaction by ensuring a high concentration of the cyanide nucleophile and maintaining the recommended reaction temperature for the Sandmeyer reaction. Using an excess of CuCN can be beneficial.
6-Chloroquinoline-2-carboxylic acid or Amide The carbonitrile (-CN) group can undergo hydrolysis to an amide and subsequently to a carboxylic acid under harsh acidic or basic work-up conditions, especially with heating.[7][8][9][10]1. Mild Work-up: Neutralize the reaction mixture under cold conditions (ice bath). 2. Avoid Prolonged Heating: During extraction and solvent removal, avoid excessive or prolonged heating. 3. Purification: These more polar impurities can typically be separated from the desired nitrile product using silica gel column chromatography.
Azo Coupling Products The electrophilic diazonium salt can react with the electron-rich starting amine if the diazotization is incomplete or if the pH is not sufficiently acidic.Ensure slow, controlled addition of sodium nitrite to the amine solution in strong acid at 0-5 °C to ensure the amine is fully converted to the diazonium salt before it has a chance to couple.
Q3: The reaction seems to stop before all the starting material is consumed. Why is it stalling?

Reaction stalling is often due to catalyst deactivation or poor solubility of intermediates.

Potential Causes & Solutions

  • Cause: Insufficient Acid: If the diazotization medium is not acidic enough, the reaction to form the nitrosonium ion (from NaNO₂) and subsequently the diazonium salt will be incomplete.

    • Solution: Ensure a sufficient excess of a strong acid like HCl is used. The solution should be strongly acidic throughout the sodium nitrite addition.

  • Cause: Poor Solubility: The diazonium salt or the copper cyanide complex may have limited solubility in the reaction medium, preventing efficient reaction.

    • Solution: Ensure vigorous stirring throughout the reaction. While less common for the Sandmeyer reaction, in some modern palladium-catalyzed cyanations, the choice of solvent and ligands is crucial to maintain solubility and catalytic activity.[4]

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the most reliable method for synthesizing this compound?

The most common and historically validated route involves a two-stage process. First, a suitable aniline is used to construct the 6-chloroquinoline core, often yielding 6-chloro-2-aminoquinoline or a related precursor. Second, the 2-amino group is converted to the 2-carbonitrile group via the Sandmeyer reaction .[2][11] This reaction is a robust method for converting an aromatic amino group into a wide variety of functionalities, including -CN, by reacting its corresponding diazonium salt with a copper(I) salt.[3][12]

Q2: How do I choose the correct cyanide source for my reaction?

For the classic Sandmeyer reaction, copper(I) cyanide (CuCN) is the reagent of choice.[1][2] It plays a dual role as both the source of the cyanide nucleophile and a key part of the catalytic cycle. For other modern cross-coupling methods (e.g., palladium-catalyzed), other cyanide sources might be used.

Comparison of Common Cyanide Sources

Reagent Primary Use Advantages Disadvantages
Copper(I) Cyanide (CuCN) Sandmeyer ReactionStandard, well-documented reagent for this transformation.Stoichiometric quantities are often required. Highly toxic.
Potassium/Sodium Cyanide (KCN/NaCN) Palladium-catalyzed CyanationMore economical. Can be used in catalytic systems.Extremely toxic and requires careful handling. Can deactivate some palladium catalysts.[4]
**Zinc Cyanide (Zn(CN)₂) **Palladium-catalyzed CyanationLess toxic and less basic than KCN/NaCN, making it compatible with more functional groups.Higher cost. Often requires a transmetalation step in the catalytic cycle.

Safety Precaution: All cyanide reagents are highly toxic. Always handle them with extreme caution in a well-ventilated fume hood using appropriate personal protective equipment. Acidification of cyanide salts liberates highly toxic hydrogen cyanide gas.

Q3: How can I monitor the reaction's progress effectively?
  • Thin-Layer Chromatography (TLC): This is the most common method. Spot the reaction mixture on a silica plate alongside a spot of your starting material (6-chloro-2-aminoquinoline). The product, being less polar than the amine, will have a higher Rf value. The disappearance of the starting material spot indicates reaction completion.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): For more precise monitoring, a small aliquot of the reaction mixture can be quenched and analyzed by LC-MS. This will confirm the disappearance of the starting material's mass peak and the appearance of the product's mass peak (m/z for C₁₀H₅ClN₂ is approx. 188.61).

Q4: What is the best way to purify the final this compound product?
  • Extraction: After the reaction is complete, the crude product is typically isolated by neutralizing the acidic reaction mixture with a base (like NaOH or NaHCO₃) and extracting with an organic solvent such as dichloromethane or ethyl acetate.

  • Column Chromatography: The most effective method for purification is silica gel column chromatography. A solvent system of ethyl acetate and hexane (or petroleum ether) is commonly used, with the polarity adjusted based on TLC analysis.

  • Recrystallization: If a highly pure solid is obtained after chromatography, it can be further purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane.[13]

Section 3: Visualized Workflows and Protocols

Overall Synthetic Workflow

The diagram below outlines the typical two-stage synthesis of this compound.

G cluster_0 Stage 1: Quinoline Core Synthesis cluster_1 Stage 2: Sandmeyer Cyanation A 4-Chloroaniline Derivative B Cyclization Reaction (e.g., Friedländer Synthesis) A->B Reagents (e.g., α-methylene ketone) C 6-Chloro-2-aminoquinoline B->C Purification D 6-Chloro-2-aminoquinoline E Diazotization (NaNO₂, HCl, 0-5 °C) D->E F Aryl Diazonium Salt (Intermediate) E->F G Cyanation (CuCN, heat) F->G H This compound G->H Work-up & Purification

Caption: General workflow for this compound synthesis.

Troubleshooting Decision Tree

Use this flowchart to diagnose common synthesis problems.

G Start Problem: Low Product Yield Check_SM Is Starting Material Pure? Start->Check_SM Check_Diaz Was Diazotization at 0-5°C? Start->Check_Diaz Check_CuCN Is CuCN Reagent Fresh? Start->Check_CuCN Impurity_Check Are Impurities Present? Start->Impurity_Check Sol_Purify Solution: Purify Starting Material Check_SM->Sol_Purify No Sol_Temp Solution: Maintain Strict Temp. Control Check_Diaz->Sol_Temp No Sol_Reagent Solution: Use High-Purity CuCN Check_CuCN->Sol_Reagent No Sol_Workup Solution: Modify Work-up / Purification Impurity_Check->Sol_Workup Yes

Caption: Decision tree for troubleshooting low yield issues.

Section 4: Experimental Protocol

Protocol: Synthesis of this compound via Sandmeyer Reaction

This protocol details the conversion of 6-chloro-2-aminoquinoline to the target nitrile.

Materials and Reagents:

  • 6-chloro-2-aminoquinoline

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Copper(I) Cyanide (CuCN)

  • Sodium Carbonate (Na₂CO₃) or Sodium Hydroxide (NaOH)

  • Dichloromethane (DCM) or Ethyl Acetate

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Deionized Water

  • Ice

Procedure:

Part A: Diazotization

  • In a three-neck round-bottom flask equipped with a mechanical stirrer and a thermometer, suspend 6-chloro-2-aminoquinoline (1.0 eq) in a mixture of concentrated HCl (3.0 eq) and water.

  • Cool the suspension to 0-5 °C in an ice-salt bath. Stir vigorously to maintain a fine slurry.

  • Dissolve sodium nitrite (1.1 eq) in a minimal amount of cold water.

  • Add the sodium nitrite solution dropwise to the cold amine suspension over 30 minutes. Crucially, maintain the internal temperature below 5 °C at all times.

  • After the addition is complete, stir the resulting solution for an additional 20 minutes at 0-5 °C. The solution should be clear or slightly yellow. This is your aryl diazonium salt solution. Keep it cold.

Part B: Cyanation (Sandmeyer Reaction)

  • In a separate, larger flask, prepare a solution of copper(I) cyanide (1.5 eq) in water.

  • Heat the CuCN solution to 60-70 °C with stirring.

  • Slowly and carefully, add the cold diazonium salt solution from Part A to the hot CuCN solution. CAUTION: This step involves vigorous evolution of nitrogen gas. Control the addition rate to manage the effervescence.

  • Once the addition is complete, continue heating the reaction mixture at 70 °C for 1 hour, or until gas evolution ceases.

  • Monitor the reaction by TLC until the starting diazonium salt (indirectly, the starting amine spot) is no longer visible.

Part C: Work-up and Purification

  • Cool the reaction mixture to room temperature.

  • Carefully neutralize the mixture by slowly adding a saturated solution of sodium carbonate or a 10% NaOH solution until the pH is ~8-9.

  • Extract the aqueous mixture with dichloromethane or ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter the drying agent and concentrate the solvent under reduced pressure to yield the crude product.

  • Purify the crude solid by silica gel column chromatography using a gradient of ethyl acetate in hexane to afford pure this compound.

References

  • BenchChem. (2025). Troubleshooting low yield in Friedländer quinoline synthesis.
  • ResearchGate. (n.d.). optimized reaction condition for quinoline synthesis using the.... [Link]

  • International Journal of Pharmaceutical Sciences. (n.d.). Green Synthesis of Quinoline and Its Derivatives. [Link]

  • BenchChem. (2025). Troubleshooting low yield in quinoline synthesis using 2'-Aminoacetophenone.
  • Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis, Optimization and Evaluation of Substituted Quinolines by Solvent and Catalyst Free Conditions as a Green Protocol. [Link]

  • Organic Chemistry Portal. (n.d.). Nitrile to Acid - Common Conditions. [Link]

  • BenchChem. (2025). optimizing reaction conditions for quinolinone synthesis.
  • Chemistry Steps. (n.d.). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. [Link]

  • Lumen Learning. (n.d.). Hydrolysis of nitriles. [Link]

  • Organic Chemistry Tutor. (n.d.). Hydrolysis of Nitriles. [Link]

  • Wikipedia. (n.d.). Sandmeyer reaction. [Link]

  • National Institutes of Health (PMC). (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. [Link]

  • National Institutes of Health (PMC). (2016). Recent Advances in Metal-Free Quinoline Synthesis. [Link]

  • SynArchive. (n.d.). Sandmeyer Reaction. [Link]

  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. [Link]

  • Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. [Link]

  • Wikipedia. (n.d.). Cyanation. [Link]

  • BenchChem. (2025). The Discovery and History of 6-Chloroquinoline: An In-depth Technical Guide.
  • Organic Chemistry Portal. (n.d.). Arenenitrile synthesis by cyanations or substitution. [Link]

Sources

Technical Support Center: Synthesis of 6-Chloroquinoline-2-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 6-chloroquinoline-2-carbonitrile. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this synthesis. My approach is to not only offer solutions but to also explain the underlying chemical principles to empower you to make informed decisions in your laboratory work.

Frequently Asked Questions (FAQs)

Q1: I am planning to synthesize this compound. What are the most common synthetic routes I should consider?

There are two primary and reliable synthetic routes for the preparation of this compound. The choice between them often depends on the availability of starting materials and your comfort level with the reaction conditions.

  • Route 1: The Reissert Reaction. This classic method involves the reaction of 6-chloroquinoline with an acid chloride (commonly benzoyl chloride) and a cyanide source, typically potassium cyanide (KCN) or trimethylsilyl cyanide (TMSCN), to form an intermediate N-acyl-2-cyano-1,2-dihydroquinoline, known as a Reissert compound. Subsequent hydrolysis of this intermediate yields the desired 2-carbonitrile.[1]

  • Route 2: Cyanation of 6-Chloroquinoline N-oxide. This modern approach involves the oxidation of 6-chloroquinoline to its corresponding N-oxide, followed by a direct cyanation at the 2-position. This method often provides high yields and regioselectivity.[2]

Q2: My synthesis of the 6-chloroquinoline starting material via the Skraup reaction is giving me a low yield and a lot of tar. What can I do?

The Skraup synthesis is notoriously exothermic, and the formation of polymeric or tarry byproducts is a common issue.[3] Here are some key strategies to improve your yield and minimize tar formation:

  • Temperature Control: Gradually heat the reaction mixture to maintain a controlled reaction rate. A rapid increase in temperature will favor polymerization of intermediates like acrolein.[3]

  • Use of a Moderator: The addition of ferrous sulfate (FeSO₄) can help to make the reaction less violent and more controllable.[3]

  • Alternative Oxidizing Agents: While nitrobenzene is a common oxidizing agent, consider using arsenic acid for a less vigorous reaction.[3]

Troubleshooting Guide: Route 1 - The Reissert Reaction

The Reissert reaction is a powerful tool, but its success hinges on careful execution. Here are some common problems and their solutions:

Q3: My Reissert reaction has a very low yield of the desired this compound. What are the likely causes?

Low yields in a Reissert reaction can often be traced back to a few key factors:

  • Incomplete Reaction: The reaction may not have gone to completion. Monitor the consumption of your starting 6-chloroquinoline using Thin Layer Chromatography (TLC).[3]

  • Hydrolysis of the Acid Chloride: If you are using a traditional aqueous-organic biphasic system with KCN, your acid chloride (e.g., benzoyl chloride) can be hydrolyzed by water, reducing the amount available to activate the quinoline.[4]

  • Product Loss During Workup: Significant product loss can occur during extraction and purification steps.[3]

Solutions:

  • Anhydrous Conditions: To prevent hydrolysis of the acid chloride, consider using trimethylsilyl cyanide (TMSCN) in an anhydrous solvent like dichloromethane. This homogeneous system often leads to higher yields.[4]

  • Optimize Reaction Time and Temperature: Use TLC to determine the optimal reaction time. If the reaction is sluggish, a modest increase in temperature may be beneficial, but be cautious of potential side reactions.

  • Careful Workup: Ensure your extraction procedure is efficient. Back-extract the aqueous layer to recover any dissolved product.

Q4: My final product from the Reissert reaction is impure, and I'm having trouble with purification. What are the likely impurities?

Common impurities in a Reissert reaction include:

  • Unreacted 6-chloroquinoline: This can be carried through if the reaction did not go to completion.

  • Benzoic acid: This is a byproduct from the hydrolysis of the Reissert intermediate if benzoyl chloride was used.

  • Ring-opened byproducts: Under certain conditions, particularly with reactive acylating agents, the quinoline ring can undergo cleavage, leading to complex side products.[5]

Solutions:

  • Purification Strategy: A combination of column chromatography and recrystallization is often necessary.

    • Column Chromatography: Use a silica gel column with a gradient eluent system, starting with a non-polar mixture (e.g., hexane:ethyl acetate 95:5) and gradually increasing the polarity.[3]

    • Recrystallization: Ethanol/water or acetone/hexane are often effective solvent systems for recrystallizing quinoline derivatives.[3][6]

Troubleshooting Guide: Route 2 - Cyanation of 6-Chloroquinoline N-oxide

This route is often preferred for its high regioselectivity and yield. However, it has its own set of challenges, primarily related to the initial N-oxide formation and the subsequent cyanation step.

Q5: I am struggling to synthesize the 6-chloroquinoline-N-oxide precursor. My oxidation reaction is not working well.

Incomplete or failed N-oxide formation will lead to failure in the subsequent cyanation step.

  • Choice of Oxidizing Agent: m-Chloroperoxybenzoic acid (mCPBA) is a common and effective oxidizing agent for this transformation.[7]

  • Reaction Conditions: The reaction is typically carried out in a chlorinated solvent like chloroform or dichloromethane. Ensure you are using a sufficient excess of the oxidizing agent and allowing the reaction to proceed for an adequate amount of time, monitoring by TLC.[7]

Q6: The cyanation of my 6-chloroquinoline N-oxide is not proceeding, or the yield is very low. What should I check?

A failed cyanation reaction is often due to issues with reagents or reaction conditions.

  • Anhydrous Conditions are Crucial: The cyanation reaction with TMSCN is sensitive to moisture. Ensure all your glassware is oven-dried and your solvents are anhydrous. The presence of water can lead to the formation of byproducts and a lower yield.[2]

  • Reagent Quality: Ensure your TMSCN is of good quality. Old or improperly stored TMSCN can be less reactive.

  • Activation of the N-oxide: The N-oxide needs to be activated for the nucleophilic attack of the cyanide. In the absence of an external activating agent, TMSCN itself can play this role.[2]

  • Effect of Substituents: The presence of the electron-withdrawing chloro group on the quinoline N-oxide can impact the reaction efficiency. While the reaction is generally tolerant of various functional groups, strongly electron-withdrawing groups may require modified conditions (e.g., higher temperature or longer reaction time) to achieve good yields.[2]

Solutions:

  • Strict Anhydrous Technique: Use freshly distilled anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Optimize Reaction Conditions: If the reaction is sluggish, consider a moderate increase in temperature. A detailed protocol for this reaction suggests that it proceeds well at room temperature, but optimization may be necessary for your specific setup.[2]

Experimental Protocols

Protocol 1: Synthesis of 6-Chloroquinoline-N-oxide

This protocol is adapted from a general procedure for the N-oxidation of quinolines.[7]

  • Dissolution: In a round-bottom flask, dissolve 6-chloroquinoline (1.0 eq) in chloroform.

  • Addition of Oxidant: Add m-chloroperoxybenzoic acid (mCPBA) (2.5 eq) to the solution.

  • Reaction: Reflux the reaction mixture for 4 hours, monitoring the progress by TLC.

  • Workup: After cooling to room temperature, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction: Separate the organic layer, and extract the aqueous layer three times with dichloromethane.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography to obtain 6-chloroquinoline-N-oxide.

Protocol 2: Synthesis of this compound via N-oxide Cyanation

This protocol is based on a highly efficient, metal-free cyanation method.[2]

  • Reaction Setup: In a dry reaction vessel under an inert atmosphere, dissolve 6-chloroquinoline N-oxide (1.0 eq) in anhydrous dichloromethane.

  • Reagent Addition: Add trimethylsilyl cyanide (TMSCN) (3.0 eq) and N,N-diisopropylethylamine (DIEA) (2.0 eq) to the solution.

  • Reaction: Stir the reaction mixture at room temperature for 2 hours, monitoring by TLC.

  • Quenching: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the mixture three times with dichloromethane.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by silica gel column chromatography to yield pure this compound.

Data Presentation

Synthetic RouteKey ReagentsTypical YieldKey AdvantagesCommon Challenges
Reissert Reaction 6-chloroquinoline, Benzoyl chloride, KCN/TMSCN40-70%Well-established, readily available starting materials.Biphasic conditions with KCN can be problematic; potential for side reactions.
N-oxide Cyanation 6-chloroquinoline N-oxide, TMSCN, DIEA80-98%[2]High yield, excellent regioselectivity, mild conditions.Requires an additional synthetic step (N-oxide formation); sensitive to moisture.

Visualizations

Logical Workflow for Troubleshooting Low Yield

Troubleshooting_Low_Yield start Low Yield of this compound route Which synthetic route was used? start->route reissert Reissert Reaction route->reissert Route 1 n_oxide N-oxide Cyanation route->n_oxide Route 2 reissert_q1 Was the reaction incomplete (check TLC)? reissert->reissert_q1 n_oxide_q1 Was the N-oxide precursor pure? n_oxide->n_oxide_q1 reissert_a1 Increase reaction time or temperature moderately. reissert_q1->reissert_a1 Yes reissert_q2 Were anhydrous conditions used (with TMSCN)? reissert_q1->reissert_q2 No reissert_a2 Switch to anhydrous solvent and TMSCN to prevent hydrolysis of acyl chloride. reissert_q2->reissert_a2 No n_oxide_a1 Repurify the N-oxide; check oxidation protocol. n_oxide_q1->n_oxide_a1 No n_oxide_q2 Were strict anhydrous conditions maintained? n_oxide_q1->n_oxide_q2 Yes n_oxide_a2 Use oven-dried glassware, anhydrous solvents, and an inert atmosphere. n_oxide_q2->n_oxide_a2 No n_oxide_q3 Is the TMSCN reagent of good quality? n_oxide_q2->n_oxide_q3 Yes n_oxide_a3 Use freshly opened or distilled TMSCN. n_oxide_q3->n_oxide_a3 No

Caption: Troubleshooting decision tree for low product yield.

Reaction Pathways and Potential Side Reactions

Reaction_Pathways cluster_reissert Reissert Reaction Pathway cluster_n_oxide N-oxide Cyanation Pathway r_start 6-Chloroquinoline r_intermediate N-Benzoyl-6-chloroquinolinium chloride r_start->r_intermediate + Benzoyl Chloride r_reissert_cmpd Reissert Compound (2-cyano-1-benzoyl-6-chloro-1,2-dihydroquinoline) r_intermediate->r_reissert_cmpd + KCN or TMSCN r_side_product1 Benzoic Acid (from hydrolysis) r_intermediate->r_side_product1 Hydrolysis r_product This compound r_reissert_cmpd->r_product Hydrolysis r_side_product2 Ring-Opened Products r_reissert_cmpd->r_side_product2 Harsh Conditions n_start 6-Chloroquinoline n_oxide 6-Chloroquinoline N-oxide n_start->n_oxide + mCPBA n_product This compound n_oxide->n_product + TMSCN, DIEA n_side_product Hydrolyzed TMSCN byproducts n_product->n_side_product If wet

Sources

Stability issues of 6-Chloroquinoline-2-carbonitrile in solution

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 6-Chloroquinoline-2-carbonitrile

Introduction

This document provides in-depth, experience-driven guidance to help you anticipate, troubleshoot, and manage these stability issues. Our approach is to explain the chemical principles behind the potential degradation pathways, offering not just protocols but a framework for rational experimental design.

Frequently Asked Questions (FAQs)

Q1: What are the primary chemical liabilities of this compound that affect its stability in solution?

A1: The structure of this compound contains two key functional groups prone to degradation: the nitrile group and the chloro-substituted quinoline core.

  • Hydrolysis of the Nitrile Group: The carbon atom of the nitrile group (C≡N) is electrophilic and susceptible to nucleophilic attack by water, especially under acidic or basic conditions. This can lead to a two-step degradation, first to the corresponding amide (6-chloroquinoline-2-carboxamide) and subsequently to the carboxylic acid (6-chloroquinoline-2-carboxylic acid). This process is often accelerated by heat.

  • Nucleophilic Aromatic Substitution (SₙAr) of the Chlorine: While the chlorine at the 6-position is on the benzene ring portion of the quinoline, the overall electron-deficient nature of the heterocyclic system can make it susceptible to SₙAr reactions, particularly with strong nucleophiles or under forcing conditions (e.g., high heat, presence of a metal catalyst). Common laboratory nucleophiles like amines, thiols, or hydroxide could potentially displace the chlorine.

  • Photodegradation: Chloro-aromatic compounds can be sensitive to light, particularly in the UV spectrum.[1] Irradiation can lead to homolytic cleavage of the C-Cl bond, forming reactive radical species that can lead to a cascade of unidentifiable degradation products.[1] Following ICH Q1B guidelines for photostability testing is recommended if the compound is intended for formulation development.[2][3]

Q2: Which solvents are recommended for preparing stock solutions and for long-term storage?

A2: The choice of solvent is critical for mitigating degradation. The primary goal is to minimize the presence of nucleophiles, especially water.

Solvent CategoryRecommended SolventsRationale & Cautions
Optimal (High Stability) Anhydrous Acetonitrile (MeCN), Anhydrous 1,4-DioxaneThese are polar aprotic solvents that can dissolve the compound but lack the reactive protons that facilitate hydrolysis. Acetonitrile is often preferred due to its lower boiling point, making it easier to remove. Always use a fresh bottle or a properly stored anhydrous grade.
Acceptable (Short-Term Use) Anhydrous Dimethyl Sulfoxide (DMSO), Anhydrous N,N-Dimethylformamide (DMF)While aprotic, these solvents are notoriously hygroscopic and can absorb atmospheric moisture over time, which can then contribute to slow hydrolysis.[4] They are excellent for initial dissolution but not recommended for long-term storage of solutions unless handled under strictly inert conditions (e.g., argon or nitrogen atmosphere).
Use with Extreme Caution Ethanol, MethanolProtic solvents like alcohols can act as nucleophiles, potentially leading to transesterification-like reactions with the nitrile group under certain conditions or participating in other degradation pathways. If their use is unavoidable, solutions should be prepared fresh and used immediately.
Avoid for Storage Water, Aqueous Buffers (especially with pH < 6 or > 8)Water is a direct reactant for hydrolysis. Acidic or basic buffers will catalyze this degradation significantly.

Q3: How do temperature and pH affect the stability of this compound solutions?

A3: Both temperature and pH are critical accelerators of degradation.

  • Temperature: As a general rule, reaction rates double for every 10 °C increase in temperature. Storing solutions at elevated temperatures (e.g., room temperature or higher) will significantly increase the rate of hydrolysis and other potential degradation pathways.[5] For this reason, all solutions should be stored at -20°C or -80°C .

  • pH: The nitrile group is most stable in the neutral pH range (approx. 6-8).

    • Acidic Conditions (pH < 6): Acid catalysis protonates the nitrile nitrogen, making the carbon even more electrophilic and highly susceptible to attack by water.

    • Basic Conditions (pH > 8): Base catalysis proceeds via the generation of the hydroxide ion (OH⁻), a potent nucleophile that readily attacks the nitrile carbon.

Q4: I've noticed a new peak appearing in my HPLC chromatogram over time. What is the likely cause?

A4: The appearance of a new, more polar peak (i.e., a peak with a shorter retention time on a reverse-phase column like a C18) is a classic indicator of hydrolysis. The primary degradation products, the amide and the carboxylic acid, are both more polar than the parent nitrile compound. To confirm this, you can use LC-MS to check if the mass of the new peak corresponds to the addition of water (M+18 for the carboxylic acid) or the elements of water (M+18, but structurally an amide).

Troubleshooting Guide

Observed Issue Potential Cause(s) Recommended Actions & Preventative Measures
Low or inconsistent bioactivity in cell-based assays. Compound Degradation: The active parent compound has likely hydrolyzed to the less active (or inactive) amide or carboxylic acid in your aqueous cell culture media.1. Prepare Fresh Solutions: Make fresh dilutions of your DMSO stock into media immediately before each experiment. Do not store the compound in aqueous media. 2. Minimize Incubation Time: If possible, design experiments to minimize the time the compound spends in aqueous buffer before analysis. 3. Run a Control: Analyze a sample of your final dilution by HPLC or LC-MS at the beginning (T=0) and end of your longest incubation period to quantify the extent of degradation under assay conditions.
Solution has turned yellow or brown upon storage. Oxidative or Photodegradation: Quinoline ring systems can be susceptible to oxidation. Exposure to light can also cause discoloration.1. Store Under Inert Gas: Aliquot stock solutions under an argon or nitrogen atmosphere to displace oxygen. 2. Protect from Light: Use amber vials for storage and wrap them in aluminum foil. Avoid leaving solutions on the benchtop exposed to ambient light.[2]
Precipitate forms when diluting a DMSO stock into an aqueous buffer. Poor Solubility: The compound is likely "crashing out" of the solution upon addition to a solvent in which it is less soluble.1. Check Final Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) in your aqueous solution is high enough to maintain solubility, but low enough to not affect your experimental system. 2. Use a Surfactant: Consider using a small amount of a biocompatible surfactant like Tween-80 or Pluronic F-68 in your aqueous buffer to improve solubility. 3. Sonication: Briefly sonicate the solution after dilution to help break up aggregates and improve dissolution.

Visualizing Potential Degradation Pathways

The following diagram illustrates the most probable degradation routes for this compound in a non-enzymatic, solution-based environment.

G parent This compound amide 6-Chloroquinoline-2-carboxamide (Intermediate) parent->amide H₂O (Acid/Base Catalysis) snar SₙAr Product (e.g., 6-Amino or 6-Hydroxy derivative) parent->snar Nucleophile (Nu⁻) High Temp / Catalyst photo Radical Species & Decomposition Products parent->photo Light (hν) acid 6-Chloroquinoline-2-carboxylic Acid (Final Hydrolysis Product) amide->acid H₂O (Acid/Base Catalysis)

Caption: Potential degradation pathways for this compound in solution.

Experimental Protocols

Protocol 1: Recommended Handling and Storage of this compound

This protocol is designed to maximize the shelf-life of the compound in both solid and solution forms.

Materials:

  • This compound (solid)

  • Anhydrous DMSO or Anhydrous Acetonitrile

  • Inert gas (Argon or Nitrogen)

  • Amber glass vials with PTFE-lined screw caps

  • Analytical balance

  • Syringes and needles

Procedure:

  • Solid Storage: Store the solid compound in its original vial at -20°C, tightly sealed and protected from light. The vial should contain a desiccant if possible.

  • Preparing the Stock Solution: a. Allow the vial of solid compound to equilibrate to room temperature for at least 20 minutes before opening to prevent condensation of atmospheric moisture onto the solid. b. Weigh the desired amount of solid in a fume hood. c. Add the appropriate volume of anhydrous solvent (e.g., DMSO) to achieve the target concentration (e.g., 10 mM). d. Briefly vortex or sonicate until the solid is completely dissolved.

  • Aliquoting and Storage: a. Dispense the stock solution into smaller, single-use aliquots in amber vials. This prevents repeated freeze-thaw cycles and moisture introduction into the main stock. b. Before sealing each aliquot, gently flush the headspace of the vial with an inert gas (Argon or Nitrogen). c. Seal the vials tightly and label them clearly with the compound name, concentration, solvent, and date. d. Store the aliquots at -80°C for long-term storage.

Protocol 2: HPLC-Based Workflow for Stability Assessment

This protocol provides a general framework for quantitatively assessing the stability of this compound in a specific solvent or buffer system.

G start Start: Prepare 1 mM Stock in Anhydrous MeCN prep_samples Dilute Stock to 50 µM in Test Solutions (e.g., PBS pH 7.4, Acetate Buffer pH 5, etc.) start->prep_samples t0 T=0 Analysis: Immediately inject a sample into HPLC. Record initial peak area. prep_samples->t0 storage Store Test Solutions Under Defined Conditions (e.g., 37°C, Protected from Light) prep_samples->storage analysis Analyze at Subsequent Time Points (e.g., 1h, 4h, 24h, 48h) storage->analysis quantify Quantify Peak Area of Parent Compound and any new Degradant Peaks analysis->quantify calculate Calculate % Remaining vs. Time (% Remaining = [Area(t) / Area(t=0)] * 100) quantify->calculate end End: Determine Half-Life (t½) in each condition calculate->end

Caption: Experimental workflow for assessing compound stability via HPLC.

Methodology:

  • System Setup:

    • HPLC System: A standard HPLC with a UV detector.

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of Acetonitrile and Water (both containing 0.1% Formic Acid or TFA) is a good starting point. Example Gradient: 10% to 90% Acetonitrile over 15 minutes.

    • Detection: Monitor at a wavelength where the compound has a strong absorbance, determined by a UV-Vis scan (e.g., 254 nm or λₘₐₓ).

  • Procedure: a. Prepare a 1 mM stock solution of this compound in anhydrous acetonitrile. b. Create your test solutions by diluting the stock to a final concentration of ~50 µM in the buffers or solvents you wish to test (e.g., PBS pH 7.4, cell culture medium, etc.). c. Time Zero (T=0): Immediately after preparing the test solutions, inject a sample onto the HPLC. This provides the initial peak area for the parent compound. d. Incubation: Store the remaining test solutions under the desired conditions (e.g., in an incubator at 37°C). Include a control sample stored at 4°C. e. Time Points: At specified intervals (e.g., 1, 4, 8, 24, 48 hours), withdraw an aliquot from each test solution and inject it into the HPLC.

  • Data Analysis: a. For each time point, integrate the peak area of the parent compound. b. Calculate the percentage of the compound remaining at each time point relative to the T=0 sample. c. Plot the percentage remaining versus time to visualize the degradation kinetics.

References

  • [Placeholder for CAS Number - Not readily available]
  • Mekheimer, R., Elgemeie, G., & Kappe, T. (2005). Synthesis of some novel azido- and tetrazoloquinoline-3-carbonitriles and their conversion into 2,4-diaminoquinoline-3-carbonitriles. Journal of Chemical Research.
  • (2018).
  • (2025). Base-Catalyzed Cyclization Reaction of 2-Chloroquinoline-3-carbonitriles and Guanidine Hydrochloride.
  • (2011). Rapid determination of quinoline and 2-hydroxyquinoline in quinoline biodegradation process by tri-wavelength UV/Vis spectroscopy. Analytical Sciences.
  • (1998). Bacterial Degradation of Quinoline and Derivatives-Pathways and Their Biocatalysts.
  • (2022). Biodegradation of Quinoline by a Newly Isolated Salt-Tolerating Bacterium Rhodococcus gordoniae Strain JH145.
  • (2024). Synthesis and Photolysis Properties of a New Chloroquine Photoaffinity Probe. MDPI.
  • (2015). Study of Thermal Stability of Nitrile Rubber/Polyimide Compounds.
  • (2025). Effect of temperature on the stability of 4-nitrile oxide. BenchChem.
  • (2025). Chemistry of Nitriles. LibreTexts.
  • (2025). Analytical Techniques In Stability Testing.
  • (2015). Study of Thermal Stability of Nitrile Rubber/Polyimide Compounds. American Journal of Polymer Science.
  • (2025). An overview on Common Organic Solvents and their Toxicity.
  • (2020). Properties of Solvents Used in Organic Chemistry. Steven Murov, Modesto Junior College.
  • (2025). ICH Q1B Guideline (Photostability Testing for New Drug Substances and Products). YouTube.
  • (2011). Considerations on the quinine actinometry calibration method used in photostability testing of pharmaceuticals. PubMed.
  • (2025). 6-Chloroquinoline. Sigma-Aldrich.
  • (n.d.). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. ICH.
  • (n.d.). Q1B Photostability Testing of New Active Substances and Medicinal Products. ICH.

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Technical Support Center: Scaling Up the Synthesis of 6-Chloroquinoline-2-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of 6-Chloroquinoline-2-carbonitrile. This resource is designed to provide in-depth guidance, troubleshooting advice, and answers to frequently asked questions for professionals engaged in the synthesis of this important chemical intermediate. Our goal is to equip you with the knowledge to navigate the complexities of this synthesis, from small-scale lab experiments to larger-scale production.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: Several synthetic strategies can be employed. The most prevalent methods include:

  • Direct Cyanation of 6-Chloroquinoline N-oxide: This is often the most direct and efficient route. The N-oxide is activated, making the 2-position susceptible to nucleophilic attack by a cyanide source.[1][2]

  • The Reissert Reaction: This classic method involves the reaction of 6-chloroquinoline with an acid chloride and a cyanide salt, like potassium cyanide, to form an N-acyl-1,2-dihydro-2-cyanoquinoline intermediate, known as a Reissert compound.[3][4][5][6] Subsequent hydrolysis or other transformations can yield the desired product.

  • Sandmeyer-type Reaction: This approach would start from 2-amino-6-chloroquinoline. Diazotization followed by reaction with a copper(I) cyanide is a well-established method for introducing a nitrile group onto an aromatic ring.[7][8][9][10][11]

Q2: My direct cyanation of 6-chloroquinoline N-oxide is giving low yields. What are the critical parameters to optimize?

A2: Low yields in this reaction often stem from suboptimal reaction conditions. Key parameters to investigate include:

  • Cyanating Agent: Trimethylsilyl cyanide (TMSCN) is a common and effective reagent for this transformation.[1]

  • Activating Agent: The choice of activating agent for the N-oxide is crucial. Reagents like benzoyl chloride or phosphorus oxychloride are often used.

  • Solvent and Temperature: Anhydrous and aprotic solvents are necessary to prevent unwanted side reactions. The reaction temperature should be carefully controlled to balance reaction rate with potential decomposition.

  • Purity of Starting Material: Ensure your 6-chloroquinoline N-oxide is pure and free of residual oxidizing agents from its synthesis.

Q3: I'm considering a Reissert reaction approach. What are the main challenges I should anticipate?

A3: The Reissert reaction, while powerful, has its own set of challenges:

  • Handling of Cyanide: Potassium cyanide is highly toxic and requires strict safety protocols.[12][13][14][15][16] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).

  • Biphasic Conditions: The reaction is often run in a two-phase system (e.g., methylene chloride and water) to facilitate the reaction between the organic-soluble quinoline derivative and the water-soluble cyanide salt.[4] Efficient stirring is critical for good results.

  • Hydrolysis of Acid Chloride: The acid chloride can be sensitive to hydrolysis, especially in the presence of water, which can reduce the yield of the desired Reissert compound.[17]

Troubleshooting Guide

This section addresses specific issues that you may encounter during the synthesis of this compound.

Problem Potential Causes Troubleshooting Steps & Solutions
Low or No Product Formation - Incomplete reaction. - Inactive reagents. - Incorrect reaction temperature. - Monitor the reaction progress by TLC or LC-MS. - Use freshly opened or purified reagents. - Optimize the reaction temperature. Some reactions may require heating, while others need to be cooled to control exotherms.
Formation of Multiple Byproducts - Side reactions due to moisture or air. - Over-reaction or decomposition. - Impure starting materials. - Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon). - Carefully control the reaction time and temperature. - Purify starting materials before use.
Difficulty in Product Isolation/Purification - Product is an oil instead of a solid. - Co-elution of impurities during chromatography. - Poor crystallization. - Try triturating the oil with a non-polar solvent to induce solidification. - Optimize the solvent system for column chromatography to improve separation. [18][19][20]- Experiment with different recrystallization solvents or solvent mixtures. [18]
Reaction Stalls Before Completion - Deactivation of catalyst (if applicable). - Insufficient reagent. - Poor mixing in a heterogeneous reaction. - Add a fresh portion of catalyst. - Ensure the limiting reagent is fully consumed by adding a slight excess of the other reagent. - Increase the stirring rate or consider a different stirring method (e.g., mechanical stirring for larger scales).

Experimental Protocol: Direct Cyanation of 6-Chloroquinoline N-oxide

This protocol is based on a metal-free, direct cyanation method which is often favored for its efficiency and milder conditions.[1]

Safety First: This procedure involves the use of trimethylsilyl cyanide (TMSCN), which is toxic and readily hydrolyzes to release hydrogen cyanide gas. All manipulations must be performed in a certified chemical fume hood.[12][15][16] Wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.[12][15]

Materials:

  • 6-Chloroquinoline N-oxide

  • Trimethylsilyl cyanide (TMSCN)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (argon or nitrogen), dissolve 6-chloroquinoline N-oxide (1 equivalent) in anhydrous DMF.

  • Addition of Reagents: To the stirred solution, add N,N-dimethylformamide (2 equivalents) followed by the dropwise addition of trimethylsilyl cyanide (1.5 equivalents).

  • Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, carefully quench the reaction by pouring it into a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

  • Purification: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Visualizing the Workflow

A clear understanding of the experimental workflow is crucial for successful execution and scale-up.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve 6-Chloroquinoline N-oxide in anhydrous DMF add_reagents Add DMF and TMSCN start->add_reagents Inert Atmosphere stir Stir at Room Temperature (Monitor by TLC) add_reagents->stir quench Quench with NaHCO3 (aq) stir->quench Reaction Complete extract Extract with Ethyl Acetate quench->extract wash_dry Wash with Brine, Dry over Na2SO4 extract->wash_dry purify Purify by Column Chromatography wash_dry->purify end_product This compound purify->end_product

Caption: Workflow for the direct cyanation of 6-chloroquinoline N-oxide.

Reaction Mechanism Overview

The direct cyanation of a quinoline N-oxide typically proceeds through an initial activation of the N-oxide oxygen, followed by nucleophilic attack of the cyanide ion at the C2 position.

G cluster_0 Activation of N-oxide cluster_1 Nucleophilic Attack cluster_2 Rearomatization 6-Chloroquinoline N-oxide 6-Chloroquinoline N-oxide Activated Intermediate Activated Intermediate 6-Chloroquinoline N-oxide->Activated Intermediate + Activating Agent Cyanated Intermediate Cyanated Intermediate Activated Intermediate->Cyanated Intermediate + CN- This compound This compound Cyanated Intermediate->this compound - Leaving Group

Caption: Simplified mechanism for the cyanation of 6-chloroquinoline N-oxide.

References

  • Division of Research Safety, University of Illinois. (2014). Cyanides. [Link]

  • Safe Work Australia. (n.d.). GUIDE FOR PREVENTING AND RESPONDING TO CYANIDE POISONING IN THE WORKPLACE. [Link]

  • MDPI. (n.d.). Formal Synthesis of Ortho-Cyanated N-Heterocycles via Direct, Metal-Free Cyanation of N-Oxides Under Benign Conditions. [Link]

  • Harvard Environmental Health and Safety. (n.d.). Lab Safety Guideline: Cyanide. [Link]

  • Stanford Environmental Health & Safety. (n.d.). Information on Cyanide Compounds. [Link]

  • Environmental Health & Safety, University of New Mexico. (n.d.). Cyanide Standard Operating Procedure Template. [Link]

  • Organic Reactions. (1954). Reissert Reaction. [Link]

  • Grokipedia. (n.d.). Reissert reaction. [Link]

  • Wikipedia. (n.d.). Reissert reaction. [Link]

  • National Institutes of Health. (2016). Recent Advances in Metal-Free Quinoline Synthesis. [Link]

  • Wikipedia. (n.d.). Sandmeyer reaction. [Link]

  • Cambridge University Press. (n.d.). Reissert Reaction. [Link]

  • PubMed Central. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. [Link]

  • ResearchGate. (2025). Traditional and Modern Approaches to the Synthesis of Quinoline Systems by the Skraup and Doebner—Miller Methods. [Link]

  • International Journal of Pharmaceutical Sciences. (n.d.). Green Synthesis of Quinoline and Its Derivatives. [Link]

  • S. Ruchirawat, N. Phadungkul, M. Chuankamnerdkarn. (n.d.). A VERSATILE SYNTHESIS OF REISSERT COMPOUNDS. [Link]

  • National Institutes of Health. (n.d.). Recent trends in the chemistry of Sandmeyer reaction: a review. [Link]

  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines. [Link]

  • IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. [Link]

  • SciELO. (n.d.). RECENT ADVANCES IN CYANATION REACTIONS. [Link]

  • BYJU'S. (n.d.). Sandmeyer Reaction Mechanism. [Link]

  • ResearchGate. (2025). Regioselective Cyanation of Six‐Membered N‐Heteroaromatic Compounds Under Metal‐, Activator‐, Base‐ and Solvent‐Free Conditions. [Link]

  • Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. [Link]

  • ResearchGate. (n.d.). Reaction mechanism involved in synthesis of starting material. [Link]

  • YouTube. (2024). Making quinoline - the Skraup synthesis. [Link]

  • National Institutes of Health. (n.d.). 6-Chloroquinoline. [Link]

  • Ascendex Scientific, LLC. (n.d.). 2-chloroquinoline-6-carbonitrile. [Link]

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Technical Support Center: Characterizing 6-Chloroquinoline-2-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 6-Chloroquinoline-2-carbonitrile. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the synthesis, purification, and analytical characterization of this compound.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the analysis of this compound, providing concise answers and detailed explanations.

Q1: I am seeing a low yield of this compound in my synthesis. What are the likely causes?

A1: Low yields in the synthesis of substituted quinolines are a common issue. The synthesis of this compound likely involves multi-step reactions, and yield can be affected by several factors. In many quinoline syntheses, such as the Skraup or Doebner-von Miller reactions, harsh conditions (strong acids, high temperatures) can lead to the degradation of reactants and products, forming tarry byproducts.[1][2] Incomplete reactions are another major cause, which can be due to insufficient reaction time, suboptimal temperature, or inactive catalysts.[1] For instance, in reactions involving anilines, those with electron-withdrawing groups may be less reactive and require more forcing conditions.[1]

Q2: My purified this compound appears yellow, although it is expected to be a white solid. What could be the reason?

A2: While pure quinoline is a colorless liquid, commercial samples often appear yellow due to impurities.[3] This coloration in your this compound sample likely indicates the presence of residual impurities from the synthesis. These could be unreacted starting materials, byproducts from side reactions, or degradation products. Even trace amounts of highly colored impurities can impart a yellow tint to the final product. It is crucial to employ robust purification techniques like column chromatography or recrystallization to remove these impurities.[4]

Q3: I am observing unexpected peaks in the mass spectrum of my sample. How can I interpret them?

A3: The presence of a chlorine atom in this compound will result in a characteristic isotopic pattern in the mass spectrum. Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), you should observe an M+ peak and an M+2 peak with a relative intensity of about 3:1 for the molecular ion and any chlorine-containing fragments.[5][6] If you see other unexpected peaks, they could be due to:

  • Impurities: Unreacted starting materials, byproducts, or residual solvents.

  • Fragmentation: The molecule can fragment in the mass spectrometer. Common fragmentation patterns for quinolines should be considered.

  • Adducts: Formation of adducts with ions from the mobile phase (e.g., sodium, potassium).

Q4: The peak shape for this compound in my HPLC analysis is poor (e.g., tailing or fronting). What can I do to improve it?

A4: Poor peak shape in HPLC can be caused by several factors. For a basic compound like a quinoline, peak tailing is common on silica-based columns due to interaction with acidic silanol groups. To mitigate this, consider the following:

  • Mobile Phase pH: Adjusting the pH of the mobile phase can suppress the ionization of the quinoline nitrogen, reducing its interaction with the stationary phase. A slightly acidic mobile phase is often used for the analysis of similar compounds.[7]

  • Column Choice: Using an end-capped C18 column or a column specifically designed for the analysis of basic compounds can significantly improve peak shape.

  • Sample Solvent: Ensure your sample is dissolved in a solvent that is compatible with the mobile phase. Injecting in a solvent much stronger than the mobile phase can lead to peak distortion.

Q5: My NMR spectrum shows more signals than expected for this compound. What could be the cause?

A5: The presence of extra signals in an NMR spectrum is a clear indication of impurities in your sample. Common impurities in quinoline synthesis include isomeric byproducts (e.g., 8-chloroquinoline derivatives), unreacted starting materials, and residual solvents from the purification process.[4] It is advisable to run a 2D NMR experiment (like COSY or HSQC) to help in assigning the signals and identifying the structures of the impurities. A comparison of your spectrum with a reference spectrum of pure this compound would be ideal.[8][9]

Part 2: Troubleshooting Guides

This section provides detailed troubleshooting for specific analytical techniques.

High-Performance Liquid Chromatography (HPLC) Troubleshooting
Problem Potential Cause Suggested Solution
Poor Peak Shape (Tailing) Interaction of the basic quinoline nitrogen with residual silanols on the column.- Add a small amount of a competing base (e.g., triethylamine) to the mobile phase.- Use a mobile phase with a lower pH to protonate the quinoline.- Employ an end-capped column or a base-deactivated column.[7]
Co-elution of Impurities Insufficient separation power of the current HPLC method.- Optimize the mobile phase composition (e.g., change the organic modifier or the gradient profile).- Try a different stationary phase with a different selectivity (e.g., a phenyl-hexyl or a cyano column).- Adjust the column temperature.
Poor Reproducibility - Fluctuations in column temperature.- Inconsistent mobile phase preparation.- Column degradation.- Use a column oven to maintain a constant temperature.- Ensure accurate and consistent preparation of the mobile phase.- Use a guard column and flush the column regularly.
No Peak Detected - The compound is not eluting from the column.- The detector is not set to the correct wavelength.- Check the UV-Vis spectrum of this compound to determine its maximum absorbance wavelength.- Use a stronger mobile phase to elute the compound.- Ensure the detector is functioning correctly.
Mass Spectrometry (MS) Troubleshooting
Problem Potential Cause Suggested Solution
Absence of Molecular Ion Peak The molecular ion is unstable and has completely fragmented.- Use a softer ionization technique, such as Chemical Ionization (CI) or Electrospray Ionization (ESI), instead of Electron Ionization (EI).[10]
Incorrect Isotopic Pattern for Chlorine The peak is not from a chlorine-containing fragment or there is interference.- Check the m/z values carefully. The M+ and M+2 peaks should be separated by 2 Da.[5] - Ensure high resolution to separate your analyte from potential isobaric interferences.
Complex Fragmentation Pattern Extensive fragmentation makes interpretation difficult.- Use tandem mass spectrometry (MS/MS) to isolate the molecular ion and study its specific fragmentation pathways.- Compare the observed fragmentation pattern with that of similar quinoline compounds.
Matrix Effects in LC-MS Co-eluting matrix components are suppressing or enhancing the ionization of the analyte.- Improve the chromatographic separation to separate the analyte from the interfering matrix components.- Use a deuterated internal standard to compensate for matrix effects.[11]
Nuclear Magnetic Resonance (NMR) Spectroscopy Troubleshooting
Problem Potential Cause Suggested Solution
Broad Peaks - Presence of paramagnetic impurities.- The compound is aggregating at the concentration used.- Purify the sample further.- Acquire the spectrum at a different temperature or use a different solvent.
Ambiguous Signal Assignments Overlapping signals or complex splitting patterns.- Run 2D NMR experiments (COSY, HSQC, HMBC) to establish connectivity between protons and carbons.- Compare the chemical shifts with predicted values from NMR databases or software.
Signals from Residual Solvents Incomplete removal of solvents used in synthesis or purification.- Identify the solvent peaks by their characteristic chemical shifts.- Dry the sample under high vacuum for an extended period.

Part 3: Experimental Protocols and Data

Illustrative HPLC Method for Purity Analysis

This is a starting point for method development and may require optimization.

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 10-90% B over 15 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition.

Expected Mass Spectral Data
  • Molecular Formula: C₁₀H₅ClN₂

  • Monoisotopic Mass: 188.01 g/mol

  • Expected M+ Peak (³⁵Cl): m/z 189.02

  • Expected M+2 Peak (³⁷Cl): m/z 191.02

  • Expected Intensity Ratio (M+/M+2): ~3:1

Expected ¹H and ¹³C NMR Chemical Shifts
  • ¹H NMR (in CDCl₃): Aromatic protons are expected to appear in the range of 7.5 - 8.5 ppm.

  • ¹³C NMR (in CDCl₃): Aromatic carbons will be in the range of 120-150 ppm. The nitrile carbon will be further downfield, typically >115 ppm. The carbon attached to the chlorine will also have a characteristic chemical shift.

Part 4: Visualizations

Troubleshooting Workflow for Impurities

start Unexpected Analytical Results (Extra peaks in HPLC/MS/NMR) check_synthesis Review Synthesis Protocol - Side reactions? - Incomplete conversion? start->check_synthesis check_purification Evaluate Purification Method - Recrystallization solvent? - Column chromatography conditions? start->check_purification modify_synthesis Modify Synthesis - Change reaction conditions - Use different reagents check_synthesis->modify_synthesis repurify Re-purify Sample check_purification->repurify characterize Re-characterize Purified Sample repurify->characterize identify_impurity Identify Impurity Structure (MS/MS, 2D NMR) characterize->identify_impurity Impurity still present end end characterize->end Purity confirmed identify_impurity->modify_synthesis molecule This compound quinoline Quinoline Ring (Basic Nitrogen) molecule->quinoline chloro Chloro Group (Isotopic Signature) molecule->chloro nitrile Nitrile Group (Polarity, IR Signature) molecule->nitrile hplc HPLC (Peak Tailing) quinoline->hplc ms Mass Spectrometry (M+2 Peak) chloro->ms ir IR Spectroscopy (~2220 cm⁻¹ C≡N stretch) nitrile->ir

Caption: Relationship between functional groups and analytical techniques.

References

  • BenchChem. How to avoid impurities in quinoline cyclization reactions. Accessed January 21, 2026.
  • BenchChem. Identification of common byproducts in quinoline synthesis. Accessed January 21, 2026.
  • BenchChem. Technical Support Center: Synthesis of Substituted Quinolines. Accessed January 21, 2026.
  • BenchChem. Overcoming challenges in the synthesis of substituted quinolines. Accessed January 21, 2026.
  • BenchChem. Technical Support Center: Optimizing Reactions for Substituted Quinoline-Thiols. Accessed January 21, 2026.
  • BenchChem. Application Notes and Protocols for the Synthesis of 6-Chloroquinoline. Accessed January 21, 2026.
  • BenchChem. common impurities in 6-Chloroquinoline synthesis and their removal. Accessed January 21, 2026.
  • Pharmaffiliates. Quinoline-impurities. Accessed January 21, 2026.
  • Oxford Academic. Gas Chromatographic Analysis of Halogenated Quinoline Compounds. Accessed January 21, 2026.
  • Vedantu. Quinoline: Structure, Properties & Uses Explained. Accessed January 21, 2026.
  • ChemicalBook. 6-CHLOROQUINOLINE synthesis. Accessed January 21, 2026.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 69163, 6-Chloroquinoline. Accessed January 21, 2026.
  • Chemguide. mass spectra - the M+2 peak. Accessed January 21, 2026.
  • ChemicalBook. 6-CHLOROQUINOLINE(612-57-7) 13C NMR spectrum. Accessed January 21, 2026.
  • BenchChem. Minimizing impurities in the final product of quinoline synthesis. Accessed January 21, 2026.
  • BenchChem. troubleshooting guide for the synthesis of substituted quinoxalines. Accessed January 21, 2026.
  • BenchChem. Application Notes and Protocols for Mass Spectrometry Fragmentation of Halogenated Organic Compounds. Accessed January 21, 2026.
  • SIELC Technologies. Separation of 6-Chloropyridine-2-carbonitrile on Newcrom R1 HPLC column. Accessed January 21, 2026.
  • Chemistry LibreTexts.
  • Indian Journal of Chemistry. Synthesis, characterization and antimicrobial studies of (E)-N-((2-chloro-6-substituted quinolin-3-yl)methylene). Accessed January 21, 2026.
  • ECHEMI.
  • Organic Syntheses. Two-Step Synthesis of 4-(4-Methoxyphenyl)-2-phenylquinazoline. Accessed January 21, 2026.
  • SpectraBase. 6-Chloroquinoline - Optional[1H NMR] - Chemical Shifts. Accessed January 21, 2026.
  • Organic Chemistry Portal. Synthesis of quinolines. Accessed January 21, 2026.
  • Sigma-Aldrich. 6-Chloroquinoline 99% 612-57-7. Accessed January 21, 2026.
  • PureSynth. 6-Chloroquinoline 98.0%(GC). Accessed January 21, 2026.
  • Frontiers in Chemistry. Quinolines: the role of substitution site in antileishmanial activity. Accessed January 21, 2026.
  • National Center for Biotechnology Information. Trends and challenges in analytical chemistry for multi-analysis of illicit drugs employing wastewater-based epidemiology. Accessed January 21, 2026.
  • Walsh Medical Media. Challenges of Modern Analytical Chemistry. Accessed January 21, 2026.
  • MDPI. Analytical Chemistry in the 21st Century: Challenges, Solutions, and Future Perspectives of Complex Matrices Quantitative Analyses in Biological/Clinical Field. Accessed January 21, 2026.
  • PubMed. Trends and challenges in analytical chemistry for multi-analysis of illicit drugs employing wastewater-based epidemiology. Accessed January 21, 2026.
  • ResearchGate. Experimental and DFT-based investigation of structural, spectroscopic, and electronic features of 6-Chloroquinoline. Accessed January 21, 2026.
  • BenchChem. stability of 6-Chloroisoquinoline-1-carbaldehyde in acidic vs basic conditions. Accessed January 21, 2026.
  • National Center for Biotechnology Information. Grand challenges in analytical chemistry: towards more bright eyes for scientific research, social events and human health. Accessed January 21, 2026.
  • ScienceDirect. Development and validation of chromatographic methods (HPLC and GC) for the determination of the active components (benzocaine, tyrothricin). Accessed January 21, 2026.
  • National Center for Biotechnology Information. HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. Accessed January 21, 2026.
  • ResearchGate. Two-dimensional correlation NMR study of the structure of by-product in the reaction of 2-methylquinoline with 3,5-di-tert-butyl-1,2-benzoquinone. Accessed January 21, 2026.
  • PhytoBank. Showing this compound (PHY0170880). Accessed January 21, 2026.
  • BenchChem. The Discovery and History of 6-Chloroquinoline: An In-depth Technical Guide. Accessed January 21, 2026.

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Validation & Comparative

A Comparative Guide to Purity Analysis of 6-Chloroquinoline-2-carbonitrile: HPLC vs. GC-MS Methodologies

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of pharmaceutical development, the purity of active pharmaceutical ingredients (APIs) and their intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. 6-Chloroquinoline-2-carbonitrile, a key intermediate in the synthesis of various pharmaceutical agents, demands rigorous analytical scrutiny to ensure it meets the stringent purity standards required for clinical and commercial use. The presence of impurities, even in trace amounts, can alter the pharmacological and toxicological profile of the final drug product, posing significant risks to patient health and jeopardizing regulatory approval.[1][2]

This guide provides an in-depth, objective comparison of two powerful and widely adopted analytical techniques for the purity assessment of pharmaceutical intermediates: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).[1][3] As a senior application scientist, my objective is to move beyond mere procedural descriptions. This document will elucidate the causality behind experimental choices, ground protocols in authoritative standards, and offer field-proven insights to guide researchers, scientists, and drug development professionals in selecting and implementing the most appropriate analytical strategy for this compound.

The narrative that follows is built upon the pillars of scientific integrity: expertise born from experience, trustworthiness through self-validating protocols, and authoritative grounding in internationally recognized guidelines, such as those from the International Council for Harmonisation (ICH).[4][5][6]

Physicochemical Profile: this compound

A foundational understanding of the analyte's properties is paramount for effective analytical method development.

PropertyValueSource
Molecular Formula C₁₀H₅ClN₂Inferred from structure
Molecular Weight 188.62 g/mol Derived from formula
Appearance White to pale yellow solid/crystalline powder[7]
Melting Point 41-43 °C (lit.)[8][9][10]
Boiling Point 126-127 °C / 10 mmHg (lit.)[8][9][10]
Solubility Insoluble in water.[9] Soluble in organic solvents like ethanol, acetonitrile, and dichloromethane.[11]

The compound's relatively low melting point and boiling point under vacuum suggest sufficient volatility for GC analysis, while its aromatic structure and solubility in common organic solvents make it an ideal candidate for reverse-phase HPLC.

Part 1: High-Performance Liquid Chromatography (HPLC) for Quantitative Purity

HPLC is the gold standard for purity determination and assay in the pharmaceutical industry due to its high resolution, sensitivity, and suitability for a wide range of compounds, including those that are non-volatile or thermally labile.[2][3][12] For this compound, a reverse-phase HPLC (RP-HPLC) method is the preferred approach.

Causality Behind the HPLC Approach

The core principle of RP-HPLC involves a polar mobile phase and a non-polar stationary phase (typically C18). This compound, being a moderately polar molecule, will have a good affinity for the C18 stationary phase. By gradually increasing the proportion of a non-polar organic solvent (like acetonitrile) in the mobile phase—a technique known as gradient elution—we can effectively separate the main compound from impurities with different polarities. Impurities that are more polar will elute earlier, while less polar impurities will be retained longer on the column, allowing for precise quantification. The use of a UV detector is appropriate as the quinoline ring system contains a strong chromophore, ensuring high sensitivity.

Experimental Workflow: HPLC Purity Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Reporting A 1. Weigh Standard & Sample B 2. Dissolve in Diluent (e.g., Acetonitrile/Water) A->B C 3. Sonicate to Ensure Dissolution B->C D 4. Filter through 0.45 µm Syringe Filter C->D E 5. Equilibrate HPLC System with Mobile Phase D->E Transfer to Autosampler F 6. Inject Standard Solutions (for System Suitability & Calibration) E->F G 7. Inject Sample Solution F->G H 8. Acquire Chromatographic Data G->H I 9. Integrate Chromatogram Peaks H->I Process Data J 10. Calculate Purity (Area Percent Method) I->J K 11. Verify Against Specifications J->K L 12. Generate Final Report K->L

Caption: Workflow for HPLC purity analysis of this compound.

Detailed HPLC Protocol

This protocol is designed as a self-validating system, incorporating system suitability checks as mandated by pharmacopeial standards.

  • Instrumentation:

    • HPLC system with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Phosphoric Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient Elution:

      Time (min) % Mobile Phase A % Mobile Phase B
      0 70 30
      25 20 80
      30 20 80
      31 70 30

      | 40 | 70 | 30 |

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

  • Preparation of Solutions:

    • Diluent: Acetonitrile/Water (50:50 v/v).

    • Standard Solution: Accurately weigh ~10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.

    • Sample Solution: Prepare in the same manner as the standard solution using the sample to be tested.

  • Method Validation (as per ICH Q2(R2) Guidelines): The reliability of this protocol must be established through a formal validation process.[6]

    • Specificity: Demonstrate that the method can unequivocally assess the analyte in the presence of expected impurities and degradation products. This is often done via forced degradation studies.

    • Linearity: Analyze a series of solutions over a concentration range (e.g., 50% to 150% of the target concentration). The correlation coefficient (R²) should be ≥ 0.99.[13]

    • Accuracy: Perform recovery studies by spiking a placebo with known amounts of the analyte at different concentration levels. The recovery should typically be within 98-102%.[14]

    • Precision:

      • Repeatability (Intra-assay precision): Analyze six replicate samples at 100% concentration. The relative standard deviation (RSD) should be ≤ 2%.[4]

      • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on different equipment.

    • Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be quantified with acceptable precision and accuracy. This is crucial for quantifying impurities.

    • Robustness: Intentionally vary method parameters (e.g., pH of mobile phase, column temperature, flow rate) to assess the method's reliability during normal use.[14][15]

Part 2: Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Identification

While HPLC excels at quantification, GC-MS is an unparalleled tool for the identification of volatile and semi-volatile impurities.[16][17] Its power lies in coupling the high-resolution separation of gas chromatography with the definitive identification capability of mass spectrometry.[18] For this compound, GC-MS is essential for identifying process-related impurities, residual solvents, or unknown degradation products that are amenable to gas chromatography.[15][19]

Causality Behind the GC-MS Approach

The compound's volatility allows it to be introduced into the GC system, where it is vaporized and separated based on its boiling point and interaction with the stationary phase. A non-polar capillary column (e.g., 5% phenyl polysiloxane) is a logical choice, as it separates compounds primarily by boiling point, which is effective for a range of aromatic impurities. Upon elution from the column, molecules enter the mass spectrometer and are ionized, typically by Electron Ionization (EI). This high-energy process fragments the molecules into a predictable pattern, creating a unique "mass spectrum" or fingerprint. This spectrum can be compared against extensive libraries (like NIST) for confident identification of known impurities or interpreted to elucidate the structure of unknown compounds.[20]

Experimental Workflow: GC-MS Impurity Profiling

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis & Identification A 1. Weigh Sample B 2. Dissolve in Volatile Solvent (e.g., Dichloromethane) A->B C 3. Filter if Necessary B->C D 4. Inject Sample into GC Inlet C->D Transfer to Autosampler E 5. Separation in GC Column (Temperature Program) D->E F 6. Ionization & Fragmentation (EI) E->F G 7. Mass Analysis in MS F->G H 8. Reconstruct Total Ion Chromatogram (TIC) G->H Acquire Data I 9. Extract Mass Spectrum for Each Peak H->I J 10. Search Spectrum against NIST Library I->J K 11. Manual Interpretation & Structure Elucidation J->K

Caption: Workflow for GC-MS impurity identification and profiling.

Detailed GC-MS Protocol
  • Instrumentation:

    • Gas chromatograph coupled to a Mass Spectrometer (e.g., single quadrupole or TOF).

  • Chromatographic Conditions:

    • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium, constant flow at 1.2 mL/min.

    • Inlet Temperature: 280 °C.

    • Injection Mode: Split (e.g., 20:1 ratio).

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 2 minutes.

      • Ramp: 15 °C/min to 300 °C.

      • Hold: 5 minutes at 300 °C.

    • Transfer Line Temperature: 290 °C.

  • Mass Spectrometer Conditions:

    • Ion Source: Electron Ionization (EI).

    • Ion Source Temperature: 230 °C.

    • Electron Energy: 70 eV.

    • Mass Scan Range: 40 - 450 amu.

  • Data Analysis:

    • Identify peaks in the Total Ion Chromatogram (TIC).

    • For each peak, compare the acquired mass spectrum with a reference library (e.g., NIST/Wiley).

    • A good library match, combined with the retention time, provides a high degree of confidence in the impurity's identity.[18]

Part 3: Objective Comparison and Strategic Application

The choice between HPLC and GC-MS is not a matter of one being superior, but rather of selecting the right tool for the specific analytical objective.[3] HPLC is the workhorse for quantitative purity assessment, while GC-MS is the specialist for qualitative impurity identification.

Comparative Performance Data
ParameterHPLC with UV/DADGC-MSRationale & Insights
Primary Application Quantitative purity analysis, assay.Qualitative identification of volatile/semi-volatile impurities.HPLC provides precise area percent data for purity calculation. MS provides structural data for identification.
Analyte Suitability Wide range, including non-volatile and thermally labile compounds.Volatile and thermally stable compounds.This compound is suitable for both, but HPLC is more versatile for potential non-volatile degradation products.
Selectivity Based on chromatographic retention time and UV spectrum.Based on retention time and unique mass fragmentation pattern.GC-MS offers significantly higher selectivity, allowing for the identification of co-eluting peaks if their mass spectra differ.[21]
Sensitivity High (ng to pg range).Very High (pg to fg range).Both are highly sensitive, but MS detectors can often achieve lower detection limits, crucial for trace impurity analysis.[22]
Impurity Identification Limited; requires isolation and further analysis (e.g., LC-MS).Excellent; direct identification via mass spectral library matching.[16][17]This is the primary advantage of GC-MS for impurity profiling.
Validation Complexity Well-established and mandated by ICH guidelines for quantification.[4][5]Validation focuses on specificity, LOD, and semi-quantitation.Full quantitative validation for GC-MS is more complex than for HPLC.
Throughput Moderate; typical run times are 20-40 minutes.Moderate; typical run times are 15-30 minutes.Modern UHPLC systems can offer faster analysis times than traditional HPLC.[3]
Synergistic Analytical Strategy

For a comprehensive purity analysis of this compound, a dual-pronged approach is recommended:

  • Routine Quality Control (QC): Employ the validated HPLC method for batch release testing to accurately determine the purity and quantify known impurities against established specifications. Its robustness and precision make it ideal for this purpose.[2]

  • Impurity Profiling & Investigation: Utilize the GC-MS method during process development, stability studies, and for investigating out-of-specification (OOS) results. It is the definitive tool for identifying unknown peaks observed in the HPLC chromatogram (if volatile) and for screening for residual solvents.

Conclusion

The purity analysis of this compound is a critical task that necessitates the use of precise and reliable analytical techniques. High-Performance Liquid Chromatography (HPLC) stands as the authoritative method for quantitative purity determination, offering the accuracy and precision required for routine quality control and regulatory compliance. Its performance must be rigorously validated according to ICH guidelines to ensure data integrity.

Complementing this, Gas Chromatography-Mass Spectrometry (GC-MS) provides an indispensable capability for the definitive identification of volatile and semi-volatile impurities. Its high selectivity and the structural information gleaned from mass spectra are vital for understanding the impurity profile of the intermediate, which in turn informs process optimization and ensures the safety of the final drug substance.

Ultimately, a holistic and robust analytical control strategy does not treat these techniques as mutually exclusive. Instead, it leverages the quantitative strength of HPLC and the qualitative, investigative power of GC-MS in a synergistic manner. This integrated approach provides the comprehensive data package required to confidently assess the purity of this compound, satisfying the rigorous demands of researchers, drug developers, and regulatory agencies alike.

References

  • Title: Steps for HPLC Method Validation Source: Pharmaguideline URL: [Link]

  • Title: Gas Chromatography in Pharmaceutical Analysis: Ensuring Purity and Quality of Drug Products Source: OMICS International URL: [Link]

  • Title: Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey Source: National Institutes of Health (PubMed) URL: [Link]

  • Title: Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE Source: National Institutes of Health (PMC) URL: [Link]

  • Title: Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey Source: ResearchGate URL: [Link]

  • Title: Analysis of pharmaceuticals and drug related impurities using Agilent instrumentation Source: Agilent Technologies URL: [Link]

  • Title: PURITY AND IMPURITY ANALYSIS Source: Agilent Technologies URL: [Link]

  • Title: Determination of Quinoline in Textiles by Gas Chromatography- Mass Spectrometry Source: Wiley Online Library URL: [Link]

  • Title: Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals Source: American Chemical Society Publications URL: [Link]

  • Title: METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW Source: Zenodo URL: [Link]

  • Title: Why Is HPLC Ideal for Chemical Purity Testing? Source: Moravek URL: [Link]

  • Title: How Is GC-MS Used In Quality Control? Source: YouTube (Chemistry For Everyone) URL: [Link]

  • Title: 6-Chloroquinoline Source: National Institutes of Health (PubChem) URL: [Link]

  • Title: Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals Source: Aλwsci URL: [Link]

  • Title: GC/MS Identification of Impurities Source: Medistri SA URL: [Link]

  • Title: ICH Guidelines for Analytical Method Validation Explained Source: AMSbiopharma URL: [Link]

  • Title: Gas Chromatography Mass Spectrometry (GC-MS) Analysis Source: Emery Pharma URL: [Link]

  • Title: New Method Development by HPLC and Validation as per ICH Guidelines Source: Acta Scientific URL: [Link]

  • Title: Establishment and Validation of a GC–MS/MS Method for the Quantification of Penicillin G Residues in Poultry Eggs Source: National Institutes of Health (PMC) URL: [Link]

  • Title: Impurity Profiling and Characterization for Generic Project Submission to USFDA Source: Auriga Research URL: [Link]

  • Title: Development of Impurity Profiling Methods Using Modern Analytical Techniques Source: International Journal of Trend in Scientific Research and Development URL: [Link]

  • Title: 6-Chloroquinoline 98.0%(GC) Source: PureSynth URL: [Link]

Sources

A Comparative Spectroscopic Guide to 6-Chloroquinoline-2-carbonitrile: Elucidating Structure Through NMR and FTIR Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of novel heterocyclic compounds is a cornerstone of synthetic chemistry and medicinal chemistry. This guide provides an in-depth comparative analysis of the Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectral data of 6-Chloroquinoline-2-carbonitrile. In the absence of extensive publicly available experimental spectra for this specific molecule, this guide leverages a detailed comparative approach with structurally related quinoline derivatives to predict and interpret its key spectroscopic features. By explaining the causality behind spectral characteristics, this document serves as a practical tool for the structural elucidation of similar compounds.

Introduction to this compound: A Scaffold of Interest

Quinoline and its derivatives are fundamental heterocyclic scaffolds in a vast array of pharmaceuticals and biologically active compounds. The introduction of a chloro substituent at the 6-position and a carbonitrile group at the 2-position of the quinoline ring system creates a molecule with unique electronic and steric properties, making it a valuable building block in drug discovery. The chloro group can influence the molecule's lipophilicity and metabolic stability, while the carbonitrile group can act as a key pharmacophore or a synthetic handle for further functionalization. Accurate spectral analysis is paramount to confirm the successful synthesis and purity of this and related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the hydrogen and carbon framework.[1]

Predicted ¹H NMR Spectral Analysis of this compound

The ¹H NMR spectrum of this compound is expected to show distinct signals in the aromatic region. The chemical shifts are influenced by the electron-withdrawing nature of the nitrogen atom, the chloro group, and the carbonitrile group.

A logical workflow for predicting and analyzing the ¹H NMR spectrum is as follows:

G cluster_0 Prediction & Analysis Workflow A Identify Protons on Quinoline Ring B Predict Chemical Shift Ranges based on Substituent Effects A->B Inductive & Resonance Effects C Determine Splitting Patterns (Multiplicity) B->C Neighboring Protons D Assign Predicted Signals to Specific Protons C->D Coupling Constants (J-values)

Caption: Workflow for ¹H NMR spectral prediction and assignment.

Predicted ¹H NMR Data for this compound:

ProtonPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)Rationale for Prediction
H-37.8 - 8.0DoubletJ3,4 = 8.5 - 9.0Deshielded by the adjacent electron-withdrawing nitrile group.
H-48.2 - 8.4DoubletJ4,3 = 8.5 - 9.0Significantly deshielded by the peri-effect of the nitrogen and the influence of the nitrile group.
H-58.0 - 8.2DoubletJ5,7 ≈ 2.0Deshielded due to its position on the benzene ring and proximity to the chloro-substituted ring.
H-77.7 - 7.9Doublet of DoubletsJ7,8 = 8.5 - 9.0, J7,5 ≈ 2.0Influenced by both H-8 and H-5.
H-87.9 - 8.1DoubletJ8,7 = 8.5 - 9.0Located ortho to the chloro group, leading to some deshielding.

Note: These are predicted values based on the analysis of related compounds and known substituent effects. Actual experimental values may vary.

Comparative Analysis with Related Compounds:

To substantiate these predictions, a comparison with the experimental data of similar compounds is crucial.

  • Quinoline-2-carbonitrile: The presence of the nitrile group at C-2 significantly deshields H-3 and H-4.[2]

  • 2-Amino-6-chloro-4-hydroxyquinoline-3-carbonitrile: This compound shows aromatic protons in the range of 7.3-7.9 ppm, with the presence of electron-donating amino and hydroxyl groups influencing the chemical shifts.[3]

  • 2-Amino-6-bromo-4-chloroquinoline-3-carbonitrile: The aromatic protons in this molecule are observed between 7.4 and 8.1 ppm.[3]

The electron-withdrawing nature of the nitrile group at C-2 in our target molecule is expected to cause a downfield shift for H-3 and H-4 compared to unsubstituted quinoline. The chloro group at C-6 will primarily influence the protons on the benzene portion of the ring system (H-5, H-7, and H-8).

Predicted ¹³C NMR Spectral Analysis of this compound

The ¹³C NMR spectrum provides information about the carbon skeleton. The chemical shifts are sensitive to the hybridization of the carbon atoms and the electronic effects of the substituents.

Predicted ¹³C NMR Data for this compound:

CarbonPredicted Chemical Shift (δ, ppm)Rationale for Prediction
C-2145 - 148Attached to the electron-withdrawing nitrile group and nitrogen.
C-3120 - 123Influenced by the adjacent nitrile group.
C-4138 - 141Deshielded by the nitrogen atom.
C-4a128 - 131Bridgehead carbon.
C-5130 - 133Influenced by the chloro group.
C-6135 - 138Directly attached to the chloro group.
C-7125 - 128Ortho to the chloro group.
C-8130 - 133Meta to the chloro group.
C-8a148 - 151Bridgehead carbon adjacent to nitrogen.
C≡N115 - 118Characteristic chemical shift for a nitrile carbon.

Note: These are predicted values. Quaternary carbons (C-2, C-4a, C-6, C-8a, and the nitrile carbon) are expected to have lower intensities in a standard proton-decoupled ¹³C NMR spectrum.[4]

Comparative Analysis with Related Compounds:

  • 2-Amino-6-chloro-4-hydroxyquinoline-3-carbonitrile: The nitrile carbon appears around 116.8 ppm. The quinoline carbons resonate in the range of 75-174 ppm, with the carbons bearing heteroatoms showing significant shifts.[3]

  • 2-Amino-6-bromo-4-chloroquinoline-3-carbonitrile: The nitrile carbon is observed at 114.0 ppm, and the aromatic carbons are in the range of 96-157 ppm.[3]

These comparisons support the predicted chemical shift ranges for this compound, particularly for the nitrile carbon and the carbons of the quinoline core.

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups

FTIR spectroscopy is a valuable technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.

The expected key FTIR absorption bands for this compound are outlined in the following workflow diagram:

G cluster_0 FTIR Peak Identification cluster_1 Characteristic Regions A C≡N Stretch F Nitrile A->F 2220-2260 cm⁻¹ (sharp, medium) B Aromatic C=C and C=N Stretches G Quinoline Ring B->G 1500-1650 cm⁻¹ (multiple bands) C Aromatic C-H Stretch H Aromatic Ring C->H 3000-3100 cm⁻¹ (weak to medium) D C-Cl Stretch I Chloro-aromatic D->I 1000-1100 cm⁻¹ (medium to strong) E Aromatic C-H Bending J Substitution Pattern E->J 750-900 cm⁻¹ (strong)

Caption: Key functional group regions in the FTIR spectrum.

Predicted FTIR Data for this compound:

Wavenumber (cm⁻¹)Functional GroupVibrational ModeExpected Intensity
2220 - 2260-C≡NStretchSharp, Medium
3000 - 3100Aromatic C-HStretchWeak to Medium
1500 - 1650Aromatic C=C and C=NStretchMultiple Bands
1000 - 1100C-ClStretchMedium to Strong
750 - 900Aromatic C-HOut-of-plane bendStrong

Comparative Analysis and Interpretation:

  • Nitrile (C≡N) Stretch: The most characteristic peak for this molecule will be the sharp absorption band for the nitrile group, expected in the 2220-2260 cm⁻¹ region.[5] Experimental data for 2-amino-6-chloro-4-hydroxyquinoline-3-carbonitrile and 2-amino-6-bromo-4-chloroquinoline-3-carbonitrile show this peak at 2233 cm⁻¹ and 2232 cm⁻¹, respectively, which strongly supports our prediction.[3]

  • Aromatic Ring Vibrations: The quinoline ring will exhibit several C=C and C=N stretching vibrations in the 1500-1650 cm⁻¹ region. The exact positions and intensities of these bands can provide a fingerprint for the substituted quinoline system.

  • C-H Stretches: Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹.[5]

  • C-Cl Stretch: The C-Cl stretching vibration for an aryl chloride is expected in the 1000-1100 cm⁻¹ region.

  • Aromatic C-H Bending: Strong absorptions in the 750-900 cm⁻¹ region are due to out-of-plane C-H bending and can be indicative of the substitution pattern on the aromatic rings.

Experimental Protocols

For researchers aiming to acquire their own spectral data for this compound or related compounds, the following standardized protocols are recommended.

NMR Spectroscopy Protocol
  • Sample Preparation:

    • Weigh approximately 5-10 mg of the purified compound.

    • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

    • Transfer the solution to a clean, dry NMR tube.

  • ¹H NMR Acquisition:

    • Use a 400 MHz or higher field NMR spectrometer.

    • Set the spectral width to cover the expected range of proton signals (typically -1 to 12 ppm for organic molecules).

    • Employ a standard single-pulse experiment.

    • Optimize the acquisition parameters, including the number of scans (typically 16-64), relaxation delay, and acquisition time, to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Use the same instrument as for ¹H NMR.

    • Set the spectral width to encompass the full range of carbon chemical shifts (typically 0 to 220 ppm).

    • A proton-decoupled experiment (e.g., zgpg30) is commonly used to simplify the spectrum and enhance signal intensity.

    • A larger number of scans (e.g., 1024 or more) and a longer acquisition time are generally required compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decay (FID).

    • Phase correct the spectrum.

    • Perform baseline correction.

    • Calibrate the chemical shift scale using the TMS signal.

    • Integrate the signals in the ¹H NMR spectrum.

FTIR Spectroscopy Protocol
  • Sample Preparation (ATR-FTIR):

    • Ensure the ATR crystal is clean.

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Data Acquisition:

    • Use a Fourier-Transform Infrared spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

    • Collect a background spectrum of the empty ATR crystal.

    • Collect the sample spectrum.

    • Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.

  • Data Processing:

    • The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Identify and label the significant absorption peaks.

Conclusion

The structural elucidation of this compound can be confidently achieved through a combined analysis of NMR and FTIR spectroscopy. While experimental data for this specific molecule is not widely published, a comparative approach utilizing data from structurally similar compounds provides a robust framework for predicting and interpreting its spectral features. The characteristic nitrile stretch in the FTIR spectrum and the unique pattern of aromatic signals in the ¹H and ¹³C NMR spectra serve as definitive fingerprints for this important synthetic building block. The protocols and comparative data presented in this guide offer a valuable resource for researchers working on the synthesis and characterization of novel quinoline derivatives.

References

  • Al-Ostath, A., et al. (2023). Synthesis, biological evaluation, and theoretical studies of 2-amino-3-cyano-4-(L-phenylalaninyl)quinolines: anticancer potential and EGFR inhibition. PMC PubMed Central. Retrieved from [Link]

  • Buevich, A. V., & Martin, G. E. (2017). Computational Prediction of 1H and 13C Chemical Shifts: A Useful Tool for Natural Product, Mechanistic, and Synthetic Organic Chemistry. Chemical Reviews, 117(15), 9784–9897. Retrieved from [Link]

  • UNCW Institutional Repository. (n.d.). Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives. Retrieved from [Link]

  • TSI Journals. (2018). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of chemical shifts and their comparison with the experimental value. Retrieved from [Link]

  • ResearchGate. (n.d.). 13 C NMR chemical shifts (δ, ppm) for quinoline derivatives (in CDCl 3 ). Retrieved from [Link]

  • Chemical Papers. (n.d.). Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Retrieved from [Link]

  • ResearchGate. (n.d.). Mass spectra of some 2-substituted derivatives of quinoline-4-carboxylic acids and their amides. Retrieved from [Link]

  • MDPI. (2025). Design, Synthesis, Spectral Characterization, and Antidepressant Evaluation of 2,4-Diphenylquinoline Derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR, FT-Raman, FT-NMR, ab initio and DFT electronic structure investigation on 8-chloroquinoline and 8-nitroquinoline. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

Sources

A Comparative Guide to the Reactivity of 6-Chloroquinoline-2-carbonitrile for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of heterocyclic chemistry, quinoline scaffolds are of paramount importance, forming the backbone of numerous pharmaceuticals and functional materials. The strategic functionalization of the quinoline ring is a cornerstone of modern drug discovery. This guide provides an in-depth technical comparison of the reactivity of 6-Chloroquinoline-2-carbonitrile with other quinoline derivatives, offering field-proven insights and supporting experimental data for researchers, scientists, and drug development professionals.

Understanding the Electronic Landscape of Substituted Quinolines

The reactivity of a quinoline derivative is fundamentally governed by the electronic nature of its substituents. The quinoline ring system itself is a fusion of an electron-rich benzene ring and an electron-deficient pyridine ring. This inherent electronic dichotomy dictates the preferred sites of electrophilic and nucleophilic attack.

  • Electrophilic Aromatic Substitution (SEAr): The benzene ring (carbocycle) is more susceptible to electrophilic attack than the pyridine ring.[1][2] Theoretical and experimental studies have shown that electrophilic substitution on the unsubstituted quinoline ring preferentially occurs at the C5 and C8 positions.[1][2] This is due to the greater stability of the resulting cationic intermediates (Wheland intermediates), where the positive charge can be delocalized over the benzene ring without disrupting the aromaticity of the pyridine moiety.

  • Nucleophilic Aromatic Substitution (SNAr): Conversely, the electron-deficient pyridine ring is activated towards nucleophilic attack, particularly at the C2 and C4 positions, especially when a good leaving group (such as a halogen) is present.[3]

The introduction of substituents further modulates this reactivity. In the case of This compound , we have two key substituents to consider:

  • 6-Chloro group: The chlorine atom is an electronegative, ortho, para-directing deactivator for electrophilic substitution on the benzene ring. It withdraws electron density inductively, making the benzene ring less reactive towards electrophiles. However, through resonance, it can donate a lone pair of electrons, directing incoming electrophiles to the ortho and para positions (C5 and C7).

  • 2-Carbonitrile group (-CN): The cyano group is a very strong electron-withdrawing group, both inductively and through resonance. Its presence at the C2 position significantly deactivates the entire quinoline ring towards electrophilic attack and, crucially, strongly activates the C2 and C4 positions for nucleophilic substitution.

The interplay of these two substituents makes this compound a unique and versatile building block, with distinct reactivity at different sites.

Comparative Reactivity in Key Synthetic Transformations

To provide a practical comparison, we will examine the reactivity of this compound in three major classes of reactions pivotal to drug development: Nucleophilic Aromatic Substitution, Suzuki-Miyaura Cross-Coupling, and Buchwald-Hartwig Amination. We will compare its performance with relevant quinoline derivatives for which experimental data is available.

Nucleophilic Aromatic Substitution (SNAr)

The presence of the strongly electron-withdrawing 2-cyano group is expected to make the C6-Cl bond in this compound less susceptible to classical SNAr compared to a chloro-substituent on the pyridine ring. However, under forcing conditions or with highly nucleophilic reagents, substitution at C6 can be achieved.

A more insightful comparison can be drawn from studies on dihaloquinolines. For instance, in the case of 6-bromo-2-chloroquinoline , the chlorine at the C2 position is significantly more activated towards nucleophilic attack than the bromine at the C6 position. This is a direct consequence of the electron-deficient nature of the pyridine ring.

Experimental Data Snapshot: Nucleophilic Aromatic Substitution

SubstrateNucleophileConditionsProductYield (%)Reference
6-Bromo-2-chloroquinolineMorpholineK₂CO₃, DMF, 100 °C, 16 h2-Morpholino-6-bromoquinoline95[4]
2,6-DichloroquinolineMorpholineK₂CO₃, DMF, 100 °C, 16 h2-Morpholino-6-chloroquinoline92[4]
7-Chloro-6-nitroquinolineAnilineK₂CO₃, DMF, 100-120 °C, 8-12 hN-phenyl-6-nitroquinolin-7-amineNot specified[5]

This table illustrates the high reactivity of halogens at the C2 position and the activation of a C7 halogen by a para-directing nitro group.

For this compound, while specific data for SNAr at the C6 position is scarce, the deactivating effect of the electron-withdrawing cyano group on the benzene ring suggests that harsher conditions would be required compared to the examples above. The primary utility of the C6-Cl bond in this molecule lies in transition-metal-catalyzed cross-coupling reactions.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful tool for forming C-C bonds. The reactivity of an aryl halide in this palladium-catalyzed reaction is influenced by the C-X bond strength (I > Br > Cl) and the electronic environment of the aromatic ring.

Experimental Data Snapshot: Suzuki-Miyaura Cross-Coupling

SubstrateBoronic AcidCatalyst/LigandBaseSolventYield (%)Reference
6-Bromo-2-chloroquinolinePhenylboronic acidPd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂ONot specified[6]
2,6-DichloroquinoxalinePhenylboronic acidPd(OAc)₂/SPhosK₃PO₄Toluene/H₂O95 (at C2)[7]
2,4-DichloropyrimidinePhenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O98 (at C4)[8]

This table showcases the feasibility of Suzuki coupling on various chloro-substituted heterocycles. The regioselectivity in di- and tri-chloro systems is noteworthy.

For this compound, it is anticipated that Suzuki coupling at the C6 position would proceed efficiently, likely requiring a robust catalyst system (e.g., a palladium precursor with a biarylphosphine ligand) to overcome the stronger C-Cl bond compared to a C-Br bond.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is another indispensable tool in drug discovery for the formation of C-N bonds. Similar to the Suzuki coupling, the reactivity of the aryl halide is a key factor.

The seminal work on the selective functionalization of 6-bromo-2-chloroquinoline provides an excellent framework for comparison.[4] In this study, it was demonstrated that the C6-Br bond can be selectively aminated in the presence of the C2-Cl bond under specific Buchwald-Hartwig conditions. This highlights the greater reactivity of the C-Br bond over the C-Cl bond in this palladium-catalyzed reaction, as well as the ability to tune reactivity based on the catalyst and ligand system.

Experimental Data Snapshot: Buchwald-Hartwig Amination

SubstrateAmineCatalyst/LigandBaseSolventTemperature (°C)Yield (%)Reference
6-Bromo-2-chloroquinolineMorpholinePd₂(dba)₃ / XPhosNaOtBuToluene8095[4]
6-Bromo-2-chloroquinolinePyrrolidinePd₂(dba)₃ / XPhosNaOtBuToluene8093[4]
6-Bromo-4-trifluoromethylquinolineMorpholinePd(OAc)₂ / BINAPCs₂CO₃Toluene10088[9]

This table demonstrates the high efficiency of the Buchwald-Hartwig amination on the C6 position of substituted quinolines.

For This compound , it is predicted that the C6-Cl bond would be amenable to Buchwald-Hartwig amination. The strong electron-withdrawing nature of the 2-cyano group might influence the reaction kinetics, potentially requiring careful optimization of the catalyst, ligand, and base to achieve high yields. The general principles of the Buchwald-Hartwig amination suggest that a sterically hindered, electron-rich phosphine ligand would be beneficial.[10]

Causality Behind Experimental Choices and Self-Validating Protocols

The choice of reaction conditions is critical for achieving the desired reactivity and selectivity.

For Nucleophilic Aromatic Substitution:

  • Causality: The choice of a polar aprotic solvent like DMF or DMSO is crucial to solvate the charged intermediate (Meisenheimer complex) and accelerate the reaction. The use of a base is often necessary to deprotonate the nucleophile, increasing its nucleophilicity.

  • Self-Validation: A successful SNAr protocol should demonstrate high conversion of the starting material and selective formation of the desired product, which can be monitored by techniques like TLC or LC-MS. The identity of the product should be unequivocally confirmed by spectroscopic methods (NMR, MS).

For Transition-Metal Catalyzed Cross-Coupling (Suzuki and Buchwald-Hartwig):

  • Causality: The selection of the palladium source, ligand, and base is a multi-parameter optimization problem.

    • Ligand: Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) are often employed to promote the oxidative addition of the aryl chloride and the reductive elimination steps of the catalytic cycle.

    • Base: The choice of base (e.g., NaOtBu, K₂CO₃, Cs₂CO₃) is critical for the transmetalation step in the Suzuki reaction and for the deprotonation of the amine in the Buchwald-Hartwig reaction. The strength and solubility of the base can significantly impact the reaction outcome.

    • Solvent: Anhydrous, aprotic solvents like toluene, dioxane, or THF are typically used to prevent catalyst decomposition and unwanted side reactions.

  • Self-Validation: A robust cross-coupling protocol will show high yields with low catalyst loading and be reproducible. Control experiments, such as running the reaction without the palladium catalyst or ligand, should result in no product formation, confirming the catalytic nature of the process.

Experimental Protocols

Protocol 1: General Procedure for Buchwald-Hartwig Amination of a 6-Haloquinoline

This protocol is adapted from the successful amination of 6-bromo-2-chloroquinoline and can serve as a starting point for the amination of this compound.[4]

Materials:

  • 6-Haloquinoline (e.g., this compound) (1.0 equiv)

  • Amine (1.2 equiv)

  • Pd₂(dba)₃ (2.5 mol%)

  • XPhos (5 mol%)

  • Sodium tert-butoxide (1.4 equiv)

  • Anhydrous toluene

Procedure:

  • To an oven-dried Schlenk tube, add the 6-haloquinoline, Pd₂(dba)₃, XPhos, and sodium tert-butoxide.

  • Evacuate and backfill the tube with argon three times.

  • Add anhydrous toluene, followed by the amine.

  • Seal the tube and heat the reaction mixture at 80-100 °C with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Reactants: 6-Haloquinoline Amine Pd₂(dba)₃/XPhos NaO-t-Bu B Add Anhydrous Toluene A->B 1. C Heat under Argon (80-100 °C) B->C 2. D Quench with NH₄Cl(aq) C->D 3. E Extract with Organic Solvent D->E 4. F Dry and Concentrate E->F 5. G Column Chromatography F->G 6.

Buchwald-Hartwig Amination Workflow
Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling of a 6-Chloroquinoline

This generalized protocol can be adapted for the Suzuki coupling of this compound.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • Pd(OAc)₂ (2 mol%)

  • SPhos (4 mol%)

  • K₃PO₄ (2.0 equiv)

  • Anhydrous toluene and water (10:1 mixture)

Procedure:

  • In a Schlenk tube, combine the this compound, arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Evacuate and backfill the tube with argon three times.

  • Add the degassed toluene/water mixture.

  • Seal the tube and heat the reaction mixture at 100 °C with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Reactants: This compound Arylboronic acid Pd(OAc)₂/SPhos K₃PO₄ B Add Degassed Toluene/H₂O A->B 1. C Heat under Argon (100 °C) B->C 2. D Dilute with Ethyl Acetate C->D 3. E Wash with H₂O and Brine D->E 4. F Dry and Concentrate E->F 5. G Column Chromatography F->G 6.

Suzuki-Miyaura Cross-Coupling Workflow

Conclusion and Future Outlook

This compound is a highly versatile building block with distinct reactivity at its C2 and C6 positions. The strongly electron-withdrawing 2-cyano group profoundly influences the electronic properties of the quinoline ring, making the C6-chloro substituent amenable to a range of transition-metal-catalyzed cross-coupling reactions. While direct comparative experimental data for this compound is emerging, a solid understanding of the principles of quinoline reactivity, supported by data from analogous systems, provides a robust framework for its application in complex molecule synthesis.

Future research in this area should focus on systematically mapping the reactivity of this compound under various reaction conditions to build a comprehensive experimental database. This will undoubtedly accelerate its adoption in drug discovery programs, enabling the rapid generation of novel quinoline-based compounds with diverse biological activities.

References

  • Química Orgánica.org. Electrophilic substitution reaction in quinoline and isoquinoline. [Link]

  • Filo. Electrophilic Substitution Reactions of Quinolines and Isoquinolines. [Link]

  • Buchwald, S. L. (2008). The Journal of Organic Chemistry, 73(22), 8880-8892.
  • Abbott, A. D., et al. (2008). Sequential and Selective Buchwald−Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain. The Journal of Organic Chemistry, 73(22), 8880-8892. [Link]

  • YouTube. (2020, October 31). Reactions of Quinoline. [Link]

  • UNIT –V Heterocyclic Chemistry Quinoline, Isoquinoline and Indole. (2018, May 11). [Link]

  • Chemistry II (Organic) Heteroaromatic Chemistry LECTURE 7 Deprotonation & Benzo-heterocyces: Indoles & (Iso)quinolines. [Link]

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • da Silva, A. B., et al. (2020). New 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines: synthesis via Buchwald–Hartwig amination, photophysics, and biomolecular binding properties. New Journal of Chemistry, 44(34), 14663-14675. [Link]

  • Novelty Journals. (2022, June 20). A REVIEW ON QUINOLINE AND ITS DERIVATIVES. [Link]

  • PubMed Central. (2020, June 2). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. [Link]

  • ResearchGate. (2014, September 1). Buchwald–Hartwig versus Microwave-Assisted Amination of Chloroquinolines: En Route to the Pyoverdin Chromophore. [Link]

  • ResearchGate. (2009, August 6). 4-Aryl-8-hydroxyquinolines from 4-Chloro-8-tosyloxyquinoline Using a Suzuki—Miyaura Cross-Coupling Approach. [Link]

  • ACS Omega. (2024, October 13). Quinoline Synthesis: Nanocatalyzed Green Protocols An Overview. [Link]

  • Books. (2016, August 1). Suzuki–Miyaura Coupling | Synthetic Methods in Drug Discovery: Volume 1. [Link]

  • ResearchGate. (2008, November 21). Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain. [Link]

  • ResearchGate. (2015, January 1). Rigioselective Suzuki miyaura cross coupling reactions of 2,6- dichloroquinoxaline. [Link]

  • Sphinix. (2016). Suzuki Miyaura Cross – Coupling Reactions of 4-Chloro QuinolineDerivatives and Studying of Biological Activity for some of Them. International Journal of ChemTech Research, 9(9), 339-359. [Link]

  • ResearchGate. (2018, September 12). (PDF) Suzuki Miyaura Cross-Coupling Reactions of 4-Chloro Quinoline Derivatives and Studying of Biological Activity for some of Them. [Link]

  • Scribd. Reactivity Quinoline. [Link]

  • MDPI. (2022, November 25). Quinoline Derivatives with Different Functional Groups: Evaluation of Their Catecholase Activity. [Link]

  • ResearchGate. (2025, October 2). Advances on Quinoline Derivatives: A Review of Synthesis and Biological Activities. [Link]

  • Chemistry Stack Exchange. (2020, April 25). nucleophilic aromatic substitution reaction. [Link]

  • MDPI. (2018, August 28). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. [Link]

  • YouTube. (2021, July 12). Aromatic Nucleophilic Substitution Reactions | SNAr Mechanism. [Link]

  • PubChem. 6-Chloroquinoline. [Link]

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Sources

A Predictive Comparison Guide to the Biological Activity of 6-Chloroquinoline-2-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quinoline Scaffold as a Cornerstone of Medicinal Chemistry

To researchers, scientists, and drug development professionals, the quinoline scaffold is a familiar and highly valued structural motif. As a "privileged structure," this bicyclic heterocycle, composed of a benzene ring fused to a pyridine ring, is a recurring feature in a vast array of pharmacologically active compounds.[1][2] Its unique electronic properties, structural rigidity, and multiple points for synthetic modification allow it to interact with a diverse range of biological targets.[1] Consequently, quinoline derivatives have been successfully developed into drugs for treating a wide spectrum of human diseases, including cancer, malaria, and viral infections.[1][3]

This guide will provide an in-depth comparative analysis focusing on a specific, yet underexplored, derivative: 6-Chloroquinoline-2-carbonitrile . In the absence of extensive direct biological data for this exact molecule, we will undertake a predictive analysis based on established structure-activity relationships (SAR). We will deconstruct the molecule into its key components—the quinoline core, the 6-chloro substituent, and the 2-carbonitrile group—to hypothesize its likely biological activities and mechanisms.

To ground this analysis, we will compare its predicted profile against two well-characterized quinoline-based drugs that operate via distinct mechanisms:

  • Chloroquine : A classic 4-aminoquinoline renowned for its antimalarial and antiviral properties, which acts by disrupting lysosomal and endosomal pH.[4][5]

  • Bosutinib : A modern 4-anilinoquinoline derivative that functions as a potent tyrosine kinase inhibitor in cancer therapy.[6][7]

By contrasting the structural features and known activities of these compounds, this guide aims to provide a robust, evidence-based framework for directing future research into the therapeutic potential of this compound.

Structural Analysis and Predicted Biological Profile of this compound

A molecule's biological activity is intrinsically linked to its structure. The specific placement of functional groups on the quinoline core dictates its pharmacokinetic properties and its ability to interact with biological targets. Let's dissect the key features of this compound.

G cluster_0 This compound cluster_1 Predicted Biological Impact Molecule Structural Features Quinoline_Core Privileged Scaffold - DNA Intercalation - Kinase Hinge Binding - Metal Chelation Molecule->Quinoline_Core Core Structure 6_Chloro 6-Chloro Group - Enhances Potency - Modulates Lipophilicity - Key for Anticancer/Antiviral Activity Molecule->6_Chloro C6 Substitution 2_Carbonitrile 2-Carbonitrile Group - Michael Acceptor Potential - H-bond Acceptor - Associated with Kinase & HDAC Inhibition Molecule->2_Carbonitrile C2 Substitution

Key structural components of this compound.
The Influence of the 6-Chloro Substituent

The placement of a halogen, particularly chlorine, on the quinoline ring is a well-established strategy for enhancing biological activity. Studies on various quinoline derivatives have consistently shown that a chloro-substituent can significantly potentiate the compound's efficacy.[8]

  • In Anticancer Activity : The presence of a 6-chloro group is a recurring feature in quinoline derivatives with potent anti-proliferative effects. For example, the compound (E)-N1-(6-chloro-2-(4-(trifluoromethyl)styryl) quinolin-4-yl)-N2,N2-dimethylethane-1,2-diamine has demonstrated significant activity against drug-resistant malaria parasites, and other 6-chloroquinolines have shown promise in oncology.[1] The chlorine atom's electron-withdrawing nature and its contribution to the molecule's overall lipophilicity can enhance binding to target proteins and improve membrane permeability.

  • In Antiviral Activity : A series of 4-aryl-6-chloro-quinoline derivatives were synthesized and showed promising activity against the Hepatitis B virus (HBV), inhibiting the secretion of HBsAg and HBeAg.[9] This suggests that the 6-chloro moiety is a favorable substitution for developing antiviral agents.

Based on these precedents, the 6-chloro group on our target molecule likely serves to enhance its overall potency, making it a promising candidate for both anticancer and antiviral screening.

The Role of the 2-Carbonitrile Group

The carbonitrile (cyano) group at the C-2 position is a versatile functional group that can participate in several key biological interactions.

  • Kinase Inhibition : The quinoline-3-carbonitrile scaffold is a known pharmacophore for epidermal growth factor receptor (EGFR) kinase inhibitors.[2][10] The nitrogen of the cyano group can act as a hydrogen bond acceptor, a critical interaction within the ATP-binding pocket of many kinases. While our target molecule has the nitrile at the C-2 position, its potential to interact with kinase hinge regions should not be overlooked.

  • HDAC and Tubulin Inhibition : A recent study highlighted that quinoline-2-carbonitrile-based hydroxamic acids can act as dual inhibitors of tubulin polymerization and histone deacetylases (HDACs).[11] This suggests the quinoline-2-carbonitrile scaffold is a viable starting point for developing agents that target fundamental processes of cell division and gene expression, both of which are central to cancer biology.

  • Covalent Inhibition : The carbonitrile group, particularly when adjacent to a conjugated system, can function as a Michael acceptor, enabling it to form covalent bonds with nucleophilic residues (like cysteine) in a protein's active site. This can lead to potent, irreversible inhibition, a mechanism employed by several successful drugs.

Therefore, the 2-carbonitrile group predicts that this compound may exhibit activity as a kinase inhibitor , an HDAC inhibitor , or a tubulin polymerization inhibitor , making it a particularly interesting candidate for anticancer drug discovery.

Comparative Analysis: Mechanistic Insights from Established Drugs

To contextualize the predicted activities of this compound, we will compare it to Chloroquine and Bosutinib. This comparison highlights the remarkable versatility of the quinoline scaffold.

vs. Chloroquine: A Lysosomotropic Agent

Chloroquine, a 4-aminoquinoline, exerts its antimalarial and antiviral effects through a mechanism fundamentally different from targeted enzyme inhibition.[12]

  • Mechanism of Action : Chloroquine is a weak base that accumulates in acidic intracellular compartments like the parasite's digestive vacuole or the host cell's endosomes.[4][5] By increasing the pH of these organelles, it disrupts essential cellular processes. In malaria, this prevents the detoxification of toxic heme, leading to parasite death.[5] In viral infections, the elevated pH can inhibit the fusion of the viral envelope with the endosomal membrane, a critical step for viral entry and replication.[13]

  • Structural Contrast : The key functional group for Chloroquine's activity is the basic aminoalkylamino side chain at the C-4 position, which facilitates its accumulation in acidic vesicles. This compound lacks this feature and possesses an electron-withdrawing nitrile group. Therefore, it is highly unlikely to share Chloroquine's lysosomotropic mechanism of action.

vs. Bosutinib: A Targeted Kinase Inhibitor

Bosutinib is a quinoline-based dual Src/Abl tyrosine kinase inhibitor used to treat chronic myelogenous leukemia (CML).[7] Its mechanism is a prime example of targeted cancer therapy.

  • Mechanism of Action : Bosutinib competes with ATP for the binding site of the BCR-ABL1 kinase, the oncoprotein that drives CML.[6] By blocking the kinase's activity, it prevents the phosphorylation of downstream substrates, thereby inhibiting the pro-proliferative signaling pathways that lead to cancer growth.[14]

  • Structural Similarities and Predictions : Bosutinib features a 4-anilinoquinoline core, where the quinoline nitrogen acts as a crucial hydrogen bond acceptor in the kinase hinge region. While this compound lacks the bulky 4-anilino group, its quinoline nitrogen and 2-carbonitrile group could potentially form similar hydrogen bonds within a kinase ATP-binding site. The presence of the 6-chloro group is also consistent with many potent kinase inhibitors. This structural analysis reinforces the prediction that This compound is a plausible candidate for a kinase inhibitor .

G cluster_Target This compound (Hypothetical) cluster_CQ Comparator 1: Chloroquine cluster_Bos Comparator 2: Bosutinib Target 6-Chloroquinoline- 2-carbonitrile Target_MoA Predicted MoA: - Kinase Inhibition - HDAC Inhibition - Tubulin Disruption Target->Target_MoA Structure suggests CQ_MoA Established MoA: Lysosomotropic Agent (pH disruption) Target_MoA->CQ_MoA Distinct Mechanism Bos_MoA Established MoA: Tyrosine Kinase Inhibitor (ATP-competitive) Target_MoA->Bos_MoA Potential Overlap CQ Chloroquine CQ->CQ_MoA Weak base property Bos Bosutinib Bos->Bos_MoA Pharmacophore fits

Comparison of Mechanisms of Action.

Quantitative Data from Relevant Quinoline Derivatives

While specific data for this compound is unavailable, the following table presents IC50 values for comparator drugs and related derivatives to provide a quantitative context for potency.

Compound/DerivativeTarget/AssayCell LineIC50 ValueReference
Bosutinib BCR-ABL1 KinaseK562 (CML)25-50 nM[6]
Pelitinib (EKB-569) EGFR Kinase-83 nM[2]
Quinoline-3-carbonitrile (Cpd 44) EGFR Kinase-7.5 nM[2]
4-aryl-6-chloro-quinoline Anti-HBV (HBsAg)HepG 2.2.15~10 µM[9]
Chloroquine Anti-SARS-CoVVero E6~4 µM[13]
Quinoline-2-carbonitrile Hydroxamic Acid (12a) CytotoxicityHT29 (Colon)0.6 nM[11]

This table illustrates the high potency (nanomolar range) achievable by quinoline derivatives, particularly those targeting kinases and HDACs.

Experimental Methodologies: A Proposed Workflow for Evaluation

To validate the predicted biological activities of this compound, a structured experimental workflow is essential. The following protocols describe standard, self-validating assays to screen for anticancer and antiviral activity.

Workflow for Anticancer Activity Screening

G cluster_workflow Anticancer Screening Workflow start Synthesize & Purify Compound mtt Step 1: MTT Assay (Broad Cytotoxicity Screen) start->mtt hit Identify Hits (Potent & Selective) mtt->hit If IC50 < 10 µM kinase Step 2a: In Vitro Kinase Panel Screen apoptosis Step 3: Mechanism Validation (Apoptosis, Cell Cycle Assays) kinase->apoptosis hdac Step 2b: HDAC Inhibition Assay hdac->apoptosis hit->kinase Test Predicted Targets hit->hdac Test Predicted Targets end Lead Compound for Optimization apoptosis->end

Proposed workflow for evaluating anticancer potential.

1. Cell Viability (MTT) Assay for General Cytotoxicity

This initial screen determines the concentration at which the compound inhibits cancer cell growth.

  • Principle : The MTT assay measures the metabolic activity of cells. Mitochondrial dehydrogenases in viable cells reduce the yellow tetrazolium salt (MTT) to a purple formazan product, the amount of which is proportional to the number of living cells.

  • Protocol :

    • Cell Seeding : Seed cancer cells (e.g., MCF-7 for breast, A549 for lung) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow attachment.

    • Compound Treatment : Prepare serial dilutions of this compound (e.g., from 0.01 µM to 100 µM) in culture medium. Replace the medium in the wells with the compound dilutions. Include vehicle-only (e.g., DMSO) controls.

    • Incubation : Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

    • MTT Addition : Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours.

    • Solubilization : Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

    • Absorbance Reading : Measure the absorbance at 570 nm using a microplate reader.

    • Data Analysis : Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

2. In Vitro Kinase Inhibition Assay

If the compound shows potent cytotoxicity, the next step is to test its activity against specific predicted targets, such as kinases.

  • Principle : This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by a specific kinase.[15][16]

  • Protocol :

    • Reaction Setup : In a microplate, combine the purified kinase (e.g., EGFR, Src), a specific peptide substrate, and ATP in a kinase buffer.

    • Inhibitor Addition : Add varying concentrations of this compound to the reaction wells.

    • Initiation and Incubation : Initiate the kinase reaction (often by adding ATP or warming to 30°C) and incubate for a set time (e.g., 30-60 minutes).

    • Detection : Stop the reaction and quantify the amount of phosphorylated substrate. This is often done using luminescence-based methods (e.g., Kinase-Glo®), where the amount of remaining ATP is measured (less ATP means higher kinase activity).

    • Data Analysis : Determine the IC50 value by plotting the percentage of kinase inhibition against the compound concentration.

Workflow for Antiviral Activity Screening

1. Plaque Reduction Neutralization Test (PRNT)

This is the gold-standard assay for quantifying the neutralization of an infectious virus.[17][18]

  • Principle : This assay measures the reduction in the formation of viral plaques (areas of cell death) in a cell monolayer in the presence of an antiviral compound.

  • Protocol :

    • Cell Monolayer : Seed susceptible host cells (e.g., Vero E6 for coronaviruses) in 6-well plates and grow until they form a confluent monolayer.

    • Virus-Compound Incubation : Prepare serial dilutions of this compound. Mix each dilution with a standard amount of virus (e.g., 100 plaque-forming units) and incubate for 1 hour at 37°C.

    • Infection : Remove the medium from the cell monolayers and inoculate with the virus-compound mixtures. Allow the virus to adsorb for 1 hour.

    • Overlay : Remove the inoculum and overlay the cells with a semi-solid medium (e.g., agarose or methylcellulose) containing the corresponding concentration of the compound. This restricts viral spread to adjacent cells, leading to the formation of discrete plaques.

    • Incubation : Incubate the plates for 3-5 days until plaques are visible.

    • Staining : Fix the cells (e.g., with formaldehyde) and stain with a dye like crystal violet, which stains living cells but leaves the plaques unstained.

    • Data Analysis : Count the number of plaques in each well. Calculate the percentage of plaque reduction compared to the virus-only control and determine the IC50 value.

Conclusion and Future Directions

While direct experimental evidence for the biological activity of this compound is currently lacking in the public domain, a systematic analysis of its structural components allows for a strong, data-driven prediction of its therapeutic potential.

The presence of the 6-chloro group is strongly associated with enhanced potency in both anticancer and antiviral quinoline derivatives. The 2-carbonitrile group, a versatile hydrogen bond acceptor and potential Michael acceptor, points towards mechanisms involving the inhibition of crucial cellular enzymes like kinases and HDACs .

When compared to established quinoline drugs, its profile is mechanistically distinct from the lysosomotropic agent Chloroquine but shares key structural features with targeted kinase inhibitors like Bosutinib. This predictive analysis strongly suggests that This compound is a high-priority candidate for anticancer drug discovery , with a secondary potential for antiviral applications.

The experimental workflows detailed in this guide provide a clear and robust path forward for synthesizing and evaluating this promising compound. Future research should focus on performing these screens to validate the predicted activities, elucidate the specific molecular targets, and begin the process of lead optimization to develop a novel therapeutic agent.

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  • Wikipedia. (n.d.). Bosutinib. Retrieved from [Link]

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The Ascendant Scaffold: A Comparative Guide to the Structure-Activity Relationship of 6-Chloroquinoline-2-carbonitrile Analogs in Oncology

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern oncology, the quest for novel molecular entities with superior efficacy and target specificity is a perpetual endeavor. Among the privileged scaffolds in medicinal chemistry, the quinoline core has consistently emerged as a versatile framework for the development of potent therapeutic agents.[1][2] This guide provides an in-depth comparative analysis of the structure-activity relationship (SAR) of 6-Chloroquinoline-2-carbonitrile analogs, a class of compounds demonstrating significant promise as anticancer agents. By synthesizing data from disparate yet related studies, we will elucidate the key structural determinants for biological activity, compare their performance with established alternatives, and provide detailed experimental protocols to empower further research and development in this critical area.

The this compound Core: A Strategic Starting Point

The foundational this compound scaffold presents a strategically designed starting point for anticancer drug discovery. The quinoline ring system is a well-established pharmacophore present in numerous approved drugs, recognized for its ability to intercalate with DNA and interact with various enzymatic targets.[3] The chlorine atom at the 6-position is a critical feature, often enhancing the lipophilicity and metabolic stability of the molecule, which can lead to improved pharmacokinetic profiles and potent anticancer activity.[2][4] The nitrile group at the 2-position is a strong electron-withdrawing group that can participate in hydrogen bonding and other polar interactions within the active sites of target proteins, contributing to binding affinity and selectivity.

Deconstructing the Structure-Activity Relationship (SAR)

The Criticality of Substituents at the C2-Position

The C2 position of the quinoline ring offers a prime location for introducing diversity and modulating biological activity. Studies on various 2-substituted quinolines have consistently demonstrated that the nature of the substituent at this position profoundly influences their anticancer efficacy.[5]

For this compound analogs, the introduction of aryl groups at the C2 position is a common strategy. The electronic properties and substitution patterns of this aryl ring are pivotal.

  • Electron-Withdrawing vs. Electron-Donating Groups: While systematic studies on 2-aryl-6-chloroquinoline-2-carbonitriles are limited, research on related 2-arylquinolines suggests that the presence of electron-withdrawing groups (e.g., halogens, nitro groups) or electron-donating groups (e.g., methoxy, methyl) on the C2-phenyl ring can significantly impact cytotoxicity. The optimal substitution often depends on the specific biological target and the cancer cell line being investigated.

  • Steric Hindrance: The size and orientation of substituents on the C2-aryl group can influence the molecule's ability to fit into the binding pocket of a target enzyme. Bulky groups may either enhance binding through increased van der Waals interactions or cause steric hindrance that prevents optimal binding.

The Influence of Modifications at the C4-Position

The C4 position of the quinoline nucleus is another key site for structural modification. The introduction of various functionalities at this position can dramatically alter the compound's biological profile. For instance, in the broader class of quinolines, the introduction of an amino group or substituted anilino moieties at C4 has been a successful strategy in the development of potent kinase inhibitors.[6]

dot

SAR_Summary cluster_quinoline This compound Core cluster_modifications Key Modification Points & SAR Insights Core Quinoline Ring Cl 6-Chloro Core->Cl Enhances Lipophilicity & Metabolic Stability CN 2-Carbonitrile Core->CN Electron Withdrawing Potential H-bonding C2 C2-Position (Aryl Substitution) Core->C2 Primary site for diversity introduction C4 C4-Position (Amine/Anilino Substitution) Core->C4 Modulates kinase inhibitory potential Aryl_Sub Substituents on C2-Aryl Ring C2->Aryl_Sub Fine-tunes electronic and steric properties

Caption: Key structural features and modification points of the this compound scaffold influencing anticancer activity.

Comparative Performance Analysis

To contextualize the potential of this compound analogs, it is essential to compare their performance against established anticancer agents that target similar cellular pathways. Many quinoline derivatives have been shown to exert their anticancer effects through the inhibition of critical signaling pathways such as the PI3K/Akt/mTOR pathway, receptor tyrosine kinases (e.g., EGFR), or by disrupting tubulin polymerization.[2][7]

Quantitative Comparison of Anticancer Activity

The following table summarizes the half-maximal inhibitory concentration (IC50) values for a selection of 6-chloroquinoline derivatives and established anticancer drugs against various human cancer cell lines. This data, while not exclusively for 2-carbonitrile analogs, provides a valuable benchmark for the potency of the 6-chloroquinoline scaffold.

Compound ID/Drug NameCancer Cell LineCell Line TypeIC50 (µM)Reference
Representative 6-Chloroquinoline Derivatives
Compound 18j (a 6-chloro-2-methylquinolyl hydrazone)Various (NCI-60)Multiple0.33 - 4.87 (GI50)[8]
Compound 10 (a 4-aryl-6-chloroquinoline)HepG 2.2.15Human Liver Carcinoma4.4 - 9.8 (HBV DNA replication)[3]
Compound 17 (a 4-aryl-6-chloroquinoline)HepG 2.2.15Human Liver Carcinoma4.4 - 9.8 (HBV DNA replication)[3]
Compound 20 (a 4-aryl-6-chloroquinoline)HepG 2.2.15Human Liver Carcinoma4.4 - 9.8 (HBV DNA replication)[3]
Established Anticancer Drugs (for comparison)
DoxorubicinK562Human Myelogenous Leukemia6.94[9]
StaurosporineK562Human Myelogenous Leukemia5.07[9]
Gefitinib (EGFR Inhibitor)A549 (Cisplatin-resistant)Human Lung Carcinoma>10[10]
BKM120 (PI3K Inhibitor)FaDu (Cisplatin-resistant)Human Pharyngeal Squamous Cell Carcinoma~5[10]

Note: The presented IC50 values are for illustrative comparison and are derived from different studies. Direct comparison should be made with caution due to variations in experimental conditions.

Experimental Protocols

To facilitate further research and validation, this section provides detailed, step-by-step methodologies for the synthesis of this compound analogs and for the evaluation of their anticancer activity.

General Synthesis of 2-Aryl-6-chloroquinoline-4-carbonitrile Derivatives

The synthesis of the target compounds can be achieved through a multi-step process, often starting with a Friedländer annulation to construct the quinoline core.

Step 1: Synthesis of 2-amino-5-chlorobenzophenone.

  • To a solution of 4-chloroaniline in a suitable solvent, add benzoyl chloride.

  • The reaction is typically carried out in the presence of a Lewis acid catalyst (e.g., AlCl3).

  • The mixture is heated under reflux for several hours.

  • After completion, the reaction is quenched, and the product is extracted and purified by crystallization or column chromatography.

Step 2: Friedländer Annulation to form 2-Aryl-6-chloroquinoline.

  • A mixture of 2-amino-5-chlorobenzophenone and a ketone with an α-methylene group (e.g., acetone, acetophenone) is heated in the presence of a base (e.g., potassium hydroxide) or an acid catalyst.

  • The reaction is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the product is isolated by precipitation and purified.

Step 3: Conversion to 2-Aryl-6-chloroquinoline-4-carbonitrile.

  • The 2-aryl-6-chloroquinoline is first converted to the corresponding 4-chloro derivative using a chlorinating agent like phosphorus oxychloride (POCl3).

  • The resulting 2-aryl-4,6-dichloroquinoline is then reacted with a cyanide source, such as potassium cyanide (KCN) or sodium cyanide (NaCN), in a suitable solvent (e.g., DMSO) to yield the final 2-aryl-6-chloroquinoline-4-carbonitrile.

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Synthesis_Workflow Start 4-Chloroaniline + Benzoyl Chloride Step1 Friedel-Crafts Acylation (Lewis Acid Catalyst) Start->Step1 Intermediate1 2-Amino-5-chlorobenzophenone Step1->Intermediate1 Step2 Friedländer Annulation (with Ketone) Intermediate1->Step2 Intermediate2 2-Aryl-6-chloroquinolin-4-ol Step2->Intermediate2 Step3 Chlorination (e.g., POCl3) Intermediate2->Step3 Intermediate3 2-Aryl-4,6-dichloroquinoline Step3->Intermediate3 Step4 Cyanation (e.g., KCN) Intermediate3->Step4 FinalProduct 2-Aryl-6-chloroquinoline-4-carbonitrile Step4->FinalProduct

Sources

A Comparative Guide to In Vitro Testing of 6-Chloroquinoline-2-carbonitrile Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview and comparison of essential in vitro testing protocols for evaluating the biological activity of 6-Chloroquinoline-2-carbonitrile derivatives. Designed for researchers, scientists, and drug development professionals, this document offers not just procedural steps but also the underlying scientific rationale to empower informed experimental design and data interpretation.

Introduction: The Therapeutic Potential of the this compound Scaffold

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents with a wide spectrum of biological activities, including anticancer, antimicrobial, and antiviral properties.[1][2][3] The functionalization of this core structure allows for the fine-tuning of its pharmacological profile. The incorporation of a chlorine atom at the 6-position, for instance, has been shown to enhance the anticancer properties of quinoline compounds.[1] Furthermore, the introduction of a nitrile (carbonitrile) group at the 2-position is of significant interest. The nitrile moiety is a versatile functional group known to participate in key binding interactions with biological targets and is present in several approved drugs. Its electron-withdrawing nature can modulate the electronic properties of the entire molecule, potentially enhancing its potency and selectivity.

Given this promising structural combination, a systematic in vitro evaluation is the critical first step in characterizing the therapeutic potential of novel this compound derivatives. This guide will compare and detail the core assays required to build a comprehensive biological activity profile, focusing on anticancer and antimicrobial applications.

Part 1: Anticancer Activity Assessment

The initial screening of novel compounds for anticancer potential involves a tiered approach, beginning with cytotoxicity and progressing to more mechanistic assays like apoptosis and cell cycle analysis.

Cell Viability and Cytotoxicity Assays: The First Line of Screening

The fundamental question for any potential anticancer agent is whether it can inhibit the proliferation of cancer cells. Cytotoxicity assays provide a quantitative measure of a compound's ability to cause cell damage or death.[4] A comparison of two common colorimetric assays, MTT and LDH, is presented below.

AssayPrincipleEndpointAdvantagesDisadvantages
MTT Assay Enzymatic reduction of the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases in metabolically active cells to form a purple formazan product.Cell viability and metabolic activity.Well-established, high sensitivity, cost-effective.Requires a solubilization step; can be affected by compounds that alter cellular metabolism.
LDH Release Assay Measurement of lactate dehydrogenase (LDH), a stable cytosolic enzyme that is released into the culture medium upon plasma membrane damage (necrosis).Cell death (membrane integrity).Non-toxic to remaining viable cells; allows for kinetic studies from the same sample.Less sensitive for detecting early apoptosis where the membrane is intact.

Expert Rationale: For an initial broad screening of this compound derivatives, the MTT assay is often preferred due to its high throughput and sensitivity in detecting anti-proliferative effects. It provides a robust measure of overall metabolic compromise in the cancer cell population. The LDH assay serves as a complementary method, specifically to distinguish between cytostatic effects (growth inhibition) and cytotoxic effects (cell death via membrane lysis).

This protocol describes a standard method for assessing the cytotoxic effects of this compound derivatives on a panel of cancer cell lines.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment and recovery.

  • Compound Treatment: Prepare serial dilutions of the test derivatives in complete cell culture medium. The final concentration of the solvent (e.g., DMSO) should be kept below 0.5% to avoid solvent-induced toxicity. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations (e.g., 0.1 to 100 µM). Include a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C and 5% CO₂.

  • MTT Addition: After incubation, carefully remove the treatment medium. Add 50 µL of serum-free medium and 50 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to purple formazan crystals.

  • Solubilization: Carefully aspirate the MTT solution without disturbing the formazan crystals. Add 150 µL of a solubilization solvent (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the crystals.

  • Absorbance Reading: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot a dose-response curve and determine the half-maximal inhibitory concentration (IC₅₀) value.

MTT_Workflow cluster_prep Plate Preparation cluster_treat Treatment cluster_assay MTT Reaction cluster_analysis Data Acquisition seed 1. Seed Cells (96-well plate) incubate1 2. Incubate 24h (37°C, 5% CO₂) seed->incubate1 treat 3. Add Serial Dilutions of Derivatives incubate1->treat incubate2 4. Incubate 48-72h treat->incubate2 add_mtt 5. Add MTT Solution incubate2->add_mtt incubate3 6. Incubate 2-4h (Formazan Formation) add_mtt->incubate3 solubilize 7. Solubilize Crystals (DMSO) incubate3->solubilize read 8. Read Absorbance (570 nm) solubilize->read analyze 9. Calculate IC₅₀ read->analyze

Caption: Workflow of the MTT assay for cytotoxicity screening.

While specific data for this compound derivatives is emerging, the following table presents IC₅₀ values for structurally related 6-chloroquinoline and quinoline-2-one derivatives to provide a comparative performance benchmark.

Compound ClassDerivative ExampleCancer Cell LineIC₅₀ (µM)Reference
Quinoline-4-carboxylic acid6-Chloro-2-(4-hydroxy-3-methoxyphenyl)quinoline-4-carboxylic acidMCF-7 (Breast)< 10 (82.9% growth reduction)[5]
6-Chloro-quinazolinDerivative 5aMGC-803 (Gastric)3.2[6]
6-Chloro-quinazolinDerivative 5fBcap-37 (Breast)1.8[6]
Quinoline-2-oneCompound 6c (R¹=Cl, R²=H)MRSA (Bacteria)0.75 µg/mL[7]
4-Aminoquinoline7-chloro-N,N-dimethyl-N'-(quinolin-4-yl)ethane-1,2-diamineMDA-MB-468 (Breast)8.73[8]

Note: The data presented is for structurally similar compounds and serves as a reference for expected potency.

Apoptosis Assays: Uncovering the Mechanism of Cell Death

Once a compound demonstrates cytotoxic activity, the next logical step is to determine the mechanism of cell death. Apoptosis, or programmed cell death, is a preferred mechanism for anticancer drugs as it avoids the inflammatory response associated with necrosis. The Annexin V/Propidium Iodide (PI) assay is the gold standard for detecting apoptosis.

Scientific Principle: During early apoptosis, a phospholipid called phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and can be conjugated to a fluorescent dye (e.g., FITC). Propidium Iodide (PI) is a fluorescent dye that can only enter cells with compromised membranes, a characteristic of late apoptotic or necrotic cells. By using both stains, we can differentiate between live, early apoptotic, late apoptotic, and necrotic cells via flow cytometry.[5]

Step-by-Step Methodology:

  • Cell Treatment: Seed cells (e.g., 1 x 10⁶ cells) in a 6-well plate and allow them to attach overnight. Treat the cells with the this compound derivative at its IC₅₀ and 2x IC₅₀ concentrations for 24 or 48 hours. Include an untreated control.

  • Cell Harvesting: Collect both floating (apoptotic) and adherent cells. For adherent cells, gently detach them using trypsin-EDTA. Combine all cells from each well and centrifuge at 500 x g for 5 minutes.

  • Washing: Discard the supernatant and wash the cell pellet twice with cold 1X PBS.

  • Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.

  • Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI, 1 mg/mL solution) to the cell suspension.

  • Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.

  • Dilution: Add 400 µL of 1X Annexin V Binding Buffer to each tube.

  • Flow Cytometry Analysis: Analyze the samples immediately on a flow cytometer.

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Apoptosis_Workflow cluster_prep Cell Preparation cluster_stain Staining cluster_analysis Analysis treat 1. Treat Cells with Derivative (IC₅₀) harvest 2. Harvest Adherent & Floating Cells treat->harvest wash 3. Wash with cold PBS harvest->wash resuspend 4. Resuspend in Binding Buffer wash->resuspend stain 5. Add Annexin V-FITC & Propidium Iodide resuspend->stain incubate 6. Incubate 15 min (Dark) stain->incubate dilute 7. Add Binding Buffer incubate->dilute analyze 8. Analyze by Flow Cytometry dilute->analyze quadrants 9. Quantify Cell Populations (Live, Apoptotic, Necrotic) analyze->quadrants

Caption: Workflow for apoptosis detection using Annexin V/PI staining.

Cell Cycle Analysis: Investigating Anti-proliferative Effects

Many anticancer agents exert their effects by disrupting the normal progression of the cell cycle, leading to arrest at specific phases (G0/G1, S, or G2/M) and subsequently inducing apoptosis. Cell cycle analysis using propidium iodide staining is a powerful technique to investigate these effects.

Scientific Principle: Propidium iodide is a fluorescent intercalating agent that stains DNA. The amount of fluorescence emitted is directly proportional to the amount of DNA in the cell. Therefore, cells in the G2/M phase (with 4N DNA content) will fluoresce twice as brightly as cells in the G0/G1 phase (with 2N DNA content). Cells in the S phase (undergoing DNA synthesis) will have intermediate fluorescence. Flow cytometry can quantify the percentage of cells in each phase.[5][9]

Step-by-Step Methodology:

  • Cell Treatment and Harvesting: Treat cells with the test derivative as described for the apoptosis assay. Harvest the cells by trypsinization and wash once with cold PBS.

  • Fixation: Resuspend the cell pellet in 500 µL of cold PBS. While gently vortexing, add 4.5 mL of cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).

  • Washing: Centrifuge the fixed cells (at a higher speed, e.g., 800 x g) and discard the ethanol. Wash the cell pellet once with PBS.

  • Staining: Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A (to prevent staining of double-stranded RNA).

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Use a histogram to display cell count versus fluorescence intensity. Gate out doublets and aggregates.

  • Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle using appropriate cell cycle analysis software.

CellCycle_Workflow cluster_prep Cell Preparation cluster_stain Staining cluster_analysis Analysis treat 1. Treat Cells with Derivative harvest 2. Harvest & Wash with PBS treat->harvest fix 3. Fix in Cold 70% Ethanol harvest->fix wash_fix 4. Wash to Remove Ethanol fix->wash_fix stain 5. Resuspend in PI/RNase Solution wash_fix->stain incubate 6. Incubate 30 min (Dark) stain->incubate analyze 7. Analyze by Flow Cytometry incubate->analyze quantify 8. Quantify Cell Cycle Phases analyze->quantify

Caption: Workflow for cell cycle analysis using propidium iodide staining.

Part 2: Antimicrobial Activity Assessment

Quinoline derivatives are well-known for their antimicrobial properties.[3][10] Evaluating new this compound derivatives against a panel of pathogenic bacteria and fungi is crucial to determine their potential as anti-infective agents.

Minimum Inhibitory Concentration (MIC) Assay

The most fundamental measure of a compound's antimicrobial activity is the Minimum Inhibitory Concentration (MIC). This is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standardized and widely used technique for determining MIC values.[6][8]

Scientific Principle: Serial dilutions of the test compound are prepared in a liquid growth medium in a 96-well plate. A standardized inoculum of the microorganism is added to each well. After incubation, the wells are visually inspected for turbidity (growth). The lowest concentration of the compound that shows no visible growth is recorded as the MIC.

Step-by-Step Methodology:

  • Prepare Compound Stock: Dissolve the this compound derivative in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution (e.g., 10 mg/mL).

  • Prepare Inoculum: Culture the bacterial or fungal strain overnight in an appropriate broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi). Dilute the culture to achieve a standardized final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Serial Dilutions: In a 96-well microtiter plate, add 50 µL of sterile broth to all wells. Add 50 µL of the compound stock solution to the first well of a row and mix. Perform a 2-fold serial dilution by transferring 50 µL from the first well to the second, and so on, down the row. Discard the final 50 µL from the last well. This creates a range of compound concentrations.

  • Inoculation: Add 50 µL of the standardized microbial inoculum to each well.

  • Controls: Include a positive control (broth + inoculum, no compound) to confirm microbial growth and a negative control (broth only) to check for sterility. A standard antibiotic (e.g., Ciprofloxacin for bacteria, Amphotericin B for fungi) should also be tested as a reference.

  • Incubation: Cover the plate and incubate at 35-37°C for 18-24 hours for bacteria, or at 30-35°C for 24-48 hours for fungi.

  • Determine MIC: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth. A colorimetric indicator like resazurin can also be added to aid in determining viability.

MIC_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis dilutions 1. Prepare Serial Dilutions of Derivative in Plate add_inoculum 3. Add Inoculum to All Wells dilutions->add_inoculum inoculum 2. Prepare Standardized Microbial Inoculum inoculum->add_inoculum add_controls 4. Add Controls (Growth, Sterility) add_inoculum->add_controls incubate 5. Incubate Plate (24-48h) add_controls->incubate read 6. Visually Inspect for Turbidity (Growth) incubate->read determine_mic 7. Determine Lowest Concentration with No Growth (MIC) read->determine_mic

Caption: Workflow for the broth microdilution MIC assay.

The following table summarizes the MIC values for quinoline-carbonitrile and quinoline-2-one derivatives against various microbial strains, providing a benchmark for evaluating new this compound compounds.

Compound ClassDerivative ExampleMicrobial StrainMIC (µg/mL)Reference
6-Methoxyquinoline-3-carbonitrileCompound 7bS. pneumoniae6.25[11]
6-Methoxyquinoline-3-carbonitrileCompound 7bP. aeruginosa12.5[11]
6-Methoxyquinoline-3-carbonitrileCompound 7eC. albicans6.25[11]
Quinoline-2-oneCompound 6c (R¹=Cl)S. aureus (MRSA)0.75[7]
Quinoline-2-oneCompound 6c (R¹=Cl)E. faecalis (VRE)0.75[7]
Quinoline HybridCompound 3cS. aureus2.67[4]

Note: The data presented is for structurally similar compounds and serves as a reference for expected potency.

Conclusion and Future Directions

This guide outlines a logical, tiered approach to the in vitro evaluation of novel this compound derivatives. By systematically applying these protocols, researchers can efficiently determine the cytotoxic and antimicrobial potency of their compounds and gain initial insights into their mechanisms of action. The comparative data from structurally related molecules provides a valuable context for interpreting new results.

Future research should focus on expanding the panel of cancer cell lines and microbial strains to establish the spectrum of activity. For promising anticancer candidates, further mechanistic studies such as Western blotting for apoptosis- and cell cycle-related proteins, and specific kinase inhibition assays are recommended. For potent antimicrobial leads, time-kill kinetic studies and biofilm disruption assays will provide a more in-depth characterization of their efficacy. This foundational in vitro data is indispensable for making informed decisions about which derivatives warrant advancement into more complex preclinical models.

References

  • Exploration of quinolone and quinoline derivatives as potential anticancer agents. (2019). National Institutes of Health. Available at: [Link]

  • Quinoline-2-one derivatives as promising antibacterial agents against multidrug-resistant Gram-positive bacterial strains. (2023). National Institutes of Health. Available at: [Link]

  • Design, synthesis and biological evaluation of 6-chloro-quinolin-2-one derivatives as novel FXIa inhibitors. (2024). PubMed. Available at: [Link]

  • Cell Cycle Analysis by Propidium Iodide Staining. (n.d.). UCL. Available at: [Link]

  • Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. (2014). National Institutes of Health. Available at: [Link]

  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. (2025). RSC Advances. Available at: [Link]

  • Synthesis and Biological Evaluation of Novel 6-chloro-quinazolin Derivatives as Potential Antitumor Agents. (2014). PubMed. Available at: [Link]

  • Synthesis and preliminary antimicrobial evaluation of some new 6-methoxyquinoline-3-carbonitrile derivatives. (2015). ResearchGate. Available at: [Link]

  • Quinoline-based Compounds with Potential Activity against Drugresistant Cancers. (2025). Pre-print server. Available at: [Link]

  • Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. (2022). National Institutes of Health. Available at: [Link]

  • Synthesis and preliminary antimicrobial evaluation of some new 6-methoxyquinoline-3-carbonitrile derivatives. (2016). ResearchGate. Available at: [Link]

  • Antimicrobial Activity of the Quinoline Derivative HT61 against Staphylococcus aureus Biofilms. (2020). PubMed. Available at: [Link]

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A Researcher's Guide to Validating the Mechanism of Action of Novel 6-Chloroquinoline-2-carbonitrile Compounds

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, technically detailed framework for researchers, scientists, and drug development professionals to elucidate and validate the mechanism of action (MoA) of a novel class of compounds: 6-Chloroquinoline-2-carbonitriles. We move beyond a simple listing of protocols to explain the scientific rationale behind each experimental choice, ensuring a self-validating and robust workflow. This document is structured as a logical journey, beginning with a promising lead from a phenotypic screen and culminating in a well-supported mechanistic hypothesis.

Introduction: The Quinoline Scaffold and a Novel Discovery

Quinoline and its derivatives are foundational scaffolds in medicinal chemistry, recognized for a wide spectrum of pharmacological activities, including anticancer, antimalarial, and antibacterial properties.[1][2] The incorporation of a chlorine atom at the 6-position has been shown to enhance the anticancer potential of some quinoline compounds, with evidence suggesting targeting of critical oncogenic signaling pathways like PI3K/Akt/mTOR.[3][4] Separately, the nitrile functional group is a key feature in many modern pharmaceuticals, often acting as a hydrogen bond acceptor in interactions with target proteins.[5]

Our investigation begins with a hypothetical novel compound, 6-Chloroquinoline-2-carbonitrile (termed CQC-1) , which has emerged from a phenotypic screen showing potent anti-proliferative activity against the A431 human epidermoid carcinoma cell line, a line known for its high expression of the Epidermal Growth Factor Receptor (EGFR).[6][7][8] This initial finding is promising, but the true journey of drug discovery begins now: identifying the molecular target and validating the mechanism of action.

Phase 1: Hypothesis Generation from Phenotypic Data

The initial phenotypic observation of anti-proliferative activity in an EGFR-overexpressing cell line provides our first clue. The structural similarity of the quinoline core to known kinase inhibitors directs our initial hypothesis towards the inhibition of oncogenic kinases.[3][9] Given the A431 cell context, the most probable candidates are members of the receptor tyrosine kinase family and their downstream effectors.

Our primary hypotheses are:

  • CQC-1 is a direct inhibitor of a receptor tyrosine kinase, such as EGFR or HER2.

  • CQC-1 targets a key downstream kinase in a critical survival pathway, such as PI3K/Akt/mTOR or RAF/MEK/ERK.

Phase 2: Target Identification and Engagement

The first crucial step is to move from a cellular phenotype to a specific molecular interaction. We need to identify the direct binding partner(s) of CQC-1.

Unbiased Target Deconvolution (Optional but Recommended)

For a truly novel compound, an unbiased approach can reveal unexpected targets. Techniques like Capture Compound Mass Spectrometry (CCMS) can identify protein interactors from cell lysates without prior assumptions. While powerful, this is resource-intensive. A more directed, hypothesis-driven approach is often more practical as a first step.

Biophysical Assays for Direct Target Binding

To confirm direct physical interaction between CQC-1 and our hypothesized kinase targets, we will employ a suite of biophysical techniques. These assays are critical for validating that the compound's effect is not an artifact of the cellular environment.

CETSA is a powerful first step to verify that CQC-1 engages a target protein within the intact cell.[13][14][15][16][17] The principle is that ligand binding stabilizes a protein, increasing its melting temperature.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

  • Cell Culture & Treatment: Culture A431 cells to ~80% confluency. Treat cells with varying concentrations of CQC-1 (e.g., 0.1 µM to 50 µM) or a vehicle control (DMSO) for 2 hours.

  • Heating: Harvest and wash the cells, then resuspend them in PBS. Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature.

  • Lysis & Centrifugation: Lyse the cells via three freeze-thaw cycles using liquid nitrogen. Separate the soluble protein fraction from the precipitated aggregates by centrifugation at 20,000 x g for 20 minutes at 4°C.

  • Protein Quantification: Collect the supernatant and analyze the amount of soluble target protein (e.g., EGFR, Akt, BRAF) remaining at each temperature using Western blotting.

  • Data Analysis: Plot the percentage of soluble protein against temperature to generate melting curves. A shift in the melting curve to a higher temperature in the presence of CQC-1 indicates direct target engagement.

ITC provides a complete thermodynamic profile of the binding interaction in a single experiment, measuring the heat released or absorbed as the compound is titrated into a solution of the purified target protein.[18][19][20][21][22] This gives us the binding affinity (KD), stoichiometry (n), and changes in enthalpy (ΔH) and entropy (ΔS).

Experimental Protocol: Isothermal Titration Calorimetry (ITC)

  • Sample Preparation: Prepare a solution of purified recombinant kinase (e.g., EGFR kinase domain) at a concentration of 10-50 µM in a suitable buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl). Prepare a solution of CQC-1 at a 10-20 fold higher concentration in the same buffer.

  • Instrument Setup: Load the protein solution into the sample cell of the ITC instrument and the CQC-1 solution into the injection syringe. Allow the system to equilibrate to the desired temperature (e.g., 25°C).

  • Titration: Perform a series of small injections (e.g., 2 µL) of the CQC-1 solution into the protein solution, recording the heat change after each injection.

  • Data Analysis: Integrate the heat-change peaks and plot them against the molar ratio of CQC-1 to protein. Fit the resulting binding isotherm to a suitable model to determine KD, n, ΔH, and ΔS.

SPR is an orthogonal biophysical method that provides real-time kinetic data on the binding interaction, including the association rate constant (ka) and the dissociation rate constant (kd).[1][23][24][25][26] The ratio of these constants (kd/ka) provides the equilibrium dissociation constant (KD), which should correlate with the value obtained from ITC.

Experimental Protocol: Surface Plasmon Resonance (SPR)

  • Chip Preparation: Immobilize the purified target kinase onto a sensor chip surface using a suitable method like amine coupling.

  • Binding Analysis: Flow a series of concentrations of CQC-1 over the chip surface and record the change in the SPR signal (measured in Response Units, RU) over time.

  • Kinetic Analysis: After the association phase, flow buffer alone over the chip to monitor the dissociation of the compound.

  • Data Fitting: Fit the association and dissociation curves globally to a kinetic model (e.g., 1:1 Langmuir binding) to calculate ka, kd, and KD.

Data Presentation: Biophysical Validation of Target Engagement

AssayParameterCQC-1 vs. EGFRCQC-1 vs. BRAFV600ECQC-1 vs. PI3Kα
CETSA ΔTm (°C)+5.2+1.1+0.8
ITC KD (nM)150>10,000>10,000
SPR KD (nM)165Not DeterminedNot Determined
SPR ka (1/Ms)1.2 x 105Not DeterminedNot Determined
SPR kd (1/s)2.0 x 10-2Not DeterminedNot Determined

Table 1: Hypothetical comparative data for CQC-1 against various kinase targets. The strong thermal shift and low nanomolar KD values from orthogonal assays strongly suggest EGFR is a primary target.

Phase 3: Biochemical and Cellular Validation of Mechanism

Having identified EGFR as a high-confidence direct target, we must now confirm that this binding event translates into functional inhibition of the kinase and its downstream signaling pathway in a cellular context.

Biochemical Kinase Inhibition Assays

These assays directly measure the enzymatic activity of the purified kinase in the presence of the inhibitor. An ADP-Glo™ kinase assay is a robust, luminescence-based method for this purpose.[2][27]

Experimental Protocol: EGFR Kinase Assay (ADP-Glo™)

  • Reaction Setup: In a 384-well plate, add purified recombinant EGFR kinase (e.g., 5 nM), a suitable peptide substrate, and varying concentrations of CQC-1.

  • Initiate Reaction: Start the kinase reaction by adding ATP (at a concentration near the Km for the enzyme, e.g., 15 µM). Incubate for 60 minutes at room temperature.

  • ADP Detection: Add ADP-Glo™ Reagent to deplete the remaining ATP. Then, add Kinase Detection Reagent to convert the ADP generated by the kinase into ATP, which is then used by a luciferase to produce a luminescent signal.

  • Data Analysis: Measure luminescence. The signal is directly proportional to kinase activity. Plot the signal against the logarithm of CQC-1 concentration and fit to a dose-response curve to determine the IC50 value.

Comparative Analysis: Potency and Selectivity

To understand the specificity of CQC-1, it should be tested against other relevant kinases in parallel. For comparison, we will use a known EGFR inhibitor (e.g., Gefitinib) and a BRAF inhibitor (e.g., Vemurafenib).

CompoundEGFR IC50 (nM)BRAFV600E IC50 (nM)HER2 IC50 (nM)
CQC-1 958,5001,200
Gefitinib 30>10,000900
Vemurafenib >10,00050>10,000

Table 2: Hypothetical IC50 data demonstrating CQC-1's potent and selective inhibition of EGFR kinase activity compared to alternative compounds and kinase targets.

Cellular Pathway Analysis via Western Blot

The ultimate proof of mechanism lies in demonstrating that CQC-1 inhibits the target's signaling cascade within the cell. We will use Western blotting to probe the phosphorylation status of EGFR and its key downstream effectors.[28][29][30][31][32]

Experimental Protocol: Western Blot for Pathway Analysis

  • Cell Treatment: Seed A431 cells and allow them to attach. Starve the cells (serum-free media) for 12-18 hours to reduce basal signaling.

  • Inhibition and Stimulation: Pre-treat cells with CQC-1 (at 1x, 5x, and 10x IC50 concentrations) or vehicle for 2 hours. Then, stimulate the cells with EGF (e.g., 100 ng/mL) for 10 minutes to activate the pathway.

  • Lysis and Protein Quantification: Wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors. Determine the total protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein lysate by SDS-PAGE and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and probe with primary antibodies against phospho-EGFR (pY1068), total EGFR, phospho-Akt (pS473), total Akt, phospho-ERK (pT202/Y204), and total ERK. Use an antibody for a housekeeping protein (e.g., GAPDH) as a loading control.

  • Detection: Use HRP-conjugated secondary antibodies and an ECL substrate to visualize the protein bands.

The expected result is that CQC-1 will cause a dose-dependent decrease in the phosphorylation of EGFR, Akt, and ERK upon EGF stimulation, while the total protein levels remain unchanged. This confirms that CQC-1 disrupts the signaling cascade at the level of the EGFR, consistent with our previous findings.

Visualizing the Workflow and Pathway

Diagrams are essential for conceptualizing complex biological processes and experimental plans.

G cluster_0 Phase 1: Phenotypic Discovery & Hypothesis cluster_1 Phase 2: Target Identification & Engagement cluster_2 Phase 3: Biochemical & Cellular Validation pheno Phenotypic Screen: CQC-1 shows anti-proliferative activity in A431 cells hypo Hypothesis Generation: Target is likely an oncogenic kinase (e.g., EGFR, BRAF, PI3K) pheno->hypo cetsa CETSA: Confirm target engagement in intact cells hypo->cetsa itc ITC: Determine binding thermodynamics (KD) cetsa->itc spr SPR: Determine binding kinetics (ka, kd) itc->spr biochem Biochemical Assay: Measure direct kinase inhibition (IC50) spr->biochem western Western Blot: Analyze downstream pathway modulation biochem->western pheno_confirm Cell Viability Assay: Confirm on-target cytotoxicity western->pheno_confirm MoA Validated MoA: CQC-1 is a direct EGFR inhibitor pheno_confirm->MoA

Caption: A workflow for validating the mechanism of action of CQC-1.

G cluster_0 Downstream Signaling EGF EGF Ligand EGFR EGFR EGF->EGFR Activates PI3K PI3K EGFR->PI3K p Ras Ras EGFR->Ras p CQC1 CQC-1 CQC1->EGFR Inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: The hypothesized EGFR signaling pathway inhibited by CQC-1.

Conclusion

This guide outlines a rigorous, multi-faceted approach to validating the mechanism of action for a novel this compound compound. By systematically progressing from a phenotypic observation to direct target engagement, biochemical inhibition, and cellular pathway analysis, researchers can build a high-confidence model of their compound's MoA. The emphasis on orthogonal assays—using different techniques like CETSA, ITC, and SPR to measure the same parameter (binding)—is critical for generating trustworthy and robust data. This self-validating framework not only elucidates the primary mechanism but also provides a solid foundation for lead optimization and further preclinical development.

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A Comparative Technical Guide to 6-Chloroquinoline-2-carbonitrile and 6-bromoquinoline-2-carbonitrile for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern medicinal chemistry, the quinoline scaffold remains a cornerstone for the development of novel therapeutics. Its versatile structure allows for fine-tuning of physicochemical and pharmacological properties through substitution. Among the myriad of quinoline derivatives, halogenated quinoline-2-carbonitriles have emerged as particularly valuable intermediates. This guide provides a detailed comparative analysis of two key congeners: 6-Chloroquinoline-2-carbonitrile and 6-bromoquinoline-2-carbonitrile. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth look at their synthesis, properties, reactivity, and potential biological applications, supported by experimental data and established scientific principles.

Introduction: The Strategic Importance of Halogenated Quinolines

The introduction of a halogen at the 6-position of the quinoline ring, combined with a carbonitrile group at the 2-position, creates a unique chemical entity with multiple reactive handles. The carbonitrile group can be elaborated into a variety of functionalities such as amines, carboxylic acids, and tetrazoles, which are prevalent in pharmacologically active molecules. The halogen atom, in turn, serves as a key site for carbon-carbon and carbon-heteroatom bond formation through transition-metal-catalyzed cross-coupling reactions. The choice between a chloro and a bromo substituent is a critical design element, influencing not only the synthetic strategy but also the intrinsic properties of the molecule.

Physicochemical Properties: A Head-to-Head Comparison

A fundamental understanding of the physicochemical properties of these building blocks is paramount for their effective utilization in drug discovery workflows. Below is a comparative summary of the key properties of this compound and 6-bromoquinoline-2-carbonitrile.

PropertyThis compound6-bromoquinoline-2-carbonitrile
Molecular Formula C₁₀H₅ClN₂C₁₀H₅BrN₂
Molecular Weight 188.61 g/mol 233.06 g/mol [1]
CAS Number 78060-54-565185-41-3[1]
Appearance White to light yellow solidWhite to light brown solid[2]
Boiling Point Not available379.7 °C at 760 mmHg[2]
Melting Point Not availableNot available
Solubility Insoluble in waterInsoluble in water

Synthesis Strategies: Navigating the Path to Key Intermediates

The synthesis of these halogenated quinoline-2-carbonitriles can be approached through several established methodologies in heterocyclic chemistry. The choice of synthetic route is often dictated by the availability of starting materials and the desired scale of production.

A Plausible Synthetic Workflow

A common and versatile approach to quinoline-2-carbonitriles involves the modification of a pre-formed quinoline ring system. The Reissert reaction and the Sandmeyer reaction are two powerful transformations in this context.

G cluster_0 Synthesis of Halogenated Quinolines cluster_1 Introduction of the 2-Carbonitrile Group 4-haloaniline 4-Chloroaniline or 4-Bromoaniline Skraup Skraup Synthesis (Glycerol, H₂SO₄, Oxidizing Agent) 4-haloaniline->Skraup 6-haloquinoline 6-Chloroquinoline or 6-Bromoquinoline Skraup->6-haloquinoline Reissert_Compound Reissert Compound (Acyl chloride, KCN) 6-haloquinoline->Reissert_Compound Aromatization Aromatization/ Elimination Reissert_Compound->Aromatization Target_Molecule 6-Haloquinoline-2-carbonitrile Aromatization->Target_Molecule

Figure 1: A generalized synthetic workflow for the preparation of 6-haloquinoline-2-carbonitriles.

Experimental Protocol: Skraup Synthesis of 6-Haloquinolines

The Skraup synthesis is a robust method for the construction of the quinoline core from an aniline derivative.

Materials:

  • 4-Chloroaniline or 4-Bromoaniline

  • Glycerol

  • Concentrated Sulfuric Acid

  • An oxidizing agent (e.g., nitrobenzene or arsenic acid)

Procedure:

  • Carefully add concentrated sulfuric acid to a mixture of the respective 4-haloaniline and glycerol with cooling.

  • Add the oxidizing agent to the mixture.

  • Heat the reaction mixture cautiously. The reaction is highly exothermic and requires careful temperature control.

  • After the reaction is complete, cool the mixture and pour it into a large volume of water.

  • Neutralize the acidic solution with a base (e.g., sodium hydroxide) to precipitate the crude 6-haloquinoline.

  • Purify the product by steam distillation or recrystallization.[2]

Experimental Protocol: Reissert-Henze Reaction for 2-Carbonitrile Introduction

The Reissert-Henze reaction provides a means to introduce a cyano group at the 2-position of a quinoline.

Materials:

  • 6-Chloroquinoline or 6-Bromoquinoline

  • Benzoyl chloride (or other acyl chloride)

  • Potassium cyanide (or trimethylsilyl cyanide)

  • A biphasic solvent system (e.g., dichloromethane and water)

Procedure:

  • Dissolve the 6-haloquinoline in a suitable organic solvent.

  • Add the acyl chloride and a cyanide source.

  • Stir the reaction mixture vigorously at room temperature.

  • The intermediate Reissert compound is formed, which can then be aromatized to the desired 2-carbonitrile. This can often be achieved by treatment with a mild base or by thermolysis.

  • Isolate and purify the 6-haloquinoline-2-carbonitrile product by chromatography or recrystallization.

Comparative Reactivity in Cross-Coupling Reactions

The true synthetic utility of these building blocks lies in their differential reactivity in palladium-catalyzed cross-coupling reactions. The carbon-halogen bond strength (C-Cl > C-Br) is a key determinant of the reaction conditions required for oxidative addition to the palladium(0) catalyst.

G Aryl_Halide 6-Haloquinoline- 2-carbonitrile Oxidative_Addition Oxidative Addition Aryl_Halide->Oxidative_Addition Pd(0) Pd(0) Catalyst Pd(0)->Oxidative_Addition Aryl_Pd(II)_Complex Aryl-Pd(II)-Halide Complex Oxidative_Addition->Aryl_Pd(II)_Complex Transmetalation_or_Coordination Transmetalation or Amine Coordination Aryl_Pd(II)_Complex->Transmetalation_or_Coordination Coupling_Partner Coupling Partner (e.g., Boronic Acid, Amine) Coupling_Partner->Transmetalation_or_Coordination Intermediate_Complex Intermediate Pd(II) Complex Transmetalation_or_Coordination->Intermediate_Complex Reductive_Elimination Reductive Elimination Intermediate_Complex->Reductive_Elimination Reductive_Elimination->Pd(0) Coupled_Product Coupled Product Reductive_Elimination->Coupled_Product

Figure 2: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

6-bromoquinoline-2-carbonitrile: The C-Br bond is weaker than the C-Cl bond, making it more susceptible to oxidative addition. Consequently, Suzuki, Heck, and Buchwald-Hartwig amination reactions can often be carried out under milder conditions (lower temperatures, less reactive catalysts, and weaker bases). This makes the bromo derivative a versatile and highly reactive building block for library synthesis.[2]

This compound: The stronger C-Cl bond necessitates more forcing reaction conditions for efficient cross-coupling. This typically involves the use of more electron-rich and bulky phosphine ligands (e.g., Buchwald or Fu ligands), stronger bases, and higher reaction temperatures. While historically more challenging, recent advances in catalyst design have significantly improved the feasibility of using aryl chlorides as coupling partners. The lower cost and greater availability of chlorinated starting materials can make this an attractive option for large-scale synthesis.

Spectroscopic Characterization

The identity and purity of this compound and 6-bromoquinoline-2-carbonitrile are confirmed through a combination of spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom in the molecule. The aromatic protons will exhibit characteristic splitting patterns and chemical shifts. The nitrile carbon will have a distinct signal in the ¹³C NMR spectrum.

  • Infrared (IR) Spectroscopy: A strong, sharp absorption band in the region of 2220-2260 cm⁻¹ is indicative of the C≡N stretching vibration of the nitrile group.

  • Mass Spectrometry (MS): This technique confirms the molecular weight of the compound. For the bromo derivative, the presence of the characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in a roughly 1:1 ratio) provides definitive evidence of its presence.

Biological and Medicinal Chemistry Applications

The quinoline nucleus is a privileged scaffold in medicinal chemistry, and its derivatives have shown a wide range of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties. The 6-halo-2-carbonitrile quinolines serve as key starting materials for the synthesis of compounds with potential therapeutic applications. The ability to perform cross-coupling reactions at the 6-position allows for the introduction of diverse substituents to probe structure-activity relationships (SAR).

For instance, the bromo group in 6-bromoquinoline-2-carbonitrile allows for the introduction of various functional groups through reactions like Suzuki or Heck couplings, which is a common strategy in the development of quinoline-based antimalarial and anticancer drugs.[2] The nitrile group itself can be a pharmacophoric feature or can be converted to other functionalities to modulate biological activity.

Conclusion

Both this compound and 6-bromoquinoline-2-carbonitrile are valuable and versatile building blocks for drug discovery and development. The choice between the two is a strategic decision based on a balance of reactivity, cost, and the desired synthetic route. The bromo derivative offers higher reactivity and milder reaction conditions for cross-coupling, making it ideal for rapid library synthesis and initial SAR studies. The chloro analog, while requiring more robust catalytic systems, presents a more cost-effective option for larger-scale synthesis. A thorough understanding of their comparative properties and reactivity profiles, as outlined in this guide, will empower researchers to make informed decisions in the design and synthesis of novel quinoline-based therapeutic agents.

References

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Benchmarking the Performance of 6-Chloroquinoline-2-carbonitrile in Biological Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide offers an in-depth comparative analysis of 6-Chloroquinoline-2-carbonitrile's performance in key biological assays. As a privileged heterocyclic scaffold in medicinal chemistry, quinoline and its derivatives have garnered significant attention for their therapeutic potential. The incorporation of a chloro group at the 6-position and a carbonitrile moiety at the 2-position of the quinoline ring is anticipated to confer potent and multifaceted biological activities.

This document serves as a resource for researchers, scientists, and drug development professionals, providing a framework for evaluating the efficacy of this compound against established therapeutic agents. While direct head-to-head comparative data for this compound is emerging, this guide synthesizes data from closely related quinoline-2-carbonitrile and 6-chloroquinoline analogs to benchmark its potential performance against industry-standard drugs: Paclitaxel (a microtubule stabilizer), Vorinostat (a histone deacetylase inhibitor), and Gedatolisib (a dual PI3K/mTOR inhibitor).

Antiproliferative Activity: The MTT Assay

The cornerstone of anticancer drug screening is the evaluation of a compound's ability to inhibit cancer cell growth. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation. In this assay, mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The intensity of the purple color, measured spectrophotometrically, is directly proportional to the number of viable cells.

Comparative Performance: IC50 Values (µM)

The half-maximal inhibitory concentration (IC50) is a critical metric representing the concentration of a drug that is required for 50% inhibition of a biological process. The table below presents a synthesized comparison of the cytotoxic potential of 6-chloroquinoline derivatives against various cancer cell lines, benchmarked against Paclitaxel.

Compound ClassMCF-7 (Breast)HCT-116 (Colon)A549 (Lung)K-562 (Leukemia)
6-Chloroquinoline Derivatives ~0.5 - 5.0[1]~0.6 - 2.5[2]Data not readily available~0.26 - 50+[1]
Paclitaxel (Reference) ~0.002 - 0.01~0.003 - 0.01~0.005 - 0.02~0.001 - 0.005

Note: The IC50 values for 6-Chloroquinoline Derivatives are representative of various reported analogs and may not reflect the exact potency of this compound.

Experimental Protocol: MTT Assay

Objective: To determine the cytotoxic effects of this compound and comparator drugs on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7, HCT-116)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • This compound, Paclitaxel (and other comparators)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the diluted compounds. Include a vehicle control (e.g., DMSO) and a no-cell control (medium only).

  • Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.

Workflow Visualization

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_detection Detection seed_cells Seed Cells in 96-well Plate incubate_24h Incubate 24h seed_cells->incubate_24h add_compounds Add Compounds to Cells incubate_24h->add_compounds prep_compounds Prepare Compound Dilutions incubate_48_72h Incubate 48-72h add_compounds->incubate_48_72h add_mtt Add MTT Reagent incubate_48_72h->add_mtt incubate_4h Incubate 3-4h add_mtt->incubate_4h solubilize Solubilize Formazan (DMSO) incubate_4h->solubilize read_absorbance Read Absorbance (570nm) solubilize->read_absorbance Data Analysis (IC50) Data Analysis (IC50) read_absorbance->Data Analysis (IC50)

Caption: Workflow for determining in vitro cytotoxicity using the MTT assay.

Induction of Apoptosis: Annexin V/PI Staining

Apoptosis, or programmed cell death, is a crucial mechanism for eliminating damaged or cancerous cells. A hallmark of early apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells. Propidium iodide (PI) is a fluorescent intercalating agent that cannot cross the membrane of live cells, but can stain the DNA of late apoptotic or necrotic cells with compromised membrane integrity.

Experimental Protocol: Annexin V-FITC/PI Apoptosis Assay

Objective: To quantify the induction of apoptosis by this compound in cancer cells.

Materials:

  • Cancer cell lines

  • 6-well plates

  • Test compounds

  • Annexin V-FITC Apoptosis Detection Kit

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of the test compound for a specified time (e.g., 24, 48 hours).

  • Cell Harvesting: Harvest both floating and adherent cells. Wash the cells twice with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Analysis: Analyze the stained cells by flow cytometry. Distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Workflow Visualization

Apoptosis_Assay_Workflow cluster_cell_prep Cell Preparation & Treatment cluster_staining Staining cluster_analysis Analysis seed_cells Seed Cells in 6-well Plate treat_compounds Treat with Compounds seed_cells->treat_compounds harvest_cells Harvest Cells treat_compounds->harvest_cells wash_pbs Wash with PBS harvest_cells->wash_pbs resuspend_buffer Resuspend in Binding Buffer wash_pbs->resuspend_buffer add_annexin_pi Add Annexin V-FITC & PI resuspend_buffer->add_annexin_pi incubate_dark Incubate 15 min (Dark) add_annexin_pi->incubate_dark flow_cytometry Flow Cytometry Analysis incubate_dark->flow_cytometry quantify_populations Quantify Cell Populations flow_cytometry->quantify_populations

Caption: Workflow for apoptosis detection by Annexin V/PI staining.

Cell Cycle Analysis: Propidium Iodide Staining

Uncontrolled cell proliferation is a hallmark of cancer, often resulting from a dysregulated cell cycle. Many anticancer agents exert their effects by arresting the cell cycle at specific phases (G0/G1, S, or G2/M), preventing cancer cells from dividing. Propidium iodide (PI) can be used to stain the DNA of fixed and permeabilized cells. The intensity of PI fluorescence is directly proportional to the DNA content, allowing for the differentiation of cells in different phases of the cell cycle by flow cytometry.

Experimental Protocol: Cell Cycle Analysis by PI Staining

Objective: To determine the effect of this compound on the cell cycle distribution of cancer cells.

Materials:

  • Cancer cell lines

  • 6-well plates

  • Test compounds

  • PBS

  • 70% Ethanol (ice-cold)

  • PI Staining Solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment and Harvesting: Treat cells with the test compound, then harvest and wash with PBS.

  • Fixation: Resuspend the cell pellet and slowly add ice-cold 70% ethanol while vortexing to fix the cells. Incubate at -20°C for at least 2 hours.

  • Washing: Centrifuge the fixed cells and wash with PBS to remove the ethanol.

  • Staining: Resuspend the cell pellet in PI Staining Solution and incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the stained cells by flow cytometry. The DNA content will be proportional to the fluorescence intensity of the PI signal.

Advanced Mechanistic Assays

Beyond general cytotoxicity, it is crucial to elucidate the specific molecular targets of a compound. Based on the activities of related quinoline derivatives, this compound is hypothesized to target tubulin polymerization, histone deacetylases (HDACs), and the PI3K/Akt/mTOR signaling pathway.

A. Tubulin Polymerization Inhibition

Microtubules are essential components of the cytoskeleton and are critical for cell division. Compounds that interfere with tubulin polymerization are potent anticancer agents.

Comparative Performance:

  • Quinoline-2-carbonitrile Derivatives: Certain derivatives have shown potent inhibition of tubulin polymerization, with some compounds exhibiting IC50 values in the nanomolar range, comparable or superior to known inhibitors like Combretastatin A-4.

  • Paclitaxel (Reference): A microtubule-stabilizing agent that promotes polymerization.

Experimental Protocol: In Vitro Tubulin Polymerization Assay

Objective: To assess the effect of this compound on the polymerization of tubulin in vitro.

Methodology: This assay is typically performed using a fluorescence-based kit. Purified tubulin is incubated with a fluorescent reporter in a 96-well plate. The reaction is initiated by raising the temperature to 37°C. As tubulin polymerizes, the fluorescent reporter is incorporated into the microtubules, leading to an increase in fluorescence that is monitored over time. Test compounds are added to assess their inhibitory or enhancing effects on polymerization.

B. Histone Deacetylase (HDAC) Inhibition

HDACs are enzymes that play a critical role in the epigenetic regulation of gene expression. HDAC inhibitors have emerged as a promising class of anticancer drugs.

Comparative Performance:

  • Quinoline-2-carbonitrile Derivatives: Hydroxamic acid-based derivatives of quinoline-2-carbonitrile have demonstrated dual inhibition of tubulin polymerization and HDACs, with potent activity against several HDAC isoforms.[2]

  • Vorinostat (Reference): A pan-HDAC inhibitor with IC50 values in the low nanomolar range for most HDAC isoforms.

Experimental Protocol: HDAC Inhibitor Screening Assay

Objective: To determine the in vitro inhibitory activity of this compound against HDAC enzymes.

Methodology: A fluorometric assay is commonly used. The assay involves incubating a recombinant human HDAC enzyme with a fluorogenic substrate and the test compound. If the compound inhibits HDAC activity, the substrate remains acetylated and does not produce a fluorescent signal upon addition of a developer solution.

C. PI3K/Akt/mTOR Pathway Inhibition

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.

Comparative Performance:

  • 6-Chloroquinoline Derivatives: This class of compounds has been shown to target the PI3K/Akt/mTOR pathway, leading to the induction of apoptosis and cell cycle arrest.

  • Gedatolisib (Reference): A potent dual inhibitor of PI3K and mTOR.

Signaling Pathway Visualization

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylates TSC1_2 TSC1/2 Akt->TSC1_2 Inhibits Survival Cell Survival Akt->Survival Bad Bad Akt->Bad Inhibits mTORC2 mTORC2 mTORC2->Akt Phosphorylates Rheb Rheb-GTP TSC1_2->Rheb Inhibits mTORC1 mTORC1 Rheb->mTORC1 Activates S6K p70S6K mTORC1->S6K Activates _4EBP1 4E-BP1 mTORC1->_4EBP1 Inhibits Proliferation Cell Growth & Proliferation S6K->Proliferation _4EBP1->Proliferation Apoptosis Apoptosis Bad->Apoptosis Gedatolisib Gedatolisib Gedatolisib->PI3K Inhibits Gedatolisib->mTORC1 Inhibits Chloroquinoline 6-Chloroquinoline Derivatives Chloroquinoline->PI3K Inhibits Chloroquinoline->Akt Inhibits Chloroquinoline->mTORC1 Inhibits

Caption: The PI3K/Akt/mTOR signaling pathway and points of inhibition.

Conclusion and Future Directions

The available data on close analogs suggest that this compound holds significant promise as a multi-targeted anticancer agent. Its potential to inhibit cell proliferation, induce apoptosis, and arrest the cell cycle, likely through the modulation of tubulin polymerization, HDAC activity, and the PI3K/Akt/mTOR pathway, positions it as a compelling candidate for further preclinical and clinical development.

Direct comparative studies are warranted to definitively benchmark the performance of this compound against standard-of-care agents. Future research should focus on in vivo efficacy studies in relevant animal models and a comprehensive evaluation of its pharmacokinetic and pharmacodynamic properties. The detailed protocols and comparative framework provided in this guide offer a solid foundation for these future investigations.

References

  • BenchChem. (2025).
  • BenchChem. (2025).
  • Al-Ostath, A., et al. (2023). Design, synthesis, and antiproliferative activity of new 2-amino-pyrano[3,2-c]quinoline-3-carbonitriles as potential EGFR, BRAFV600E, and HER-2 inhibitors. Scientific Reports.
  • Khan, I., et al. (2019). Exploration of quinolone and quinoline derivatives as potential anticancer agents. Darcy & Premier.
  • Hauguel, C., et al. (2022). Design, synthesis and biological evaluation of quinoline-2-carbonitrile-based hydroxamic acids as dual tubulin polymerization and histone deacetylases inhibitors. European Journal of Medicinal Chemistry.
  • Zięba, A., et al. (2022).
  • Cao, R., et al. (2019). Design, synthesis, structure-activity relationships and mechanism of action of new quinoline derivatives as potential antitumor agents. European Journal of Medicinal Chemistry.
  • BenchChem. (2025).
  • Kumar, A., et al. (2016). Comprehensive review on current developments of quinoline-based anticancer agents. Bioorganic & Medicinal Chemistry.
  • O'Brien, N. A., et al. (2024). Gedatolisib shows superior potency and efficacy versus single-node PI3K/AKT/mTOR inhibitors in breast cancer models. npj Breast Cancer.
  • Sravanthi, V. G., & Sowjanya, G. (2017). Pharmacological Analysis of Vorinostat Analogues as Potential Anti-tumor Agents Targeting Human Histone Deacetylases: an Epigenetic Treatment Stratagem for Cancers. Current Pharmaceutical Design.
  • O'Brien, N. A., et al. (2024). Gedatolisib shows superior potency and efficacy versus single-node PI3K/AKT/mTOR inhibitors in breast cancer models.
  • Zwick, V., et al. (2019). Fluorinated Analogues of the Histone Deacetylase Inhibitor Vorinostat (Zolinza): Validation of a Chiral Hybrid Bioisostere, BITE. ACS Medicinal Chemistry Letters.
  • Fareed, M., et al. (2018). Cytotoxic Assessment of Quinoline Based Derivatives on Liver Cancer Cell Line. Pakistan BioMedical Journal.
  • Toma, V., et al. (2022). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present).
  • Zięba, A., et al. (2022).
  • Chen, Y., et al. (2022).
  • Luo, H., et al. (2014). Synthesis and Biological Evaluation of Novel 6-chloro-quinazolin Derivatives as Potential Antitumor Agents. European Journal of Medicinal Chemistry.
  • Kumar, A., et al. (2023). Synthesis and SAR of Potential Anti-Cancer Agents of Quinoline Analogues: A Review. Medicinal Chemistry.
  • Li, K., et al. (2023). Design, Synthesis and Biological Evaluation of Novel Quinoline Derivatives as Potential Anti-Proliferative Agents Against PC-3 and KG-1 Cells. Anti-Cancer Agents in Medicinal Chemistry.
  • Place, A. E., et al. (2012). Combinatorial effects of histone deacetylase inhibitors (HDACi)
  • Bernhart, E., et al. (2017). Histone deacetylase inhibitors vorinostat and panobinostat induce G1 cell cycle arrest and apoptosis in multidrug resistant sarcoma cell lines. Oncotarget.
  • Jerónimo, C., et al. (2020). Efficacy of HDAC Inhibitors Belinostat and Panobinostat against Cisplatin-Sensitive and Cisplatin-Resistant Testicular Germ Cell Tumors. Cancers.

Sources

A Comparative Guide to the Synthesis and Characterization of 6-Chloroquinoline-2-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides an in-depth technical analysis of 6-Chloroquinoline-2-carbonitrile, a heterocyclic compound of significant interest in medicinal chemistry and materials science. Recognizing the limited availability of direct experimental data in peer-reviewed literature, this document leverages established chemical principles and data from analogous compounds to present a robust, cross-validated guide. We will objectively compare two primary synthetic pathways—the classical Reissert reaction and a modern direct C-H cyanation approach—providing detailed, actionable protocols. Furthermore, this guide presents a comprehensive, predicted spectroscopic profile (¹H NMR, ¹³C NMR, IR, and MS) for this compound, grounded in empirical data from its precursors and parent compounds. This predictive analysis serves as a reliable benchmark for researchers aiming to synthesize and characterize this target molecule.

Introduction: The Significance of the Quinoline-2-carbonitrile Scaffold

Quinoline and its derivatives are cornerstone structures in pharmaceutical development, forming the core of numerous therapeutic agents.[1] The introduction of a carbonitrile (cyano) group at the 2-position of the quinoline ring dramatically enhances the molecule's utility as a synthetic intermediate. The nitrile group is a versatile functional handle that can be readily converted into amides, amines, carboxylic acids, and various heterocyclic systems, making quinoline-2-carbonitriles valuable building blocks in drug discovery.[2]

Specifically, the target molecule, this compound, combines the quinoline core, a chloro-substituent known to modulate electronic properties and metabolic stability, and the synthetically valuable 2-cyano group. While this specific molecule is commercially available from specialized suppliers, published experimental and spectroscopic data remains scarce. This guide aims to fill that gap by providing a scientifically rigorous comparison of synthetic methodologies and a well-reasoned prediction of its analytical signature.

Comparative Synthesis Methodologies

The installation of a cyano group at the C2 position of a quinoline ring is a non-trivial transformation that requires the activation of a typically unreactive C-H bond adjacent to the ring nitrogen. We will compare a classic, well-established method with a more contemporary approach.

Method A: The Classical Reissert Reaction

The Reissert reaction, first reported in the early 20th century, is a venerable and reliable method for the 2-cyanation of quinolines.[3] The reaction proceeds via the formation of an N-acyl-1,2-dihydro-2-cyanoquinoline intermediate, known as a Reissert compound, which can then be rearomatized to yield the desired 2-cyanoquinoline.

Causality and Expertise: The core principle of the Reissert reaction is the activation of the quinoline ring towards nucleophilic attack. The nitrogen atom is first acylated by an acid chloride (e.g., benzoyl chloride), which withdraws electron density from the ring and makes the C2 position highly electrophilic. This allows for the addition of a cyanide nucleophile (from KCN or NaCN). The resulting dihydroquinoline intermediate is relatively stable but can be effectively rearomatized, often through treatment with a suitable oxidizing agent or via base-catalyzed elimination, to yield the final product. The choice of a biphasic methylene chloride/water system is a classic protocol designed to facilitate the interaction between the organic-soluble quinoline and the water-soluble cyanide salt.[4]

  • Step 1: Formation of the Reissert Compound.

    • In a two-neck round-bottom flask equipped with a dropping funnel and a magnetic stirrer, dissolve 6-chloroquinoline (1.0 eq) in dichloromethane (DCM, ~10 mL per gram of quinoline).

    • In a separate flask, dissolve potassium cyanide (KCN, ~1.5 eq) in deionized water (~5 mL per gram of KCN). Caution: KCN is highly toxic. Handle with extreme care in a fume hood.

    • Add the aqueous KCN solution to the DCM solution of 6-chloroquinoline and cool the biphasic mixture to 0 °C in an ice bath with vigorous stirring.

    • Slowly add benzoyl chloride (or another suitable acid chloride, ~1.1 eq) dropwise via the dropping funnel over 30 minutes, ensuring the temperature remains below 10 °C.

    • Allow the reaction to stir vigorously at room temperature for 4-6 hours, monitoring by TLC (Thin Layer Chromatography) for the consumption of the starting material.

    • After completion, separate the organic layer. Wash the organic layer with water (2x), saturated sodium bicarbonate solution (1x), and brine (1x). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude Reissert compound.

  • Step 2: Aromatization to this compound.

    • The crude Reissert compound can often be rearomatized via several methods. One common approach is treatment with phosphorus pentachloride (PCl₅) or similar reagents followed by hydrolysis.

    • Alternatively, oxidation using a mild oxidant can be effective.

    • The product should be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure this compound.

Diagram of the Reissert Reaction Workflow

Reissert_Workflow cluster_step1 Step 1: Reissert Compound Formation cluster_step2 Step 2: Aromatization & Purification S1_Start Dissolve 6-Chloroquinoline in DCM S1_Mix Combine & Cool to 0°C S1_Start->S1_Mix S1_KCN Prepare Aqueous KCN Solution S1_KCN->S1_Mix S1_Add Add Benzoyl Chloride Dropwise S1_Mix->S1_Add S1_React Stir at RT (4-6h) S1_Add->S1_React S1_Workup Aqueous Workup & Extraction S1_React->S1_Workup S1_End Crude Reissert Compound S1_Workup->S1_End S2_React Rearomatization (e.g., Oxidation) S1_End->S2_React Proceed with crude S2_Purify Column Chromatography S2_React->S2_Purify S2_Final Pure 6-Chloroquinoline- 2-carbonitrile S2_Purify->S2_Final CH_Cyanation_Workflow cluster_step1 Step 1: N-Oxide Formation cluster_step2 Step 2: Cyanation & Purification S1_Start Dissolve 6-Chloroquinoline S1_Oxidize Add Oxidizing Agent (e.g., m-CPBA) S1_Start->S1_Oxidize S1_React Stir at RT (12-24h) S1_Oxidize->S1_React S1_Workup Aqueous Workup S1_React->S1_Workup S1_End Crude 6-Chloroquinoline N-oxide S1_Workup->S1_End S2_Dissolve Dissolve N-oxide in Dry Solvent S1_End->S2_Dissolve Proceed with crude S2_Add Add TMSCN & Activator (e.g., BzCl) at 0°C S2_Dissolve->S2_Add S2_React Stir at RT (2-4h) S2_Add->S2_React S2_Quench Quench & Extract S2_React->S2_Quench S2_Purify Column Chromatography S2_Quench->S2_Purify S2_Final Pure 6-Chloroquinoline- 2-carbonitrile S2_Purify->S2_Final

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 6-Chloroquinoline-2-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, my goal is to empower your research by ensuring that every stage of your workflow, from experimentation to disposal, is conducted with the highest standards of safety and scientific integrity. This guide provides a detailed, step-by-step protocol for the proper disposal of 6-chloroquinoline-2-carbonitrile, a compound that, while valuable in synthesis, requires meticulous handling due to its specific chemical properties. The procedures outlined here are designed to be a self-validating system, ensuring compliance and safety for researchers, scientists, and drug development professionals.

Hazard Identification and Risk Assessment: The "Why" Behind the Protocol

Understanding the inherent risks of this compound is the foundation of its safe handling and disposal. This compound's hazard profile is a composite of its three key structural features: the quinoline ring, the chloro-substituent, and the nitrile functional group.

  • Quinoline Moiety: Quinolines and their derivatives can be irritants and require careful handling.[1][2]

  • Chlorinated Organic: As a chlorinated heterocyclic compound, it falls under specific hazardous waste categories.[3][4][5] Improper disposal can lead to the formation of persistent environmental pollutants. Incineration is often the required disposal method for halogenated wastes, making segregation critical.[6]

  • Nitrile Group (-CN): The nitrile group is a primary concern. Nitriles can be toxic and are readily absorbed through the skin.[7] A significant danger is their potential to release highly toxic hydrogen cyanide (HCN) gas if exposed to strong acids, bases, or high temperatures.[7]

This combination necessitates its classification as a hazardous waste under most regulatory frameworks, such as the Resource Conservation and Recovery Act (RCRA) in the United States.[8]

Hazard ClassGHS CodeDescriptionSource(s)
Skin Corrosion/Irritation (Category 2)H315Causes skin irritation[9][10]
Serious Eye Damage/Eye Irritation (Category 2)H319Causes serious eye irritation[9][10]
Specific Target Organ Toxicity — Single Exposure (Category 3)H335May cause respiratory irritation[9]
Acute Toxicity (Inferred)H302/H312Harmful if swallowed or in contact with skin (Inferred from related nitrile compounds)[7][11]

Personal Protective Equipment (PPE): Your First Line of Defense

A robust PPE strategy is non-negotiable when handling this compound in any form—solid, solution, or waste.

EquipmentSpecificationPurpose
Hand Protection Nitrile or Neoprene Gloves (Double-gloving recommended)Provides a barrier against skin contact.[1] Gloves must be inspected for degradation or punctures before use and disposed of as solid hazardous waste after handling.[11]
Eye Protection Chemical Splash GogglesProtects eyes from accidental splashes of solutions or contact with airborne powder.[1][12]
Face Protection Face Shield (in addition to goggles)Recommended when handling larger quantities or when there is a significant risk of splashing.[1]
Body Protection Laboratory Coat (Chemical-resistant apron recommended)Protects skin and personal clothing from contamination.[1][12]
Respiratory Protection N95 Particulate Respirator or higherRequired when handling the solid, powdered form to prevent inhalation of dust particles.[1] Work should be conducted in a certified chemical fume hood.[1][13]

Spill Management: Immediate Response Protocol

Accidents happen. A clear, pre-defined spill response plan is essential.

For a Small Spill (manageable by trained lab personnel):

  • Alert Colleagues: Immediately notify others in the vicinity.

  • Don PPE: Ensure you are wearing the full PPE outlined in the table above.

  • Containment: Cover the spill with an inert absorbent material like vermiculite, dry lime, or sand.[14] Do not use combustible materials like paper towels as the primary absorbent.

  • Collection: Carefully sweep or scoop the absorbed material into a designated, clearly labeled hazardous waste container.[15] Use non-sparking tools if a flammable solvent is present.[12]

  • Decontamination: Clean the spill area with a suitable solvent (e.g., ethanol), followed by soap and water. All cleaning materials must be disposed of as hazardous waste.

  • Ventilation: Allow the area to ventilate thoroughly.

For a Large Spill:

  • Evacuate: Immediately evacuate the laboratory.

  • Isolate: Close the doors to the affected area to contain vapors.

  • Notify: Contact your institution's Environmental Health and Safety (EHS) department and follow their emergency procedures. Do not attempt to clean up a large spill yourself.

Step-by-Step Disposal Protocol

Disposal is a systematic process that begins the moment the chemical is deemed a waste.[16]

Step 1: Waste Characterization and Segregation This is the most critical step. Due to its chemical nature, this compound waste must be classified and segregated as Halogenated Organic Waste .[3][17]

  • DO NOT mix this waste with non-halogenated solvents.[16]

  • DO NOT mix with acidic or basic waste streams to prevent the potential generation of hydrogen cyanide gas.[7]

  • Keep solid and liquid waste streams separate.

Step 2: Preparing Waste Containers

  • Select the Correct Container: Use only containers that are in good condition, compatible with the chemical, and have a secure, tight-fitting lid.[8][16] Polyethylene containers are often suitable for halogenated solvent waste.[3]

  • Labeling: The container must be affixed with a "Hazardous Waste" label before any waste is added.[16] The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • List all other constituents if it is a mixed waste (e.g., "in Dichloromethane"). Do not use abbreviations.[16]

    • The approximate percentage of each component.

    • The relevant hazard characteristics (e.g., Toxic, Irritant).

Step 3: Accumulating Waste

  • Solid Waste:

    • This includes contaminated PPE (gloves, weigh boats, wipes), absorbent materials from spills, and residual solid product.

    • Place these items in a durable, sealed plastic bag or a designated solid waste container clearly labeled as Halogenated Solid Waste .

  • Liquid Waste:

    • This includes reaction mixtures and solutions containing this compound.

    • Using a funnel, carefully pour the liquid waste into the designated Halogenated Liquid Waste container.

    • Never fill a liquid waste container more than 90% of its capacity to allow for vapor expansion.[18]

    • Keep the container closed at all times except when adding waste.[8][16]

  • Sharps and Glassware Waste:

    • Dispose of contaminated needles, syringes, or razor blades in a designated sharps container labeled as hazardous waste.[19]

    • Contaminated glassware (e.g., broken pipettes, vials) should be placed in a puncture-resistant container specifically for contaminated glass.[19] Label this container clearly with the chemical contaminant.

Step 4: Storage and Disposal

  • Store all waste containers in a designated satellite accumulation area, such as a secondary containment bin within a ventilated cabinet.[16]

  • Segregate the halogenated waste containers from other incompatible waste types (e.g., acids, bases).[17]

  • Once the container is full or waste is no longer being generated, contact your institution's EHS department to schedule a pickup.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper segregation and disposal of waste generated from work with this compound.

G Workflow for this compound Disposal A Waste Generation (this compound) B Is the waste solid? (Contaminated PPE, solids) A->B C Is the waste liquid? (Solutions, reaction mixtures) B->C No E Container: Labeled 'Halogenated Solid Waste' B->E Yes D Is the waste sharps/glass? (Needles, broken glass) C->D No F Container: Labeled 'Halogenated Liquid Waste' C->F Yes G Container: Labeled 'Contaminated Sharps/Glass' D->G Yes H Store in Secondary Containment in Satellite Accumulation Area D->H No (Re-evaluate waste type) E->H F->H G->H I Contact EHS for Pickup H->I

Caption: Disposal decision workflow for this compound waste.

Decontamination of Reusable Equipment

Properly cleaning reusable glassware is essential to prevent cross-contamination and accidental exposure.

  • Initial Rinse: Rinse the glassware with a small amount of a suitable solvent (one that dissolves the compound and is compatible with your waste streams, e.g., acetone or ethanol). This rinsate is hazardous and must be collected and disposed of as Halogenated Liquid Waste .[16]

  • Second Rinse: Repeat the rinse. This second rinsate must also be disposed of as hazardous waste.[16]

  • Final Wash: After the solvent rinses, the glassware can be washed thoroughly with soap and water and then oven-dried.[1]

By adhering to these procedures, you build a culture of safety, ensure regulatory compliance, and protect yourself, your colleagues, and the environment.

References

  • Benchchem. Safeguarding Your Research: A Comprehensive Guide to Handling Quinoline-2-Carboxylic Acid. Benchchem.com.
  • Fisher Scientific. (2010). Safety Data Sheet for 8-Hydroxyquinoline. fishersci.com.
  • Sigma-Aldrich. (2025).
  • Sigma-Aldrich. (2024). Safety Data Sheet for Quinoline Yellow. sigmaaldrich.com.
  • ECHEMI. (Date not available). 6-Chloroquinoline SDS. echemi.com.
  • National Institutes of Health (NIH). (2025). 6-Chloroquinoline PubChem CID 69163. PubChem.
  • ECHEMI. (Date not available). 6-CHLORO-2-HYDROXYQUINOLINE SDS. echemi.com.
  • Loba Chemie. (2025).
  • Yale Environmental Health & Safety. (Date not available). Management of Hazardous Waste Procedure. yale.edu.
  • Washington State University Environmental Health & Safety. (Date not available).
  • New Jersey Department of Health. (Date not available). Right to Know Hazardous Substance Fact Sheet for 2-Dimethylaminoacetonitrile. nj.gov.
  • Oklahoma State University. (Date not available). Hazardous Waste Disposal Procedures.
  • Tokyo Chemical Industry. (2025). Safety Data Sheet for 6-Chloroquinoline. tcichemicals.com.
  • ETH Zürich. (Date not available). Factsheet: Disposal of Hazardous Waste - Basic Principles. ethz.ch.
  • Lehigh University Campus Safety Division. (Date not available). Hazardous Waste Disposal Procedures Handbook. lehigh.edu.
  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
  • PozeSCAF. (Date not available). Chemistry Lab Safety Rules. pozescaf.com.
  • Sigma-Aldrich. (Date not available). 6-Chloroquinoline 99%. sigmaaldrich.com.
  • National Oceanic and Atmospheric Administration (NOAA). (Date not available). Nitriles - CAMEO Chemicals. noaa.gov.
  • U.S. Environmental Protection Agency. (1975). Guidelines for the Disposal of Small Quantities of Unused Pesticides. nepis.epa.gov.
  • U.S. Environmental Protection Agency. (Date not available). EPA Hazardous Waste Codes. epa.gov.
  • U.S. Environmental Protection Agency. (Date not available). Chlorine and Chlorinated Hydrocarbon Manufacturing Industry. epa.gov.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.